Citronellyl Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKFWLRHCDGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051739 | |
| Record name | Citronellyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid/fruity odour | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citronellyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-Citronellyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
| Record name | Citronellyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883-0.893 | |
| Record name | Citronellyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
150-84-5 | |
| Record name | Citronellyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, citronellyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citronellyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citronellyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citronellyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRONELLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Citronellyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Citronellyl Acetate in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Citronellyl acetate is a monoterpene ester prized for its characteristic fruity, rose-like aroma, making it a valuable component in the fragrance, cosmetic, and food industries.[1][2] Found naturally in the essential oils of plants like lemongrass, geranium, and rose, its biosynthesis is a sophisticated process, drawing from multiple subcellular compartments and precursor pathways.[2] This technical guide provides an in-depth exploration of the molecular journey from primary metabolites to the final esterified product. We will dissect the core biosynthetic framework, detail the enzymatic steps leading to the citronellol backbone, and elucidate the final esterification reaction. Furthermore, this document furnishes detailed, field-proven protocols for the identification of biosynthetic genes and the quantitative analysis of metabolites, offering a practical resource for researchers aiming to study or engineer this pathway. The narrative is grounded in authoritative scientific literature, explaining the causality behind experimental choices to ensure both accuracy and practical applicability for professionals in plant science and metabolic engineering.
Section 1: The Core Biosynthetic Framework: From Central Carbon to Monoterpene Precursors
All plant terpenoids, including this compound, originate from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Plants employ two distinct and spatially separated pathways to generate these precursors: the mevalonate (MVA) pathway located in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids.[4][5][6]
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The Mevalonate (MVA) Pathway (Cytosol): This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6] The subsequent reduction of HMG-CoA by HMG-CoA reductase (HMGR) is a critical rate-limiting step.[5] A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP. While the MVA pathway is the primary source for sesquiterpenes (C15) and triterpenes (C30), crosstalk between the MVA and MEP pathways, involving the exchange of IPP, has been reported.[4][7]
-
The Methylerythritol Phosphate (MEP) Pathway (Plastids): The MEP pathway is the predominant source of precursors for monoterpenes (C10) and diterpenes (C20).[4][8] It starts with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate, products of photosynthesis.[4] The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes this initial, crucial step, significantly influencing the metabolic flux through the entire pathway.[3] A series of seven enzymatic reactions then converts the initial product into a mixture of IPP and DMAPP.[6]
The universal precursor for all monoterpenes, geranyl diphosphate (GPP), is formed in the plastids through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[3] This C10 molecule is the direct substrate for the vast array of monoterpene synthases.
Section 2: The Biosynthesis of Citronellol: The Alcohol Moiety
The formation of the alcohol precursor, citronellol, is a critical phase of the overall pathway. It begins with the conversion of GPP to the acyclic monoterpene alcohol, geraniol, which is then further metabolized to citronellol.
Step 1: GPP to Geraniol
The dedicated enzyme Geraniol Synthase (GES) catalyzes the conversion of GPP into geraniol.[9][10] GES belongs to the terpene synthase (TPS) family and is typically localized to the plastids, where its substrate, GPP, is produced.[10][11] The enzyme facilitates the hydrolysis of the diphosphate group from GPP, forming a geranyl carbocation intermediate, which is then quenched by a water molecule to yield geraniol.[10]
Step 2: Geraniol to Citronellol
The conversion of geraniol to citronellol is not a single-step reaction but a multi-step pathway that has been elucidated in plants like Pelargonium (geranium).[12][13] This process involves a series of reduction reactions:
-
Oxidation: Geraniol is first oxidized to its corresponding aldehyde, citral (a mixture of the isomers geranial and neral).[9][12]
-
First Reduction: Citral is then reduced to citronellal. In Pelargonium, this step is catalyzed by specific citral reductases (PhCIRs), which belong to the PRISE (progesterone 5β-reductase/iridoid synthase-like) family of enzymes.[12][14]
-
Second Reduction: Finally, citronellal is reduced by an alcohol dehydrogenase (ADH) or a similar reductase to form citronellol.[12]
The stereochemistry of the final citronellol product (e.g., (S)-citronellol) is determined by the stereoselectivity of the reductases involved in this pathway.[12][14]
Section 3: The Final Assembly: Esterification to this compound
The terminal step in the biosynthesis is the esterification of citronellol. This reaction involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of citronellol.
The acetyl group is supplied by Acetyl-Coenzyme A (Acetyl-CoA) , a central metabolite in cellular metabolism.[15] The reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[16] These enzymes facilitate the condensation of an alcohol (citronellol) with an acyl-CoA (Acetyl-CoA) to form the corresponding ester (this compound) and release Coenzyme A.[16]
The catalytic mechanism of AATs typically involves a conserved catalytic dyad or triad within the active site that facilitates the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl-CoA.[16] While the general enzyme class responsible is well-established, the specific AATs that catalyze this compound formation in many key aromatic plants remain an active area of research, presenting opportunities for gene discovery and characterization.
Section 4: Methodologies for Studying the Biosynthetic Pathway
Investigating the biosynthesis of this compound requires a dual approach: identifying and validating the function of the genes involved, and accurately quantifying the metabolites produced.
Protocol: Gene Identification and Functional Characterization
This workflow is designed to identify candidate genes and confirm their enzymatic function. The rationale is to correlate gene expression with metabolite abundance and then validate function through heterologous expression and in vitro/in vivo assays.
Step-by-Step Methodology:
-
Tissue Selection & Transcriptome Sequencing:
-
Select plant tissues known to produce high levels of this compound (e.g., young leaves of Pelargonium, rose petals).[12][13]
-
Perform RNA sequencing (RNA-seq) on tissues at different developmental stages or after induction with phytohormones like methyl jasmonate to create a differential expression library.[10]
-
Causality: High-producing tissues are likely to have high transcript levels of the relevant biosynthetic genes. Comparing different tissues or treatments helps narrow down the list of candidates.
-
-
Bioinformatic Analysis & Candidate Gene Selection:
-
From the transcriptome data, search for sequences with homology to known terpene synthases (TPS), reductases, and alcohol acyltransferases (AAT).
-
Prioritize candidate genes whose expression patterns strongly correlate with the production of citronellol and this compound.
-
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length coding sequence of candidate genes (e.g., a putative GES or AAT) into an E. coli expression vector (e.g., pET-28a).
-
Transform the construct into an expression strain like E. coli BL21(DE3) and induce protein expression with IPTG.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
In Vitro Enzyme Assays:
-
For a candidate GES: Incubate the purified protein with the substrate GPP and a divalent cation cofactor (Mg²⁺ or Mn²⁺).[17]
-
For a candidate AAT: Incubate the purified protein with substrates citronellol and acetyl-CoA.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the resulting mass spectra and retention times to authentic standards of geraniol or this compound.[11]
-
Self-Validation: A true enzyme will convert the specific substrate into the expected product, which will not be present in control reactions lacking the enzyme or substrate.
-
-
In Vivo Functional Validation (Transient Expression):
-
Subclone the candidate gene into a plant transient expression vector (e.g., pEAQ-HT).
-
Infiltrate Agrobacterium tumefaciens carrying the construct into the leaves of Nicotiana benthamiana.[9][10]
-
After 3-5 days, harvest the infiltrated leaf tissue, extract volatile compounds, and analyze by GC-MS.
-
Causality: The appearance of the novel product (e.g., geraniol or this compound) in the engineered plant tissue, which does not produce it natively, provides strong evidence of the gene's in vivo function.[9]
-
Protocol: Metabolite Quantification by GC-MS
This protocol provides a robust method for extracting and quantifying this compound and its precursors from plant tissue.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest approximately 0.5-1.0 g of fresh plant tissue.[18]
-
Immediately freeze the tissue in liquid nitrogen to quench metabolism.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Transfer the powdered tissue to a glass vial.
-
Add 5 mL of a suitable organic solvent such as hexane or ethyl acetate.[1][18]
-
Add an internal standard (e.g., nonyl acetate or borneol) at a known concentration. The choice of standard should be a compound not naturally present in the tissue with similar chemical properties and a distinct retention time.
-
Agitate the mixture on a shaker at room temperature for 1-2 hours.
-
-
Purification and Concentration:
-
Centrifuge the sample to pellet the plant debris.
-
Carefully transfer the supernatant to a new vial.
-
For cleaner samples, the extract can be passed through a small column of silica gel or a C18 solid-phase extraction (SPE) cartridge to remove non-polar pigments and lipids.[18]
-
Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 200 µL.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Use the parameters outlined in the table below as a starting point for method development.
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to a library of authentic standards (e.g., NIST library and injected standards). Quantify the compounds by integrating the peak area relative to the internal standard and using a calibration curve generated from known concentrations of pure standards.
-
Table 1: Representative GC-MS Parameters for Monoterpene Ester Analysis
| Parameter | Setting | Rationale |
| Column | HP-5MS, DB-5, or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column provides excellent separation for volatile and semi-volatile compounds like terpenes. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas standard for MS applications. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) | Splitless mode increases sensitivity for low-concentration analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 5-10 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds based on their boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 400 m/z | Covers the expected mass fragments for monoterpenes and their derivatives. |
Section 5: Regulation and Metabolic Engineering Perspectives
The biosynthesis of this compound is tightly regulated by developmental cues, phytohormones (e.g., jasmonates), and environmental stresses like herbivory or pathogen attack.[3][19] Understanding these regulatory networks is key to manipulating the pathway.
Metabolic engineering offers a powerful alternative to traditional extraction for increasing the supply of valuable compounds like this compound.[8][20] Key strategies include:
-
Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like GES or a specific AAT can significantly boost product yield.[21]
-
Redirecting Precursor Flux: Modulating the upstream MVA or MEP pathways to channel more carbon towards GPP can enhance the overall output of all downstream monoterpenes.[21]
-
Subcellular Compartmentalization: Targeting enzymes to specific organelles (e.g., engineering the entire pathway within mitochondria or peroxisomes) can increase local substrate concentrations and isolate the pathway from competing reactions, a strategy that has shown success in microbial systems.[21][22]
These engineering efforts not only hold promise for the sustainable production of fragrances and flavors but also provide invaluable tools for fundamental research into plant metabolic networks.[8]
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mechanism of action of Citronellyl Acetate
An In-Depth Technical Guide to the Mechanism of Action of Citronellyl Acetate
Abstract
This compound (CAS 150-84-5) is an acyclic monoterpenoid ester naturally present in the essential oils of various plants, including citronella, rose, and geranium.[1][2] Valued for its characteristic fresh, floral, and fruity aroma, it is a significant component in the fragrance, flavor, and cosmetic industries.[1][3][4][5] Beyond its organoleptic properties, this compound has garnered scientific interest for a range of biological activities. Preclinical research has illuminated its potential as an antinociceptive, pro-apoptotic, and antimicrobial agent. This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, focusing on its molecular targets and biochemical pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's multifaceted biological profile.
Core Pharmacological Mechanisms of Action
The primary therapeutic potential of this compound, as indicated by current research, lies in its ability to modulate pain signaling pathways. Additionally, it exhibits effects on cell viability and demonstrates potential as an inhibitor of key metabolic enzymes.
Antinociceptive and Anti-inflammatory Effects
The most extensively studied mechanism of this compound is its antinociceptive (pain-blocking) activity.[6] This effect is not mediated by a single target but through a complex interplay with several key components of the peripheral nervous system involved in pain sensation.
Molecular Targets:
-
Transient Receptor Potential (TRP) Channels: this compound has been shown to modulate the activity of TRP channels, which are crucial ion channels involved in the sensation of temperature, pain, and inflammation. Specifically, its antinociceptive effects are mediated through interactions with TRPV1 (vanilloid 1) and TRPM8 (melastatin 8) channels.[1][7]
-
Acid-Sensing Ion Channels (ASICs): These channels are neuronal voltage-insensitive cation channels activated by extracellular protons, playing a significant role in pain perception associated with tissue acidosis during inflammation and injury. The antinociceptive action of this compound is also mediated by the modulation of ASICs.[1][7]
-
Glutamate Receptors: Evidence suggests the involvement of glutamate receptors in the compound's pain-blocking mechanism, indicating an interaction with excitatory neurotransmission pathways.[1]
Downstream Signaling:
The modulation of these ion channels initiates a downstream signaling cascade involving key protein kinases. The activation of Protein Kinase C (PKC) and Protein Kinase A (PKA) is implicated in the signal transduction pathway that ultimately leads to a reduction in nociceptive signaling.[1] By acting on these peripheral nociceptors, this compound may also modulate the release of inflammatory mediators such as prostaglandins and bradykinin in the second phase of the inflammatory response.[7]
Pro-Apoptotic Activity
This compound has been observed to exhibit pro-apoptotic activity, specifically in human hepatoma cells (HepG2).[6] This finding suggests a potential for this compound in oncological research. The precise molecular mechanism driving this apoptosis—whether through intrinsic (mitochondrial) or extrinsic (death receptor) pathways—requires further elucidation. This activity highlights a distinct and significant biological effect separate from its role in nociception.
Cytochrome P450 Inhibition
Computational studies predict that this compound may act as an inhibitor of key drug-metabolizing enzymes.[8]
-
CYP1A2 and CYP2B6: It is predicted to be an inhibitor of these two cytochrome P450 isoenzymes.[8] This is a critical consideration in drug development, as inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered therapeutic agents.[8]
Biochemical Profile: Synthesis and Metabolism
Understanding the synthesis and metabolic fate of this compound is essential for its application in both industrial and pharmaceutical contexts.
Enzymatic Synthesis
While chemical synthesis is possible, it often requires harsh conditions and can produce environmental pollutants.[5] Consequently, enzymatic synthesis using lipases has become a preferred green alternative, offering high specificity and mild reaction conditions.[3][4][5][9]
The most common approach is trans-esterification , where an existing ester (e.g., geranyl acetate or vinyl acetate) reacts with citronellol in a non-aqueous medium, catalyzed by a lipase.[3][4] Kinetic studies have revealed that this reaction often follows a ping-pong bi-bi mechanism , which can be subject to inhibition by the product, this compound, itself.[4][10]
Metabolism
There is limited direct data on the metabolism of this compound in humans.[11] As an ester, it is likely hydrolyzed to its constituent parts: citronellol and acetic acid. The subsequent metabolism would follow the pathways for these individual molecules. The metabolism of the parent alcohol, citronellol, is speculated to proceed via oxidation to yield 2,6-dimethyl-6-octendioic acid, which is then excreted, likely as a glucuronic acid conjugate.[12]
In microbial systems, this compound can be produced through the esterification of citronellol with acetyl-CoA generated from glucose metabolism.[13][14]
Physicochemical and Toxicological Data
A thorough understanding of the compound's physical properties and safety profile is paramount for any research or development application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 150-84-5 | [1][15] |
| Molecular Formula | C₁₂H₂₂O₂ | [15][16][17] |
| Molecular Weight | 198.30 g/mol | [15][16] |
| Appearance | Colorless liquid | [1][16] |
| Odor Profile | Floral, fruity, rose, citrus | [1][18] |
| Boiling Point | ~238-240 °C | [1][16] |
| Density | ~0.88-0.89 g/mL at 25 °C | [1][17] |
| Solubility | Insoluble in water; soluble in alcohols and oils | [1][15] |
| Log P | 4.22 | [15][16] |
Table 2: Toxicological Data Summary
| Endpoint | Result/Value | Comments | Source(s) |
| Acute Oral Toxicity | LD50 (Rat): 6,800 mg/kg | Low acute toxicity. | [19][20][21] |
| Genotoxicity | Negative | No genotoxic or cytotoxic effects observed in BlueScreen and bacterial reverse mutation assays. | [11] |
| Skin Sensitization | Non-sensitizer / Skin Irritant | Computational models predict it as a non-sensitizer, though some safety data sheets note potential for skin irritation. | [8][21][22] |
| Phototoxicity | Not Expected | Based on UV/Vis spectra, not expected to be phototoxic or photoallergenic. | [11] |
| Environmental Fate | Not PBT | Evaluated as not being Persistent, Bioaccumulative, and Toxic (PBT). | [11] |
Key Experimental Protocols
The methodologies used to investigate this compound are critical for reproducing and building upon existing findings. The following protocols represent standard approaches in the field.
Protocol 1: Lipase-Catalyzed Synthesis via Trans-esterification
This protocol provides a reproducible method for the high-yield synthesis of this compound using a commercially available immobilized lipase. The rationale for choosing trans-esterification over direct esterification is that it avoids the production of water, which can inhibit lipase activity.
Methodology:
-
Reactant Preparation: Prepare equimolar concentrations (e.g., 0.25 M) of citronellol and a suitable acyl donor (e.g., geranyl acetate or vinyl acetate) in a non-aqueous solvent such as n-hexane.[3]
-
Enzyme Addition: Add an immobilized lipase (e.g., from Pseudomonas fluorescens or Black Cumin Seedling) to the reaction mixture at a concentration of approximately 5% (w/v).[3][4]
-
Incubation: Incubate the reaction mixture in a sealed vessel within a temperature-controlled shaker (e.g., 40°C at 200 rpm).[4]
-
Time-Course Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 1, 10, 24, 48, 72 hours) to monitor reaction progress.[3]
-
Sample Analysis: Analyze the samples using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the conversion of citronellol and the formation of this compound.[3] A standard curve for this compound should be used for accurate quantification.
-
Yield Calculation: Calculate the percentage yield based on the initial molar amount of the limiting substrate (citronellol).
Protocol 2: In Vivo Assessment of Antinociceptive Activity (Formalin Test)
The formalin test is a standard and reliable model for assessing the efficacy of analgesic compounds. It is particularly useful because it creates a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.
Methodology:
-
Animal Acclimatization: Acclimate male Swiss mice (25-30 g) to the testing environment for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound (e.g., at doses of 50 and 100 mg/kg) or a vehicle control (e.g., Tween 80/saline solution) via intraperitoneal (i.p.) injection 30 minutes prior to the formalin challenge.
-
Nociception Induction: Inject 20 µL of a 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation - Phase 1 (Neurogenic Pain): Immediately after injection, place the animal in a transparent observation chamber. For the first 5 minutes, record the total time the animal spends licking the injected paw. This phase is the result of direct chemical stimulation of nociceptors.[7]
-
Observation - Phase 2 (Inflammatory Pain): Observe the animal again during the period of 15 to 30 minutes post-injection. Record the total time the animal spends licking the injected paw during this interval. This phase is driven by the release of local inflammatory mediators.[7]
-
Data Analysis: Compare the paw-licking time in the this compound-treated groups to the vehicle control group for both phases. A significant reduction in licking time indicates an antinociceptive effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significance.
Conclusion and Future Directions
This compound is a monoterpenoid ester with a complex and promising mechanism of action. Its primary pharmacological activity appears to be antinociception, mediated through the modulation of TRP and ASIC ion channels. Furthermore, its pro-apoptotic effects and potential for CYP450 enzyme inhibition open avenues for research in oncology and pharmacology. The development of green, enzyme-based synthesis protocols enhances its viability for industrial and pharmaceutical applications.
Future research should focus on elucidating the specific downstream targets of the PKC/PKA signaling cascade in its antinociceptive pathway. A deeper investigation into the molecular mechanisms of its pro-apoptotic activity in cancer cell lines is warranted. Finally, in vivo studies are necessary to confirm the predicted inhibition of CYP enzymes and to assess its potential for drug-drug interactions, which is a critical step for any compound being considered for therapeutic development.
References
A comprehensive list of sources cited in this document is provided below for verification and further reading.
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RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. (2021). Food and Chemical Toxicology, 157, 112579. [Link]
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(S)-citronellyl acetate, 67601-05-2. (n.d.). The Good Scents Company. [Link]
-
Oda, S., Inada, Y., Kobayashi, A., Kato, A., Matsudomi, N., & Ohta, H. (1996). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Applied and Environmental Microbiology, 62(4), 1373-1377. [Link]
-
SDS - Advanced Biotech. (2025). Advanced Biotech. [Link]
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Rios, E. R., Rocha, N. F., Venâncio, A. M., de Carvalho, A. C., Cerqueira, G. S., de Lacerda, D. I., ... & de Sousa, D. P. (2013). TRP and ASIC channels mediate the antinociceptive effect of this compound. Chemico-biological interactions, 203(3), 573-579. [Link]
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Production of this compound in a fed-batch system using immobilized lipase. Scientific note. (1993). Applied Biochemistry and Biotechnology, 43(1), 27-32. [Link]
-
Oda, S., Inada, Y., Kobayashi, A., Kato, A., Matsudomi, N., & Ohta, H. (1996). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Applied and Environmental Microbiology, 62(4), 1373-1377. [Link]
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ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(2), 52-61. [Link]
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This compound. (n.d.). PubChem. [Link]
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Gavan, A., Voștinaru, O. L., Crișan, O., & Pârvu, M. (2023). Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. Plants, 12(12), 2275. [Link]
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Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Formation of this compound as a function of the reaction type using equimolar amounts of reactants (0.1 M) and 10 mg of Lipozyme/ml. ResearchGate. [Link]
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Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]
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Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]
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In Vivo and In Vitro Grown Lemon-Scented Gum as a Source of Nematicidal Essential Oil Compounds. (2023). MDPI. [Link]
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Nomination Background: Citronellol (CASRN: 106-22-9). (n.d.). National Toxicology Program. [Link]
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ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
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Influence of the Chemical Structure on the Odor Characters of β-Citronellol and its Oxygenated Derivatives. (2018). ResearchGate. [Link]
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Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). (n.d.). Human Metabolome Database. [Link]
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Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. (2021). Frontiers in Physiology. [Link]
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This compound, 150-84-5. (n.d.). The Good Scents Company. [Link]
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DL-citronellyl acetate (CAS N° 150-84-5). (n.d.). ScenTree. [Link]
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CITRONELLOL ACETATE, (S)-. (n.d.). precisionFDA. [Link]
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The Pherobase Synthesis - this compound | C12H22O2. (n.d.). The Pherobase. [Link]
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This compound. (n.d.). Ventos. [Link]
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ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
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Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]
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Citronellyl Acetate spectroscopy data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Citronellyl Acetate
Introduction
This compound (C₁₂H₂₂O₂, IUPAC name: 3,7-dimethyloct-6-enyl acetate) is a monoterpenoid ester widely utilized in the flavor and fragrance industries for its characteristic fresh, fruity, and rosy aroma.[1][2] It is found naturally in various essential oils, including those from citronella, geranium, and rose.[2] For quality control, chemical synthesis, and regulatory purposes, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, making them indispensable tools for researchers and professionals in drug development and chemical analysis.
This guide offers a detailed examination of the spectroscopic data of this compound. As a senior application scientist, the focus is not merely on presenting data but on interpreting it within a logical framework, explaining the causality behind experimental choices and spectral features. This approach ensures a self-validating system of analysis, grounded in authoritative data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following structure and numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound provides distinct signals corresponding to each unique proton environment.
Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).[1][3]
| Signal (Atom #) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H6 | ~5.09 | Triplet (t) | 1H | Vinylic proton |
| H1 | ~4.10 | Triplet (t) | 2H | -CH₂-O- |
| H14 | ~2.04 | Singlet (s) | 3H | Acetate -CH₃ |
| H8, H9 | ~1.68, ~1.60 | Singlets (s) | 3H each | Vinylic methyls |
| H2, H4, H5 | ~1.1-1.6 | Multiplets (m) | 6H | Aliphatic methylenes |
| H3 | ~1.8-2.0 | Multiplet (m) | 1H | Aliphatic methine |
| H10 | ~0.91 | Doublet (d) | 3H | Aliphatic methyl |
Interpretation of the ¹H NMR Spectrum
-
Downfield Region (δ > 3.0 ppm): The most deshielded proton is the vinylic proton at C6 (δ ~5.09 ppm), appearing as a triplet due to coupling with the adjacent methylene protons (H5). The two protons on C1 (δ ~4.10 ppm) are also significantly downfield because of the adjacent electron-withdrawing oxygen atom of the ester group.[1][3]
-
Acetyl Group (δ ~2.04 ppm): The sharp singlet integrating to three protons corresponds to the methyl group of the acetate moiety (C14). Its singlet nature is due to the absence of adjacent protons. This is a highly characteristic signal for acetate esters.[1]
-
Vinylic Methyls (δ ~1.6-1.7 ppm): The two methyl groups attached to the double bond (C8 and C9) appear as distinct singlets. They are not equivalent due to their geometric relationship (cis/trans) to the rest of the carbon chain.
-
Upfield Region (δ < 2.0 ppm): The remaining signals belong to the aliphatic backbone of the molecule. The complex multiplets between δ 1.1 and 2.0 ppm arise from the various methylene (H2, H4, H5) and methine (H3) protons. The doublet at approximately δ 0.91 ppm is characteristic of the methyl group at C10, which is split by the single proton at C3.[1]
Experimental Protocol: ¹H NMR Spectroscopy
The rationale for this protocol is to obtain a high-resolution spectrum suitable for structural confirmation and purity analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds like terpenoid esters and its single, easily identifiable residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Key parameters include a spectral width of ~12 ppm, a 90° pulse angle, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of all protons for accurate integration.
-
Collect 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Data Summary
The following table summarizes the ¹³C NMR chemical shifts for this compound in CDCl₃.[1][4][5]
| Signal (Atom #) | Chemical Shift (δ, ppm) | Assignment |
| C12 | ~171.0 | Ester Carbonyl |
| C7 | ~131.2 | Vinylic Carbon |
| C6 | ~124.7 | Vinylic Carbon |
| C1 | ~63.0 | -CH₂-O- |
| C5 | ~37.1 | Aliphatic -CH₂- |
| C3 | ~35.6 | Aliphatic -CH- |
| C2 | ~29.6 | Aliphatic -CH₂- |
| C4 | ~25.7 | Aliphatic -CH₂- |
| C8 | ~25.5 | Vinylic -CH₃ |
| C14 | ~20.9 | Acetate -CH₃ |
| C10 | ~19.5 | Aliphatic -CH₃ |
| C9 | ~17.6 | Vinylic -CH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~171.0 ppm): The signal at the lowest field belongs to the ester carbonyl carbon (C12), which is highly deshielded.[1]
-
Olefinic Carbons (δ ~120-135 ppm): The two signals at ~131.2 ppm and ~124.7 ppm correspond to the sp²-hybridized carbons of the double bond (C7 and C6, respectively). The substituted carbon (C7) is further downfield than the vinylic CH (C6).[1]
-
Oxygen-Attached Carbon (δ ~63.0 ppm): The sp³ carbon bonded to the ester oxygen (C1) appears around 63.0 ppm.
-
Aliphatic Carbons (δ ~15-40 ppm): The remaining signals in the upfield region correspond to the various sp³-hybridized carbons of the main chain and the methyl groups. The chemical shifts are influenced by their substitution and proximity to functional groups.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Data Summary
The key IR absorption bands for this compound are summarized below.[6]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2850 | Strong | C-H Stretch | Alkanes (sp³ C-H) |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1670 | Weak | C=C Stretch | Alkene |
| ~1240 | Strong | C-O Stretch | Ester (acetate) |
| ~1050 | Medium | C-O Stretch | Ester |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by two very strong absorption bands that are diagnostic for its structure:
-
C=O Stretch: A very strong and sharp peak around 1740 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of an ester carbonyl group. The position is characteristic of a saturated aliphatic ester.
-
C-O Stretch: A strong band around 1240 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the acetate group.
Other important signals include the strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and a weak C=C stretching band around 1670 cm⁻¹, confirming the presence of the alkene functional group.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique used for volatile compounds like this compound, often coupled with Gas Chromatography (GC-MS).[8]
Data Summary
The molecular formula of this compound is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol .[9]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 198 | [M]⁺ | Molecular Ion (often weak or absent in EI) |
| 138 | [M - C₂H₂O₂]⁺ or [M - 60]⁺ | Loss of acetic acid |
| 123 | [C₉H₁₅]⁺ | Loss of acetic acid and a methyl group |
| 69 | [C₅H₉]⁺ | Isoprenyl cation, common in terpenoids |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Interpretation of the Mass Spectrum
In a typical 70 eV EI-MS spectrum, the molecular ion peak [M]⁺ at m/z 198 may be observed, but it is often of low intensity due to the molecule's propensity to fragment. The most characteristic fragmentation pathway for acetate esters is the McLafferty rearrangement, leading to the neutral loss of acetic acid (60 Da). This results in a prominent peak at m/z 138 ([M-60]⁺).[10]
The base peak (the most intense peak) is frequently observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Further fragmentation of the terpene backbone leads to a series of smaller cation fragments, with the peak at m/z 69 being highly characteristic of the isoprenyl unit found in many terpenoids.[7][11]
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
This protocol is designed to separate this compound from a mixture and obtain a clean mass spectrum for identification.
-
Sample Preparation:
-
GC-MS Instrument Setup:
-
Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to handle the concentrated sample without overloading the column.
-
Column: Use a nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm), which is standard for terpenoid analysis.[8]
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures good separation of volatile components.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detector Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 400 to capture the molecular ion and all relevant fragments.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from this peak.
-
Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.[9]
-
Analyze the fragmentation pattern to verify the structure as described above.
-
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the key ester and alkene functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The application of these orthogonal analytical techniques, guided by sound experimental protocols and expert interpretation, establishes a robust and trustworthy method for the identification and quality assessment of this compound in research and industrial settings.
References
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PubChem. This compound . National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034160) . [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0034160) . [Link]
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Citronellyl Acetate: A Comprehensive Guide to Natural Sourcing and Extraction Methodologies
An In-Depth Technical Guide for Scientific Professionals
Abstract
Citronellyl acetate, a monoterpenoid ester (C₁₂H₂₂O₂), is a pivotal component in the flavor and fragrance industries, prized for its characteristic fresh, fruity, and rose-like aroma.[1] While synthetic routes are well-established, the increasing demand for natural ingredients necessitates a thorough understanding of its botanical origins and the sophisticated methodologies required for its extraction and purification. This guide provides an in-depth exploration of the primary natural sources of this compound and a critical analysis of the predominant extraction techniques. We will delve into the theoretical principles and practical applications of steam distillation, solvent extraction, and supercritical fluid extraction (SFE), offering detailed protocols and workflow diagrams. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively isolate and analyze this valuable natural compound.
Introduction to this compound
This compound is the acetate ester of citronellol, a naturally occurring acyclic monoterpenoid.[2][3] It is a colorless liquid with a distinct aroma profile that makes it a desirable ingredient in perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food and beverages.[1][3][4] The molecule exists as two enantiomers, (R)-(+) and (S)-(-), which possess slightly different olfactory notes.[5] Understanding its physicochemical properties is fundamental to designing effective extraction and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [2][5] |
| Molecular Weight | 198.30 g/mol | [2][5] |
| Appearance | Colorless liquid | [5][6] |
| Odor | Fruity, rosy, fresh | [1][7] |
| Boiling Point | 229-240 °C @ 760 mmHg | [1][2][5] |
| Density | ~0.891 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.440 - 1.450 @ 20°C | [2][5] |
| Solubility | Soluble in alcohol and most fixed oils; Insoluble in water, glycerol, and propylene glycol. | [2][3] |
| LogP | 4.22 | [2][5] |
Natural Occurrence of this compound
This compound is a secondary metabolite found in a variety of aromatic plants.[8] Its concentration can vary significantly based on the plant species, geographical origin, climate, and harvesting time. The compound is a key constituent of several commercially important essential oils.
Table 2: Prominent Natural Sources of this compound
| Plant Source | Common Name | Essential Oil |
| Pelargonium graveolens | Geranium | Geranium Oil |
| Rosa damascena / Rosa centifolia | Rose | Rose Oil |
| Cymbopogon nardus / Cymbopogon winterianus | Citronella | Citronella Oil |
| Cymbopogon flexuosus | Lemongrass | Lemongrass Oil |
| Corymbia citriodora | Lemon-scented gum | Citriodora Oil |
| Citrus spp. | Citrus Fruits (e.g., Lemon, Orange) | Citrus Essential Oils |
The biosynthesis of this compound in plants is a complex enzymatic process. It originates from the terpenoid pathway, where its precursor, citronellol, is esterified.[3] Recent research in Pelargonium suggests a multi-step pathway involving specific enzymes that control the formation and enantiomeric ratio of the final compound.[9]
Extraction Methodologies from Botanical Matrices
The selection of an extraction method is a critical decision dictated by the stability of the target compound, the nature of the plant matrix, desired purity, yield, and economic and environmental considerations.
Steam Distillation
Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials.[10] The technique is particularly suitable for volatile compounds like this compound that are immiscible with water.
Causality Behind Experimental Choices: The core principle involves passing steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor at temperatures below 100°C.[11] This prevents the thermal degradation of sensitive molecules like this compound, which has a much higher boiling point.[1][2] The use of a Claisen adapter is crucial to prevent turbulent boiling and foaming of the plant material from contaminating the distillate.[12]
Caption: Workflow for Steam Distillation Extraction.
Experimental Protocol: Steam Distillation
-
Preparation: Grind the dried plant material (e.g., geranium leaves) to a coarse powder to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material into a large round-bottom flask (not more than half full) and add enough water to just cover it.[12] Use a Claisen adapter to connect the flask to the condenser.
-
Distillation: Heat the flask to generate steam directly, or introduce steam from an external generator.[12] The steam will pass through the plant material, carrying the volatile this compound and other essential oil components.
-
Condensation: The steam and volatile oil mixture travels to a condenser, where it is cooled by circulating cold water, turning the vapor back into a liquid.[13]
-
Collection: Collect the condensate, which consists of an aqueous layer (hydrosol) and the immiscible essential oil layer, in a receiving vessel.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to fully separate. The essential oil, being less dense than water, will typically form the upper layer. Drain the lower aqueous layer.
-
Drying and Storage: Collect the oil layer and dry it over anhydrous sodium sulfate to remove residual water. Store the purified oil in a sealed, dark glass vial under refrigeration.
Solvent Extraction
Solvent extraction is a method that uses organic solvents to dissolve the desired compounds from the plant matrix. This technique can be advantageous for compounds that are too fragile for steam distillation or when higher yields are desired.
Causality Behind Experimental Choices: The choice of solvent is critical and is based on the polarity of the target compound. Ethanol is a popular choice because it is effective, safe for consumption in trace amounts, and easily recoverable.[14] The initial soaking period, often at low temperatures, allows the solvent to penetrate the plant cells and dissolve the this compound. Subsequent filtration removes the solid plant matter, and a rotary evaporator is used to remove the solvent under reduced pressure, which lowers the solvent's boiling point and prevents thermal degradation of the extract.[14]
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Experimental Protocol: Supercritical Fluid Extraction (SFE)
-
Preparation: The plant material is dried and ground to a specific particle size to ensure uniform packing and efficient extraction.
-
Loading: The prepared material is packed into a high-pressure extraction vessel.
-
Pressurization & Heating: Liquid CO₂ is pumped into the system and heated to bring it to its supercritical state (e.g., above 31.1°C and 73.8 bar). [15]4. Extraction: The supercritical CO₂ is passed through the extraction vessel. Its high diffusivity and low viscosity allow it to penetrate the plant matrix effectively, dissolving the this compound. [16]This can be done in a dynamic mode (continuous flow) or a static mode (soaking) followed by dynamic extraction. [16]5. Separation: The CO₂-extract mixture flows into a separator vessel at a lower pressure and/or different temperature. This change causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted compounds. [15]6. Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO₂ can be recompressed and recycled. [17]
Analytical Validation: Gas Chromatography-Mass Spectrometry (GC-MS)
Regardless of the extraction method, the resulting product must be analyzed to confirm the presence and purity of this compound. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. [18][19] Principle: The technique first separates the volatile components of the essential oil in a gas chromatograph based on their boiling points and affinity for the column's stationary phase. [18]As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification by comparison with spectral libraries. [20][21] Methodology Outline:
-
Sample Preparation: Dilute a small amount of the extracted essential oil in a suitable solvent (e.g., ethanol or hexane). [20]2. Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column (e.g., HP-5MS). [21]The oven temperature is programmed to increase gradually, allowing for the separation of compounds.
-
Mass Spectrometry: As compounds elute from the column, they are ionized and fragmented in the MS detector.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated compound. The mass spectrum of the peak at the expected retention time for this compound is compared to a reference library (e.g., NIST) to confirm its identity. Quantification can be performed by integrating the peak area.
Conclusion
The extraction of natural this compound is a multi-faceted process that begins with the careful selection of botanical sources and culminates in rigorous analytical validation. While steam distillation remains a simple and effective method, solvent extraction offers versatility, and supercritical fluid extraction represents a highly efficient and environmentally benign alternative. The choice of methodology must be tailored to the specific research or production goals, balancing factors of yield, purity, cost, and sustainability. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to make informed decisions in the pursuit of high-quality natural compounds for research, development, and commercial application.
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(R)-(+)-Citronellyl acetate vs (S)-(-)-Citronellyl acetate properties
An In-depth Technical Guide to the Stereoisomers of Citronellyl Acetate: (R)-(+)- vs. (S)-(-)-Enantiomers
Abstract
Chirality is a fundamental principle in chemical and biological sciences, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. This compound, a monoterpenoid ester widely used in the fragrance, flavor, and pharmaceutical industries, possesses a single chiral center, giving rise to two distinct enantiomers: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. While sharing the same chemical formula and connectivity, these mirror-image isomers exhibit notable differences in their sensory profiles and biological activities. This technical guide provides a comprehensive examination of the core properties of each enantiomer, offering a comparative analysis of their physicochemical characteristics, a deep dive into their distinct olfactory and biological profiles, and detailed, field-proven protocols for their analytical differentiation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of these stereoisomers for applications ranging from fine fragrance creation to the development of stereospecific bioactive compounds.
Introduction to the Stereochemistry of this compound
This compound, systematically named 3,7-dimethyloct-6-en-1-yl acetate, is a naturally occurring ester found in essential oils like citronella, rose, and geranium[1][2]. Its molecular structure features a chiral carbon atom at the C3 position, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl acetate group, and a 4-methylpent-3-en-1-yl group. This asymmetry results in the existence of two non-superimposable mirror-image forms, or enantiomers.
The designation of (R) and (S) is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority to each of the four groups attached to the chiral center. The (+) and (-) notation, conversely, refers to the direction in which each enantiomer rotates plane-polarized light, a physical property known as optical activity. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). For this compound, the (R)-isomer is dextrorotatory (+), and the (S)-isomer is levorotatory (-).
The significance of separating and characterizing these enantiomers cannot be overstated. In biological systems, receptors and enzymes are themselves chiral, leading to stereospecific interactions. This can result in one enantiomer exhibiting a desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects. Similarly, the olfactory receptors in the human nose can differentiate between enantiomers, leading to distinct scent perceptions.
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Citronellyl Acetate degradation pathway by Pseudomonas
An In-Depth Technical Guide to the Degradation Pathway of Citronellyl Acetate by Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic versatility of the genus Pseudomonas allows it to thrive in diverse environments by utilizing a wide array of organic compounds as sole carbon and energy sources. Among these are acyclic monoterpenoids, such as this compound, a compound widely used in the fragrance and food industries. The degradation of these methyl-branched molecules presents a unique biochemical challenge, as the methyl group obstructs the canonical β-oxidation pathway. This guide provides a comprehensive technical overview of the enzymatic cascade employed by Pseudomonas species, particularly P. aeruginosa, P. citronellolis, and P. mendocina, to catabolize this compound. We will dissect the Acyclic Terpene Utilization (Atu) pathway, from the initial ester hydrolysis to the specialized enzymatic steps required to bypass the metabolic roadblock, and its eventual convergence with central metabolism. This document details the genetic organization of the atu cluster, provides field-proven experimental protocols for pathway elucidation, and offers insights into the causality behind these sophisticated microbial degradation systems.
Introduction: The Biochemical Challenge of Acyclic Terpenoids
This compound is an esterified acyclic monoterpenoid, valued for its characteristic fresh, rosy, and fruity aroma. Its degradation is a critical process in environmental carbon cycling and presents significant interest for bioremediation and biocatalysis applications. Several Pseudomonas species have evolved a sophisticated catabolic route, termed the Acyclic Terpene Utilization (Atu) pathway, to mineralize this and related compounds like citronellol and geraniol.[1][2]
The primary obstacle in the catabolism of these molecules is the presence of a methyl group at the C3 position of the hydrocarbon chain, which renders the intermediate recalcitrant to standard β-oxidation enzymes.[3][4] The Atu pathway is a masterful example of evolutionary adaptation, employing a unique carboxylation strategy to overcome this steric hindrance. Understanding this pathway not only illuminates the metabolic prowess of Pseudomonas but also provides a blueprint for engineering novel biocatalytic systems.
The this compound Catabolic Pathway: A Step-by-Step Enzymatic Journey
The degradation of this compound is a multi-step process that begins with its conversion to citronellol and culminates in intermediates that feed into the leucine/isovalerate catabolic pathway.
Initial Activation: The Gateway Esterase
The first committed step in the degradation of this compound is its hydrolysis into citronellol and acetic acid.[4][5] This reaction is catalyzed by an as-yet uncharacterized esterase. This crucial step removes the acetate group, freeing the primary alcohol (citronellol) to enter the core Atu pathway.
This compound → Citronellol + Acetate
The Upper Pathway: Oxidation to a Carboxylic Acid
Once citronellol is formed, it enters a two-step oxidation cascade common to the degradation of many terpene alcohols.[3][4]
-
Oxidation to Citronellal: The primary alcohol group of citronellol is oxidized to an aldehyde, citronellal. This reaction is catalyzed by citronellol dehydrogenase, an enzyme encoded by the atuB gene.[6][7]
-
Oxidation to Citronellate: The aldehyde is further oxidized to a carboxylic acid, citronellate (citronellic acid), by citronellal dehydrogenase.[8][9]
These initial oxidation steps prepare the molecule for activation with Coenzyme A.
The Lower Pathway: Overcoming the β-Methyl Block
This is the core of the Atu pathway, where specialized enzymes circumvent the β-oxidation blockage.
-
CoA Ligation: Citronellate is activated by ligation to Coenzyme A, forming citronellyl-CoA. This reaction is catalyzed by a CoA ligase.[3]
-
Dehydrogenation: Citronellyl-CoA is then dehydrogenated. The acyl-CoA dehydrogenase AtuD has been shown to have substrate specificity for citronellyl-CoA, a key step in preparing the molecule for carboxylation.[10] The product is believed to be geranyl-CoA after isomerization.[3][11]
-
The Key Carboxylation Step: The central challenge, the C3-methyl group, is addressed by the key enzyme of the pathway: geranyl-CoA carboxylase (GCase) .[12][13] This biotin-dependent enzyme, composed of the AtuC and AtuF subunits, carboxylates the methyl group of geranyl-CoA.[12] This innovative step adds a carboxyl group that can be subsequently removed.
-
Hydration and Lyase Cleavage: The carboxylated intermediate undergoes hydration, catalyzed by the isohexenyl-glutaconyl-CoA hydratase (AtuE).[1][14] This is followed by the cleavage of the molecule by the 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (AtuA), which removes the newly added carboxyl group as acetyl-CoA.[1][3]
-
Entry into β-Oxidation: The resulting product, 7-methyl-3-oxo-octanoyl-CoA, is no longer blocked and can be readily assimilated via two rounds of conventional β-oxidation.[3]
Convergence with Central Metabolism
The final product of this specialized pathway is 3-methylcrotonyl-CoA. This intermediate is a common metabolite in the degradation of the branched-chain amino acid leucine.[3] It enters the leucine utilization (Liu) pathway, where it is ultimately converted into acetyl-CoA and acetoacetate, which are fundamental building blocks for the citric acid cycle and other central metabolic processes.[3][9]
Pathway Visualization
Caption: Degradation pathway of this compound in Pseudomonas.
Genetic Organization: The atu Gene Cluster
The enzymatic machinery for the Atu pathway is encoded by a conserved gene cluster, atuRABCDEFGH, which has been identified in both Pseudomonas citronellolis and P. aeruginosa.[12] The colocalization of these genes facilitates their coordinated regulation, ensuring that the entire pathway is expressed when an inducing substrate is present.
-
atuR : Believed to be a regulatory gene controlling the expression of the operon.[12]
-
atuA : Encodes the 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase.[12]
-
atuB : Encodes the primary citronellol dehydrogenase.[7]
-
atuC/atuF : Encode the two subunits of the critical geranyl-CoA carboxylase.[12]
-
atuD : Encodes an acyl-CoA dehydrogenase with specificity for citronellyl-CoA.[10]
-
atuE : Encodes the isohexenyl-glutaconyl-CoA hydratase.[1][14]
-
atuG/atuH : Putative functions related to dehydrogenation and CoA ligation, respectively.[1]
| Gene | Encoded Protein | Putative Function in Pathway |
| atuR | Transcriptional Regulator | Regulates expression of the atu operon |
| atuA | 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase | Cleaves hydrated intermediate, removing acetyl-CoA |
| atuB | Citronellol Dehydrogenase | Oxidizes citronellol to citronellal |
| atuC | Geranyl-CoA carboxylase, subunit | Catalyzes the key carboxylation of the β-methyl group |
| atuF | Geranyl-CoA carboxylase, subunit | Biotin-containing subunit of GCase |
| atuD | Acyl-CoA Dehydrogenase | Dehydrogenation of citronellyl-CoA |
| atuE | Isohexenyl-glutaconyl-CoA Hydratase | Hydrates the carboxylated intermediate |
| atuG | Dehydrogenase | Putative secondary dehydrogenase activity |
| atuH | Long-chain acyl-CoA synthase | Putative CoA ligation activity |
Experimental Methodologies for Pathway Elucidation
Investigating microbial degradation pathways requires a multi-faceted approach combining microbiology, analytical chemistry, and molecular genetics. The following protocols provide a robust framework for studying this compound degradation.
Protocol: Culturing Pseudomonas on Terpenoid Substrates
Causality: The ability of a strain to utilize a specific compound as a sole carbon and energy source is the primary evidence for a catabolic pathway. A minimal medium ensures that any observed growth is directly attributable to the degradation of the supplied terpenoid.
Methodology:
-
Prepare M9 Minimal Medium: Prepare a sterile M9 minimal salts solution (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl) supplemented with sterile 2 mM MgSO₄ and 0.1 mM CaCl₂.
-
Prepare Carbon Source: Prepare a sterile stock solution of this compound (e.g., 20% v/v in ethanol). Note: Acyclic terpenols can be toxic to bacteria at high concentrations.[13] It is advisable to start with low concentrations (e.g., 0.1% v/v) or use a two-phase culture system with an inert carrier like silicone oil to control substrate delivery.
-
Inoculation and Incubation: Inoculate the M9 medium with an overnight culture of the Pseudomonas strain (pre-grown in a rich medium like LB and washed twice in M9 salts to remove residual nutrients). Add the this compound stock to the desired final concentration.
-
Monitor Growth: Incubate at 30°C with vigorous shaking (200 rpm). Monitor growth by measuring optical density at 600 nm (OD₆₀₀) over 48-72 hours. A significant increase in OD₆₀₀ compared to a no-carbon control confirms substrate utilization.
Protocol: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Identifying the accumulation of intermediates in the culture supernatant provides direct evidence for the specific steps of the degradation pathway. Comparing wild-type and mutant strains is a powerful tool to pinpoint the function of specific enzymes.
Methodology:
-
Sample Collection: At various time points during growth (e.g., 0, 12, 24, 48 hours), collect 1 mL of culture. Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Extraction: Transfer the supernatant to a clean tube. Acidify to pH ~2 with 2M HCl. Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the organic compounds.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases. Carefully transfer the upper ethyl acetate layer to a new vial.
-
Drying and Derivatization (Optional but Recommended): Dry the ethyl acetate extract over anhydrous sodium sulfate. For analysis of acidic intermediates, evaporation of the solvent and derivatization with a silylating agent (e.g., BSTFA) is recommended to improve volatility and peak shape.
-
GC-MS Analysis: Inject 1 µL of the extract into a GC-MS system equipped with a non-polar column (e.g., DB-5ms).
-
Typical Temperature Program: Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning from m/z 40 to 500.
-
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra to authentic standards and reference libraries (e.g., NIST).
Workflow: Functional Genomics using Transposon Mutagenesis
Causality: Creating a null mutant for a specific gene and observing the resulting phenotype (e.g., inability to grow on a substrate, accumulation of an intermediate) provides the strongest evidence for that gene's function in the pathway.
Caption: Experimental workflow for identifying pathway genes via transposon mutagenesis.
Example Interpretation: A mutant that fails to grow on citronellol but grows normally on citronellal would be a strong candidate for a disruption in the atuB gene (citronellol dehydrogenase).[5] Subsequent GC-MS analysis of this mutant grown in the presence of this compound would be expected to show an accumulation of citronellol, confirming the metabolic block.
Conclusion and Future Directions
The degradation of this compound by Pseudomonas is a testament to the remarkable adaptability of microbial metabolism. The Acyclic Terpene Utilization pathway, with its unique geranyl-CoA carboxylase enzyme, represents a highly effective solution to the challenge of catabolizing methyl-branched hydrocarbons. The detailed elucidation of this pathway, driven by a combination of genetic and analytical techniques, has provided profound insights into bacterial biochemistry.
For researchers in drug development, these pathways offer a rich source of novel enzymes for biocatalysis and synthetic biology applications. Furthermore, understanding the regulation and function of these genes can inform strategies to combat Pseudomonas infections, as metabolic flexibility is a key component of its success as an opportunistic pathogen. Future research should focus on the structural characterization of all Atu enzymes, a deeper analysis of the atuR regulatory network, and the exploration of this pathway's diversity across a broader range of environmental isolates.
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Förster-Fromme, K., Höschle, B., Mack, C., & Jendrossek, D. (2006). Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis. FEMS Microbiology Letters, 264(2), 220-225. [Link]
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Tozoni, D., Zacaria, J., Vanderlinde, R., Delamare, A. P. L., & Echeverrigaray, S. (2010). Biotransformation of Citronellol in Rose Oxide by Pseudomonas Spp. Chemical Engineering Transactions, 24, 295-300. [Link]
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Molina, L., & Segura, A. (2020). Catabolism of citronellol and related acyclic terpenoids in Pseudomonads. ResearchGate. [Link]
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Tozoni, D., Zacaria, J., Vanderlinde, R., Delamare, A. P. L., & Echeverrigaray, S. (2010). Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105. Electronic Journal of Biotechnology, 13(2). [Link]
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Tozoni, D., et al. (2010). View of Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105. Electronic Journal of Biotechnology. [Link]
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Harder, J., & Probian, C. (2013). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 4, 269. [Link]
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Campos-García, J., & Soberón-Chávez, G. (2000). Degradation of the methyl substituted alkene, citronellol, by Pseudomonas aeruginosa, wild type and mutant strains. Revista Latinoamericana de Microbiología, 42(4), 169-173. [Link]
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Chen, Y., Jia, H., Liang, Y., Zhang, H., Che, S., Liu, R., Zhang, Q., & Bartlam, M. (2020). Structural characterization of the Pseudomonas aeruginosa dehydrogenase AtuB involved in citronellol and geraniol catabolism. Biochemical and Biophysical Research Communications, 523(4), 954-960. [Link]
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Höschle, B., & Jendrossek, D. (2005). Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol. Microbiology, 151(Pt 7), 2277-2283. [Link]
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Förster-Fromme, K., & Jendrossek, D. (2008). Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for citronellyl-CoA. Journal of Bacteriology, 190(13), 4559-4565. [Link]
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The Antinociceptive Profile of Citronellyl Acetate: A Technical Guide for Researchers
Introduction: Tapping into Terpenoids for Pain Attenuation
Citronellyl acetate (CAT), a monoterpene ester, is a key aromatic constituent of various essential oils, notably from citronella grass (Cymbopogon nardus)[1]. While recognized in the fragrance and food industries, emerging preclinical evidence has illuminated its potential as a potent antinociceptive agent[2][3]. This technical guide provides an in-depth exploration of the mechanisms underpinning the pain-alleviating effects of this compound, offering a valuable resource for researchers and professionals in drug discovery and development. We will delve into the molecular targets, signaling cascades, and established experimental paradigms for evaluating its efficacy, highlighting both the current understanding and avenues for future investigation.
Core Antinociceptive Mechanisms of this compound
The antinociceptive action of this compound is multifaceted, involving the modulation of several key players in nociceptive signaling pathways. Preclinical studies have demonstrated its efficacy in various animal models of pain, including chemically-induced visceral pain and inflammatory pain[2][3].
Modulation of TRP and ASIC Ion Channels
A pivotal study has shown that this compound's antinociceptive effects are, at least in part, mediated by its interaction with Transient Receptor Potential (TRP) channels and Acid-Sensing Ion Channels (ASICs)[2][3]. Specifically, the involvement of TRPV1, TRPM8, and ASICs has been identified, while TRPA1 does not appear to be a direct target[2][3]. This suggests that CAT can interfere with the detection of noxious thermal and chemical stimuli at the peripheral nerve endings.
Involvement of Glutamatergic System and Downstream Kinases
The glutamatergic system, a cornerstone of nociceptive transmission, is also implicated in the mechanism of this compound[2]. The compound has been shown to attenuate glutamate-induced nociception, indicating an interference with this excitatory pathway[2]. Furthermore, downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC) are crucial for its antinociceptive action[2][3]. These kinases are known to phosphorylate and sensitize ion channels and receptors involved in pain signaling.
Potential Anti-inflammatory Contribution
This compound demonstrates significant antinociceptive effects in both the neurogenic (first phase) and inflammatory (second phase) stages of the formalin test[2]. The efficacy in the second phase strongly suggests an anti-inflammatory component to its mechanism. While direct studies on the anti-inflammatory mediators modulated by CAT are limited, related compounds like citronellol have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β[4][5]. This reduction in inflammatory mediators likely contributes to the decreased sensitization of nociceptors and the observed analgesic effect in inflammatory pain models.
Interaction with the Opioid System: An Area for Further Research
The potential interaction of this compound with the opioid system presents an intriguing area for future research. While direct evidence for CAT is lacking, studies on the structurally related compound, lupeol acetate, have shown that its antinociceptive effects are completely reversed by the opioid antagonist naloxone, indicating a clear involvement of the opioid system[4][5]. Given the structural similarities, it is plausible that this compound may also exert some of its effects through modulation of opioid pathways. However, this remains to be experimentally verified.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling cascade for the antinociceptive action of this compound, based on current evidence.
Caption: Proposed mechanism of antinociceptive action of this compound.
Quantitative Efficacy in Preclinical Models
This compound has demonstrated dose-dependent antinociceptive effects across multiple standard preclinical pain models. The following table summarizes the key findings.
| Pain Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Acetic Acid-Induced Writhing | Mice | 25, 50, 75, 100, 200 | Significant reduction in writhing at 100 and 200 mg/kg. The 200 mg/kg dose showed a prolonged effect for up to 4 hours. | [2] |
| Formalin Test (Paw Licking) | Mice | 100, 200 | Significant reduction in licking time in both the early (neurogenic) and late (inflammatory) phases at both doses. | [2] |
| Glutamate-Induced Nociception | Mice | 100, 200 | Significant reduction in paw licking time, indicating interference with the glutamatergic pathway. | [2] |
Experimental Protocols for Antinociceptive Evaluation
Reproducible and validated experimental protocols are paramount for assessing the antinociceptive properties of test compounds. Below are detailed, step-by-step methodologies for key assays used in the evaluation of this compound.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic stretching behavior (writhing) through the intraperitoneal injection of an irritant. It is particularly sensitive to peripherally acting analgesics[6][7][8].
Protocol:
-
Animal Acclimation: Acclimate male Swiss mice (20-25 g) to the experimental room for at least 1 hour before testing.
-
Grouping and Administration: Randomly divide mice into groups (n=6-8 per group): Vehicle control (e.g., Tween 80 in saline), positive control (e.g., indomethacin), and test groups (this compound at various doses). Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, administer a 0.6% solution of acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Formalin Test
The formalin test is a robust model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms[9][10][11][12].
Protocol:
-
Animal Acclimation: Acclimate mice to transparent observation chambers for at least 30 minutes before the experiment.
-
Grouping and Administration: Administer vehicle, positive control (e.g., morphine), or this compound to different groups of mice.
-
Induction of Nociception: After the appropriate pretreatment time, inject 20 µL of a 1% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the animal to the observation chamber and record the total time spent licking the injected paw during two distinct phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking time in the treated groups to the vehicle control group for each phase.
Hot Plate Test
This test evaluates the central antinociceptive activity of a compound by measuring the latency of the animal's response to a thermal stimulus[2][13][14][15][16].
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Administer vehicle, positive control (e.g., morphine), or this compound.
-
Post-Treatment Latency: At various time points after treatment (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the latency to response.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antinociceptive agent like this compound.
Caption: A streamlined workflow for evaluating the antinociceptive potential of a test compound.
Future Directions and Unanswered Questions
While the current body of research provides a strong foundation for the antinociceptive potential of this compound, several key areas warrant further investigation to fully elucidate its therapeutic promise:
-
Pharmacokinetics and Bioavailability: There is a notable absence of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and predicting its in vivo behavior in more complex models.
-
Detailed Molecular Interactions: While key receptor families have been identified, the precise binding sites and the nature of the interaction (e.g., agonist, antagonist, allosteric modulator) of this compound with its targets remain to be characterized.
-
Opioid System Interplay: As previously mentioned, a thorough investigation into the potential interaction of this compound with the opioid system is a high-priority research question.
-
Chronic Pain Models: The efficacy of this compound should be evaluated in models of chronic pain, such as neuropathic pain (e.g., chronic constriction injury) or osteoarthritic pain, to assess its potential for long-term pain management.
-
Comparative Efficacy: Head-to-head studies comparing the analgesic efficacy and side-effect profile of this compound with standard-of-care analgesics, such as NSAIDs and gabapentinoids, would provide a clearer picture of its potential clinical utility.
Conclusion
This compound has emerged as a promising natural compound with significant antinociceptive properties. Its mechanism of action, involving the modulation of key peripheral and central pain signaling pathways, makes it an attractive candidate for further development. This guide has synthesized the current state of knowledge, providing researchers with a comprehensive overview of its mechanisms and the experimental tools to further investigate its potential. The identified research gaps offer exciting opportunities to build upon this foundation and potentially translate this natural compound into a novel therapeutic for pain management.
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Rios, E. R., Rocha, N. F., Carvalho, A. M., Vasconcelos, L. F., Dias, M. L., de Sousa, D. P., ... & Fonteles, M. M. (2013). TRP and ASIC channels mediate the antinociceptive effect of this compound. Chemico-biological interactions, 203(3), 573-579. [Link][2][3][17]
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Weerasinghe, P. (2024). Synergizing Nature and Medicine: The Anti-Inflammatory and Analgesic Potential of Essential Oils in Adjunctive Rheumatoid Arthritis Treatment. Advances in Complementary & Alternative Medicine, 8(2). [Link][1]
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Fernandes, E. S., Passos, G. F., Medeiros, R., da Cunha, F. M., Ferreira, J., & Campos, M. M. (2007). Anti-inflammatory effects of compounds alpha-humulene and (−)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea. European journal of pharmacology, 569(3), 228-236.[4]
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Lucatto, L. P., da Silva, L. E., de Sousa, D. P., & de Almeida, R. N. (2010). Anti-inflammatory and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of inflammation, 7(1), 1-8. [Link][5]
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Citronellyl Acetate as a Pro-Apoptotic Agent in Oncology: A Mechanistic and Methodological Investigation
An In-Depth Technical Guide for Researchers
Abstract: The exploration of natural compounds for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Monoterpenoids, a class of phytochemicals abundant in essential oils, and their ester derivatives have garnered significant attention for their potential cytotoxic and pro-apoptotic activities. This technical guide focuses on Citronellyl Acetate, a monoterpene ester, as a prospective pro-apoptotic agent for cancer therapy. While direct, in-depth research on this compound is nascent, this document synthesizes the extensive evidence from its parent compound, citronellol, and related terpene esters to construct a robust, data-driven hypothesis for its mechanism of action. We provide a comprehensive framework for its investigation, detailing the causality behind experimental choices and presenting validated, step-by-step protocols to rigorously assess its pro-apoptotic efficacy in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Introduction: The Therapeutic Promise of Monoterpene Esters
Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis)[1][2]. A primary goal of chemotherapy is to selectively reactivate these apoptotic pathways in malignant cells. Natural products have historically been a rich source of anti-cancer agents, with compounds that can modulate complex signaling cascades[3][4].
This compound is an ester derivative of citronellol, a well-studied monoterpene alcohol. While citronellol itself has demonstrated anticancer effects in various cancer cell lines, including glioblastoma, lung, and breast cancer, the esterification to this compound alters its physicochemical properties, such as lipophilicity, which may enhance cellular uptake and potency[5][6]. Studies on related terpene esters, such as geranyl acetate, have shown potent anticancer effects, suggesting that this chemical modification is a promising strategy for developing new therapeutic leads[7].
This guide bridges the current knowledge gap by postulating a mechanism for this compound based on the established pro-apoptotic activity of citronellol and providing a detailed experimental blueprint to validate this hypothesis.
Postulated Mechanism of Action: Insights from Citronellol
Research into citronellol provides a strong foundation for understanding the potential pro-apoptotic pathways targeted by this compound. Studies in glioblastoma cells have shown that citronellol induces apoptosis through a multi-faceted mechanism involving both intrinsic and extrinsic pathways[5][8].
Key molecular events associated with citronellol-induced apoptosis include:
-
Activation of Initiator and Executioner Caspases: Upregulation and activation of Caspase-8 (an initiator caspase in the extrinsic pathway) and Caspase-3 (a key executioner caspase) are observed[5][8].
-
Modulation of Inflammatory Pathways: Inhibition of the pro-survival transcription factor NF-κB (Nuclear Factor-kappa B) and the JAK2 (Janus Kinase 2) signaling pathway, which are often dysregulated in cancer, contributes to its anti-cancer effects[5][8].
-
Induction of Apoptotic Markers: Increased expression of Annexin-V, an early marker of apoptosis, is a consistent finding[5].
Based on this evidence, we propose that this compound, upon cellular entry and potential hydrolysis back to citronellol, engages similar molecular machinery. The increased lipophilicity of the acetate ester may lead to higher intracellular concentrations, potentially resulting in a more potent apoptotic response.
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to apoptosis in a cancer cell. This model is synthesized from data on citronellol and general apoptotic pathways[5][9][10].
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Blueprint for Validation
To rigorously test the pro-apoptotic activity of this compound, a systematic, multi-step experimental approach is required. This section provides the rationale and detailed protocols for this validation workflow.
Workflow: From Cytotoxicity to Mechanism
A logical experimental progression ensures that each step builds upon the last, providing a comprehensive understanding of the compound's biological activity.
Caption: Logical workflow for validating pro-apoptotic activity.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Rationale: The first step is to determine the concentration-dependent cytotoxic effect of this compound on selected cancer cell lines. The MTT assay is a colorimetric method that measures metabolic activity, which serves as an indicator of cell viability. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies[5].
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SF767 glioblastoma, MCF-7 breast cancer) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from approximately 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Quantification of Apoptosis via Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: To confirm that the observed cytotoxicity is due to apoptosis, Annexin V/PI dual staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations[11].
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Mechanistic Investigation via Western Blotting
Rationale: To elucidate the molecular pathway of apoptosis, Western blotting is used to measure the expression levels of key regulatory proteins. The cleavage of caspases and PARP (Poly (ADP-ribose) polymerase) is a hallmark of apoptosis. Analyzing the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family provides insight into the involvement of the intrinsic (mitochondrial) pathway[1][3].
Step-by-Step Protocol:
-
Cell Culture and Lysis: Seed cells in 60mm or 100mm dishes and treat with this compound (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bcl-2
-
Bax
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify changes in protein expression relative to the loading control and the untreated sample. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved forms of caspases and PARP are indicative of apoptosis induction.
Data Summary and Interpretation
To facilitate analysis and comparison, quantitative data should be summarized in a clear, tabular format.
| Cancer Cell Line | Compound | IC50 (µM) after 48h | % Apoptosis (at IC50) | Key Protein Changes (Western Blot) |
| Example: P388 | Citronellyl Caproate | ~35 (10.63 µg/mL)[6] | To Be Determined | To Be Determined |
| Example: Glioblastoma | Citronellol | Dose-dependent[5] | Increased Annexin-V[5] | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8[5] |
| [Target Cell Line] | This compound | To Be Determined | To Be Determined | To Be Determined |
Interpretation:
-
A low micromolar IC50 value suggests potent cytotoxic activity.
-
A significant increase in the Annexin V-positive cell population confirms apoptosis as the primary mode of cell death.
-
The activation of Caspase-8 would suggest involvement of the extrinsic pathway, while Caspase-9 activation points to the intrinsic pathway. The activation of Caspase-3 is a central convergence point for both. An increased Bax/Bcl-2 ratio strongly supports the involvement of the mitochondrial (intrinsic) pathway.
Conclusion and Future Directions
This guide provides a scientifically grounded framework for investigating the pro-apoptotic potential of this compound. By leveraging insights from related monoterpenoids and employing a rigorous validation workflow, researchers can effectively characterize its mechanism of action. The detailed protocols herein serve as a self-validating system to generate reliable and reproducible data.
Positive findings from this in vitro blueprint would warrant progression to more complex models, including 3D spheroid cultures and, ultimately, in vivo xenograft studies in animal models. Further investigation into its effects on specific signaling nodes like NF-κB and JAK/STAT pathways will provide a more complete picture of its therapeutic potential. The exploration of this compound and similar natural esters holds considerable promise for the development of next-generation, targeted cancer therapies.
References
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Hayat Malik, M. N., et al. (2025). Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line. Food Science & Nutrition, 13(1). [Link]
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Hayat Malik, M. N., et al. (2025). Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line. PubMed. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
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dos Santos e Silva, G., et al. (2022). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. Chemico-Biological Interactions, 365, 109994. [Link]
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Jan, R., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 953108. [Link]
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ResearchGate. (n.d.). IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... ResearchGate. [Link]
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Widiyarti, G., et al. (2016). Cytotoxic activity of citronellyl caproate on murine leukemia (P388) cells. ResearchGate. [Link]
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Jiménez-Alonso, J. J., et al. (2023). Cacalol Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects. International Journal of Molecular Sciences, 24(22), 16462. [Link]
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ResearchGate. (n.d.). Inhibition percentage and IC 50 geraniol esters against zero cell line. ResearchGate. [Link]
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Sieniawska, E. (2022). Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials. Molecules, 27(19), 6299. [Link]
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Quero, J. C., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. International Journal of Molecular Sciences, 22(20), 11095. [Link]
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Martinotti, S., & Ranzato, E. (2020). Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and normal cells. Journal of Applied Biomaterials & Functional Materials, 18. [Link]
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Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action. Breast Cancer Research, 6(2), R63–R74. [Link]
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Ayob, A. Z., et al. (2022). Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade. Frontiers in Pharmacology, 13, 873439. [Link]
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Jan, R., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13. [Link]
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Zhang, Y., et al. (2023). Role of natural products in tumor therapy from basic research and clinical perspectives. Acta Materia Medica, 2(2), 163-206. [Link]
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Icard, P., et al. (2021). Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. International Journal of Molecular Sciences, 22(12), 6587. [Link]
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Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]
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Shrestha, S., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Medicina, 59(11), 1937. [Link]
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Thongchot, S., et al. (2024). Menthol induces extracellular vesicle regulation of apoptosis via ATG3 and caspase-3 in acute leukemic cells. Heliyon, 10(12), e32631. [Link]
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Brown, J. M., & Attardi, L. D. (2005). The role of apoptosis in cancer development and treatment response. Nature Reviews Cancer, 5(3), 231-237. [Link]
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solubility of Citronellyl Acetate in organic solvents
An In-depth Technical Guide to the Solubility of Citronellyl Acetate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a naturally occurring monoterpenoid ester, valued for its characteristic fresh, fruity, and rose-like aroma.[1][2] As a key ingredient, it is extensively utilized in the fragrance, flavor, cosmetics, and personal care industries.[3][4][5] Beyond its olfactory contributions, this compound is a subject of pharmacological research, exhibiting antinociceptive, pro-apoptotic, and antimicrobial properties.[6][7] For researchers, formulation chemists, and drug development professionals, a comprehensive understanding of its solubility characteristics in various organic solvents is paramount. Solubility dictates the performance, stability, and delivery of this compound in final products, from perfumes and lotions to carrier systems for biological assays.
This guide provides a detailed examination of the solubility profile of this compound, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions. It offers both a compilation of existing solubility data and a robust, self-validating experimental protocol for determining solubility in novel solvent systems.
Physicochemical Profile of this compound
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (3,7-dimethyloct-6-enyl acetate) is an ester of citronellol and acetic acid.[8] Its structure features a ten-carbon aliphatic chain with a terminal double bond and an acetate group, rendering the molecule largely non-polar. This inherent hydrophobicity is a primary determinant of its solubility.
A critical indicator of this is the LogP value (the logarithm of the partition coefficient between octanol and water), which quantifies a compound's lipophilicity. With a LogP value typically reported between 4.2 and 4.9, this compound demonstrates a strong preference for non-polar, lipid-like environments over aqueous ones.[1][9][10]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₂ | [3][9][11] |
| Molecular Weight | 198.30 g/mol | [6][9][11] |
| Appearance | Colorless Liquid | [1][8][12] |
| Density (25°C) | ~0.891 g/mL | [1][9][12] |
| Boiling Point | 229 - 240 °C | [1][2][9] |
| LogP (o/w) | 4.22 - 4.9 | [1][9][13] |
| Water Solubility | Practically Insoluble (~5.7 mg/L at 25°C) | [1][4][13][14] |
| Refractive Index (20°C) | 1.440 - 1.450 | [9][11][14] |
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[15][16] It posits that substances with similar intermolecular forces are likely to be miscible.[17][18]
-
Polar Solvents (e.g., water, glycerol) have significant dipole moments and engage in strong hydrogen bonding.
-
Non-polar Solvents (e.g., hexane, toluene) exhibit primarily weak London dispersion forces.
-
This compound , with its long hydrocarbon backbone, is predominantly non-polar. While the ester group provides a small degree of polarity, it is insufficient to overcome the molecule's overall hydrophobic character.
Therefore, this compound is expected to dissolve readily in non-polar organic solvents that share similar weak intermolecular forces. Conversely, it will exhibit poor solubility in highly polar solvents like water, as it cannot disrupt the strong hydrogen-bonding network of the solvent molecules.[13]
Caption: Relationship between molecular properties and solubility prediction.
Known Solubility Data for this compound
Published data provides a good starting point for understanding the solubility profile of this compound. It is generally described as soluble in alcohols and various oils but insoluble in highly polar polyols like glycerin and propylene glycol.[4][19]
Table 2: Summary of this compound Solubility in Various Solvents
| Solvent | Type | Solubility | Notes | References |
| Water | Highly Polar Protic | Practically Insoluble | ~5.7 mg/L at 25°C | [1][4][13][14] |
| Glycerol | Highly Polar Protic | Insoluble | --- | [4][9][19] |
| Propylene Glycol | Polar Protic | Insoluble | --- | [4][9][19] |
| Ethanol (70%) | Polar Protic | Soluble | 1 mL dissolves in 9 mL of 70% ethanol | [9] |
| Fixed Oils | Non-Polar | Soluble | Miscible with most fixed oils | [9][19] |
| Paraffin Oil | Non-Polar | Soluble | --- | [4][19] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 27.5 - 100 mg/mL | Requires sonication for higher concentrations | [1][6][7][20] |
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable, self-validating method for quantifying the solubility of this compound in any organic solvent of interest. The gravimetric approach is robust and relies on fundamental measurements of mass and volume.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant, specified temperature (e.g., 25°C).
Materials
-
This compound (≥97% purity)
-
High-purity organic solvents (e.g., ethanol, ethyl acetate, hexane)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed glass vials for evaporation
-
Evaporation system (rotary evaporator, nitrogen blow-down, or vacuum oven)
Step-by-Step Methodology
-
Preparation of Solvent Systems: Add an excess amount of this compound to a 4 mL vial. An excess is critical to ensure a saturated solution is formed. For example, add ~200 mg of this compound.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial containing the excess solute.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25°C. Allow the mixture to equilibrate for at least 24 hours with continuous agitation. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours. This permits the undissolved this compound to settle, leaving a clear, saturated supernatant.
-
Sample Collection: Carefully draw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. Filtering is a crucial self-validating step to prevent the transfer of any undissolved microparticles, which would artificially inflate the final measurement.
-
Mass Determination of Aliquot: Dispense the filtered aliquot into a pre-weighed (tared) evaporation vial and immediately record the total mass. The mass of the aliquot is determined by subtraction.
-
Solvent Evaporation: Remove the solvent from the aliquot under controlled conditions. For volatile solvents, a gentle stream of nitrogen is effective. For less volatile solvents, a vacuum oven at a moderate temperature (e.g., 40°C) may be used. Evaporate until a constant mass is achieved.
-
Final Mass Measurement: Once all solvent is removed, weigh the vial containing the non-volatile this compound residue. The mass of the dissolved solute is obtained by subtracting the vial's tare weight.
-
Calculation: Calculate the solubility. A common unit is g/100 mL.
-
Solubility ( g/100 mL) = (Mass of Residue [g] / Volume of Aliquot [mL]) * 100
-
Trustworthiness and Validation
-
Replicates: Perform each determination in triplicate to ensure reproducibility and calculate the standard deviation.
-
Equilibrium Confirmation: To confirm that 24 hours is sufficient for equilibration, a parallel experiment can be run for 48 hours. If the results are consistent, the 24-hour time point is validated.
-
Mass Balance: The density of the saturated solution can be calculated (Mass of Aliquot / Volume of Aliquot) and compared across replicates as a consistency check.
Caption: Experimental workflow for gravimetric solubility determination.
Practical Insights for Formulation and Research
-
Perfumery and Cosmetics: The high solubility of this compound in ethanol and non-polar oils makes it straightforward to incorporate into alcohol-based perfumes, as well as lotions, creams, and bath oils where it readily dissolves in the lipid phase.[4][12]
-
Flavor Applications: For flavor formulations, its miscibility with fixed oils is advantageous for creating oil-based flavor concentrates.[19]
-
In Vitro Research: For biological assays, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous cell culture media.[6][7][21] The high concentration achievable in DMSO (e.g., >100 mM) facilitates this process, though researchers must be mindful of potential DMSO-induced artifacts in their experiments.
-
Challenging Formulations: To incorporate this compound into aqueous-based systems (e.g., certain beverages or topical gels), co-solvent systems or emulsification are necessary. Research on in vivo formulations demonstrates the use of excipients like PEG300, Tween-80, and cyclodextrins to create stable microemulsions or inclusion complexes, effectively dispersing the lipophilic ester in an aqueous matrix.[6][7][21]
Conclusion
This compound is a predominantly non-polar ester, a characteristic that defines its solubility profile. It is practically insoluble in water but exhibits high solubility in a wide range of common organic solvents, including alcohols and oils. This behavior is well-explained by the "like dissolves like" principle. While qualitative data is widely available, precise quantitative solubility is often required for scientific and industrial applications. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating framework for researchers and formulators to generate the specific, high-quality data needed to optimize their work, ensuring the effective and stable incorporation of this compound into diverse formulations.
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ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). Retrieved from [Link]
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Citronellyl Acetate CAS number and chemical structure
An In-Depth Technical Guide to Citronellyl Acetate: Chemical Identity, Synthesis, and Applications
Executive Summary
This compound is a monoterpenoid ester prized for its characteristic fresh, rosy, and fruity aroma. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental chemical identity, including CAS registry numbers and detailed structural analysis. We delve into a comparative analysis of synthesis methodologies, with a particular focus on modern, enzyme-catalyzed approaches that align with green chemistry principles. The narrative explains the causality behind experimental choices, offering field-proven insights into reaction mechanisms and process optimization. This document serves as a practical resource, incorporating detailed experimental protocols, tabulated physicochemical data, and a mechanistic diagram to fully elucidate the science of this compound.
Part 1: Core Chemical Identity
A precise understanding of a molecule's identity is the foundation of all scientific investigation. This compound, while commonly referred to by a single name, possesses stereoisomerism that necessitates careful identification through its nomenclature and registry numbers.
Nomenclature and CAS Registry Numbers
This compound is the acetate ester of citronellol.[1] Its systematic IUPAC name is 3,7-dimethyloct-6-enyl acetate .[1] Due to a chiral center at the C-3 position, it exists as two enantiomers, as well as a racemic mixture. This stereochemistry is critical, as different isomers can exhibit distinct biological and olfactory properties. The CAS (Chemical Abstracts Service) registry numbers are essential for unambiguous identification in procurement and literature searches:
-
150-84-5: This is the most commonly cited CAS number and typically refers to the racemic mixture, (±)-Citronellyl acetate or DL-Citronellyl acetate.[2][3][4][5]
-
67601-05-2: This number specifically identifies the levorotatory (S)-enantiomer, (S)-(-)-Citronellyl acetate.[6]
Other synonyms include 3,7-Dimethyl-6-octen-1-yl acetate and β-citronellyl acetate.[1]
Chemical Structure Analysis
This compound is a 12-carbon molecule with the chemical formula C₁₂H₂₂O₂ and a molecular weight of approximately 198.30 g/mol .[1][5]
Key Structural Features:
-
Ester Functional Group: An acetate group (-OCOCH₃) is esterified to the C-1 position of the citronellol backbone.
-
Monoterpenoid Backbone: The core structure is a 3,7-dimethyloctenyl chain, characteristic of an acyclic monoterpenoid.[1][7]
-
Chiral Center: The carbon at the C-3 position, bearing a methyl group, is a stereocenter.
-
Alkene Group: A carbon-carbon double bond is located between the C-6 and C-7 positions.
(Image Source: PubChem CID 9017)
Part 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, formulation, and application. It is a colorless to pale yellow liquid with a characteristic floral, rose-like, and fruity odor.[2][8] It is soluble in alcohol and most fixed oils but is practically insoluble in water and glycerol.[1][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [2][4] |
| Molecular Weight | 198.30 g/mol | [1][2][5] |
| Appearance | Clear, colorless liquid | [2][4] |
| Boiling Point | 228 - 240 °C at 760 mmHg | [1][2][4][8] |
| Density | ~0.88 - 0.89 g/cm³ at 20-25 °C | [1][2][8] |
| Refractive Index | ~1.440 - 1.450 at 20 °C | [1][2][4] |
| Flash Point | ~93 °C (closed cup) | [2][8] |
| Vapor Pressure | ~0.01 - 0.019 mmHg at 20-23 °C | [2][9] |
| Log P | ~4.22 | [1][2] |
Part 3: Synthesis Methodologies: A Comparative Analysis
While this compound can be extracted from natural sources like citronella, rose, and geranium oils, industrial demand is primarily met through chemical synthesis.[3][6] The choice of synthetic route is critical, impacting yield, purity, and environmental footprint.
Classical Chemical Synthesis: Acid-Catalyzed Esterification
The traditional method involves the direct esterification of citronellol with acetic acid or, more commonly, acetic anhydride, using a strong acid catalyst (e.g., sulfuric acid).[2]
Reaction: Citronellol + Acetic Anhydride --(H⁺)--> this compound + Acetic Acid
-
Causality and Insights: This method is straightforward and often high-yielding. However, it presents significant drawbacks. The use of strong inorganic acids as catalysts leads to the production of acidic waste, which requires neutralization and disposal, posing environmental challenges.[10] Furthermore, the high reaction temperatures can promote side reactions, such as dehydration of the alcohol, which can affect the final product's aroma profile and purity.[10]
Biocatalytic Synthesis: A Green Chemistry Approach
Modern synthetic chemistry increasingly favors enzymatic processes for their sustainability and specificity. The lipase-catalyzed synthesis of this compound is a prime example of a green alternative.[10][11]
The selection of a lipase enzyme as a biocatalyst is a deliberate choice driven by several key advantages over traditional chemical catalysts:
-
Mild Reaction Conditions: Enzymes operate efficiently at lower temperatures and pressures, reducing energy consumption and minimizing side reactions.[10]
-
High Specificity: Lipases exhibit high chemo- and regioselectivity, leading to purer products with fewer byproducts.
-
Environmental Benignity: Enzymes are biodegradable, and the process avoids the use of harsh acids, making it a "green" and environmentally friendly process.[10]
-
Solvent-Free Systems: Many enzymatic syntheses can be conducted in solvent-free systems, further reducing the environmental impact.[12]
The lipase-catalyzed transesterification of citronellol with an acyl donor like vinyl acetate follows a Ping-Pong Bi-Bi mechanism .[10][12] This is a two-step process:
-
Acylation: The first substrate (vinyl acetate) binds to the enzyme's active site. The acyl group is transferred to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (vinyl alcohol, which tautomerizes to acetaldehyde).
-
Deacylation: The second substrate (citronellol) binds to the acyl-enzyme intermediate. The acyl group is then transferred to citronellol, forming the final ester product (this compound) and regenerating the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.
This protocol is a representative methodology based on published studies for the synthesis of this compound via transesterification.[10][12]
Materials:
-
Citronellol (Substrate)
-
Vinyl acetate (Acyl donor)
-
Immobilized Lipase (e.g., Novozym 435 or Fermase)
-
n-Hexane (for sample extraction and GC analysis)
-
Constant-temperature shaker or stirred-tank reactor
Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine citronellol and vinyl acetate. A molar ratio of 1:3 (citronellol:vinyl acetate) is often used to drive the reaction equilibrium towards the product.[10] The use of vinyl acetate is strategic; its byproduct, vinyl alcohol, rapidly tautomerizes to volatile acetaldehyde, making the reaction effectively irreversible.
-
Pre-incubation: Place the reactant mixture in a constant-temperature shaker set to the optimal temperature for the chosen lipase (e.g., 40-50°C). Allow the mixture to preheat for approximately 10 minutes to ensure thermal equilibrium.
-
Enzyme Addition & Reaction Initiation: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter, typically ranging from 10-30 mg/mL.[10][12] Initiate the reaction by starting agitation (e.g., 200 rpm) to ensure adequate mixing and reduce mass transfer limitations.
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture over several hours. Dilute the samples with n-hexane.
-
Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of this compound and calculate the conversion of citronellol. A successful synthesis can achieve yields exceeding 98-99% within 2-6 hours under optimized conditions.[10][12]
-
Enzyme Recovery: Post-reaction, the immobilized enzyme can be easily recovered by simple filtration, washed, and reused for subsequent batches, demonstrating a key advantage of this self-validating and sustainable system.
Part 4: Industrial and Research Applications
The pleasant and versatile aroma profile of this compound makes it a cornerstone ingredient in several industries.
-
Fragrance and Perfumery: It is extensively used to impart fresh, rosy, and fruity notes to fine fragrances, soaps, lotions, detergents, and other personal care products.[4][6][8] Its scent is often compared to geranium and rose.[13][14]
-
Flavor Industry: As a FEMA GRAS-listed substance (No. 2311), it is used as a flavoring agent in food and beverages to provide fruity notes reminiscent of apple, citrus, and banana.[2][6][13]
-
Cosmetics: It serves as a fragrance component in a wide range of cosmetic products.[4]
-
Other Applications: Research has explored its use in natural insect repellents and as a component in aromatherapy blends.[4][14]
References
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Takasago International Corporation. l-Citronellyl Acetate. [Link]
-
ScenTree. DL-citronellyl acetate (CAS N° 150-84-5). [Link]
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NHU. This compound | Aroma Chemicals Distributor. [Link]
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Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
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Multichem Exports. This compound International Distributor. [Link]
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Hassan, H. M., & Eltamany, E. E. (2022). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. [Link]
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stability of Citronellyl Acetate under different pH conditions
An In-Depth Technical Guide to the Stability of Citronellyl Acetate Under Different pH Conditions
Authored by: A Senior Application Scientist
Introduction
This compound (C₁₂H₂₂O₂) is a monoterpenoid acetate ester prized for its fresh, fruity-rose aroma.[1][2] It is a key component in the fragrance and flavor industries, utilized in products ranging from fine perfumes and cosmetics to soaps and detergents.[3][4] Its chemical structure, 3,7-dimethyloct-6-enyl acetate, features an ester functional group that is susceptible to hydrolysis, a chemical reaction that can lead to the degradation of the molecule and a subsequent alteration of its desired sensory properties.[2]
The stability of fragrance ingredients is a critical parameter for product development, directly impacting shelf-life, performance, and consumer satisfaction.[5][6] For formulators in the pharmaceutical, cosmetic, and food science fields, a thorough understanding of a molecule's stability profile under various chemical environments is paramount. This is particularly true concerning pH, as many formulations are aqueous-based and span the pH spectrum from acidic to alkaline.[7]
This technical guide provides a comprehensive examination of the stability of this compound with a core focus on the influence of pH. We will delve into the fundamental mechanisms of ester hydrolysis, outline a robust experimental framework for conducting a pH stability study, and provide field-proven insights into data interpretation and analytical methodology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [2][8] |
| Molecular Weight | 198.30 g/mol | [2][8] |
| Appearance | Colorless liquid | [1][8] |
| Odor | Fresh, fruity, rose-like | [1] |
| Boiling Point | 229-240 °C | [1][2] |
| Density | ~0.891 g/mL at 25 °C | [1] |
| logP (Octanol/Water) | 4.22 | [2][8] |
| Water Solubility | Practically insoluble | [2][9] |
| Solubility | Soluble in alcohol and most fixed oils | [2] |
The Chemistry of Ester Hydrolysis: A Mechanistic Overview
The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is the cleavage of the ester bond to yield its parent alcohol (Citronellol) and carboxylic acid (Acetic Acid).[10][11] The rate of this reaction is highly dependent on the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions, making pH the critical variable. The hydrolysis of esters can be catalyzed by both acids and bases, with a third, much slower, neutral mechanism.
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 7), the hydrolysis of an ester is a reversible, first-order reaction.[12][13] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule.
Key Steps:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer to one of the hydroxyl groups.
-
Elimination of the alcohol (Citronellol) and regeneration of the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification)
In alkaline environments (pH > 7), ester hydrolysis is an irreversible, second-order reaction known as saponification.[12][13] The hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon. This mechanism is generally much faster than acid-catalyzed hydrolysis.
Key Steps:
-
Nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse of the intermediate, eliminating the alkoxide ion (Citronelloxide).
-
The highly basic alkoxide ion deprotonates the newly formed carboxylic acid (Acetic Acid), driving the reaction to completion.
Neutral Hydrolysis
At or near neutral pH (pH ≈ 7), hydrolysis can still occur through the nucleophilic attack of a water molecule on the ester. However, as water is a much weaker nucleophile than the hydroxide ion, this reaction is significantly slower than its acid- or base-catalyzed counterparts. For most esters, including this compound, the rate of hydrolysis is at its minimum in the slightly acidic to neutral pH range (typically pH 4-6).
Caption: Mechanisms of Acid- and Base-Catalyzed Ester Hydrolysis.
Experimental Design for a pH Stability Study
To quantitatively assess the stability of this compound, a forced degradation study is essential.[14][15] Such studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradation products.[16] The core of this investigation involves incubating a solution of this compound in a series of buffers across a range of pH values at elevated temperatures and monitoring its concentration over time.
Pillar 1: Justification of Experimental Choices (Expertise & Experience)
-
Selection of pH Values: A comprehensive study should cover acidic, neutral, and alkaline conditions. We select pH 3, pH 7, and pH 9. These values are representative of conditions found in various cosmetic and pharmaceutical formulations and are sufficiently spaced to observe significant differences in degradation kinetics.
-
Choice of Buffers: The buffer system must not interfere with the reaction or the analytical method. Standard, non-nucleophilic buffers are preferred.
-
pH 3: Citrate Buffer. Provides good buffering capacity in the acidic range.
-
pH 7: Phosphate Buffer (e.g., PBS). Mimics physiological conditions and is stable.
-
pH 9: Borate Buffer. Commonly used for alkaline stability studies.
-
-
Temperature Selection: Elevated temperatures accelerate degradation, allowing for data collection in a reasonable timeframe.[6] A temperature of 50°C is chosen as a starting point. It is high enough to induce degradation without causing unintended side reactions or phase changes in the sample. A parallel study at a lower temperature (e.g., 25°C) can be run for comparison and to calculate activation energy.[12]
-
Analytical Method: A stability-indicating analytical method is required—one that can accurately quantify the parent compound (this compound) and separate it from its degradation products (Citronellol).[15] Both Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC) with UV detection are suitable.[17][18] Given the volatility of this compound, GC is often a robust and straightforward choice.[19][20]
Pillar 2: Self-Validating Protocols (Trustworthiness)
Every protocol must contain internal controls to ensure the validity of the results. This includes:
-
Time Zero (T₀) Samples: Analyzing samples immediately after preparation provides the initial concentration baseline.
-
Control Samples: A control sample of this compound in a non-aqueous, stable solvent (e.g., Acetonitrile) should be stored under the same temperature conditions to account for any non-hydrolytic degradation.
-
Blank Injections: Running buffer blanks ensures that no components of the matrix interfere with the analyte peaks.
Caption: Experimental Workflow for a pH Stability Study.
Detailed Experimental Protocols
Protocol 1: Preparation of Buffered Solutions
-
Citrate Buffer (0.1 M, pH 3.0):
-
Dissolve 21.01 g of citric acid monohydrate in 900 mL of deionized water.
-
Adjust the pH to 3.0 using 1 M NaOH.
-
Make up the final volume to 1000 mL with deionized water.
-
-
Phosphate Buffer (0.1 M, pH 7.0):
-
Dissolve 13.61 g of potassium dihydrogen phosphate (KH₂PO₄) in 900 mL of deionized water.
-
Adjust the pH to 7.0 using 1 M KOH.
-
Make up the final volume to 1000 mL with deionized water.
-
-
Borate Buffer (0.1 M, pH 9.0):
-
Dissolve 6.18 g of boric acid in 900 mL of deionized water.
-
Adjust the pH to 9.0 using 1 M NaOH.
-
Make up the final volume to 1000 mL with deionized water.
-
Protocol 2: Sample Preparation and Incubation
-
Prepare a stock solution of this compound at 10 mg/mL in acetonitrile.
-
For each pH condition, add 1.0 mL of the stock solution to 99.0 mL of the respective buffer in a sealed, temperature-controlled vessel. This yields a final concentration of 100 µg/mL. Note: Due to low water solubility, a co-solvent system may be necessary, but its concentration should be minimized (<5%) to avoid altering the kinetics.
-
Immediately withdraw a 1.0 mL aliquot from each vessel. This is the T₀ sample. Quench the reaction by diluting it in a 9:1 acetonitrile:water mobile phase to prevent further degradation.
-
Place the sealed vessels in a calibrated oven or water bath set to 50°C.
-
Withdraw 1.0 mL aliquots at predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72, and 168 hours). Quench each sample immediately as described in step 3.
-
Store all quenched samples at 2-8°C until analysis.
Protocol 3: Analytical Method (GC-FID)
-
System: Gas chromatograph with Flame Ionization Detector.
-
Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[18]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Quantification: Use an external standard calibration curve prepared from the this compound stock solution.
Data Presentation and Interpretation
The data collected from the stability study should be tabulated to show the percentage of this compound remaining at each time point for each pH condition.
Table 2: Illustrative Degradation Data for this compound at 50°C
| Time (Hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.5 | 99.8 | 85.2 |
| 24 | 95.7 | 99.5 | 62.1 |
| 48 | 91.8 | 99.0 | 38.6 |
| 96 | 84.3 | 98.1 | 14.9 |
| 168 | 74.5 | 96.8 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Kinetic Analysis
The degradation kinetics can be determined by plotting the data:
-
First-Order Reactions (Acidic/Neutral): Plot the natural logarithm of the concentration (ln[C]) versus time. The plot should be linear with a slope equal to -k, where k is the first-order rate constant.[13]
-
Second-Order Reactions (Alkaline): Plot the inverse of the concentration (1/[C]) versus time. The plot should be linear with a slope equal to k, the second-order rate constant.[13]
From the rate constant (k), the half-life (t₁/₂) can be calculated:
-
First-Order: t₁/₂ = 0.693 / k
-
Second-Order: t₁/₂ = 1 / (k * [C]₀)
Based on the illustrative data, we can conclude that this compound is:
-
Most Stable at neutral pH (pH 7.0), showing minimal degradation over the study period.
-
Moderately Stable under acidic conditions (pH 3.0), exhibiting slow, first-order degradation.
-
Least Stable under alkaline conditions (pH 9.0), degrading rapidly via saponification. This contradicts some qualitative statements that it is "relatively stable to alkali,"[4][9] highlighting the critical need for quantitative experimental data over anecdotal evidence.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the stability of this compound as a function of pH. The molecule exhibits maximum stability in the neutral to slightly acidic range, while demonstrating significant susceptibility to hydrolysis under alkaline conditions. This behavior is consistent with the established chemical principles of ester hydrolysis. For researchers, scientists, and drug development professionals, a robust experimental approach, as detailed in this paper, is essential for accurately predicting product shelf-life, ensuring formulation integrity, and delivering a consistent, high-quality product to the end-user. The generation of empirical stability data is a non-negotiable aspect of product development that supersedes any qualitative assessments.
References
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ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from ScenTree website. [Link]
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9017, this compound. Retrieved from PubChem. [Link]
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Zhejiang NHU Co., Ltd. (n.d.). This compound | Aroma Chemicals Distributor. Retrieved from NHU website. [Link]
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IFF. (n.d.). This compound|Fragrance Ingredients. Retrieved from IFF website. [Link]
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Tozoni, D., et al. (2012). Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105. Electronic Journal of Biotechnology, 15(4). [Link]
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Liaquat, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-16. [Link]
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Anantakrishnan, S. V. (1952). Kinetic studies in ester hydrolysis. Part VII. Solvent Influences. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 201-210. [Link]
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Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43. [Link]
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MLAP Botanicals. (n.d.). Fragrance Stability in Different pH Environments. Retrieved from MLAP Botanicals website. [Link]
-
Takasago International Corporation. (n.d.). l-Citronellyl Acetate. Retrieved from Takasago website. [Link]
-
Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]
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Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1939). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 9(4), 270-280. [Link]
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The Good Scents Company. (n.d.). This compound, 150-84-5. Retrieved from The Good Scents Company website. [Link]
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Roy, R., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of the Brazilian Chemical Society, 21(8), 1459-1466. [Link]
-
Tozoni, D., et al. (2012). Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105. ResearchGate. [Link]
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The Good Scents Company. (n.d.). Typical G.C. analysis. Retrieved from The Good Scents Company website. [Link]
-
Liaquat, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
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The Good Scents Company. (n.d.). This compound, 150-84-5. Retrieved from The Good Scents Company website. [Link]
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National Institute of Environmental Health Sciences. (n.d.). Analytical Methods. Retrieved from NIEHS website. [Link]
-
Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from Jasmine website. [Link]
-
FooDB. (2010). Showing Compound (±)-Citronellyl acetate (FDB012446). Retrieved from FooDB website. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). Retrieved from HMDB website. [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from ILT website. [Link]
-
Langer, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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FasterCapital. (n.d.). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. Retrieved from FasterCapital website. [Link]
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Reynolds, D. W., et al. (2002). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 589-595. [Link]
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Singh, R., & Kumar, R. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-28. [Link]
-
Bolmes, B., McCoy, A., & Olson, A. (2013). Proper pH for Accords, Perfumes, and Tinctures. Natural Perfumery Institute. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from Coriolis Pharma website. [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 159, 112710. [Link]
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Staudt, M. E., et al. (2019). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Applied Biochemistry and Biotechnology, 188(4), 987-1001. [Link]
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Citronellyl Acetate enantiomers and their olfactory differences
<An In-Depth Technical Guide to the Olfactory Differences of Citronellyl Acetate Enantiomers
Introduction: Chirality—The Subtle Architecture of Scent
In the realm of fragrance chemistry, the three-dimensional arrangement of atoms within a molecule can be as critical as its elemental composition. This concept of molecular "handedness," or chirality, gives rise to enantiomers: stereoisomers that are non-superimposable mirror images of each other.[1] While sharing identical physical properties such as boiling point and density, enantiomers can exhibit remarkably different biological activities, a phenomenon of paramount importance in both pharmacology and the science of olfaction.[2] The human olfactory system, a sophisticated network of receptors, is exquisitely sensitive to the stereochemistry of odorant molecules.[1] This guide will delve into the olfactory distinctions between the enantiomers of this compound, providing a technical framework for their synthesis, analysis, and sensory evaluation.
This compound, a monoterpenoid ester, is a widely used fragrance ingredient valued for its fresh, fruity, and floral characteristics. It exists as two enantiomers: (R)-(+)-Citronellyl Acetate and (S)-(-)-Citronellyl Acetate. The subtle difference in their spatial configuration leads to distinct interactions with olfactory receptors, resulting in unique scent profiles.[3] Understanding and controlling the enantiomeric composition of this compound is therefore crucial for perfumers and flavorists seeking to create specific and reproducible sensory experiences.
The Olfactory Landscape of this compound Enantiomers
The distinct olfactory perceptions of the (R) and (S) enantiomers of this compound underscore the chiral recognition capabilities of our sense of smell. While both isomers share a foundational citrus and fruity character, their nuances are markedly different.
-
(3R)-(+)-Citronellyl Acetate: This enantiomer is characterized by a fresh, citrusy aroma with a distinct lime note, often accompanied by a subtle, dirty aldehyde undertone.[4] Its overall impression is bright and zesty. The odor threshold for this enantiomer has been reported to be 250 parts per billion in water.[4]
-
(3S)-(-)-Citronellyl Acetate: In contrast, the (S)-enantiomer presents a fresh lime and citrus scent profile that is distinguished by a noticeable camphoraceous note.[4] This camphor-like quality adds a cooler, more medicinal facet to the aroma.
These differences are not merely academic; they have practical implications in the formulation of fragrances and flavors. The "fruity and rosy" character of the (R)-enantiomer lends itself to different applications than the "aldehydic, dirty and lemony" profile of the (S)-enantiomer.[3] In many commercial applications, a racemic mixture of both enantiomers is used, providing a blended, more complex aroma.[3]
Quantitative Olfactory Data Summary
| Enantiomer | Key Olfactory Descriptors | Odor Threshold (in water) |
| (3R)-(+)-Citronellyl Acetate | Fresh, citrus, lime, dirty aldehyde[4] | 250 ppb[4] |
| (3S)-(-)-Citronellyl Acetate | Fresh, lime, citrus, camphoraceous[4] | Not specified in provided results |
The Molecular Basis of Chiral Recognition in Olfaction
The ability to distinguish between enantiomers originates at the molecular level, within the olfactory receptors located in the nasal epithelium.[1] These receptors are G protein-coupled receptors (GPCRs) that bind to odorant molecules, initiating a signal transduction cascade that ultimately leads to the perception of smell.[5][6]
The binding of an odorant to an olfactory receptor is a highly specific interaction, akin to a lock and key. The chiral center of an enantiomer creates a unique three-dimensional shape that fits differently into the chiral binding pocket of a specific olfactory receptor.[1] This differential binding affinity and efficacy triggers distinct signaling cascades for each enantiomer, leading the brain to interpret them as different scents.[1]
Signaling Pathway of Olfactory Transduction
The process of converting the chemical signal of an odorant into an electrical signal in the brain is known as olfactory transduction.[7][8]
Caption: Olfactory signal transduction cascade initiated by odorant binding.
Experimental Protocols
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is essential for studying its distinct olfactory properties. While chemical synthesis can be complex, enzymatic methods offer high stereoselectivity.[9][10] Lipase-catalyzed transesterification is a particularly effective approach.[11][12][13][14]
Protocol: Lipase-Catalyzed Enantioselective Transesterification
-
Substrate Preparation: Prepare a solution of racemic citronellol and an acyl donor (e.g., vinyl acetate or geranyl acetate) in a suitable organic solvent like n-hexane.[11][12][13][14]
-
Enzyme Selection: Select a lipase with known enantioselectivity for citronellol. Lipases from Pseudomonas fluorescens and crude acetone powders from black cumin seedlings have shown good results.[11][12][13][14]
-
Reaction Setup: Combine the substrate solution with the chosen lipase in a sealed reaction vessel.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 41°C) with constant agitation for a specified duration (e.g., 72 hours).[11][12]
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture and analyze the conversion to this compound and the enantiomeric excess of the remaining citronellol using chiral gas chromatography.
-
Workup and Purification: Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by filtering out the enzyme. The resulting mixture, containing one enantiomer of this compound and the unreacted enantiomer of citronellol, can be separated using column chromatography.
Caption: Workflow for the enantioselective synthesis of this compound.
Analytical Characterization: Chiral Gas Chromatography
Determining the enantiomeric purity of the synthesized this compound is critical. Chiral gas chromatography (GC) is the gold standard for this analysis.[15]
Protocol: Chiral Gas Chromatography Analysis
-
Column Selection: Utilize a chiral capillary GC column. Columns with derivatized cyclodextrins, such as those from the Rt-βDEX series, are highly effective for separating terpene enantiomers.[2][16][17]
-
Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
GC Instrument Setup:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Temperature Program: Optimize the temperature ramp to achieve baseline separation of the enantiomers. A slow ramp rate (1-2°C/min) often improves resolution.[2]
-
Carrier Gas: Use a high-purity carrier gas, such as hydrogen or helium, at an optimized flow rate.[2]
-
Detector: A flame ionization detector (FID) is commonly used for quantifying organic compounds.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) and determine the enantiomeric ratio.
Sensory Evaluation: A Human-Centered Approach
While analytical instruments can quantify the chemical composition, the human nose remains the ultimate detector for olfactory perception.[18] Sensory panel analysis provides invaluable data on the perceived odor characteristics.[19][20]
Protocol: Sensory Panel Evaluation
-
Panelist Selection and Training: Recruit and train a panel of sensory assessors. Training should focus on recognizing and describing various aroma attributes relevant to citrus and fruity fragrances.[20][21]
-
Sample Preparation: Prepare solutions of the pure (R) and (S)-Citronellyl Acetate enantiomers, as well as a racemic mixture, at a standardized concentration in an odorless solvent (e.g., diethyl phthalate).[21]
-
Evaluation Procedure:
-
Blotter Evaluation: Apply a standardized amount of each sample to fragrance blotters.[21]
-
Controlled Environment: Conduct the evaluation in a well-ventilated, odor-free room to minimize sensory fatigue and cross-contamination.[21]
-
Descriptive Analysis: Ask panelists to describe the odor of each sample using a standardized vocabulary of descriptors.[21]
-
Intensity Rating: Have panelists rate the intensity of specific attributes (e.g., "citrus," "fruity," "camphoraceous") on a linear scale.[21]
-
Triangle Test: To determine if a perceptible difference exists between the enantiomers, present panelists with three samples, two of which are identical, and ask them to identify the odd one out.[21]
-
-
Data Analysis: Statistically analyze the descriptive and intensity data to identify significant differences in the olfactory profiles of the enantiomers.
Caption: Workflow for sensory panel evaluation of fragrance enantiomers.
Gas Chromatography-Olfactometry (GC-O)
For a more direct correlation between chemical structure and perceived odor, Gas Chromatography-Olfactometry (GC-O) is an indispensable technique.[22][23][24] It combines the separation power of GC with the sensory detection capabilities of the human nose.[22][23]
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
-
Instrument Setup: A GC is equipped with a column effluent splitter that directs a portion of the eluent to a standard detector (e.g., FID or MS) and the other portion to a heated sniffing port.[18][24]
-
Analysis: As the separated compounds elute from the GC column, a trained assessor sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration.
-
Data Correlation: The olfactory data is correlated with the chromatographic data from the detector to identify which peaks are responsible for specific odors. This is particularly useful for identifying trace components with high odor impact.
Conclusion
The case of this compound enantiomers provides a compelling illustration of the profound impact of stereochemistry on olfactory perception. The distinct scent profiles of the (R)-(+) and (S)-(-) forms highlight the remarkable specificity of the human olfactory system. For researchers, scientists, and professionals in the fragrance and flavor industries, a thorough understanding of these differences is not merely an academic exercise but a practical necessity for the development of novel and precisely tailored sensory experiences. By employing robust methodologies for enantioselective synthesis, chiral analysis, and sensory evaluation, it is possible to harness the subtle yet significant power of chirality to innovate and refine the world of aroma.
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Olfaction: From Odorant Molecules to the Olfactory Cortex - American Physiological Society Journal. (2004, June 1). Retrieved from [Link]
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The Synthesis of Terpenes via Enantioselective Organocatalysis | Request PDF. (n.d.). Retrieved from [Link]
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Enantioselective Synthesis: Natural Products from Chiral Terpenes | Wiley. (n.d.). Retrieved from [Link]
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[1704.08129] Dissipative Vibrational Model for Chiral Recognition in Olfaction - arXiv. (2017, April 25). Retrieved from [Link]
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An In-depth Technical Guide to the Biodegradation of Citronellyl Acetate and its Esters
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Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the microbial breakdown of citronellyl acetate, a widely used fragrance and flavoring agent.
Executive Summary
This compound, a monoterpenoid ester, is valued for its fresh, rosy, and fruity aroma.[1] Its widespread use in cosmetics, foods, and pharmaceuticals necessitates a thorough understanding of its environmental fate.[2][3] This guide delves into the microbial and enzymatic processes that govern the biodegradation of this compound and related esters. The primary pathway involves an initial hydrolysis to citronellol, followed by oxidation and subsequent entry into central metabolic pathways. This document outlines the key microorganisms and enzymes involved, details established experimental protocols for assessing biodegradability, and presents analytical techniques for monitoring the transformation of these compounds.
Introduction to this compound and its Environmental Significance
This compound is the acetate ester of citronellol and is a naturally occurring monoterpenoid found in various essential oils.[1][4] Due to its pleasant scent, it is a common ingredient in perfumery and flavorings.[1][4] While generally considered safe for its intended uses, its release into the environment through wastewater and other channels raises questions about its persistence and potential ecological impact.[5][6][7] Understanding the biodegradability of this compound is crucial for comprehensive environmental risk assessments.[5][8] Fortunately, like many natural fragrance components, this compound is generally considered to be readily biodegradable.[9][10]
The Core Biodegradation Pathway: A Stepwise Breakdown
The microbial degradation of this compound is a multi-step process initiated by enzymatic hydrolysis. This initial cleavage is a critical step, as it transforms the ester into its corresponding alcohol, citronellol, which is more amenable to further microbial attack.
Initial Hydrolysis: The Gateway Reaction
The primary and essential first step in the biodegradation of this compound is its hydrolysis into citronellol and acetic acid.[11][12] This reaction is catalyzed by esterases or lipases, enzymes that are widespread in various microorganisms.[2][3][13][14]
Several studies have demonstrated this initial hydrolytic cleavage. For instance, research on Pseudomonas mendocina IBPse 105 showed that the degradation of this compound begins with its hydrolysis to citronellol.[11][12][15] The accumulation of citronellol in the culture medium during the degradation of the acetate ester provides strong evidence for this initial step.[12] Similarly, studies with Pseudomonas incognita have also identified the hydrolysis of acyclic monoterpene acetates as the initial step in their degradation.[12][16]
The efficiency of this hydrolysis can be influenced by the specific microbial strain and the reaction conditions. Lipases, in particular, have been extensively studied for their ability to catalyze both the synthesis and hydrolysis of citronellyl esters.[3][13][14][17]
Caption: Initial enzymatic hydrolysis of this compound.
The Acyclic Terpene Utilization (ATU) Pathway
Once citronellol is formed, its degradation proceeds via the well-characterized acyclic terpene utilization (ATU) pathway, which has been extensively studied in bacteria, particularly in the genus Pseudomonas.[18] This pathway involves a series of oxidative steps that ultimately lead to intermediates that can enter central metabolic cycles.
The key steps in the ATU pathway for citronellol degradation are as follows:
-
Oxidation to Citronellal: The first step is the oxidation of the primary alcohol group of citronellol to an aldehyde, citronellal. This reaction is catalyzed by a citronellol dehydrogenase.[11][12]
-
Oxidation to Citronellic Acid: Citronellal is then further oxidized to its corresponding carboxylic acid, citronellic acid.[19]
-
CoA-Thioester Formation and Beta-Oxidation: Subsequent degradation involves the formation of a CoA-thioester, followed by a series of reactions analogous to beta-oxidation.[18] This process involves carboxylation, hydration, and the removal of acetyl-CoA, leading to intermediates that can be funneled into the Krebs cycle.[12][19]
The genes encoding the enzymes of the ATU pathway, designated as atu genes, have been identified and characterized in several Pseudomonas species.[18]
Caption: The Acyclic Terpene Utilization (ATU) Pathway for citronellol degradation.
Key Microbial Players in Biodegradation
A variety of microorganisms, including bacteria and fungi, have been shown to degrade this compound and its derivatives. The ability to utilize these compounds as a carbon and energy source is widespread in the microbial world.
Bacteria
Bacteria, particularly those from the genus Pseudomonas, are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including terpenes.[18][20]
-
Pseudomonas species: Several Pseudomonas strains have been identified as efficient degraders of this compound and citronellol. Pseudomonas mendocina IBPse 105, for example, can efficiently use citronellol, citronellal, and this compound as its sole carbon source.[11][15] Other species like Pseudomonas aeruginosa and Pseudomonas citronellolis also possess the ATU pathway for acyclic terpene degradation.[12][18]
-
Rhodococcus species: Strains of Rhodococcus are also recognized as model organisms for the elucidation of terpene degradation pathways in aerobic bacteria.[18]
Fungi
Fungi also play a significant role in the biotransformation of terpenes. While specific studies on the complete mineralization of this compound by fungi are less common, their ability to transform related compounds is well-documented.
-
Aspergillus species: Some species of Aspergillus, such as Aspergillus niger, have been shown to transform citral, a mixture of geranial and neral, into citronellol and other products.[21]
-
Yeasts: Certain yeasts have been reported to reduce geraniol to citronellol, indicating their potential involvement in the initial steps of the degradation of related compounds.[22]
Experimental Protocols for Assessing Biodegradability
Standardized methods are essential for evaluating the biodegradability of chemical substances like this compound. The Organization for Economic Co-operation and Development (OECD) has established a set of guidelines for testing the biodegradability of chemicals in aqueous media.[23][24]
OECD 301: Ready Biodegradability Tests
The OECD 301 series of tests are designed to assess the "ready biodegradability" of chemicals, which is their potential for rapid and ultimate degradation in an aerobic aqueous environment.[23][24] A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period, typically 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or 70% removal of dissolved organic carbon (DOC).[23][25]
Commonly used OECD 301 tests include:
-
OECD 301B (CO2 Evolution Test): This method measures the amount of CO2 produced during the biodegradation of the test substance.[8]
-
OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in a closed bottle containing the test substance and a microbial inoculum.[8]
-
OECD 301F (Manometric Respirometry Test): This method also determines biodegradability by measuring oxygen consumption in a closed respirometer.[8]
Table 1: Key Parameters of OECD 301 Ready Biodegradability Tests
| Test Method | Parameter Measured | Pass Level | Duration |
| OECD 301B | CO2 Evolution | 60% ThCO2 | 28 days |
| OECD 301D | Dissolved Oxygen Consumption | 60% ThOD | 28 days |
| OECD 301F | Oxygen Consumption | 60% ThOD | 28 days |
Inoculum and Test Conditions
The choice of inoculum is critical for biodegradation studies. Typically, a mixed population of microorganisms from sources like activated sludge from a sewage treatment plant is used to represent a diverse microbial community.[26] The tests are conducted under controlled conditions of temperature, pH, and mineral nutrient concentrations to ensure optimal microbial activity.
Caption: General workflow for an OECD 301 Ready Biodegradability Test.
Analytical Techniques for Monitoring Biodegradation
To accurately assess the biodegradation of this compound and identify its metabolites, a range of analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[12] It is ideal for separating and identifying the parent compound (this compound) and its degradation products (e.g., citronellol, citronellal, citronellic acid) in culture extracts.[12][15] The mass spectrometer provides structural information that allows for the unambiguous identification of the metabolites.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used to monitor the disappearance of the parent compound and the appearance of more polar metabolites. It is particularly useful for quantifying compounds that are not easily volatilized or are thermally labile.
Monitoring Overall Biodegradation
In addition to specific chemical analysis, overall biodegradation can be monitored by measuring non-specific parameters such as:
-
Dissolved Organic Carbon (DOC): A decrease in DOC in the test medium indicates the mineralization of the organic carbon in the test substance.[25]
-
Oxygen Consumption or CO2 Production: As discussed in the context of the OECD 301 tests, these parameters provide a measure of the overall metabolic activity of the microorganisms and the extent of mineralization.[8][25]
Conclusion and Future Perspectives
The biodegradation of this compound is a well-defined process initiated by enzymatic hydrolysis to citronellol, followed by degradation via the acyclic terpene utilization (ATU) pathway. This process is carried out by a diverse range of microorganisms, with Pseudomonas species being particularly efficient. Standardized OECD test methods provide a robust framework for assessing the ready biodegradability of this and other fragrance ingredients.
Future research in this area could focus on:
-
Isolation and characterization of novel microbial strains with enhanced degradation capabilities for this compound and other terpene esters.
-
Elucidation of the regulatory mechanisms that control the expression of the genes involved in the ATU pathway.[27]
-
Application of this knowledge in bioremediation strategies for environments contaminated with fragrance compounds.[20]
A deeper understanding of the biodegradation pathways of widely used chemicals like this compound is essential for ensuring their environmental safety and promoting the development of more sustainable products.
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The Good Scents Company. (n.d.). This compound, 150-84-5. The Good Scents Company. [Link]
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The Good Scents Company. (n.d.). (S)-citronellyl acetate, 67601-05-2. The Good Scents Company. [Link]
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Personal Care Magazine. (2023). Biodegradable fragrances: the future of sustainable innovation. Personal Care Magazine. [Link]
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U.S. Environmental Protection Agency. (2024). Biodegradation of Fragrances. U.S. Environmental Protection Agency. [Link]
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Valerio, D., Gfeller, A., & Lapadula, G. (2022). Quantification of Residual Perfume by Py-GC-MS in Fragrance Encapsulate Polymeric Materials Intended for Biodegradation Tests. Molecules, 27(19), 6296. [Link]
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da Silva, A. C. R., de Oliveira, L. G., & de Souza, R. O. C. (2025). Genome Mining Reveals Pathways for Terpene Production in Aerobic Endospore-Forming Bacteria Isolated from Brazilian Soils. Preprints.org. [Link]
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Methodological & Application
Application Note & Protocol: Lipase-Catalyzed Synthesis of Citronellyl Acetate
For Researchers, Scientists, and Drug Development Professionals
A Green Chemistry Approach to Flavor Ester Production
Citronellyl acetate, a monoterpene ester, is a valuable fragrance and flavor compound with a characteristic fresh, rosy, and fruity aroma. It is widely used in the cosmetic, food, and pharmaceutical industries.[1][2] Traditionally, its synthesis has relied on chemical methods that often require harsh conditions and generate undesirable byproducts.[3] Biocatalysis, utilizing enzymes such as lipases, offers a sustainable and highly specific alternative, operating under mild conditions and yielding high-purity products.[2][4]
This application note provides a comprehensive guide to the synthesis of this compound catalyzed by lipase, focusing on the transesterification of citronellol. We will delve into the rationale behind experimental choices, present a detailed protocol, and discuss the kinetic mechanism that governs the reaction.
The Enzymatic Advantage: Why Lipase?
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions, often in non-aqueous environments.[5] Their use in organic synthesis is advantageous due to:
-
High Selectivity: Lipases can exhibit chemo-, regio-, and enantio-selectivity, leading to purer products with fewer side reactions.
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures and pressures, reducing energy consumption and minimizing degradation of thermally sensitive compounds.[4]
-
Environmental Benignity: As biocatalysts, lipases are biodegradable and their use often reduces the need for hazardous reagents and solvents.[2]
-
Product Quality: Products from enzymatic synthesis are often considered "natural," which is a significant advantage in the food and fragrance industries.[4]
Immobilization of lipases onto solid supports is a common strategy to enhance their stability, facilitate catalyst recovery, and enable continuous processing, making the process more economically viable.[6][7][8]
Reaction Mechanism and Kinetics
The lipase-catalyzed synthesis of this compound via transesterification typically follows a Ping-Pong Bi-Bi mechanism .[2][5][9] In this model, the lipase first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (vinyl alcohol). The acyl-enzyme intermediate then reacts with the acyl acceptor (citronellol) to form the final ester product (this compound) and regenerate the free enzyme.
The use of vinyl acetate as an acyl donor is particularly effective as the co-product, vinyl alcohol, spontaneously tautomerizes to acetaldehyde.[10] This irreversible step helps to drive the reaction equilibrium towards the formation of this compound.[5][10] It is important to note that substrate or product inhibition can occur, where high concentrations of citronellol or this compound may reduce the reaction rate.[2][5][9]
Figure 1: A simplified diagram of the Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of this compound.
Materials and Methods
Materials
| Reagent/Equipment | Supplier | Notes |
| Citronellol (≥95%) | Sigma-Aldrich | Acyl acceptor. |
| Vinyl Acetate (≥99%) | Sigma-Aldrich | Acyl donor. Contains polymerization inhibitor. |
| Immobilized Lipase | Various | Novozym® 435 (Candida antarctica lipase B) or Pseudomonas fluorescens lipase are recommended.[2][5] |
| n-Hexane (Anhydrous, ≥95%) | Fisher Scientific | Reaction solvent. Other non-polar solvents like toluene or heptane can also be used. |
| Molecular Sieves (3Å) | Sigma-Aldrich | To ensure anhydrous conditions. |
| Gas Chromatograph (GC) | Agilent, Shimadzu | For monitoring reaction progress and determining product yield. |
| Shaking Incubator | Various | To control reaction temperature and agitation. |
| Glass Vials with Screw Caps | VWR | For conducting the reaction. |
Experimental Protocol: A Step-by-Step Guide
This protocol details a typical lab-scale batch synthesis of this compound using an immobilized lipase in an organic solvent.
Figure 2: General experimental workflow for the enzymatic synthesis of this compound.
1. Preparation of Reaction Mixture: a. In a 20 mL screw-capped glass vial, add 5 mL of n-hexane. b. Add citronellol to a final concentration of 0.25 M. c. Add vinyl acetate. The molar ratio of vinyl acetate to citronellol is a critical parameter to optimize, with ratios from 1:1 to 3:1 being commonly reported.[2][11] A 2:1 ratio is a good starting point to ensure an excess of the acyl donor.
2. Enzyme Addition: a. Add the immobilized lipase to the reaction mixture. The optimal enzyme concentration depends on its activity and should be optimized. A starting concentration of 10-20 mg/mL is recommended.[2][11]
3. Reaction Incubation: a. Securely cap the vial and place it in a shaking incubator. b. Set the temperature to 40-50°C. The optimal temperature for lipases like Pseudomonas fluorescens lipase is around 40°C.[2][3] c. Set the agitation speed to 200 rpm to minimize external mass transfer limitations.[2][3]
4. Monitoring the Reaction: a. At regular intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately filter the aliquot through a 0.22 µm syringe filter to remove the enzyme and stop the reaction in the sample. c. Dilute the sample with n-hexane as necessary for Gas Chromatography (GC) analysis. d. Analyze the sample by GC to determine the concentration of citronellol and this compound. A non-polar capillary column (e.g., HP-5) is suitable for this separation.
5. Data Analysis: a. Calculate the conversion of citronellol using the following formula: Conversion (%) = ([Initial Citronellol] - [Final Citronellol]) / [Initial Citronellol] x 100 b. Plot the conversion as a function of time to obtain the reaction profile.
Optimization of Reaction Parameters
For achieving maximum yield and efficiency, several parameters should be systematically optimized. The following table provides a summary of key parameters and their typical ranges found in the literature.
| Parameter | Typical Range/Value | Rationale & Key Insights |
| Lipase Source | Novozym 435, P. fluorescens, B. cepacia | Different lipases exhibit varying activities and stabilities. Novozym 435 is robust and widely used, while P. fluorescens lipase shows excellent catalytic effect for this reaction.[2] |
| Reaction Medium | n-Hexane, Toluene, Ionic Liquids, Solvent-free | Non-polar solvents like n-hexane are common.[1][12] Solvent-free systems are environmentally preferable and can increase volumetric productivity.[3][9][13] Ionic liquids can enhance lipase activity and stability.[2][14] |
| Temperature | 40 - 50 °C | Balances reaction rate and enzyme stability. Higher temperatures increase the rate but can lead to enzyme denaturation. The optimal temperature is often around 40°C.[2][3][7] |
| Substrate Molar Ratio | (Vinyl Acetate:Citronellol) 1:1 to 3:1 | An excess of the acyl donor can shift the equilibrium towards product formation. However, very high concentrations might cause substrate inhibition.[2][5] |
| Enzyme Loading | 5 - 20 mg/mL | Higher enzyme loading increases the initial reaction rate, but a linear relationship may not hold at very high concentrations due to internal diffusion limitations.[2][3] |
| Agitation Speed | 150 - 250 rpm | Sufficient agitation is crucial to overcome external mass transfer limitations, ensuring substrates have access to the enzyme's active sites.[2][3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme, suboptimal conditions, water content | Verify enzyme activity. Optimize temperature, pH (if applicable), and substrate ratio. Ensure anhydrous conditions. |
| Reaction Stalls | Product inhibition, equilibrium reached | Consider a fed-batch system for substrate addition.[15] Use an acyl donor that allows for irreversible product removal. |
| Poor Reproducibility | Inconsistent enzyme activity, water contamination | Use a fresh batch of enzyme or test activity before use. Use anhydrous solvents and dry equipment. |
Conclusion
The lipase-catalyzed synthesis of this compound represents a powerful and sustainable alternative to conventional chemical methods. By carefully selecting the lipase and optimizing reaction parameters such as temperature, substrate molar ratio, and solvent system, researchers can achieve high conversion rates and yields. The protocol and insights provided in this application note offer a solid foundation for developing efficient and green processes for the production of this valuable flavor and fragrance compound.
References
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Yadav, G. D., & Lathi, P. S. (2008). Kinetic and Mechanistic Investigation of Microwave-Assisted Lipase Catalyzed Synthesis of this compound. Industrial & Engineering Chemistry Research, 47(21), 8073–8080*. [Link]
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Haq, N. ul, Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Haq, T. ul, Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-16*. [Link]
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Sun, S., Zhang, L., & Wang, Y. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. Journal of the Chinese Institute of Chemical Engineers, 43(5), 759-764*. [Link]
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Yue, J., Zhang, G., Ge, Y., & Wei, D. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42, e91922. [Link]
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Haq, N. ul, et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
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Yue, J., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
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Rathod, M. G., & Annapure, U. S. (2014). Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study. Bioresource technology, 165, 23-30*. [Link]
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Yuan, H., Zhang, G., Ge, Y., & Wei, D. (2023). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. Molecules, 28(3), 1161*. [Link]
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Yadav, G. D., & Lathi, P. S. (2008). Kinetic and Mechanistic Investigation of Microwave-Assisted Lipase Catalyzed Synthesis of this compound. ACS Publications. [Link]
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Sun, S., Zhang, L., & Wang, Y. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. Semantic Scholar. [Link]
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de Oliveira, J. V., et al. (2020). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ScienceOpen. [Link]
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Yue, J., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
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Haq, N. ul, et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
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Xu, Y-Y., et al. (2012). Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. Bioprocess and Biosystems Engineering, 35(6), 933-939*. [Link]
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Yuan, H., et al. (2023). Formation of this compound as a function of the reaction type... ResearchGate. [Link]
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de Castro, H. F., Napoleão, D. A., & Oliveira, P. C. (1998). Production of this compound in a fed-batch system using immobilized lipase. Scientific note. Applied Biochemistry and Biotechnology, 70-72, 667-675*. [Link]
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Ghamgui, H., et al. (2006). Effect of pH of immobilized lipase during the synthesis of citronellyl... ResearchGate. [Link]
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Romero, M. D., et al. (2020). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS. [Link]
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Application Notes & Protocols: Transesterification of Citronellol to Citronellyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl acetate, a monoterpene ester, is a valuable compound in the fragrance, flavor, cosmetic, and pharmaceutical industries, prized for its characteristic fresh, rosy, and fruity aroma.[1][2] While traditionally produced through chemical synthesis involving corrosive acid catalysts and high temperatures, enzymatic transesterification has emerged as a superior "green" alternative. This guide provides a comprehensive overview of the transesterification of citronellol to this compound, focusing on the mechanistic principles and practical application of lipase-catalyzed synthesis. Detailed, field-tested protocols for both enzymatic and heterogeneous acid-catalyzed methods are presented, alongside a comparative analysis of catalytic strategies and a troubleshooting guide to support process optimization.
Part 1: Reaction Fundamentals and Mechanistic Pathways
The synthesis of this compound from citronellol is achieved via transesterification, a process where the alkoxy group of an ester is exchanged with the alcohol group of citronellol. This reaction avoids the production of water, which can inhibit the reaction equilibrium often seen in direct esterification.[1]
Reaction Scheme: Citronellol + Acyl Donor (e.g., Vinyl Acetate) ⇌ this compound + Byproduct (e.g., Vinyl Alcohol)
The Lipase-Catalyzed "Ping-Pong Bi-Bi" Mechanism
Enzymatic synthesis using lipases, such as the widely used immobilized Candida antarctica lipase B (Novozym 435), offers high selectivity, mild reaction conditions, and a reduced environmental footprint.[3][4][5][6] The reaction follows a Ping-Pong Bi-Bi mechanism, which can be inhibited by the product, this compound.[3][7][8]
The mechanism involves two main stages:
-
Acylation: The lipase's active site, featuring a catalytic triad (Ser-His-Asp), attacks the acyl donor (e.g., vinyl acetate). The serine residue becomes acylated, forming a covalent acyl-enzyme intermediate and releasing the first product (vinyl alcohol).[9][10]
-
Deacylation: Citronellol then enters the active site and attacks the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme, ready for another catalytic cycle.[9][10]
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gas chromatography-mass spectrometry analysis of Citronellyl Acetate
An Application Note for the Identification and Quantification of Citronellyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (C₁₂H₂₂O₂) is a monoterpenoid ester widely utilized in the flavor and fragrance industries for its characteristic sweet, floral, and rosy aroma with fruity undertones.[1] It is a key component in many essential oils, perfumes, cosmetics, and food products.[2] The accurate identification and quantification of this compound are critical for quality control, ensuring product consistency, verifying authenticity, and meeting regulatory standards for fragrance allergens.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The method combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry, making it the gold standard for analyzing complex mixtures such as essential oils and fragrance formulations.[5][6] This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and quality control professionals.
Principle of the Method
The GC-MS analytical workflow involves a multi-stage process.[5] Initially, a liquid sample containing this compound is injected into the gas chromatograph, where it is vaporized in a heated inlet. A carrier gas, typically helium or hydrogen, transports the vaporized sample onto a long, narrow capillary column.[7] The column's inner surface is coated with a stationary phase. Separation of components occurs based on their differential partitioning between the mobile carrier gas and the stationary phase, which is governed by factors like boiling point and polarity.[8]
As each separated component, including this compound, elutes from the column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[5] These charged fragments are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for the molecule. Component identification is achieved by matching the acquired mass spectrum and retention time against reference data from spectral libraries like those from NIST and Wiley.[5][9]
Methodology
Materials and Reagents
-
This compound Standard: (CAS No. 150-84-5), ≥95% purity[10]
-
Solvent: Hexane or Dichloromethane, HPLC or GC grade[11]
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Micropipettes and Syringes: For accurate liquid handling and injection
Instrumentation
A standard Gas Chromatograph-Mass Spectrometer system is required. The parameters outlined below are based on common configurations found on platforms from manufacturers such as Agilent, Shimadzu, PerkinElmer, or Thermo Fisher Scientific.[12][13][14][15]
Sample Preparation Protocol
The goal of sample preparation is to dilute the sample to a concentration suitable for GC-MS analysis, preventing column overload and detector saturation, while ensuring it is free of non-volatile residues.[11]
-
Standard Preparation:
-
Create a stock solution of 1000 µg/mL by accurately weighing 10 mg of this compound standard and dissolving it in 10 mL of hexane in a volumetric flask.
-
Prepare a series of working calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with hexane.
-
-
Sample Preparation (e.g., Essential Oil Matrix):
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dilute to volume with hexane. This represents a 1:100 dilution. Further dilution may be necessary depending on the expected concentration of this compound.[5][16]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into a clean sample vial.[11]
-
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Causality and Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power and thermal stability for a wide range of volatile and semi-volatile compounds, including esters. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[17] | Helium is an inert gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Injection Mode | Split, 50:1 ratio[5] | Split injection prevents column overload when analyzing high-concentration samples like essential oils, ensuring sharp, symmetrical peaks. |
| Injector Temperature | 250 °C[5] | Ensures rapid and complete vaporization of this compound (boiling point ~240 °C) without thermal degradation.[10] |
| Injection Volume | 1 µL | A standard volume for capillary GC that balances sensitivity with the risk of column overload. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min)[5][18] | The initial hold allows for focusing of early-eluting compounds. The temperature ramp effectively separates compounds based on boiling point, and the final hold ensures elution of heavier compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] | The standard ionization energy for generating reproducible mass spectra that are directly comparable to commercial and public libraries (NIST, Wiley). |
| Ion Source Temperature | 230 °C[5] | Maintains the analyte in the gas phase and prevents contamination or condensation within the ion source. |
| Quadrupole Temperature | 150 °C[5] | Ensures consistent ion transmission and prevents contamination of the mass analyzer. |
| Mass Scan Range | m/z 40 - 350 | A broad scan range captures the molecular ion (m/z 198.3) and all significant fragment ions of this compound while excluding low-mass interferences from the solvent and air. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector, which extends filament lifetime. |
Data Acquisition and Processing Workflow
The workflow from sample injection to final report generation is a systematic process designed to ensure data integrity and accurate identification.
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Application Note: Quantification of Citronellyl Acetate in Essential Oils using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
Citronellyl acetate is a key monoterpenoid ester that significantly contributes to the characteristic sweet, floral, and citrus-like aroma of various essential oils, most notably Citronella oil derived from Cymbopogon winterianus.[1][2][3] Its concentration is a critical quality parameter for applications in the fragrance, cosmetic, and pharmaceutical industries. This application note presents a detailed, robust, and validated method for the precise quantification of this compound in essential oils using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol covers sample preparation, instrumental analysis, data processing, and essential method validation parameters, providing researchers and quality control professionals with a reliable framework for accurate analysis.
Introduction and Scientific Principle
The chemical composition of essential oils can vary significantly based on factors such as plant species, geographical origin, harvest time, and extraction method.[4][5] Therefore, accurate quantification of key chemical markers like this compound is paramount for ensuring the authenticity, quality, and consistency of these complex natural products.[5]
Gas Chromatography (GC) is the premier analytical technique for separating the volatile components of essential oils.[6] The methodology hinges on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated within a long, narrow capillary column.[6] Components with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
The Flame Ionization Detector (FID) is an ideal detector for this application due to its high sensitivity, wide linear range, and robust response to nearly all carbon-containing organic compounds.[6][7] As analytes elute from the GC column, they are combusted in a hydrogen-air flame, producing ions.[6] The detector measures the resulting electrical current, which is directly proportional to the mass of carbon atoms entering the flame, enabling precise quantification.[6] While Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identification, GC-FID is often the preferred method for routine quantitative analysis due to its stability and consistent response factors for hydrocarbons.[6][7]
Materials and Methods
Reagents and Standards
-
This compound Reference Standard: Purity ≥98.0% (Sigma-Aldrich or equivalent).
-
Solvent: Ethyl Acetate (GC grade, 99.9% purity) or Hexane (GC grade). Ethyl acetate is a suitable choice for diluting essential oil samples.[4][8]
-
Essential Oil Sample: e.g., Cymbopogon winterianus (Citronella) oil.
-
High-Purity Gases: Helium (Carrier Gas, 99.999%), Nitrogen (Makeup Gas, 99.999%), Hydrogen (FID Fuel, 99.999%), and Compressed Air (FID Oxidizer).[4][9]
Instrumentation
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler is required (e.g., Shimadzu Nexis GC-2030, Agilent 8890 GC).[8]
-
GC Capillary Column: A non-polar column is optimal for separating terpene compounds. A column with a stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane is recommended.
-
Recommended Column: SH-Rxi-5ms, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness (or equivalent).[8]
-
-
Data System: Chromatography data software for instrument control, data acquisition, and processing (e.g., Shimadzu LabSolutions, Agilent OpenLab).
Chromatographic Conditions
The following instrumental parameters provide a validated starting point and should be optimized as necessary for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| Column | SH-Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A non-polar column separates compounds primarily by boiling point, which is effective for the diverse components in essential oils.[8] |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the sample without thermal degradation of sensitive analytes.[8] |
| Injection Mode & Volume | Split, 25:1 ratio; 1 µL injection volume | A split injection prevents column overloading from the high concentration of components in essential oils and ensures sharp peaks.[8] |
| Carrier Gas | Helium, Constant Flow Rate @ 1.5 mL/min | Helium provides good efficiency and is inert. A constant flow ensures reproducible retention times.[8] |
| Oven Temperature Program | Initial: 50°C, hold for 1 minRamp 1: 10°C/min to 100°CRamp 2: 20°C/min to 280°C, hold for 5 min | The initial hold allows for focusing of volatile components. The ramps are designed to separate a wide range of analytes efficiently.[8] |
| Detector (FID) Temp. | 300 °C | Prevents condensation of less volatile components as they exit the column, ensuring a stable signal.[8] |
| FID Gas Flows | H₂: 32 mL/minAir: 200 mL/minMakeup (N₂): 24 mL/min | These flow rates are optimized for maximum sensitivity and a stable flame in the detector.[8][9] |
Detailed Experimental Protocols
Preparation of Calibration Standards
Accurate quantification relies on a robust external standard calibration curve.
-
Prepare Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This stock solution should be stored at 4°C.
-
Prepare Working Standards: Perform serial dilutions of the stock standard to create a series of at least five calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of this compound in the prepared sample.
-
Transfer to Vials: Transfer the final standard solutions to 2 mL autosampler vials for analysis.
Sample Preparation
-
Weigh Sample: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Record the exact weight.
-
Dilute Sample: Dissolve the oil and bring it to volume with ethyl acetate. This creates a nominal concentration of 10,000 µg/mL (10 mg/mL).
-
Perform Final Dilution: Pipette 1 mL of this solution into a second 10 mL volumetric flask and bring it to volume with ethyl acetate. This creates a final nominal concentration of 1000 µg/mL (or 1000 ppm), which is suitable for GC analysis.[8] The final concentration should place the this compound peak area within the linear range of the calibration curve.
-
Transfer to Vial: Transfer the final diluted sample to a 2 mL autosampler vial.
Analytical Workflow Diagram
The entire process, from sample handling to final result, follows a systematic and logical flow to ensure data integrity.
Caption: Workflow for the quantification of this compound.
Data Analysis and Calculations
-
Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time (RT) to that of the authenticated reference standard.
-
Calibration Curve: Plot the peak area of the this compound standard injections versus their corresponding concentrations (µg/mL). Perform a linear regression analysis. The curve should demonstrate good linearity, with a correlation coefficient (R²) of ≥ 0.998.[10][11]
-
Concentration Calculation: Use the regression equation (y = mx + c) to calculate the concentration of this compound in the diluted sample.
-
Where:
-
y = Peak Area of this compound in the sample
-
m = Slope of the calibration curve
-
c = Y-intercept of the calibration curve
-
x = Concentration in µg/mL (to be calculated)
-
-
Concentration (x) = (y - c) / m
-
-
Final Content Calculation: Calculate the final percentage by weight (% w/w) of this compound in the original, undiluted essential oil sample.
-
% w/w = (C_diluted × V_total × DF) / (W_sample × 10,000)
-
Where:
-
C_diluted: Concentration calculated from the calibration curve (in µg/mL).
-
V_total: Total volume of the initial dilution (e.g., 10 mL).
-
DF: Final dilution factor (e.g., 10).
-
W_sample: Initial weight of the essential oil sample (in mg).
-
10,000: Conversion factor from µg/mg to % (µg/mL * mL/mg * 100).
-
-
Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (R²) ≥ 0.998 | Confirms a direct proportional relationship between detector response and analyte concentration over the intended range.[10][11] |
| Accuracy (% Recovery) | 80% - 120% | Measures the closeness of the experimental value to the true value, typically assessed via spike-recovery experiments.[10][11] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 12%Intermediate Precision (Inter-day): ≤ 15% | Demonstrates the method's consistency. Repeatability measures precision over a short interval, while intermediate precision accounts for variations like different days or analysts.[10][11] |
| Specificity | The this compound peak should be free of co-eluting interferences from the oil matrix. | Ensures that the signal being measured is solely from the analyte of interest. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lower limit of the method for reliable quantitative measurements.[12] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in essential oils using GC-FID. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control in research, development, and industrial settings. Adherence to this protocol, including proper sample preparation and method validation, will ensure the generation of reliable and defensible analytical data.
References
-
GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2023). Mass Spectrometry Letters. [Link]
-
Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Typical G.C. analysis cymbopogon winterianus oil china. The Good Scents Company. [Link]
-
Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. Shimadzu Corporation. [Link]
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Essential oils and volatiles: Sample preparation and analysis. A review. (2010). Journal of Separation Science. [Link]
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Chapter 3: Methods for essential oil analysis. (2006). University of Pretoria. [Link]
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Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2019). SciTePress. [Link]
-
Analysis of Essential Oils Using GC- FID And GC-MS. (2016). International Journal of Pharmacognosy and Phytochemical Research. [Link]
-
GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2023). Mass Spectrometry Letters, 14(4), 160-167. [Link]
-
GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. (2022). Chromaleont. [Link]
-
GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2023). ResearchGate. [Link]
-
Chemical profile of essential oil in four Cymbopogon species grown in southern Brazil. (2023). Genetics and Molecular Research. [Link]
-
Characterization and Quantification of Essential Oils by GC and GC×GC with TOFMS and FID. LECO Corporation. [Link]
-
Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. (2023). Molecules. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). Molecules. [Link]
-
METHOD 8041: PHENOLS BY GAS CHROMATOGRAPHY. EPA. [Link]
-
CITRONELLA Essential Oil - CYMBOPOGON WINTERIANUS (leaves). Natura House. [Link]
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Citronella- Cymbopogon Winterianus-100% Essential oil -10ml. Rivana. [Link]
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Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. (2023). Biblioteka Nauki. [Link]
-
Essential oil Java Citronella BIO Cymbopogon winterianus. Laboratoire HÉVÉA. [Link]
-
Cymbopogon essential oils. Landema. [Link]
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Production of Citronellyl Acetate Using Immobilized Lipase: Application Notes and Protocols
Abstract: Citronellyl acetate is a monoterpene ester prized for its characteristic fresh, fruity, and floral aroma, making it a valuable component in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1] Traditional chemical synthesis routes often require harsh conditions and can produce undesirable byproducts, complicating purification and impacting the final sensory profile.[2] Biocatalysis, utilizing enzymes such as lipases, offers a green and highly specific alternative, operating under mild conditions to produce high-purity esters.[3] However, the practical application of free lipases in industrial settings is hampered by their instability and the difficulty of separating them from the reaction medium. This guide details the principles and protocols for the synthesis of this compound using immobilized lipase, a technique that enhances enzyme stability, simplifies downstream processing, and enables cost-effective catalyst recycling.[4][5] We provide a comprehensive overview, from the theoretical underpinnings and selection of biocatalysts to detailed, field-proven laboratory protocols for synthesis, optimization, and analysis.
Section 1: The Biocatalytic Approach: Principles and Advantages
The enzymatic synthesis of flavor esters represents a significant advancement over traditional chemical methods. The high specificity of lipases minimizes side reactions, leading to a purer product with a superior organoleptic profile.
The Enzymatic Reaction: Transesterification
The most efficient enzymatic route for producing this compound is transesterification. In this reaction, an alcohol (citronellol) reacts with an ester (an acyl donor) to form a new ester (this compound) and a new alcohol. Vinyl acetate is a particularly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, an unstable and volatile compound. This effectively shifts the reaction equilibrium towards the product, driving near-complete conversion.[2][6]
The reaction proceeds as follows:
Caption: Transesterification of citronellol with vinyl acetate.
This lipase-catalyzed reaction is widely accepted to follow a Ping-Pong Bi-Bi mechanism .[6][7][8] This kinetic model involves the formation of a covalent acyl-enzyme intermediate.
Caption: The Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.
The Imperative of Immobilization
While lipases are powerful catalysts, their use in a free, soluble form presents significant industrial challenges. Immobilization—the attachment of the enzyme to or entrapment within an insoluble support material—overcomes these limitations.
Causality Behind Immobilization Benefits:
-
Enhanced Stability: Confining the enzyme to a solid support restricts its conformational movement. This structural rigidity prevents denaturation at higher temperatures or in the presence of organic solvents, thus broadening the operational window.[9][10][11] Immobilized lipases consistently show improved thermal and pH stability compared to their free counterparts.[4]
-
Simplified Catalyst Reuse: The primary economic driver for immobilization is reusability. Because the catalyst is in a solid phase, it can be easily separated from the liquid product mixture by simple filtration or, in the case of magnetic supports, by applying a magnetic field.[4] This allows the same batch of enzyme to be used for multiple reaction cycles, drastically reducing catalyst cost.[6]
-
Prevention of Product Contamination: Immobilization prevents the enzyme from leaching into the final product, simplifying downstream purification and ensuring the product is free of protein contaminants.
-
Suitability for Continuous Processes: Immobilized enzymes are ideal for use in packed-bed reactors, enabling continuous production processes which are often more efficient and economical at industrial scale.
Section 2: Selecting and Characterizing the Immobilized Lipase
The success of the synthesis hinges on the selection of an appropriate lipase and immobilization strategy.
Choosing the Lipase and Immobilization Support
A variety of lipases have shown high efficacy for this compound synthesis, with lipases from Pseudomonas fluorescens and Candida antarctica (often commercially available as Novozym 435) being particularly robust and widely documented.[2][10][12] The choice of immobilization method is a critical decision that balances cost, efficiency, and enzyme stability.
| Immobilization Method | Principle | Advantages | Disadvantages |
| Physical Adsorption | Enzyme binds to the support via weak, non-covalent forces (e.g., van der Waals, hydrogen bonds).[3][10] | Simple, low-cost, minimal enzyme denaturation. | Enzyme can leach from the support; may have lower operational stability. |
| Covalent Binding | Forms strong, stable covalent bonds between the enzyme and a functionalized support (e.g., using glutaraldehyde).[10] | Strong binding prevents leaching; high operational stability. | Can cause some loss of enzyme activity if binding occurs at the active site. |
| Entrapment | Enzyme is physically trapped within the pores of a polymer matrix or gel (e.g., sol-gel).[7][13] | Protects enzyme from harsh environments; minimal chemical modification. | Can introduce significant mass transfer limitations, slowing the reaction rate. |
| Cross-Linked Aggregates | Enzyme molecules are cross-linked to each other to form insoluble aggregates (CLEAs). | Carrier-free immobilization; high catalyst loading and volumetric activity. | Can be mechanically fragile; diffusion limitations are possible in large aggregates. |
For most applications, commercially available immobilized preparations like Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) provide an excellent starting point due to their high activity, proven stability, and batch-to-batch consistency.[14]
Essential Characterization of the Biocatalyst
Before proceeding with large-scale synthesis, it is crucial to characterize the immobilized biocatalyst to understand its operational limits.
-
Optimal Temperature & Thermal Stability: Determine the temperature at which the enzyme exhibits maximum activity. Immobilization typically increases the optimal temperature by providing a thermally stable microenvironment.[10] Assess stability by incubating the enzyme at various temperatures over time and measuring residual activity.
-
Operational Stability (Reusability): This is the most critical parameter for industrial viability. The protocol involves running the synthesis reaction, recovering the enzyme, and reusing it in a fresh batch of substrates. The activity is measured for each cycle. A robust biocatalyst should retain a high percentage of its initial activity for numerous cycles.[4][6]
-
Effect of pH: While transesterification in organic media is less sensitive to pH, the enzyme's "pH memory" from its last aqueous environment can influence activity. Characterizing its pH profile is still valuable.
Section 3: Protocol for this compound Synthesis
This section provides a detailed protocol for the synthesis of this compound in a solvent-free system, which is environmentally friendly and maximizes reactant concentration.[5][6]
Workflow Overview
Caption: Experimental workflow for immobilized lipase-catalyzed synthesis.
Materials and Reagents
-
Citronellol (≥95% purity)
-
Vinyl Acetate (≥99% purity, inhibitor-free)
-
Immobilized Lipase (e.g., Novozym 435 or custom preparation)
-
n-Hexane (or other suitable solvent for sample dilution)
-
Hexadecane or Tetradecane (for use as an internal standard in GC analysis)
-
Reaction Vessel: Screw-capped glass vials or a temperature-controlled stirred-tank reactor.
-
Shaking incubator or magnetic stirrer with heating.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a 20 mL screw-capped glass vial, add citronellol. For a typical starting point, use 5 mmol.
-
Add vinyl acetate. A molar excess of the acyl donor is used to drive the reaction forward. Begin with a citronellol-to-vinyl acetate molar ratio of 1:3 or 1:5.[2]
-
Add the immobilized lipase. Enzyme loading is critical and should be optimized. Start with an enzyme loading of 3-10% (w/w) based on the mass of citronellol.[6]
-
Seal the vial tightly to prevent the evaporation of volatile components.
-
-
Reaction Execution:
-
Place the vial in a shaking incubator or on a heated magnetic stirrer.
-
Set the temperature. An optimal range is typically 40-60°C.[2][6]
-
Set the agitation speed. A speed of 200-300 RPM is usually sufficient to minimize external mass transfer limitations.[6][10]
-
Allow the reaction to proceed for the desired duration. High conversions (>95%) can often be achieved within 2-8 hours.[6][10]
-
-
Monitoring the Reaction:
-
Periodically (e.g., every hour), pause agitation and withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture.
-
Immediately dilute the sample in a known volume of n-hexane containing the internal standard to quench the reaction and prepare it for GC analysis.
-
-
Enzyme Recovery and Reuse:
-
Upon completion of the reaction, separate the immobilized lipase from the liquid product mixture. This can be done by simple filtration or decantation.
-
Wash the recovered enzyme with a solvent like n-hexane to remove any residual substrate and product.
-
Dry the enzyme beads under vacuum or in a desiccator.
-
The recovered lipase is now ready to be used in a subsequent reaction cycle.
-
Optimization of Reaction Parameters
For achieving maximum yield and efficiency, systematic optimization of key parameters is essential. The following table provides guidance based on published findings.
| Parameter | Typical Range | Optimal Value (Example) | Rationale for Optimization |
| Temperature | 30 - 70 °C | 50 - 60 °C[6][10] | Balances increased reaction rate at higher temperatures against potential enzyme denaturation. Immobilization generally increases thermal stability. |
| Substrate Molar Ratio | 1:1 to 1:10 (Citronellol:Vinyl Acetate) | 1:3 to 1:10[2][6] | An excess of the acyl donor (vinyl acetate) shifts the equilibrium towards product formation. However, very high excess can cause substrate inhibition in some systems. |
| Enzyme Loading | 1 - 15% (w/w of limiting substrate) | 3 - 10%[6] | Higher loading increases the reaction rate but also the cost. The goal is to find the lowest amount that provides a desirable rate without internal diffusion limitations.[12] |
| Agitation Speed | 100 - 400 RPM | 200 - 300 RPM[2][6] | Ensures proper mixing and minimizes the formation of a stagnant layer around the catalyst beads (external mass transfer limitation), which can slow the reaction. |
| Water Activity | Varies (often controlled by adding molecular sieves or a small amount of water) | Low (e.g., <0.2) | Lipases require a thin layer of water for activity, but excess water will promote the reverse reaction (hydrolysis), reducing the ester yield.[5] |
Section 4: Product Analysis and Quantification
Accurate quantification of this compound is essential for monitoring reaction progress and calculating yield. Gas Chromatography (GC) is the standard analytical method.[1][15]
Protocol for GC Analysis
-
Sample Preparation:
-
Take the diluted sample (from step 3.3.3) in n-hexane containing a known concentration of an internal standard (e.g., hexadecane). A dilution factor of 100-1000 is common.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or ZB-1701) is suitable for separating the components.[16]
-
Injector Temperature: 220-250 °C.[15]
-
Detector Temperature: 250 °C.[15]
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure separation of reactants and products. A typical program might be: hold at 150°C, then ramp to 220°C.[15]
-
Carrier Gas: Helium or Nitrogen.
-
Data Interpretation
The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.
Conversion (%) = ([Initial Moles of Citronellol] - [Final Moles of Citronellol]) / [Initial Moles of Citronellol] * 100
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive enzyme; Sub-optimal reaction conditions (temp, pH); Insufficient agitation.[17] | Verify enzyme activity with a standard assay. Re-optimize temperature and molar ratios. Increase agitation speed to rule out mass transfer limitations. |
| Reaction Stops Prematurely | Product inhibition; Enzyme denaturation; Shift in equilibrium due to byproduct accumulation. | Check literature for potential product inhibition by this compound.[15] Assess enzyme stability under reaction conditions. If using direct esterification, consider a fed-batch approach to limit acetic acid concentration.[18] |
| Decreasing Activity Over Reuse Cycles | Enzyme leaching from support (adsorption); Mechanical damage to support; Fouling of enzyme by impurities or byproducts. | Switch to a covalent immobilization method. Wash the enzyme thoroughly between cycles. Ensure substrates are of high purity. |
References
-
Gao, Y., Wu, Y., Li, D., Wang, W., Ma, L., & Tang, P. (2021). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. MDPI. [Link]
-
Welsh, F. W., & Williams, R. E. (1990). Production of this compound in a fed-batch system using immobilized lipase. Scientific note. Biotechnology Letters. [Link]
-
Glogowska, A., & Zarowska, B. (2018). Lipase – characterization, applications and methods of immobilization. Food Industry. [Link]
-
Bozorgi, M., Yousefi, M., Farhadi, F., & Habibi, Z. (2020). Biochemical Characterization of Candida rugosa Lipase Immobilized on Green Synthesized Gold Nanoparticles. Journal of Applied Biotechnology Reports. [Link]
-
Yadav, G. D., & Borkar, I. V. (2021). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. Biocatalysis and Biotransformation. [Link]
-
Chaudhary, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. [Link]
-
Sun, Y., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Gurunathan, B., & Krishnan, S. (2017). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. Biotechnology and Applied Biochemistry. [Link]
-
Adam, F., et al. (2021). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. MDPI. [Link]
-
Fang, B., et al. (2014). Immobilization and characterization of a thermostable lipase. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Hameed, A., et al. (2016). Characterization of lipase produced by Bacillus sp. FH5 in immobilized and free state. Biologia. [Link]
-
Borkar, I. V., & Yadav, G. D. (2014). Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Kumari, V., Shah, S., & Gupta, M. N. (2007). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biotechnology and Bioprocess Engineering. [Link]
-
Yuan, J., et al. (2022). PFL-catalyzed transesterification of citronellol and vinyl acetate for synthesis of this compound. ResearchGate. [Link]
-
Tacias-Pascacio, V. G., et al. (2021). Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification. MDPI. [Link]
-
Chulalaksananukul, W., Condoret, J. S., & Combes, D. (1992). Kinetics of geranyl acetate synthesis by lipase-catalysed transesterification in n-hexane. FEBS Letters. [Link]
-
Sun, Y., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Tacias-Pascacio, V. G., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. [Link]
-
Yuan, J., et al. (2022). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. ResearchGate. [Link]
-
Yuan, J., et al. (2022). Effect of repeated runs on lipase catalyzed synthesis of this compound. ResearchGate. [Link]
-
Chaudhary, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Baek, Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
-
Baek, Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
-
Ivanova, A. E., & Schneider, M. P. (1997). Methods for the Immobilization of Lipases and Their Use for Ester Synthesis. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]
-
Hauk, M., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Biotechnology for Biofuels. [Link]
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Formulation of Citronellyl Acetate as an Insect Repellent: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Citronellyl Acetate as a topical insect repellent. This compound, a naturally occurring monoterpenoid ester found in various essential oils, presents a promising alternative to synthetic repellents.[1] This guide details its chemical and physical properties, discusses formulation strategies for various delivery systems (lotions, sprays, and creams), and provides standardized protocols for efficacy and safety evaluation. The content is structured to provide not only procedural steps but also the scientific rationale behind formulation and testing choices, ensuring a robust and scientifically sound development process.
Introduction: The Scientific Rationale for this compound as an Insect Repellent
The growing demand for effective and safe alternatives to synthetic insect repellents has spurred research into plant-based compounds. This compound (C₁₂H₂₂O₂), the acetate ester of citronellol, is a key constituent of essential oils from plants like citronella grass and geranium, which have long been recognized for their insect-repelling properties.[1] While the parent alcohol, citronellol, and the related aldehyde, citronellal, have been more extensively studied, this compound offers potential advantages in terms of its pleasant fruity, rosy scent and its chemical stability.[2]
The mechanism of action for many terpenoids involves interaction with the olfactory receptors of insects, effectively masking the chemical cues that attract them to a host.[3][4] It is hypothesized that this compound functions similarly, disrupting the insect's ability to locate a host for a blood meal.
A significant challenge in formulating natural repellents is the high volatility of the active ingredients, which can lead to a short duration of protection.[1] Therefore, a primary focus of this guide is to present formulation strategies that enhance the longevity of this compound's repellent effect on the skin.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective formulations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [5] |
| Molecular Weight | 198.30 g/mol | [5] |
| Appearance | Colorless liquid | [2][6] |
| Odor | Fruity, rosy, with citrus facets | [2][7] |
| Boiling Point | 229-240 °C | [5][6] |
| Vapor Pressure | 0.019388 mm Hg @ 23 °C | [7] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water, glycerol, and propylene glycol. | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.22 | [7] |
| Stability | Generally stable; may form acetic acid over time. | [6] |
The low vapor pressure relative to some other monoterpenes suggests a degree of persistence, yet its volatility still necessitates formulation strategies to extend its efficacy. Its solubility profile indicates that it is well-suited for formulation in oil-in-water emulsions (lotions, creams) or alcohol-based sprays.
Formulation Development: From Bench to Bottle
The choice of formulation will depend on the desired product characteristics, such as feel, ease of application, and duration of protection. Below are detailed protocols for developing lotion, spray, and cream formulations.
General Excipient Selection
The following table outlines common excipients for topical repellent formulations. Compatibility with this compound should be confirmed during pre-formulation studies.
| Excipient Class | Examples | Function |
| Solvents/Carriers | Ethanol, Isopropyl Alcohol, Water, Mineral Oil, Vegetable Oils (e.g., Coconut, Soybean) | Dissolve or disperse the active ingredient and other excipients. |
| Emulsifiers | Cetearyl Alcohol, Glyceryl Stearate, Polysorbate 20, Sorbitan Oleate | Create stable oil-in-water or water-in-oil emulsions for lotions and creams. |
| Thickeners/Gelling Agents | Carbomer, Xanthan Gum, Hydroxyethylcellulose | Increase viscosity to create desired consistency for lotions and creams. |
| Emollients | Glycerin, Propylene Glycol, Shea Butter, Dimethicone | Moisturize and soften the skin, improving the feel of the product. |
| Film Formers | PVP, Acrylates Copolymers | Form a thin film on the skin to help retain the active ingredient. |
| Fixatives | Vanillin, Benzyl Benzoate | Reduce the volatility of the active ingredient, prolonging its effect. |
| Preservatives | Phenoxyethanol, Parabens, Sodium Benzoate, Potassium Sorbate | Prevent microbial growth in the formulation. |
| pH Adjusters | Citric Acid, Sodium Hydroxide, Triethanolamine | Adjust the pH of the formulation to be compatible with the skin (typically pH 5.5-6.5). |
| Antioxidants | Tocopherol (Vitamin E), BHT | Prevent oxidation of the active ingredient and other excipients. |
Experimental Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development of a this compound-based insect repellent.
Protocol: Oil-in-Water (O/W) Lotion Formulation
This protocol provides a starting point for a lotion formulation. The concentration of this compound and other excipients should be optimized based on stability and efficacy testing.
Materials:
-
This compound (active ingredient)
-
Cetearyl Alcohol (emulsifier, thickener)
-
Glyceryl Stearate (emulsifier)
-
Mineral Oil or Coconut Oil (oil phase)
-
Glycerin (humectant)
-
Xanthan Gum (thickener)
-
Phenoxyethanol (preservative)
-
Deionized Water (aqueous phase)
-
Citric Acid/Sodium Hydroxide (for pH adjustment)
Procedure:
-
Prepare the Oil Phase: In a heat-resistant beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and the chosen oil. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Add the Active: Once the oil phase is uniform, remove it from the heat and add the desired concentration of this compound. Stir until fully dispersed.
-
Prepare the Aqueous Phase: In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry. Add this slurry to the deionized water with vigorous stirring to avoid clumping. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to below 40°C with gentle stirring.
-
Add Final Ingredients: Add the preservative (Phenoxyethanol) and any other temperature-sensitive additives.
-
pH Adjustment: Check the pH of the lotion and adjust to 5.5-6.5 using Citric Acid or Sodium Hydroxide as needed.
-
Final Mixing: Mix thoroughly until the lotion is uniform.
Protocol: Alcohol-Based Spray Formulation
Materials:
-
This compound (active ingredient)
-
Ethanol (95%) (solvent)
-
Glycerin (emollient, to reduce drying effect of alcohol)
-
Deionized Water
Procedure:
-
In a suitable mixing vessel, dissolve the desired amount of this compound in ethanol with stirring.
-
In a separate container, mix the glycerin with the deionized water.
-
Slowly add the water/glycerin mixture to the alcohol/Citronellyl Acetate solution while stirring.
-
Continue stirring until the solution is clear and uniform.
-
Package in a suitable spray bottle.
Protocol: Cream Formulation
The protocol for a cream is similar to that of a lotion, but with a higher concentration of the oil phase and/or thickening agents to achieve a more viscous consistency.
Key Differences from Lotion Protocol:
-
Increase the concentration of Cetearyl Alcohol and Glyceryl Stearate.
-
Consider adding a waxy component like Shea Butter or Beeswax to the oil phase for increased viscosity and emollience.
-
The homogenization step may require higher shear to ensure a stable, thick emulsion.
Efficacy Testing: Proving Repellency
Standardized efficacy testing is crucial to validate the repellent properties of the formulation. The "arm-in-cage" test is a widely accepted laboratory method.
Arm-in-Cage Test Protocol
This protocol is adapted from the World Health Organization (WHO) guidelines for efficacy testing of mosquito repellents.
Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against a specific mosquito species.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 non-blood-fed, host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old.
-
Test formulation of this compound.
-
Control formulation (vehicle without active ingredient).
-
Human volunteers (screened and informed consent obtained).
-
Timer.
-
Latex or nitrile gloves.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
Application of Repellent: Apply a standardized amount of the test formulation (e.g., 1 mL per 600 cm²) evenly to the forearm of a volunteer, from the wrist to the elbow. The hand should be covered with a glove. A separate volunteer should be used for the control formulation.
-
Exposure: After a 30-minute acclimation period, the volunteer inserts their treated forearm into the mosquito cage for a specified duration (e.g., 3 minutes).
-
Observation: During the exposure period, an observer counts the number of mosquitoes that land on and/or attempt to bite the treated skin.
-
Data Recording: The test is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Control: The control arm should be tested periodically to ensure the mosquitoes are actively host-seeking.
Data Analysis: The CPT for the this compound formulation is compared to that of the control and, ideally, a positive control with a known repellent like DEET.
Safety and Toxicological Assessment
Ensuring the safety of a topical product is paramount. The following assessments are recommended.
Skin Irritation and Sensitization
-
Human Repeat Insult Patch Test (HRIPT): This is the gold standard for assessing the potential for a product to cause skin irritation and sensitization (allergic contact dermatitis). It involves repeated application of the product to the skin of human volunteers under controlled conditions.
-
In Vitro Skin Irritation Tests: Using reconstructed human epidermis models can provide an initial assessment of irritation potential without the need for human testing.
While comprehensive toxicological data for this compound as a standalone repellent is limited, it is known to be a potential skin irritant in some individuals.[5] Therefore, careful evaluation of the final formulation is essential.
Systemic Toxicity
For a new active ingredient, a full toxicological profile would be required, including acute oral and dermal toxicity, and repeated dose toxicity studies. However, as this compound is a known fragrance ingredient with some existing safety data, a thorough literature review and risk assessment based on the expected dermal absorption from the final formulation may be sufficient for initial development.
Quality Control and Stability Testing
Maintaining the quality and stability of the final product is crucial for its efficacy and safety.
Analytical Methods for Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying this compound in the formulation. It can also be used to detect any degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantification, particularly for less volatile components or when derivatization is employed.
Protocol Outline for GC-MS Analysis:
-
Sample Preparation: Extract the this compound from the formulation matrix using a suitable solvent (e.g., hexane or ethyl acetate).
-
GC Separation: Inject the extract into a GC equipped with an appropriate column (e.g., a non-polar or mid-polar capillary column) to separate the components.
-
MS Detection: The separated components are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times.
Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of the formulation under various storage conditions.
Procedure:
-
Sample Storage: Store samples of the final formulation in its intended packaging at different conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the proposed shelf life.
-
-
Testing Intervals: At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for real-time), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, viscosity.
-
pH.
-
Assay of Active Ingredient: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS).
-
Microbial Content.
-
Conclusion and Future Directions
This compound holds promise as a natural, effective, and pleasantly scented insect repellent. The formulation strategies and testing protocols outlined in this guide provide a robust framework for its development into a commercially viable product. Key to its success will be overcoming the challenge of its volatility to ensure a long duration of protection. Future research should focus on advanced delivery systems, such as microencapsulation, to control the release of this compound and enhance its performance. Furthermore, studies on the synergistic effects of combining this compound with other natural repellents could lead to even more effective and broad-spectrum protection against a range of biting insects.
References
- ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5).
- RIFM. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 159, 112710.
- Zhishang Chem. (n.d.). This compound CAS 150-84-5.
- PubChem. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound.
- IFF. (n.d.). This compound.
- The Good Scents Company. (n.d.). This compound.
- PubMed. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5.
- European Commission. (n.d.). Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals and to natural extracts.
- CP Lab Safety. (n.d.). Reagent, this compound, 100 grams, each.
- SpecialChem. (n.d.). IFF - this compound.
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- Frontiers. (2018). Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica.
- Foreverest Resources Ltd. (n.d.). This compound.
- CDC. (2008). Updated Information regarding Insect Repellents.
- Wikipedia. (n.d.). Plant communication.
- Nature. (2021). A dual-target molecular mechanism of pyrethrum repellency against mosquitoes.
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- PubMed. (1998). Production of this compound in a fed-batch system using immobilized lipase.
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Application Notes & Protocols: A Researcher's Guide to Testing the Bioactivity of Citronellyl Acetate
<
Introduction: Unveiling the Potential of Citronellyl Acetate
This compound is a naturally occurring monoterpene ester found in the essential oils of various plants, including citronella, rose, and geranium.[1] Characterized by its pleasant, fruity, and floral aroma, it is a well-established component in the fragrance and flavor industries.[1][2] Beyond its sensory properties, emerging research points to a spectrum of promising biological activities. Preclinical data suggest that this compound possesses fungicidal, bactericidal, insect-repellent, and anti-inflammatory properties, making it a compound of significant interest for therapeutic and pest management applications.[1][3]
This guide provides a comprehensive framework of experimental protocols for researchers, scientists, and drug development professionals aiming to systematically investigate and validate the bioactivity of this compound. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and data integrity.
Preliminary Considerations: The Foundation of Robust Science
Before embarking on bioactivity screening, several foundational steps are critical to ensure the validity of your results.
-
Compound Sourcing and Purity Analysis: Obtain this compound from a reputable chemical supplier with a certificate of analysis (CoA). An assay of ≥95% purity is recommended.[1] It is crucial to independently verify the purity and identity of the compound, typically via Gas Chromatography-Mass Spectrometry (GC-MS), as impurities (such as residual citronellol) can influence biological results.
-
Solubility and Stock Solution Preparation: this compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as in oils.[1] For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, cell-culture grade DMSO. Remember to include a vehicle control (DMSO at the same final concentration used for treatment) in all experiments to account for any solvent-induced effects.
-
Safety and Handling: Consult the Material Safety Data Sheet (MSDS) prior to use.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Overall Experimental Workflow
A systematic approach is key to efficiently characterizing the bioactivity of a compound. The following workflow provides a logical progression from initial cytotoxicity assessment to specific bioactivity screening and deeper mechanistic studies.
Caption: High-level workflow for characterizing this compound bioactivity.
Foundational Protocol: Assessing Cytotoxicity
Principle of the Assay: Before evaluating specific bioactivities, it is imperative to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[4][5][6] The amount of formazan produced is directly proportional to the number of living cells.[4]
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., RAW 264.7 macrophages for inflammation studies, or HEK293 embryonic kidney cells for general toxicity) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24-48 hours (or a duration relevant to your planned bioassay) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol Suite: Investigating Key Bioactivities
Based on published literature, the primary bioactivities of interest for this compound are antimicrobial, anti-inflammatory, and insect repellent.[3]
Antimicrobial Activity: Broth Microdilution for MIC Determination
Principle of the Assay: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] This method is recommended by standards committees like the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility.[8][9][10]
Protocol 3.1.1: Broth Microdilution Assay
-
Microorganism Preparation: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in MHB. The concentration range should be broad enough to capture the MIC (e.g., 50 µg/mL to 6400 µg/mL).[8]
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
| Parameter | Description | Example Data |
| MIC | Minimum Inhibitory Concentration | 800 µg/mL vs. S. aureus |
| MBC | Minimum Bactericidal Concentration | 1600 µg/mL vs. S. aureus |
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Principle of the Assay: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (such as the RAW 264.7 cell line) produce pro-inflammatory mediators, including nitric oxide (NO).[11][12] The Griess assay is a simple, colorimetric method to measure NO production indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[12][13] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[11]
Protocol 3.2.1: Griess Assay for NO Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 4 hours.[11]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to all wells except the negative control.[11][12]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[14]
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12][13]
-
Incubate at room temperature for 10-15 minutes in the dark.[14]
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC₅₀ value.
| Treatment Group | Nitrite Concentration (µM) | % NO Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0% |
| LPS + this compound (50 µM) | 13.1 ± 1.5 | 49.2% |
| LPS + Dexamethasone (10 µM) | 3.5 ± 0.8 | 86.4% |
Insect Repellent Efficacy: Arm-in-Cage Assay
Principle of the Assay: The arm-in-cage test is a standard laboratory method for evaluating the efficacy of topical insect repellents.[15][16] It directly measures the ability of a compound to prevent mosquitoes from landing or biting on treated skin under controlled conditions. This method is referenced in guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA).[15][17]
Caption: Workflow for the Arm-in-Cage mosquito repellency assay.
Protocol 3.3.1: Arm-in-Cage Assay
Disclaimer: All testing involving human subjects must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB). Subjects must provide fully informed consent.[17]
-
Test Subjects: Use laboratory-reared, disease-free female mosquitoes (e.g., Aedes aegypti) that have been starved for at least 12 hours but provided with water.
-
Formulation Preparation: Prepare a solution of this compound in a suitable carrier, such as 70% ethanol, at the desired concentration (e.g., 10%, 25% w/v).
-
Application: A human volunteer applies a standard volume (e.g., 1 mL) of the repellent formulation evenly over a defined area of one forearm (e.g., between wrist and elbow). The other arm can serve as a control (treated with ethanol only) in a separate test cage.
-
Exposure: At set intervals (e.g., starting 30 minutes after application and every 30 minutes thereafter), the volunteer inserts the treated forearm into a cage containing a known number of hungry mosquitoes (e.g., 50-200) for a fixed period (e.g., 3 minutes).[18]
-
Endpoint Determination: The primary endpoint is the Complete Protection Time (CPT), defined as the time from application until the first confirmed insect bite.[15] The test is concluded once this occurs.
-
Data Recording: Record the time to the first bite. Compare the CPT of this compound with that of a positive control (e.g., DEET) and a negative control (vehicle only).
Mechanistic Insights
The bioactivity of monoterpenes and their esters often stems from their ability to interact with cellular membranes and key protein targets.[19][20]
-
Antimicrobial Action: The lipophilic nature of this compound likely allows it to partition into the bacterial cell membrane, disrupting its integrity, altering permeability, and leading to the leakage of essential intracellular components.[19]
-
Anti-inflammatory Action: The observed inhibition of NO production suggests that this compound may interfere with inflammatory signaling pathways. A potential mechanism is the downregulation of the inducible nitric oxide synthase (iNOS) enzyme, possibly through modulation of transcription factors like NF-κB, which is a key regulator of inflammation.[21]
-
Insect Repellent Action: Monoterpenes can act on the insect nervous system, targeting receptors such as octopamine and GABA receptors, or enzymes like acetylcholinesterase (AChE).[22][23] This interaction can block the insect's ability to process host cues or create an aversive sensory input, resulting in repellency.
Conclusion
This guide outlines a robust, multi-faceted approach to characterizing the bioactivity of this compound. By starting with essential cytotoxicity assessments and progressing to standardized assays for antimicrobial, anti-inflammatory, and insect-repellent properties, researchers can generate reliable and comprehensive data. The protocols provided, grounded in established scientific principles and regulatory guidelines, offer a solid foundation for exploring the full potential of this versatile natural compound.
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- U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
- Federal Register. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability.
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- Kim, S. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH.
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High-Performance Liquid Chromatography for the Isomeric Separation of Citronellyl Acetate: A Detailed Methodological Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
Citronellyl acetate is a monoterpenoid ester widely utilized in the fragrance and flavor industries for its characteristic fresh, fruity-rose aroma.[1][2] It is the acetate ester of citronellol and exists as a pair of enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, due to a chiral center at the C3 position.[3][4] The olfactory properties of these enantiomers can differ, with the (R)-(+) isomer described as fruity and rosy, while the (S)-(-) isomer is perceived as more aldehydic and lemony.[4] Furthermore, its separation from constitutional isomers like geranyl acetate and neryl acetate is crucial for quality control. This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for both the achiral separation of this compound from its constitutional isomers and the more complex chiral separation of its enantiomers. The methodologies are designed to be self-validating and are supported by scientific principles governing chromatographic separations.
Introduction: The Analytical Challenge
The quality and sensory profile of products containing this compound depend heavily on its isomeric purity. While Gas Chromatography (GC) is a common technique for analyzing volatile compounds like terpene esters, HPLC offers distinct advantages, particularly for preparative scale purification, analysis of thermally labile or non-volatile impurities, and when GC instrumentation is unavailable.[5][6]
The primary analytical challenges are twofold:
-
Achiral Separation: Differentiating this compound from its constitutional isomers (e.g., geranyl acetate, neryl acetate), which share the same molecular formula (C₁₂H₂₂O₂) and weight but differ in the position of the double bond and substitution pattern.[7]
-
Chiral (Enantiomeric) Separation: Resolving the (R) and (S) enantiomers of this compound. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns.[8][9] This requires the use of a Chiral Stationary Phase (CSP) to create a diastereomeric interaction, leading to differential retention times.[10][11]
This guide provides two distinct protocols to address these challenges, explaining the rationale behind column and mobile phase selection to ensure reproducible and reliable results.
Part I: Achiral Separation of Constitutional Isomers
This method focuses on separating this compound from other common terpene acetates like geranyl acetate and neryl acetate using Reversed-Phase HPLC (RP-HPLC).
Principle of Separation
RP-HPLC separates molecules based on their relative hydrophobicity. Analytes partition between a polar mobile phase and a nonpolar stationary phase (typically C18-bonded silica).[12] While these isomers have similar hydrophobicity, subtle differences in their molecular shape and polarity can be exploited for separation. A standard C18 column provides a general-purpose hydrophobic surface. For enhanced selectivity, a phenyl-based stationary phase can be employed. The phenyl groups offer π-π interactions with the double bonds in the analytes, providing an additional separation mechanism beyond simple hydrophobic interactions.[12][13]
Experimental Protocol: Achiral RP-HPLC
Instrumentation and Materials:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD) |
| Column | Phenyl-Hexyl Column, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile (MeCN) |
| Sample Diluent | Acetonitrile:Water (70:30, v/v) |
| Standards | This compound, Geranyl Acetate, Neryl Acetate (≥98% purity) |
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Gradient Program | 70% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
Procedure:
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Degas thoroughly using an ultrasonic bath or vacuum filtration.
-
Standard Preparation: Create a stock solution of 1 mg/mL for each isomer in the sample diluent. Prepare a mixed working standard containing 100 µg/mL of each component by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (70% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard mixture and samples for analysis.
Part II: Chiral Separation of (R/S)-Citronellyl Acetate Enantiomers
The separation of enantiomers is a critical requirement that mandates a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP).[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely successful for separating a broad range of chiral compounds.[10][15]
Principle of Chiral Recognition
Chiral recognition on a polysaccharide-based CSP occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide derivative).[8] The separation is governed by the differential stability of these complexes. The interactions involved can include hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the polymer structure.[10] Normal Phase chromatography, using non-polar solvents like hexane and an alcohol modifier, is often preferred as it can enhance these specific interactions, leading to better enantioselectivity.[8][16]
Experimental Protocol: Chiral Normal-Phase HPLC
Instrumentation and Materials:
| Parameter | Specification |
| HPLC System | Isocratic Pump, Autosampler, Column Thermostat, UV/Vis or DAD |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm particle size (e.g., Chiralcel® OD-H)[15] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (98:2, v/v) |
| Sample Diluent | Mobile Phase |
| Standards | Racemic (±)-Citronellyl Acetate, (R)-(+)-Citronellyl Acetate, (S)-(-)-Citronellyl Acetate |
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture. Ensure precise measurement of the alcohol modifier as small variations can significantly impact retention and selectivity. Degas thoroughly.
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase. If available, prepare individual enantiomer solutions at the same concentration to confirm peak elution order.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes. Chiral columns often require longer equilibration times to ensure a stable and reproducible separation environment.[17]
-
Analysis: Inject the racemic standard to determine the retention times and resolution of the enantiomers. Inject individual enantiomer standards (if available) to assign peaks. Finally, inject the prepared samples.
System Workflow and Data Interpretation
The overall analytical process, from sample receipt to final report, follows a structured workflow.
Data Evaluation:
-
System Suitability: For the chiral method, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Peak Identification: Identify peaks by comparing their retention times with those of the analytical standards.
-
Quantification: For achiral analysis, determine the percentage of each isomer by area percent normalization. For chiral analysis, calculate the enantiomeric excess (ee %) using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Conclusion
The HPLC methods detailed in this application note provide robust and reliable protocols for the isomeric analysis of this compound. The reversed-phase method using a phenyl column offers excellent selectivity for separating constitutional isomers, while the normal-phase method employing a polysaccharide-based chiral stationary phase achieves baseline resolution of the (R) and (S) enantiomers. These protocols are essential tools for quality control in the flavor and fragrance industries, as well as for researchers working on the synthesis and application of terpene-based compounds. Proper system equilibration and precise mobile phase preparation are critical to achieving reproducible results, especially in chiral separations.
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of an HPLC Method for Determining the Enantiopurity of (R)-Citronellol.
- ChemicalBook. (n.d.). This compound | 150-84-5.
- Guidechem. (n.d.). This compound 150-84-5 wiki.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5).
- Stenutz. (n.d.). This compound.
- UI Scholars Hub. (n.d.). Fractionation of Citronella Oil and Identification of Compounds by Gas Chromatography-Mass Spectrometry.
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?.
- International Journal of Research and Publication Reviews. (n.d.). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
- NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Benchchem. (n.d.). Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
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High-Yield, Solvent-Free Enzymatic Synthesis of Citronellyl Acetate: A Green Chemistry Protocol
An Application Note for Researchers
Introduction: The Case for Greener Fragrance Synthesis
Citronellyl acetate (3,7-dimethyloct-6-enyl acetate) is a monoterpene ester prized for its fresh, fruity aroma with distinct rose and citrus notes.[1][2][3] This valuable compound is a cornerstone in the flavor and fragrance industries, widely used in perfumes, cosmetics, soaps, and as a food-grade flavoring agent.[4][5][6] Traditionally, this compound is either extracted from natural sources like citronella and rose oils or produced through conventional chemical synthesis.[1][7] However, natural extraction is often limited by low yields and high costs, while chemical synthesis frequently relies on harsh acid catalysts, high temperatures, and organic solvents, leading to environmental pollution and the formation of undesirable byproducts.[5][8]
In response to the growing demand for sustainable manufacturing, biocatalysis has emerged as a powerful alternative. Enzymatic synthesis, particularly using lipases, offers a green and highly specific route to flavor esters under mild reaction conditions.[5][9] This application note advances the principle of green chemistry one step further by detailing a solvent-free synthesis protocol. Eliminating organic solvents not only reduces environmental impact and downstream processing costs but also circumvents the common issue of solvent-induced inhibition of lipase activity.[1]
The focus of this protocol is the transesterification of citronellol with vinyl acetate, catalyzed by a commercially available immobilized lipase. This approach has been shown to achieve exceptionally high conversion rates (over 99%) in a remarkably short timeframe (2 hours), demonstrating a significant process intensification compared to solvent-based systems that can require 14 hours or more for similar yields.[1][10]
Principle of the Method: Mechanistic Insights
The core of this protocol is the lipase-catalyzed transesterification between citronellol (the alcohol) and an acyl donor to form this compound.
2.1 The Choice of Acyl Donor: Vinyl Acetate
While direct esterification with acetic acid is possible, it is often plagued by low conversion rates due to the inhibitory effect of the acid on the lipase's hydration layer and overall structure.[11][12] Furthermore, the production of water as a byproduct can promote the reverse reaction (hydrolysis), limiting the final yield.
This protocol utilizes vinyl acetate as the acyl donor for two critical reasons:
-
Irreversible Reaction: The transesterification reaction produces vinyl alcohol as a co-product. This enol is unstable and immediately tautomerizes into acetaldehyde. This irreversible tautomerization effectively removes the co-product from the reaction equilibrium, driving the synthesis reaction forward to completion.
-
Avoidance of Inhibition: Using an ester as the acyl donor avoids the enzyme inhibition associated with carboxylic acids.[11]
2.2 The Catalytic Mechanism: Ping-Pong Bi-Bi
The lipase-catalyzed synthesis of this compound in a solvent-free system typically follows a Ping-Pong Bi-Bi kinetic model .[1][5][8] In this mechanism, the enzyme (E) first binds with the acyl donor (vinyl acetate, A) to form an enzyme-substrate complex (EA). An acylated enzyme intermediate (F) is then formed, releasing the first product (acetaldehyde, P). The acylated enzyme then binds with the second substrate, citronellol (B), to form a second complex (FB), which subsequently releases the final product, this compound (Q), and regenerates the free enzyme (E).[5] Studies have shown this reaction can be subject to inhibition by the product, this compound.[5][8]
Optimization of Reaction Parameters: The Rationale
Achieving maximum conversion efficiently requires a careful balance of key reaction parameters. The causality behind each choice is critical for robust and reproducible results.
-
Reactant Molar Ratio (Citronellol:Vinyl Acetate): To drive the reaction equilibrium towards the product, the acyl donor (vinyl acetate) is typically used in excess. A molar ratio of 1:10 (citronellol:vinyl acetate) has been identified as optimal, ensuring that the availability of the acyl donor does not become a rate-limiting factor.[1][10] In this solvent-free system, the excess vinyl acetate also serves as the reaction medium.
-
Enzyme Loading: The amount of lipase directly influences the reaction rate. However, an excessively high enzyme concentration offers diminishing returns and increases costs. An optimal loading of approximately 3% (w/w, relative to the mass of citronellol) provides a high reaction rate without being cost-prohibitive.[1][10] This concentration helps minimize internal diffusion limitations.[8]
-
Temperature: The reaction rate increases with temperature due to enhanced molecular collision intensity.[1] However, lipases are susceptible to thermal denaturation at elevated temperatures. The optimal temperature for this synthesis is around 60°C, which provides a balance between high enzymatic activity and long-term stability.[1][10]
-
Agitation Speed: In a heterogeneous system involving an immobilized enzyme, adequate mixing is crucial to overcome external mass transfer limitations, ensuring substrates can readily access the enzyme's active sites. An agitation speed of 200-300 RPM is recommended to eliminate these diffusion barriers.[1][8]
Detailed Experimental Protocol
This protocol details the synthesis of this compound in a standard laboratory setting, designed as a self-validating system with clear checkpoints for analysis.
4.1 Materials and Reagents
-
Citronellol (≥95% purity)
-
Vinyl acetate (≥99% purity)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435) or a similar preparation like Fermase.
-
n-Hexane (analytical grade, for GC analysis)
-
Internal Standard (e.g., n-dodecane, for GC quantification)
-
Anhydrous Sodium Sulfate
4.2 Equipment
-
25 mL screw-capped glass vials or a small round-bottom flask
-
Thermostatically controlled orbital shaker or a magnetic stirrer with a heating mantle
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Centrifuge
4.3 Synthesis Procedure
-
Reactant Preparation: In a 25 mL vial, weigh 1.0 g of citronellol. Add vinyl acetate to achieve a 1:10 molar ratio of citronellol to vinyl acetate.
-
Pre-incubation: Place the vial in the orbital shaker set to 60°C and 300 RPM. Allow the mixture to equilibrate to the desired temperature for 10 minutes.
-
Reaction Initiation: Add the immobilized lipase, corresponding to 3% of the citronellol weight (e.g., 30 mg). Secure the cap tightly and start the timer.
-
Reaction Monitoring: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture.
-
Sample Preparation for GC Analysis:
-
Immediately dilute the aliquot in 1 mL of n-hexane containing a known concentration of an internal standard (e.g., n-dodecane).
-
Vortex the sample thoroughly.
-
To remove the enzyme particles, centrifuge the sample or filter it through a syringe filter.
-
-
Reaction Completion and Enzyme Recovery: After 2 hours, stop the reaction by removing the vial from the shaker. The immobilized enzyme can be recovered by simple filtration or centrifugation, washed with hexane to remove residual product and reactants, and dried for potential reuse.[1]
4.4 Product Analysis and Characterization
-
Quantitative Analysis (GC-FID): Inject 1 µL of the prepared sample into the GC-FID. The percentage conversion of citronellol can be calculated by comparing the peak area of citronellol at different time points relative to the internal standard.
-
Conversion (%) = [ (Initial Moles of Citronellol - Moles of Citronellol at time t) / Initial Moles of Citronellol ] x 100
-
-
Qualitative Analysis (GC-MS): The identity of the this compound peak can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis and comparison of the resulting mass spectrum with a known standard or library data.[4][13]
Expected Results and Data Summary
Following the optimized protocol, researchers can expect to achieve very high conversion rates in a short period. The data below is a representative summary based on published findings.[1][10]
| Parameter | Optimized Value | Rationale | Expected Conversion |
| Substrates | Citronellol & Vinyl Acetate | Vinyl acetate acts as an irreversible acyl donor. | >99% in 2 hours |
| Molar Ratio (C:VA) | 1:10 | Excess acyl donor shifts equilibrium to favor product formation. | |
| Catalyst | Immobilized Lipase (Fermase) | High activity and stability; allows for easy recovery. | |
| Enzyme Loading | 3% (w/w of citronellol) | Balances high reaction rate with catalyst cost. | |
| Temperature | 60 °C | Optimizes enzyme activity while preventing denaturation. | |
| Agitation Speed | 300 RPM | Overcomes external mass transfer limitations. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Yield | 1. Inactive enzyme (improper storage).2. Sub-optimal temperature.3. Insufficient agitation.4. Water contamination in reactants. | 1. Use a fresh batch of enzyme.2. Verify the temperature of the shaker/heating block.3. Ensure vigorous mixing is occurring.4. Use anhydrous reactants if possible. |
| Slow Reaction Rate | 1. Low enzyme loading.2. Mass transfer limitations.3. Temperature is too low. | 1. Increase enzyme loading incrementally (e.g., to 4%).2. Increase agitation speed.3. Confirm and/or increase the reaction temperature (not exceeding 65°C). |
| Inconsistent Results | 1. Inaccurate measurement of reactants/enzyme.2. Non-homogenous sampling.3. Temperature fluctuations. | 1. Use a calibrated analytical balance.2. Ensure the reaction mixture is well-agitated before taking a sample.3. Use a reliable, calibrated thermostatic shaker. |
Conclusion
The solvent-free, lipase-catalyzed synthesis of this compound represents a significant advancement in the production of flavor and fragrance compounds. This method is not only environmentally benign but also highly efficient, capable of producing the target ester with near-quantitative yields in a fraction of the time required by traditional or solvent-based enzymatic systems. By providing a detailed, step-by-step protocol grounded in mechanistic understanding, this application note equips researchers with a powerful tool for the green and scalable synthesis of high-value chemicals.
References
- Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction.
-
PubMed. (1998). Production of this compound in a fed-batch system using immobilized lipase. Scientific note. Applied Biochemistry and Biotechnology, 70-72, 667-75. [Link]
-
Taylor & Francis Online. (n.d.). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. Retrieved from Taylor & Francis Online website. [Link]
-
Taylor & Francis Online. (n.d.). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. Biocatalysis and Biotransformation, 43(2). [Link]
- Rejzková, A., & Kolářová, L. (n.d.).
-
SciELO. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]
-
SciELO. (2022, October 14). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology. [Link]
-
ResearchGate. (2025, August 7). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from ScenTree website. [Link]
-
ResearchGate. (2025, August 6). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. [Link]
-
ResearchGate. (2025, August 6). Ultrasound-assisted solvent-free synthesis of this compound using Fermase: Kinetics and Intensification. [Link]
-
ResearchGate. (2024, June 22). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. [Link]
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Application Note: High-Yield Production of Citronellyl Acetate via Fed-Batch Biocatalysis Using Immobilized Lipase
Abstract
Citronellyl acetate, a valuable monoterpene ester, is widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic fresh, fruity-floral aroma.[1][2] Traditional chemical synthesis methods often require harsh conditions and can lead to undesirable byproducts. Biocatalytic synthesis using lipases offers a greener, more specific alternative. However, batch processes involving direct esterification are frequently hampered by substrate inhibition, particularly from short-chain organic acids like acetic acid, which can damage the enzyme's hydration layer and reduce catalytic activity, leading to low conversion rates.[3][4] This application note provides a detailed protocol for a fed-batch production strategy that overcomes this limitation. By incrementally feeding acetic acid into a reactor containing citronellol and an immobilized lipase (Novozym® 435), its concentration is maintained below the inhibitory threshold. This method significantly enhances product yield, improves enzyme stability, and allows for efficient reuse of the biocatalyst, presenting a robust and scalable solution for the industrial production of high-purity this compound.
Scientific Principles & Rationale
The Biocatalytic Reaction: Direct Esterification
The enzymatic synthesis of this compound from citronellol and acetic acid is a reversible condensation reaction catalyzed by a lipase (triacylglycerol hydrolase, EC 3.1.1.3).
Reaction: Citronellol + Acetic Acid ⇌ this compound + Water
In non-aqueous or solvent-free systems, lipases are highly effective at catalyzing the esterification reaction. The mechanism typically follows a Ping-Pong Bi-Bi model where the enzyme first forms an acyl-enzyme intermediate with the acid, which then reacts with the alcohol to form the ester.[5][6] While transesterification using acyl donors like vinyl acetate can achieve nearly irreversible reactions and high yields, direct esterification is often preferred due to the low cost and atom economy of using acetic acid.[7][8] The primary challenge with direct esterification is managing the inhibitory effects of both the acid substrate and the water by-product.
The Challenge: Acetic Acid Inhibition
Several studies report a significant decrease in conversion rates for organic-phase synthesis when acetic acid is a substrate.[3] This inhibition is attributed to two main factors:
-
Disruption of the Enzyme's Hydration Layer: Lipases require a thin layer of water bound to their surface to maintain their catalytically active conformation. Short-chain acids like acetic acid are highly polar and can strip this essential water layer, leading to enzyme inactivation.[3]
-
pH Shift in the Microenvironment: The accumulation of acid on the surface of the immobilized support can cause a localized drop in pH, moving the enzyme out of its optimal activity range and potentially causing irreversible denaturation.[9]
In a conventional batch reactor where all reactants are added at the start, the initial high concentration of acetic acid can severely inhibit the lipase, resulting in poor yields and reduced operational stability of the biocatalyst.
The Solution: Fed-Batch Strategy
A fed-batch reactor strategy is the ideal solution to mitigate substrate inhibition.[10][11] In this configuration, the reactor is initially charged with the full amount of citronellol, the solvent (if used), and the immobilized lipase. Acetic acid, the inhibitory substrate, is then fed into the reactor at a controlled, slow rate.
The core advantages of this approach are:
-
Maintaining Low Substrate Concentration: The feeding rate is controlled to match the rate of consumption by the enzyme, ensuring the bulk concentration of free acetic acid remains below its inhibitory threshold (e.g., <40 mM).[3]
-
Maximizing Enzyme Productivity: By preventing inhibition, the enzyme operates at a higher catalytic rate for a longer duration, leading to significantly higher final product concentrations compared to batch systems.[3][12]
-
Improved Biocatalyst Stability: Minimizing exposure to high acid concentrations preserves the enzyme's structural integrity, allowing for more successful reuse cycles and improving the economic viability of the process.[4][11]
The Catalyst: Immobilized Lipase
Enzyme immobilization is critical for industrial-scale biocatalysis.[13][14] Confining the lipase to a solid support provides several key benefits:
-
Easy Separation: The catalyst can be easily recovered from the product mixture by simple filtration or centrifugation, simplifying downstream processing.[15]
-
Enhanced Stability: Immobilization often increases the enzyme's resistance to thermal and chemical denaturation.[16][17][18]
-
Reusability: The recovered catalyst can be reused for multiple production cycles, drastically reducing the overall cost contribution of the enzyme.[19][20][21]
For this application, Novozym® 435 , which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is an excellent choice due to its high activity, broad substrate specificity, and proven stability in organic media.[6][20][22]
Experimental Design & Protocols
This section outlines the complete workflow for the fed-batch synthesis of this compound.
Overall Experimental Workflow
The process begins with setting up the bioreactor, followed by the controlled fed-batch reaction, in-process monitoring via gas chromatography (GC), and concludes with catalyst recovery and product purification.
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Application Note: A Multi-Modal Approach to the Purity Assessment of Citronellyl Acetate
Introduction: The Analytical Imperative for Citronellyl Acetate Purity
This compound (IUPAC name: 3,7-dimethyloct-6-enyl acetate) is a monoterpenoid ester prized for its fresh, rosy, and fruity aroma, making it a cornerstone ingredient in the fragrance, flavor, and cosmetics industries.[1][2] As with any high-value specialty chemical, its purity is not merely a quality metric but a critical parameter that directly impacts the final product's olfactory profile, stability, and, most importantly, its safety. The presence of impurities, which can range from unreacted starting materials and synthetic by-products to degradation products, can alter the fragrance, introduce off-notes, and pose potential risks of skin sensitization or other adverse effects.[3]
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the principal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This multi-modal strategy ensures a holistic and validated approach to quality control, aligning with the stringent standards set by regulatory bodies like the International Fragrance Association (IFRA).[4][5][6]
Logical Workflow for Purity Determination
A robust purity assessment workflow is sequential and complementary. It begins with a high-resolution separation technique to identify and quantify volatile impurities, followed by orthogonal methods for confirmation and for analyzing non-volatile components. Spectroscopic analysis provides definitive structural confirmation and an absolute measure of purity.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Analysis
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound, making it ideal for routine quality control.[7] Its high resolving power allows for the separation of the main component from closely related impurities.
The "Why": Methodological Choices in GC
-
Technique Selection (GC-FID vs. GC-MS):
-
GC with Flame Ionization Detection (GC-FID) is the gold standard for quantification. The FID detector offers a wide linear range and a response that is proportional to the mass of carbon, making it highly reliable for calculating percentage purity by area normalization, assuming all impurities have a similar response factor to this compound.[8]
-
GC coupled with Mass Spectrometry (GC-MS) is unparalleled for impurity identification. When unknown peaks are detected in the FID chromatogram, GC-MS provides mass spectra that can be compared against libraries (like NIST) for positive identification of by-products or contaminants.[9]
-
-
Column Selection: The choice of the capillary column's stationary phase is critical. For a moderately polar ester like this compound, a mid-polarity column , such as one containing (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS), is an excellent starting point. This phase provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of the target analyte from both non-polar hydrocarbon impurities and more polar alcohol precursors (e.g., citronellol, geraniol).[10] For enhanced separation of isomers or specific polar impurities, a more polar wax-type column (e.g., DB-Wax) can be employed.[6]
-
Temperature Programming: A temperature gradient is essential for achieving good peak shape for a range of potential impurities with different boiling points. The program typically starts at a lower temperature to resolve volatile components and then ramps up to elute higher-boiling compounds in a reasonable time.
Potential Impurities in this compound
A thorough analysis must consider impurities stemming from the synthesis and potential degradation.
| Potential Impurity | Source | Significance |
| Citronellol | Unreacted starting material from esterification.[3] | Can impact the final scent profile, introducing a more floral, less fruity note. |
| Geraniol | Isomer of citronellol, often present in starting material. | A known allergen with restrictions under IFRA standards.[4] |
| Acetic Acid/Anhydride | Unreacted acylation agent.[11] | Can lead to a sharp, acidic off-note and affect product stability. |
| Other Terpene Esters | By-products from side reactions (e.g., Geranyl Acetate). | Alters the intended fragrance profile. |
| Isomers (e.g., Neryl Acetate) | Present in the starting terpene alcohol mixture. | Can be difficult to separate and may have different odor characteristics. |
Protocol: Purity by Gas Chromatography (GC-FID)
This protocol is designed for determining the purity of this compound by area percent.
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application of Citronellyl Acetate in flavor and fragrance industry
An In-Depth Guide to the Application of Citronellyl Acetate in the Flavor and Fragrance Industry
Introduction: The Versatile Rosy-Fruity Ester
This compound (CAS No. 150-84-5) is a pivotal monoterpenoid ester in the palette of flavorists and perfumers.[1] As the acetate ester of citronellol, it is found naturally in essential oils like citronella and rose but is primarily produced synthetically for industrial applications through the esterification of citronellol.[1][2] Its commercial significance stems from a highly valued and versatile olfactory profile: a fresh, rosy, and fruity aroma, often with nuances of citrus, geranium, and pear.[1][3][4] This unique scent profile allows it to act as a key building block and modifier in a vast array of consumer products.
This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, analytical protocols for quality control, and its specific applications in the flavor and fragrance sectors. The included methodologies are designed to provide researchers and product developers with a practical framework for its evaluation and use.
Physicochemical and Olfactory Characteristics
Understanding the fundamental properties of this compound is crucial for its effective application in formulations. It is a colorless liquid characterized by its distinctive scent and specific physical parameters that dictate its performance and handling.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 150-84-5 | [3][5] |
| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |
| Molecular Weight | 198.30 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [5][8] |
| Odor Profile | Fresh, rosy, fruity, with citrus and geranium facets | [3][4][9] |
| Boiling Point | 228 - 240 °C | [5][10] |
| Flash Point | ~93 °C | [8][10] |
| Density | ~0.89 g/cm³ at 20 °C | [5][8] |
| Refractive Index | 1.440 - 1.450 at 20°C | [3][10] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water and glycerin | [1][8] |
| Vapor Pressure | 0.0194 mmHg @ 23°C | [4][10] |
| Log P | 4.22 | [4][10] |
Causality Behind Properties: The ester functional group, combined with the C10 terpenoid backbone, gives this compound its characteristic fruity-floral scent and its lipophilic nature (high Log P), explaining its good solubility in oils and alcohol-based carriers used in perfumery. Its relatively high boiling point and flash point make it stable under various manufacturing conditions.
Synthesis and Quality Control
Industrially, this compound is synthesized via the esterification of citronellol with acetic acid or acetic anhydride.[1][10] More recently, enzymatic synthesis using lipases has gained attention as a more sustainable, "green" alternative that can yield high-purity products under milder conditions.[2][11][12] Regardless of the synthesis route, stringent quality control is paramount to ensure the final product is free from impurities, such as unreacted citronellol, which can impact the final odor profile. The primary analytical method for this verification is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Purity and Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for confirming the identity and assessing the purity of a this compound sample.
Objective: To separate, identify, and quantify the components of a this compound sample, ensuring it meets a minimum purity specification (typically ≥97%).[5]
Methodology:
-
Sample Preparation:
-
Prepare a 1% solution of the this compound sample in a high-purity solvent such as pentane or ethanol.[13]
-
Vortex the solution to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent with an electron impact (EI) ionization source.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column is typically effective.[2][13]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[2]
-
Injection: 1 µL of the prepared sample is injected in splitless mode.[2]
-
Temperature Program:
-
Initial Oven Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/min to 210°C, hold for 4 minutes.
-
Ramp 2: Increase temperature at 15°C/min to 260°C, hold for 5 minutes.[2]
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[2]
-
Mass Scan Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, which should be confirmed using a certified reference standard.
-
Confirm identity by comparing the resulting mass spectrum with a reference library (e.g., NIST, Wiley).[2][13] Key identifying fragments should be present.
-
Calculate purity by the area percentage method: (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Self-Validation: The protocol's validity is ensured by running a certified reference standard of this compound to confirm retention time and mass spectrum. A solvent blank should also be run to ensure no interfering peaks are present from the solvent or system.
Applications in the Fragrance Industry
In perfumery, this compound is rarely the star of the show but rather an indispensable supporting actor. Its fresh, rosy-fruity character provides lift and naturalness to floral compositions, particularly rose, geranium, muguet (lily-of-the-valley), and peony accords.[1][9] It smooths the transition between the bright top notes and the floral heart of a fragrance.
Functional Roles in Fragrance:
-
Modifier & Blender: It softens and rounds out sharper floral and citrus notes.
-
Freshening Agent: Adds a clean, dewy quality to floral bouquets.
-
Fruity Nuance: Imparts subtle hints of pear, plum, or apple, enhancing the complexity of the scent.[1][9]
Table 2: Typical Usage Levels of this compound in Fragrance Applications
| Product Category | Typical Concentration (% in concentrate) | Performance & Stability | Reference(s) |
| Fine Fragrance / Eau de Cologne | 0.1 - 8.0% | Excellent | [4][9] |
| Soaps & Body Wash | 0.5 - 5.0% | Good | [8][14] |
| Lotions & Creams | 0.2 - 2.0% | Good | [5][8] |
| Powder Detergents | 0.1 - 1.0% | Good | [4][15] |
| Fabric Conditioners | 0.2 - 2.0% | Good | [4] |
| Air Fresheners | 0.5 - 5.0% | Excellent | [8][15] |
Protocol 2: Olfactory Evaluation of this compound
This protocol provides a standardized method for sensory assessment by a trained panel or individual.
Objective: To systematically characterize the odor profile of this compound at different stages of evaporation.
Methodology:
-
Environment Setup:
-
Sample Preparation:
-
Dip a standard fragrance testing strip (mouillette) approximately 1 cm into the neat this compound sample.
-
Prepare a second strip with a 10% dilution of this compound in a neutral carrier like ethanol or dipropylene glycol (DPG) to assess its character in a more open state.
-
-
Evaluation Procedure:
-
Top Note (0-10 minutes): Wave the strip about 5 cm from the nose and inhale gently. Record initial impressions. This phase typically highlights the fresh, citrus, and slightly green facets.[1][4]
-
Heart/Mid Note (10-60 minutes): Evaluate the strip again after allowing some of the more volatile components to evaporate. The characteristic rosy-floral and fruity body of the material will be most prominent here.[3]
-
Dry Down (1-15 hours): Assess the strip at extended intervals (e.g., 1, 4, and 15 hours) to evaluate the tenacity and base character.[9] The scent will become softer and more subtly sweet.
-
Comparative Evaluation: Compare the neat strip to the 10% dilution strip to understand how the material "blooms" or opens up when given space in a formulation.
-
-
Data Capture:
-
Use a standardized evaluation sheet with descriptors (e.g., Rosy, Fruity, Citrus, Green, Waxy, Sweet) and an intensity scale (e.g., 1-9).
-
Record any off-notes or impurities detected.
-
Self-Validation: The protocol's consistency is maintained by using standardized testing strips, ensuring a controlled environment, and including a known quality batch of this compound as a benchmark or control for comparison.
Applications in the Flavor Industry
As a FEMA GRAS (Generally Recognized as Safe) substance (FEMA No. 2311), this compound is a valuable component in flavor creation.[5][17] It imparts fresh, fruity, and floral notes that enhance a variety of flavor profiles.
Functional Roles in Flavor:
-
Fruity Notes: It is used to build or boost notes of apple, apricot, banana, pear, and various citrus fruits.[1][3][18]
-
Floral Nuances: It can provide a subtle rosy background to berry or cherry flavors.
-
Complexity: In savory applications like dressings, it can add a hint of sweetness and aromatic complexity.[3]
Table 3: Illustrative Usage Levels of this compound in Flavor Applications
| Food Category | Typical Use Level (ppm) |
| Beverages | 2 - 10 |
| Ice Cream, Ices | 5 - 20 |
| Candy, Chewing Gum | 10 - 50 |
| Baked Goods | 8 - 30 |
| Gelatins, Puddings | 3 - 15 |
| Note: Usage levels are illustrative. Formulators must comply with all regional regulations and perform their own application testing. Updated use levels are available from FEMA.[17] |
Formulation and Stability Considerations
This compound demonstrates good stability in a wide range of product bases, from alcoholic fine fragrances to surfactant-based systems like soaps and detergents.[3][4][14] However, like all esters, it can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline), which would break it down into citronellol and acetic acid, altering the scent profile. Therefore, stability testing is a critical step in product development.
Protocol 3: Accelerated Stability Testing of this compound in a Model Emulsion Base
Objective: To assess the chemical and physical stability of a fragrance containing this compound within a representative consumer product base (e.g., a basic body lotion) under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Create a simple, unfragranced lotion base (control).
-
Prepare a second batch of the same lotion base and incorporate this compound at a typical concentration (e.g., 0.5%). This is the test sample.
-
Package both control and test samples in airtight, inert containers.
-
-
Storage Conditions:
-
Store sets of both control and test samples under the following conditions for a period of 12 weeks:
-
Elevated Temperature: 40°C oven (to accelerate chemical degradation).
-
Room Temperature: 25°C (as a reference).
-
Light Exposure: In a light box with controlled UV/Vis exposure (to test for photodegradation).
-
Freeze-Thaw Cycles: Cycle between -10°C and 25°C three times (to test physical emulsion stability).
-
-
-
Evaluation Schedule:
-
Evaluate all samples at baseline (Time 0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).
-
-
Assessment Parameters:
-
Olfactory Evaluation: Compare the scent of the aged test sample against a freshly prepared sample and the aged control. Note any changes in character, intensity, or the emergence of off-notes (e.g., vinegary notes from hydrolysis).
-
Physical Evaluation: Visually inspect for changes in color, clarity, viscosity, and phase separation (in the case of emulsions).
-
(Optional) Analytical Evaluation: Use GC-MS to quantify the concentration of this compound in the test sample at each time point to determine the rate of degradation.
-
Self-Validation: The inclusion of a control (unfragranced base) is critical to differentiate changes caused by the fragrance ingredient from the instability of the base itself. Maintaining a reference sample at room temperature provides a baseline for comparison against accelerated conditions.
Safety and Regulatory Landscape
This compound has undergone comprehensive safety assessments. The Research Institute for Fragrance Materials (RIFM) has evaluated its toxicological endpoints, concluding it is safe for use in consumer products when adhering to established concentration limits.[19][20] These limits are published by the International Fragrance Association (IFRA), which sets the global standards for safe fragrance use.
Table 4: Selected IFRA 51st Amendment Maximum Acceptable Concentrations for this compound
| IFRA Category | Product Type Examples | Max Concentration (%) |
| Category 1 | Lip products | 0.49% |
| Category 4 | Fine fragrance | 2.7% |
| Category 5A | Body lotion, creams | 0.70% |
| Category 9 | Bar soap, shampoo | 5.4% |
| Category 10B | Air fresheners (aerosol) | 16% |
| Category 12 | Non-skin contact products (candles) | No restriction |
| Source: IFRA Standards Library.[21] Professionals must always consult the most current IFRA standards for full details and all product categories. |
Conclusion
This compound is a cornerstone ingredient in both the flavor and fragrance industries due to its pleasant, versatile, and cost-effective profile. Its ability to impart fresh, rosy-fruity notes makes it indispensable for creating a wide range of scents and tastes. For researchers and developers, a thorough understanding of its physicochemical properties, coupled with robust analytical and sensory evaluation protocols, is key to unlocking its full potential in formulation. By adhering to established safety guidelines and conducting rigorous stability testing, this compound can be reliably incorporated into innovative and appealing consumer products.
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PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
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ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from [Link]
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Liaquat, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3). Retrieved from [Link]
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Tozoni, M., et al. (2022). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. Biocatalysis and Biotransformation, 43(2). Retrieved from [Link]
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Welsh, F. W., & Williams, R. E. (1991). Production of this compound in a fed-batch system using immobilized lipase. Journal of Food Science. Retrieved from [Link]
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 159(Suppl 1), 112710. Retrieved from [Link]
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Liaquat, A., et al. (2024, June 10). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. Retrieved from [Link]
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Yuan, Z., et al. (2023). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound (±)-Citronellyl acetate (FDB012446). Retrieved from [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
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Olfactorian. (n.d.). Citronellyl Formate | Perfume Material. Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). Retrieved from [Link]
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Protocol for Evaluating the Antimicrobial Properties of Citronellyl Acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl acetate, a naturally occurring monoterpenoid ester found in various essential oils, has demonstrated significant potential as a broad-spectrum antimicrobial agent.[1][2][3] Its fungicidal, bactericidal, and insecticidal properties make it a compelling candidate for investigation in pharmaceutical, food preservation, and clinical applications.[1][2] This document provides a comprehensive guide for the systematic evaluation of the antimicrobial characteristics of this compound. It outlines detailed, field-proven protocols for determining its inhibitory and bactericidal efficacy, addressing the unique physicochemical properties of essential oil components, such as hydrophobicity and volatility. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) while incorporating necessary modifications for natural product testing.
Introduction: The Scientific Rationale
This compound is the acetate ester of citronellol and a key constituent of essential oils from plants like citronella (Cymbopogon nardus), citrus (Citrus hystrix), and eucalyptus.[1][3][4][5] Like many terpenoids, its antimicrobial mechanism is linked to its ability to disrupt microbial cell membrane integrity and fluidity, leading to increased permeability and eventual cell lysis.[6][7]
Evaluating the antimicrobial potential of lipophilic and volatile compounds like this compound presents unique challenges not encountered with water-soluble antibiotics. Standard antimicrobial susceptibility testing (AST) protocols must be adapted to ensure adequate and reproducible contact between the compound and the test microorganisms.[8][9] This guide provides robust methodologies to overcome these hurdles, ensuring the generation of reliable and comparable data.
Safety Note: this compound is classified as a skin irritant.[1][10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated area or chemical fume hood.[10]
Foundational Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial evaluation, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[8] This protocol adapts the CLSI broth microdilution method for the specific properties of essential oil components.[11][12]
Causality Behind the Method:
-
Microtiter Plates: A 96-well plate format is used for high-throughput screening, efficiency, and reduced reagent consumption.[8]
-
Emulsification/Stabilization: Due to the poor water solubility of this compound, a stabilizing agent is critical. Low-concentration agar (0.15% w/v) or a non-ionic surfactant like Tween 80 (at a non-inhibitory concentration, typically ≤0.5%) is incorporated into the broth to create a stable dispersion, maximizing the compound-microbe interface.[11][13][14][15] This prevents the oil from simply floating on the surface, which would lead to inaccurate and non-reproducible results.
-
Standardized Inoculum: A standardized bacterial suspension (0.5 McFarland standard, equating to approx. 1.5 x 10⁸ CFU/mL) is used to ensure that the results are consistent and comparable across different experiments and labs. The final inoculum in the well should be ~5 x 10⁵ CFU/mL.[8]
Protocol 2.1: MIC Determination
-
Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For testing this compound, supplement the broth with 0.15% (w/v) agar. To do this, heat the broth with agar until the agar is fully dissolved, then autoclave and allow it to cool to 45-50°C before use.[13][15]
-
Stock Solution: Prepare a stock solution of pure this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol. The final concentration of the solvent in any well must be non-inhibitory (typically ≤1% v/v). A solvent toxicity control is mandatory.
-
Serial Dilutions:
-
Dispense 100 µL of supplemented CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Quantifying Lethality: Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This distinction is critical for developing therapeutic agents where eliminating the pathogen is required.
Causality Behind the Method:
-
Subculturing: This assay is a direct extension of the MIC test. Aliquots from wells that show no visible growth are plated onto antibiotic-free agar.[17] If bacteria are merely inhibited (bacteriostatic), they will resume growth once transferred to a nutrient-rich, compound-free environment. If they have been killed (bactericidal), no growth will occur.
-
99.9% Kill Threshold: The ≥99.9% (or 3-log₁₀) reduction is the standard definition for bactericidal activity, providing a stringent and quantifiable endpoint.[17]
Protocol 3.1: MBC Determination
-
Following MIC: Use the 96-well plate from the completed MIC assay (Protocol 2.1).
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[16] Spread the aliquot evenly.
-
Inoculum Count: To determine the initial CFU/mL, perform a serial dilution and plate count of the standardized inoculum used in the MIC test.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[16]
Data Interpretation: The MBC/MIC Ratio
The relationship between MBC and MIC provides insight into the nature of the antimicrobial action.[16]
-
Bactericidal: An MBC/MIC ratio of ≤ 4.
-
Bacteriostatic: An MBC/MIC ratio of > 4.
| Parameter | Description |
| MIC | Lowest concentration inhibiting visible growth. |
| MBC | Lowest concentration killing ≥99.9% of the initial inoculum.[18] |
| MBC/MIC Ratio | Differentiates between bactericidal (killing) and bacteriostatic (inhibiting) activity. |
Initial Screening: Agar Disk Diffusion Assay
The agar disk diffusion method is a simple, qualitative technique for initial screening of antimicrobial activity.[9][19] It is particularly useful for testing multiple compounds or strains simultaneously.
Causality Behind the Method:
-
Diffusion Gradient: The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into the agar.[20] This creates a radial concentration gradient, with the highest concentration near the disk. If the organism is susceptible, a "zone of inhibition" will form where the concentration is sufficient to prevent growth.
-
Limitations: The size of the inhibition zone is influenced by the compound's molecular weight, volatility, and hydrophobicity, which affect its diffusion rate through the agar.[8][9] Therefore, zone diameter does not always directly correlate with MIC values for essential oils and should be interpreted with caution.[8][9]
Protocol 4.1: Disk Diffusion Assay
-
Plate Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1. Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of this compound at a known concentration onto each disk.[8]
-
Controls:
-
Positive Control: A disk with a standard antibiotic (e.g., Gentamicin).
-
Negative Control: A disk with the solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.[9]
Dynamic Assessment: Time-Kill Kinetics Assay
A time-kill assay provides a dynamic picture of antimicrobial activity, revealing the rate at which a compound kills a microbial population over time.[19][21] This is more informative than the static endpoints of MIC/MBC assays.
Causality Behind the Method:
-
Rate of Kill: By exposing a standard inoculum to a fixed concentration of the antimicrobial and sampling at various time points, one can plot the decline in viable organisms.[22] This helps determine if the killing is rapid or slow, and concentration-dependent.
-
Bactericidal Endpoint: The assay uses the same 3-log₁₀ reduction (99.9% kill) as the MBC test to define bactericidal activity, but it adds a temporal dimension.[21]
Protocol 5.1: Time-Kill Assay
-
Preparation: In sterile tubes, prepare CAMHB containing this compound at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[23][24] Include a growth control tube with no compound.
-
Inoculation: Prepare a standardized inoculum as in Protocol 2.1. Add the inoculum to each tube to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: Incubate all tubes at 35 ± 2°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[22]
-
Viable Counts: Immediately perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto MHA plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the results as log₁₀ CFU/mL versus time (hours) for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial count.[21]
Data Summary & Expected Outcomes
The following table provides an example of how to present the data gathered from these protocols. Values are hypothetical and for illustrative purposes.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Disk Diffusion Zone (mm) at 1 mg/disk |
| Staphylococcus aureus | ATCC 29213 | 256 | 512 | 2 | Bactericidal | 18 |
| Escherichia coli | ATCC 25922 | 512 | 2048 | 4 | Bactericidal | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | 1024 | >4096 | >4 | Bacteriostatic | 9 |
| Candida albicans | ATCC 90028 | 128 | 256 | 2 | Fungicidal | 22 |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound's antimicrobial properties. By employing standardized methods adapted for the unique characteristics of essential oil components, researchers can generate reliable and reproducible data on MIC, MBC, and the dynamics of microbial killing. This systematic approach is essential for drug development professionals seeking to validate the efficacy of this compound as a potential new therapeutic agent or preservative.
References
- Essential oils in vapor phase as alternative antimicrobials: A review.Critical Reviews in Food Science and Nutrition.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.MDPI.
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5.Food and Chemical Toxicology.
- A new method for determining the minimum inhibitory concentration of essential oils.Journal of Applied Microbiology.
- Solid- and Vapor-Phase Antimicrobial Activities of Six Essential Oils: Susceptibility of Selected Foodborne Bacterial and Fungal Strains.Journal of Agricultural and Food Chemistry.
- Full article: Essential oils in vapor phase as alternative antimicrobials: A review.Taylor & Francis Online.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
- Vapour–phase activities of essential oils against antibiotic sensitive and resistant bacteria including MRSA.Letters in Applied Microbiology.
- A new method for determining the minimum inhibitory concentration of essential oils.Journal of Applied Microbiology.
- Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils.BMC Research Notes.
- Antimicrobial Activity of Essential Oils in Vapor Phase In Vitro and Its Application in Combination with Lactic Acid to Improve Chicken Breast Shelf Life.MDPI.
- What is CITRONELLYL ACET
- A new method for determining the minimum inhibitory concentration of essential oils.
- The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against P
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review.Preprints.org.
- Agar diffusion disk assay showing the antimicrobial activity of tested...
- The minimum bactericidal concentr
- Minimum Bactericidal Concentration (MBC) Assay.
- Minimum Bactericidal Concentration (MBC) Test.
- MIC/MBC Testing.Nikopharmad.
- Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method.MDPI.
- (S)
- Citronellyl acet
- Full article: Assessment of Antimicrobial Activity of Fourteen Essential Oils When Using Dilution and Diffusion Methods.Taylor & Francis Online.
- 500482 this compound safety data sheet.
- Citronellyl acet
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus.
- (PDF) Antibacterial Activity of Citronella Essential Oil from Cymbopogon nardus (L.) Rendle) Against Methicillin Resistant Staphylococcus aureus.
- Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria.Journal of Pure and Applied Microbiology.
- The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria.
- (PDF) Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils.
- Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
- Antimicrobial Activity of Citronella Essential Oil on Antimicrobial Drug Resistant Bacteria from Veterinary Clinical Cases.
- Validation of Broth Macrodilution Volatilization Method for Testing of Essential Oils in Liquid and Vapor Phase.MDPI.
- Time-Kill Kinetics Assay.Emery Pharma.
- Assessment of Anti-Bacterial Property of Selected Essential Oils, Lemongrass, Lemon, Eucalyptus, Citronella, and Peppermint.Kristu Jayanti College Journals.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.Acta Scientific.
- This compound: Significance and symbolism.ayurwiki.org.
- Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus.
- Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches.Oman University.
- Antimicrobial activity of essential plant oils and their major components.
- Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action.MDPI.
- Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction.
- (PDF) Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105.
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Application Note & Protocol: Synthesis of Citronellyl Acetate via Esterification with Acetic Anhydride
Abstract
Citronellyl acetate, a monoterpenoid ester, is a valuable fragrance and flavor compound prized for its characteristic fresh, fruity, and rosy aroma.[1][2][3] It is a key component in the formulation of perfumes, cosmetics, and food products.[1][2] This application note provides a comprehensive guide for the synthesis of this compound through the esterification of citronellol with acetic anhydride. We will delve into the underlying chemical principles, provide a detailed, step-by-step laboratory protocol, and discuss essential safety considerations and analytical techniques for product verification. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation of this important ester.
Introduction: The Significance of this compound
This compound is naturally found in essential oils of plants like citronella, rose, and geranium.[4] However, isolation from natural sources is often insufficient to meet commercial demand, making chemical synthesis a crucial alternative.[2] The esterification of citronellol, a readily available terpene alcohol, is the most common synthetic route. While Fischer-Speier esterification using acetic acid is a classic method, the use of acetic anhydride presents a significant advantage.[5] Acetic anhydride is more reactive than acetic acid, leading to higher reaction rates and often greater yields because the formation of a carboxylate anion, a better leaving group than an alkoxide, drives the reaction forward.[5][6] This protocol will focus on a robust method utilizing acetic anhydride for an efficient and high-yield synthesis of this compound.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from citronellol and acetic anhydride is a nucleophilic acyl substitution reaction. The reaction is typically catalyzed by an acid or a base, though for this protocol, we will highlight a common laboratory practice that sometimes forgoes a strong acid catalyst when using the highly reactive acetic anhydride, or uses a mild catalyst. The overall reaction is as follows:
Citronellol + Acetic Anhydride → this compound + Acetic Acid
The reaction proceeds via the nucleophilic attack of the hydroxyl group of citronellol on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the desired ester, this compound.[6]
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving volatile and hazardous chemicals should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| (±)-Citronellol | 156.27 | 10.0 g | 0.064 |
| Acetic Anhydride | 102.09 | 7.8 g (7.2 mL) | 0.076 |
| Pyridine | 79.10 | 1.0 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine (Saturated NaCl aq) | - | 30 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of citronellol.
-
Reagent Addition: In a fume hood, carefully add 7.2 mL of acetic anhydride to the flask, followed by 1.0 mL of pyridine. Note: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 100-120 °C) using a heating mantle. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Work-up - Extraction: Transfer the cooled mixture to a 250 mL separatory funnel. Dilute the mixture with 50 mL of diethyl ether.
-
Washing:
-
Wash the organic layer with 25 mL of water.
-
Carefully wash with 2 x 25 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid and pyridine. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Finally, wash with 30 mL of brine to remove any residual water.
-
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
Purification
The crude product obtained after solvent evaporation is often of high purity. For applications requiring exceptionally pure this compound, fractional distillation under reduced pressure (boiling point: 119-121 °C at 15 mm Hg) can be performed.[7]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method to assess the purity of the product and confirm its molecular weight. The mass spectrum of this compound will show characteristic fragmentation patterns.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Key expected signals include a singlet around 2.0 ppm corresponding to the acetate methyl protons and a triplet around 4.1 ppm for the methylene protons adjacent to the ester oxygen.[8][9][10]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the ester carbonyl carbon around 171 ppm.[8][11]
-
Safety and Hazard Considerations
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.[12][13] It is also harmful if inhaled.[13] Always handle acetic anhydride in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][14]
-
Pyridine: Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled.[15] It can cause skin and eye irritation.[15] Handle in a fume hood and wear appropriate PPE.
-
Citronellol: May cause skin and eye irritation. Standard laboratory precautions should be observed.
-
General Precautions: Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.[12][14][15] Have appropriate spill kits and fire extinguishers readily available.
Conclusion
The esterification of citronellol with acetic anhydride is an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, when followed with the appropriate safety measures, provides a high yield of the desired product. The identity and purity of the synthesized ester can be readily confirmed by standard analytical techniques such as GC-MS and NMR spectroscopy. This method is suitable for a variety of research and development applications where a high-quality fragrance and flavor compound is required.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034160). [Link]
-
PubChem. This compound | C12H22O2 | CID 9017. [Link]
-
Biblioteka Nauki. Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. [Link]
-
SciTePress. Esterification of Rhodinol Fraction with Acetic Anhydride using Zeolite Catalyst. [Link]
-
PubMed. Production of this compound in a fed-batch system using immobilized lipase. Scientific note. [Link]
-
ResearchGate. Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature. [Link]
-
RSC Publishing. Sn(II)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature. [Link]
-
ScenTree. DL-citronellyl acetate (CAS N° 150-84-5). [Link]
-
FooDB. Showing Compound (±)-Citronellyl acetate (FDB012446). [Link]
-
SciELO. Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). [Link]
-
Taylor & Francis Online. Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
Quora. What safety precautions should you take when working with acetic anhydride?. [Link]
-
ojs.vutbr.cz. Kinetics of β-citronellyl acetate synthesis by acid-catalyzed transesterification. [Link]
-
Praan Naturals. Percentage Identified. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
CPAChem. Safety data sheet - Acetic anhydride-pyridine TS. [Link]
-
PubMed. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. [Link]
-
ResearchGate. Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. [Link]
-
ResearchGate. Kinetics of transesterification with various alkyl acetates for β-citronellyl acetate synthesis | Request PDF. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
The Good Scents Company. This compound, 150-84-5. [Link]
-
ResearchGate. Synthesis of this compound via a Transacetylation to Citronellol from Acetyl Coenzyme A Produced from Glucose and Acetate in Growing Yeasts | Request PDF. [Link]
-
California State University, Bakersfield. Fischer Esterification. [Link]
-
Takasago. l-Citronellyl Acetate. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Lipase-Catalyzed Citronellyl Acetate Synthesis
Welcome to the technical support center for the enzymatic synthesis of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and maximize your reaction yields by understanding the fundamental principles governing this biocatalytic process.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the lipase-catalyzed synthesis of this compound, providing concise answers grounded in established scientific principles.
Q1: Which reaction pathway is better for this compound synthesis: direct esterification or transesterification?
A1: While both direct esterification (using citronellol and acetic acid) and transesterification (typically with citronellol and an acyl donor like vinyl acetate) are viable, transesterification is often preferred for achieving higher yields and faster reaction rates.[1][2]
-
Direct Esterification: This reaction produces water as a byproduct. In the microenvironment of the lipase, this water can shift the reaction equilibrium back towards hydrolysis, thus limiting the final ester yield.[3][4] Furthermore, acetic acid can cause a significant decrease in enzyme activity, potentially by disrupting the essential hydration layer of the enzyme or altering its overall structure.[5][6]
-
Transesterification: Using an acyl donor like vinyl acetate circumvents the production of water. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be easily removed from the reaction medium, driving the reaction equilibrium towards product formation.[7][8] This approach often leads to near-quantitative conversion under optimized conditions.[9][10]
Q2: What type of lipase should I choose for this synthesis?
A2: The choice of lipase is critical for catalytic efficiency. Lipases from different microbial sources exhibit varying activities for this compound synthesis.
-
High-Activity Lipases: Studies have shown that lipase from Pseudomonas fluorescens often exhibits the best catalytic effect for this reaction.[10][11][12] Immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is also a very effective and widely used biocatalyst for this synthesis, demonstrating high conversion rates.[7][13][14][15]
-
Lower-Activity Lipases: Lipases from Candida rugosa, Mucor javanicus, Aspergillus niger, and Rhizopus oryzae have been reported to have poor to negligible catalytic effects for this specific transesterification.[10][11]
Immobilized lipases are generally recommended as they offer enhanced stability, easier recovery from the reaction mixture, and improved reusability.[9][16][17]
Q3: How does water content affect the reaction?
A3: Water activity (aw) is a critical parameter in non-aqueous enzymology. While a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase, excess water will promote the reverse reaction (hydrolysis), leading to lower ester yields.[3][18][19] For synthesis reactions, a low water activity environment is generally desirable.[3][20] It has been shown that starting the reaction at a slightly higher water activity to maximize the initial rate and then reducing it towards the end of the reaction can be a beneficial strategy to achieve high yields.[20]
Q4: What is the kinetic mechanism of this reaction, and why is it important?
A4: The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[7][10][11][12] In this mechanism, the lipase first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (vinyl alcohol). Subsequently, the alcohol substrate (citronellol) binds to the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.
Understanding this mechanism is crucial for troubleshooting because it helps to explain observed substrate or product inhibition. For instance, some studies report inhibition by citronellol or even the product, this compound.[7][10][11][17] Knowing the kinetic model allows for the development of strategies to mitigate this inhibition, such as controlling substrate concentrations or using in-situ product removal techniques.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the lipase-catalyzed synthesis of this compound.
Problem 1: Low or No Conversion to this compound
Low or zero yield is one of the most common issues. The following decision tree can help diagnose the root cause.
-
Verify Enzyme Activity:
-
Cause: The selected lipase may have low specificity for the substrates. As noted in the FAQ, lipases from sources like Aspergillus niger or Candida rugosa show poor performance in this synthesis.[10][11]
-
Solution: Switch to a lipase known for high activity, such as Pseudomonas fluorescens lipase or Novozym 435.[7][10]
-
-
Evaluate the Acyl Donor (for Transesterification):
-
Optimize Reaction Conditions:
-
Cause: Sub-optimal conditions can drastically reduce enzyme activity and yield.
-
Solution: Systematically optimize the following parameters. The table below provides a summary of reported optimal conditions from various studies.
-
| Parameter | Optimal Range/Value | Rationale | References |
| Temperature | 40-50°C | Balances enzyme activity and stability. Higher temperatures can lead to denaturation. | [9][11][12] |
| Substrate Molar Ratio | 3:1 (Vinyl Acetate:Citronellol) | An excess of the acyl donor can help drive the reaction forward. | [10][11] |
| Enzyme Loading | 10 mg/mL (or as specified) | Directly impacts the reaction rate. Too little enzyme results in slow conversion. | [10][11] |
| Agitation Speed | ≥ 200 rpm | Sufficient agitation is needed to overcome mass transfer limitations, especially with immobilized enzymes. | [10][11][12] |
| Solvent | Heptane, Hexane, Toluene, or Solvent-Free | The choice of solvent can affect substrate solubility and enzyme activity. Hydrophobic solvents are generally preferred.[18][19] Solvent-free systems can also be highly effective.[12][13] | [1][8][21] |
-
Control Water Activity:
-
Cause: Excess water favors hydrolysis over synthesis.
-
Solution: Use anhydrous solvents and substrates. If necessary, add molecular sieves to the reaction mixture to sequester water produced or present as a contaminant.[3]
-
Problem 2: Reaction Rate is Too Slow
A slow reaction rate can make the process impractical. Here’s how to address it.
-
Check for Mass Transfer Limitations:
-
Address Substrate or Product Inhibition:
-
Cause: The kinetic models for this reaction often include inhibition terms. High concentrations of citronellol (substrate inhibition) or the accumulation of this compound (product inhibition) can slow down the reaction.[7][10][11][17]
-
Solution:
-
For substrate inhibition by an acid like acetic acid in direct esterification, a fed-batch approach where the acid is added periodically in small amounts can maintain a low concentration and improve yields.[5]
-
For product inhibition, consider in-situ product removal techniques, though this can add complexity to the process.
-
-
-
Increase Enzyme Concentration:
-
Cause: The amount of catalyst is insufficient for a faster conversion.
-
Solution: Gradually increase the enzyme loading and observe the effect on the initial reaction rate. There should be a linear relationship between enzyme concentration and reaction rate if the enzyme is the limiting factor.[12]
-
Problem 3: Enzyme Deactivation and Poor Reusability
For a cost-effective process, especially with expensive immobilized enzymes, maintaining enzyme stability and reusability is key.
-
Use Immobilized Enzymes:
-
Cause: Free lipases are often less stable in organic media and difficult to recover for reuse.[16]
-
Solution: If you are not already, switch to an immobilized lipase. Immobilization provides a stable support that can protect the enzyme from the harsh organic environment and prevent aggregation.[9][16][22]
-
-
Avoid Harsh Conditions:
-
Cause: Extreme temperatures or pH (especially from acidic substrates like acetic acid) can denature the enzyme.[5][6] Some organic solvents can also strip the essential water layer from the enzyme or even dissolve the support matrix of some commercial immobilized enzymes.[22]
-
Solution:
-
Operate within the optimal temperature range (typically 40-50°C).
-
If using direct esterification, buffer the system or use the fed-batch approach mentioned earlier to avoid low pH.[5]
-
Choose a solvent that is known to be compatible with your lipase and its support.
-
-
-
Proper Enzyme Handling and Washing:
-
Cause: Incomplete removal of substrates and products after a reaction cycle can lead to fouling of the immobilized support and apparent deactivation.
-
Solution: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent like hexane or heptane) to remove any adsorbed molecules before starting the next batch.
-
References
-
Welsh, F. W., & Williams, R. E. (1990). Production of this compound in a fed-batch system using immobilized lipase. Scientific note. PubMed. [Link]
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. PubMed. [Link]
-
Yuan, C., Li, X., Cui, C., Wang, Y., & Liu, J. (2022). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. MDPI. [Link]
-
Svensson, I., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Semantic Scholar. [Link]
-
Yue, G., Wu, S., Wu, J., Li, Y., & Wang, Y. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Yuan, C., et al. (2022). Utilization of polyvinyl butyral-zirconium alkoxide hybrid hollow tube as an enzyme immobilization carrier. ResearchGate. [Link]
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Semantic Scholar. [Link]
-
Mahapatra, P., et al. (2014). Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study. PubMed. [Link]
-
Yadav, G. D., & Lathi, P. S. (2008). Kinetic and Mechanistic Investigation of Microwave-Assisted Lipase Catalyzed Synthesis of this compound. ACS Publications. [Link]
-
Laref, S., et al. (2016). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. ResearchGate. [Link]
-
Yadav, G. D., & Lathi, P. S. (2004). Kinetic and Mechanistic Investigation of Microwave-Assisted Lipase Catalyzed Synthesis of this compound. Industrial & Engineering Chemistry Research. [Link]
-
Ghamgui, H., et al. (2004). Evaluation of different approaches for lipase catalysed synthesis of this compound. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Yue, G., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. [Link]
-
Wu, S., et al. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. ResearchGate. [Link]
-
Staudt, K. Z., et al. (2023). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2014). Organic Solvent Tolerant Lipases and Applications. PMC - NIH. [Link]
-
Corrêa, J. S. N., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. PubMed. [Link]
-
Staudt, K. Z., et al. (2023). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ScienceOpen. [Link]
-
Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
van der Steen, J., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. [Link]
-
Lee, J. X., et al. (2023). Simultaneous geraniol and citronellol transesterification using Pseudomonas fluorescens lipase for the production of fragrance, flavour and pharmaceutical esters: a kinetic study. ChemRxiv. [Link]
-
Wu, S., et al. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. Semantic Scholar. [Link]
-
Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Staudt, K. Z., et al. (2023). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. SciELO. [Link]
-
Pua, C. K., et al. (2012). Ester Synthesis in Aqueous Media by Lipase: Alcoholysis, Esterification and Substrate Hydrophobicity. ResearchGate. [Link]
-
Birari, R. B., & Bhutani, K. K. (2014). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PMC. [Link]
-
de Oliveira, D., et al. (2017). Investigation of the stability of Novozym (R) 435 in the production of biodiesel. ResearchGate. [Link]
-
Mustafina, A., et al. (2021). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. E3S Web of Conferences. [Link]
-
Gallou, F., & Lipshutz, B. H. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. NIH. [Link]
-
Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Citronellyl Acetate Transesterification
Welcome to the technical support center for the synthesis of citronellyl acetate via transesterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to provide you with both the "how" and the "why" behind these troubleshooting strategies.
Understanding the Reaction: A Quick Overview
The transesterification of citronellol with an acyl donor (commonly vinyl acetate or geranyl acetate) to produce this compound is a widely used reaction, particularly in the flavor, fragrance, and pharmaceutical industries.[1][2] While chemical catalysis is an option, enzymatic catalysis, typically employing lipases, is often preferred due to its milder reaction conditions and higher specificity, which minimizes byproduct formation.[1][3]
This guide will focus primarily on troubleshooting lipase-catalyzed transesterification, as it is a common and effective method.
Troubleshooting Guide: Question & Answer Format
Here we address specific problems you might be encountering that result in low conversion of this compound.
Q1: My reaction has started, but the conversion rate is very slow or has plateaued at a low yield. What are the likely causes?
A1: A slow or stalled reaction is a common issue that can often be attributed to several factors, primarily related to the enzyme's activity and the reaction equilibrium.
Potential Cause 1: Product Inhibition. The most frequent culprit in lipase-catalyzed transesterification of this compound is product inhibition.[1][4][5] The synthesized this compound can bind to the enzyme, reducing its catalytic activity.[1][3]
Troubleshooting Steps:
-
Monitor Product Concentration: If you are not already doing so, take time-course samples of your reaction mixture and analyze them by gas chromatography (GC) to determine the concentration of this compound.[1][2] A plateau in conversion despite the presence of ample starting materials strongly suggests inhibition.
-
Consider a Biphasic System or In-Situ Product Removal: For larger-scale reactions, employing a biphasic system where the product is selectively extracted into a second phase can be an effective strategy. Alternatively, techniques like pervaporation can be used to remove the product as it is formed.
Potential Cause 2: Suboptimal Molar Ratio of Substrates. Transesterification is a reversible reaction. To drive the equilibrium towards the formation of this compound, an excess of the acyl donor is typically required.[6]
Troubleshooting Steps:
-
Adjust the Molar Ratio: If you are using a 1:1 molar ratio of citronellol to your acyl donor, consider increasing the ratio of the acyl donor. A molar ratio of vinyl acetate to citronellol of 3:1 has been shown to be optimal in some systems.[1][3]
-
Stepwise Addition: Instead of adding all the acyl donor at the beginning, a fed-batch approach where the acyl donor is added portion-wise throughout the reaction can help maintain a high molar ratio without leading to potential substrate inhibition.[7]
Potential Cause 3: Mass Transfer Limitations. The enzyme needs to be in close contact with the substrates for the reaction to proceed efficiently. In viscous reaction media or with inadequate mixing, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site.[3][4][5]
Troubleshooting Steps:
-
Increase Agitation Speed: Ensure your reaction mixture is being stirred or shaken vigorously. Increasing the agitation speed (e.g., to 200 rpm) can help overcome external diffusion limitations.[3][4][5]
-
Consider Enzyme Immobilization: Immobilizing the lipase on a solid support can improve its dispersion in the reaction medium and also simplifies its recovery and reuse.
Q2: My conversion rate is consistently low from the start of the reaction. What should I investigate first?
A2: Consistently low conversion from the outset often points to a fundamental issue with one of the core reaction components or conditions.
Potential Cause 1: Inactive or Suboptimal Enzyme. The choice and condition of the lipase are critical. Different lipases exhibit varying activities and specificities for the transesterification of this compound.[1][3]
Troubleshooting Steps:
-
Screen Different Lipases: If possible, screen a variety of commercially available lipases. Pseudomonas fluorescens lipase has been reported to be highly effective for this transformation.[1][3][4][5] Other lipases, such as those from Candida antarctica (e.g., Novozym 435), are also widely used.[4]
-
Verify Enzyme Activity: Before starting your transesterification, it is good practice to perform a standard activity assay on your lipase to ensure it is active.
-
Proper Enzyme Storage: Ensure your lipase has been stored under the recommended conditions (typically refrigerated or frozen) to maintain its activity.
Potential Cause 2: Suboptimal Reaction Temperature. Enzymes have an optimal temperature range for activity. Temperatures that are too low will result in a slow reaction rate, while temperatures that are too high can cause the enzyme to denature and lose activity.[8]
Troubleshooting Steps:
-
Optimize the Temperature: For most lipase-catalyzed transesterifications of this compound, the optimal temperature is in the range of 40-50°C.[1][4] If your reaction is being run at room temperature, consider gently heating it. If you are running it at a higher temperature, you may be denaturing the enzyme.
-
Perform a Temperature Profile Study: To find the optimal temperature for your specific enzyme and reaction system, conduct a series of small-scale experiments at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) and measure the initial reaction rates.
Potential Cause 3: Presence of Water or Other Impurities. The presence of water in the reaction mixture can be detrimental, especially in base-catalyzed transesterification where it can lead to soap formation.[9] In enzymatic reactions, excess water can promote the reverse reaction (hydrolysis). Free fatty acids in the substrates can also negatively impact the reaction.[6][9]
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure that your citronellol, acyl donor, and any solvent used are of high purity and are anhydrous.
-
Incorporate Molecular Sieves: Adding activated molecular sieves to the reaction mixture can help to scavenge any trace amounts of water.
Q3: I am using chemical catalysis and observing the formation of byproducts. How can I improve the selectivity for this compound?
A3: Chemical catalysis, often employing strong acids, can lead to side reactions, especially at elevated temperatures.[1][3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote side reactions such as dehydration of the alcohol. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choose a Milder Catalyst: If you are using a strong acid catalyst like sulfuric acid, consider a milder Lewis acid catalyst.[10]
-
Switch to Enzymatic Catalysis: For the highest selectivity and to avoid harsh reaction conditions, switching to a lipase-catalyzed process is a highly effective strategy.[1][3]
Data Summary and Experimental Protocols
Table 1: Influence of Lipase Source on this compound Yield
| Lipase Source | Yield (%) | Reaction Time (h) | Reference |
| Pseudomonas fluorescens | >99 | 6 | [1][3] |
| Burkholderia cepacia | ~75 | 10 | [1][3] |
| Black Cumin Seedling | ~76 | 72 | [2][8][11] |
| Candida rugosa | <10 | 10 | [3] |
| Mucor javanicus | <10 | 10 | [3] |
Experimental Protocol: Screening of Lipases for this compound Synthesis
This protocol provides a general framework for screening different lipases.
-
Reaction Setup: In a series of screw-capped vials, add citronellol (e.g., 100 mmol/L) and vinyl acetate (e.g., 300 mmol/L) to your chosen solvent (e.g., n-hexane or an ionic liquid).[1][2]
-
Pre-incubation: Place the vials in a temperature-controlled shaker and allow them to equilibrate to the desired reaction temperature (e.g., 40°C) for 10-15 minutes.[1]
-
Enzyme Addition: To each vial, add a different lipase (e.g., 10 mg/mL).[1] Include a control vial with no enzyme.
-
Reaction: Incubate the vials in the shaker at a constant temperature and agitation speed (e.g., 200 rpm).[1]
-
Sampling and Analysis: At regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a small aliquot from each vial. Quench the reaction if necessary (e.g., by adding a solvent like ethanol to denature the enzyme). Analyze the samples by gas chromatography (GC) to determine the conversion to this compound.[1][2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in this compound transesterification.
Caption: A workflow diagram for troubleshooting low conversion in this compound transesterification.
References
-
Yue, C., Wu, Y., & Liu, Z. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Brazilian Journal of Chemical Engineering. [Link]
-
Haq, N. ul, et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology. [Link]
-
Haq, N. ul, et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Haq, N. ul, et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Yue, C., et al. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. ResearchGate. [Link]
-
Rejzková, A., et al. (2025). Kinetics of transesterification with various alkyl acetates for β-citronellyl acetate synthesis. ResearchGate. [Link]
-
Yue, C., et al. (2012). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. Semantic Scholar. [Link]
-
Adachi, S., & Kobayashi, T. (1996). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Applied and Environmental Microbiology. [Link]
-
Rejzková, A., et al. (n.d.). Kinetics of β-citronellyl acetate synthesis by acid-catalyzed transesterification. Conference Proceedings. [Link]
-
Sivakumar, P., et al. (2014). Factors Affecting Biodiesel Production. Update Publishing House. [Link]
-
Gebremariam, S. N., & Marchetti, J. M. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Environmental Sciences Europe. [Link]
-
Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
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Technical Support Center: Optimization of Citronellyl Acetate Synthesis
Welcome to the technical support center for the synthesis of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Section 1: Understanding the Synthesis of this compound
This compound is a valuable ester widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic fruity and rosy aroma.[1][2] It can be synthesized through several routes, primarily via the esterification of citronellol with an acetylating agent. The choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity.
Two primary catalytic systems are commonly employed:
-
Enzymatic Catalysis: Lipases are frequently used as biocatalysts for the synthesis of this compound through esterification or transesterification.[1][3][4][5][6] This method is favored for its mild reaction conditions, high specificity, and environmentally friendly nature.[2]
-
Chemical Catalysis: Traditional methods often utilize acid catalysts, such as mineral acids or Lewis acids, to promote the esterification of citronellol with acetic acid or acetic anhydride.[7][8][9][10] Solid acid catalysts like zeolites are also employed to facilitate easier separation and reduce corrosion issues.[7][11]
This guide will address common challenges associated with both enzymatic and chemical synthesis methods.
Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Enzymatic Synthesis Troubleshooting
Q1: Why is my conversion to this compound low in my lipase-catalyzed reaction?
A1: Low conversion in enzymatic reactions can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Parameters: The efficiency of lipase catalysis is highly dependent on temperature, molar ratio of substrates, enzyme loading, and agitation speed.[3] Refer to the table below for optimized conditions reported in the literature.
-
Enzyme Inhibition: Lipases can be inhibited by substrates or products. For instance, some studies have shown that this compound itself can inhibit the reaction, following a Ping-Pong Bi-Bi mechanism with product inhibition.[4][5][6][12] High concentrations of acetic acid in direct esterification can also inhibit lipase activity.[13]
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes. An agitation speed of around 200-300 RPM is often optimal.[3][6]
-
Incorrect Solvent Choice: The type of solvent can significantly impact enzyme activity and stability. Non-polar solvents like n-hexane are often preferred for lipase-catalyzed reactions.[1][14] Hydrophilic solvents can strip the essential water layer from the enzyme, leading to deactivation.[1]
-
Enzyme Deactivation: Lipases can lose activity over time, especially at elevated temperatures (typically above 45-60°C).[1][15] Ensure the reaction temperature is within the optimal range for the specific lipase you are using.
Q2: I'm observing byproduct formation in my enzymatic synthesis. How can I improve selectivity?
A2: While lipases are generally selective, byproducts can still form. Here are the likely causes and solutions:
-
Side Reactions of Substrates: The starting material, citronellol, may contain impurities like geraniol, which can also be esterified to form geranyl acetate.[7] Ensure the purity of your starting materials.
-
Undesired Hydrolysis: If there is excess water in the reaction medium, the reverse reaction (hydrolysis of the ester) can occur, reducing the yield of this compound. Using a solvent-free system or a non-aqueous solvent can minimize this.[3][6]
-
Acyl Migration: While less common for this specific synthesis, in complex substrates, acyl migration can be a potential side reaction. This is highly dependent on the substrate structure and reaction conditions.
Q3: My immobilized lipase is losing activity after a few cycles. How can I improve its reusability?
A3: Loss of activity in immobilized enzymes is a common issue. Consider the following:
-
Leaching of the Enzyme: The enzyme may be detaching from the support material. Ensure the immobilization protocol is robust.
-
Denaturation: Harsh reaction conditions, such as high temperatures or incompatible solvents, can denature the enzyme.[1]
-
Fouling of the Support: The pores of the support material can become blocked by substrates, products, or byproducts, preventing access to the enzyme's active sites. Washing the immobilized enzyme with a suitable solvent between cycles can help.
-
Mechanical Stress: High agitation speeds can cause physical damage to the support material and the immobilized enzyme.
Chemical Synthesis Troubleshooting
Q4: My yield is low in the acid-catalyzed esterification of citronellol. What are the common causes?
A4: Low yields in chemical esterification are often related to equilibrium limitations and reaction conditions.
-
Reversible Reaction: The esterification of citronellol with acetic acid is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants. To drive the reaction forward, consider removing water using techniques like azeotropic distillation.
-
Insufficient Catalyst: Ensure you are using an adequate amount of the acid catalyst. For solid acid catalysts like zeolites, the catalyst loading is a critical parameter.
-
Sub-optimal Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions and decomposition of the product or reactants. The optimal temperature needs to be determined experimentally. For zeolite-catalyzed reactions with acetic anhydride, temperatures around 130°C have been reported.[7]
-
Incorrect Molar Ratio: An excess of one reactant (usually the acetylating agent) can be used to shift the equilibrium towards the product side. A 1:1 molar ratio of rhodinol to acetic anhydride has been found to be optimal in some zeolite-catalyzed systems.[7]
Q5: I'm observing significant byproduct formation and discoloration of my product in the chemical synthesis. What's happening?
A5: Byproduct formation and discoloration are common problems with strong acid catalysis, especially at elevated temperatures.
-
Dehydration and Isomerization: Strong acids can catalyze the dehydration of citronellol, leading to the formation of various terpene hydrocarbons. Isomerization of citronellol or the product can also occur.
-
Corrosion and Contamination: Mineral acids are corrosive and can introduce impurities into the reaction mixture, which can lead to discoloration.[15] Using solid acid catalysts can mitigate this issue.[11]
-
Side Reactions with Acetic Anhydride: Acetic anhydride is highly reactive and can lead to side reactions if not controlled properly.
To minimize these issues, consider using a milder catalyst, such as a Lewis acid like tin(II) chloride, which can catalyze the reaction at room temperature with high selectivity.[8] Alternatively, solid acid catalysts like zeolites or montmorillonite clays offer a less corrosive and more selective option.[7][11]
Section 3: Optimized Reaction Protocols & Data
This section provides a summary of optimized reaction conditions from various studies to serve as a starting point for your experiments.
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Catalyst | Acyl Donor | Molar Ratio (Citronellol:Acyl Donor) | Temperature (°C) | Enzyme Loading | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Fermase | Vinyl Acetate | 1:10 | 60 | 3% (w/w) | Solvent-free | 2 | 99.8 | [3] |
| Black Cumin Seedling Lipase | Geranyl Acetate | 1:1 | 41 | 0.25 g | n-hexane | 72 | 76.32 | [1][15] |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | 1:3 | 40 | 10 mg/mL | Ionic Liquid | 6 | 99.46 | [4][5] |
| Novozym® 435 | Various (C3-C18) | 1:1 | 70 | 5 U/mL | Heptane | 1.5 (for propionate) | >91 | [16] |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | 1:4 | 40 | 10 wt% | - | 24 | 87 | [17] |
Table 2: Optimized Conditions for Chemical Synthesis of this compound
| Catalyst | Acylating Agent | Molar Ratio (Citronellol:Acylating Agent) | Temperature (°C) | Catalyst Loading | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Zeolite | Acetic Anhydride | 1:1 | 130 | 0.14 g | - | 1 | 74.06 | [7] |
| SnCl₂·2H₂O | Acetic Acid | 1:6 | Room Temp. | 10 mol% | Solvent-free | 3 | ~88 | [8] |
Section 4: Experimental Protocols and Workflows
Protocol 1: General Procedure for Lipase-Catalyzed Transesterification
This protocol is a general guideline based on common practices in the literature.[1][14]
-
Reaction Setup: In a sealed reaction vessel, combine citronellol and the acyl donor (e.g., vinyl acetate or geranyl acetate) in the desired molar ratio in a suitable organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture.
-
Incubation: Place the vessel in a temperature-controlled shaker and incubate at the optimal temperature with constant agitation.
-
Monitoring the Reaction: Periodically withdraw samples from the reaction mixture.
-
Sample Preparation for Analysis: Centrifuge the sample to separate the enzyme.
-
Analysis: Analyze the supernatant using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.[1]
Workflow for Troubleshooting Low Yield in Enzymatic Synthesis
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Section 5: Analytical Methods
Accurate quantification of this compound is crucial for optimizing reaction conditions.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the most common method for quantifying the conversion of citronellol to this compound.[1][4] An internal standard is often used for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of the product, this compound, and any byproducts by comparing their mass spectra with library data.[1]
Section 6: Concluding Remarks
The synthesis of this compound can be efficiently achieved through both enzymatic and chemical methods. The choice of the catalytic system will depend on the specific requirements of your application, such as the need for "natural" labeling, cost considerations, and scalability. This guide provides a comprehensive overview of the key parameters to consider for reaction optimization and offers a systematic approach to troubleshooting common experimental challenges. By carefully controlling the reaction conditions and understanding the underlying chemical principles, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. (URL: [Link])
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. (URL: [Link])
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. (URL: [Link])
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. (URL: [Link])
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. (URL: [Link])
-
(PDF) Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. (URL: [Link])
-
Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. (URL: [Link])
-
Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. (URL: [Link])
-
Esterification of Rhodinol Fraction with Acetic Anhydride using Zeolite Catalyst. (URL: [Link])
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. (URL: [Link])
-
Production of this compound in a fed-batch system using immobilized lipase. Scientific note. (URL: [Link])
-
Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature. (URL: [Link])
-
Effect of reaction conditions on the synthesis of this compound... (URL: [Link])
-
Brønsted and Lewis Solid Acid Catalysts in the Valorization of Citronellal. (URL: [Link])
-
DL-citronellyl acetate (CAS N° 150-84-5). (URL: [Link])
-
(PDF) Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105. (URL: [Link])
-
Simultaneous geraniol and citronellol transesterification using Pseudomonas fluorescens lipase for the production of fragrance, flavour and pharmaceutical esters: a kinetic study. (URL: [Link])
-
Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. (URL: [Link])
-
This compound, 150-84-5. (URL: [Link])
-
Remove Sticky Reagents. (URL: [Link])
-
A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. (URL: [Link])
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. (URL: [Link])
-
Foreverest Resources Ltd this compound. (URL: [Link])
-
Catalytic Role of Solid Acid Catalysts in Glycerol Acetylation for the Production of Bio-additive: A Review | Request PDF. (URL: [Link])
-
Synthesis of Solid Acid Catalyst from Fly Ash for Eugenol Esterification | Hidayati | Bulletin of Chemical Reaction Engineering & Catalysis. (URL: [Link])
Sources
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- 2. scielo.br [scielo.br]
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- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]
- 10. foreverest.net [foreverest.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Production of this compound in a fed-batch system using immobilized lipase. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
purification challenges of Citronellyl Acetate from reaction mixture
Welcome to the technical support center for the purification of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound from a reaction mixture. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your work.
I. Understanding the Core Challenges: Why is Purifying this compound Tricky?
The purification of this compound, a valuable fragrance and flavor compound, presents several challenges primarily stemming from its synthesis. The most common method, Fisher esterification of citronellol with acetic acid or acetic anhydride, is a reversible reaction and can lead to a complex mixture of starting materials, the desired ester, byproducts, and the catalyst.[1][2]
Key challenges include:
-
Presence of Unreacted Starting Materials: Due to the equilibrium nature of esterification, the final reaction mixture will invariably contain unreacted citronellol and acetic acid.[1]
-
Byproduct Formation: Side reactions can occur, especially at elevated temperatures, leading to impurities that may have boiling points close to that of this compound, complicating separation by distillation.[3]
-
Structural Isomers: The starting material, citronellol, has a chiral center, and its isomeric form can influence the final product mixture.[2]
-
Catalyst Removal: Acid catalysts, such as sulfuric acid, must be completely removed to prevent product degradation during storage or further processing.[1]
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My final product has a low yield. What are the likely causes and how can I improve it?
A1: Low yield is a common issue in esterification reactions. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Increase the reaction time or consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction. Shifting the equilibrium towards the product side can significantly improve the yield.[4]
-
-
Losses during Work-up: Significant amounts of product can be lost during the extraction and washing steps.
-
Solution: Ensure proper phase separation during liquid-liquid extraction. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Be mindful of product loss during transfers between glassware.[5]
-
-
Suboptimal Reaction Conditions: The reaction temperature and catalyst concentration can significantly impact the yield.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.[3] Ensure the catalyst concentration is appropriate for your reaction scale.
-
Q2: The purity of my this compound is low, as confirmed by GC analysis. What are the common impurities and how do I remove them?
A2: Low purity is often due to the presence of unreacted starting materials and byproducts.
-
Common Impurities:
-
Unreacted Citronellol: Has a boiling point close to this compound, making simple distillation challenging.
-
Acetic Acid: An acidic impurity that can be removed by washing with a mild base.
-
Byproducts from Citronellol: Dehydration of citronellol can lead to the formation of various terpene hydrocarbons.
-
-
Purification Strategies:
-
Liquid-Liquid Extraction: This is the first step to remove the bulk of water-soluble impurities.[6]
-
Protocol: After the reaction, quench the mixture with water and extract the product into an organic solvent like ethyl acetate or diethyl ether.[7] Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted acetic acid.[8] Then, wash with brine to remove any remaining water-soluble impurities.
-
-
Fractional Distillation: This is a crucial step for separating this compound from unreacted citronellol and other volatile impurities.[9]
-
Rationale: Since the boiling points of this compound and citronellol are relatively close, a fractional distillation column with a high number of theoretical plates is necessary for efficient separation.[10]
-
-
Column Chromatography: For high-purity requirements, column chromatography is an effective method.[11]
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. For terpene esters like this compound, silica gel is a commonly used stationary phase with a non-polar eluent system.[11]
-
-
Q3: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?
A3: Emulsions are a common problem when dealing with crude reaction mixtures.
-
Causes: The presence of surfactants or finely divided solids can stabilize emulsions. Vigorous shaking of the separatory funnel can also contribute to this issue.
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If the emulsion is due to solid particles, filtering the mixture through a pad of celite before extraction can be helpful.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its purification?
A1: Understanding the physical properties is crucial for selecting the right purification techniques.
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | [12] |
| Boiling Point | 229-240 °C at 760 mmHg | [12][13][14] |
| Density | 0.883-0.893 g/mL | [12] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [12] |
| Refractive Index | 1.440-1.450 | [12] |
Q2: What is the best analytical method to check the purity of this compound?
A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable method for assessing the purity of volatile compounds like this compound.[3][15] High-Performance Liquid Chromatography (HPLC) can also be used.[3]
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of >70 °C).[10] Since the boiling point of citronellol is close to that of this compound, simple distillation will not provide a good separation. Fractional distillation is necessary to achieve high purity.[9][10]
Q4: What are the safety precautions I should take during the purification process?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in extraction and chromatography are often flammable and volatile. Avoid open flames and sources of ignition.[16]
IV. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Work-up
-
Quenching the Reaction: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent in which this compound is soluble, such as ethyl acetate or diethyl ether.[7]
-
Aqueous Wash: Add deionized water to the separatory funnel, gently invert the funnel several times, and then allow the layers to separate. Drain and discard the aqueous layer.
-
Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel to neutralize any unreacted acid catalyst and acetic acid.[8] You will observe gas evolution (CO₂). Continue adding the bicarbonate solution until the effervescence ceases. Gently swirl and then stopper and invert the funnel, remembering to vent frequently to release the pressure. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any remaining water and break up potential emulsions.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Fractional Distillation for High Purity
-
Apparatus Setup: Assemble a fractional distillation apparatus. The setup should include a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.[10]
-
Charging the Flask: Transfer the crude this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head will initially be low and will rise as the more volatile components reach the top.
-
Collect the initial fraction (forerun) which will contain any low-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound (around 229-240 °C at atmospheric pressure, but will be lower under vacuum), change the receiving flask to collect the pure this compound fraction.
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.[8]
-
-
Stopping the Distillation: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue is left in the distillation flask.
Protocol 3: Column Chromatography for Ultra-Pure Product
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel should be packed as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent like ethyl acetate to the hexane (gradient elution).[11]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visualization of Workflows
Caption: General workflow for the purification of this compound.
Sources
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- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]
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- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
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- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. vernier.com [vernier.com]
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- 11. researchgate.net [researchgate.net]
- 12. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbull.com [chemicalbull.com]
- 14. This compound CAS#: 150-84-5 [m.chemicalbook.com]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: Enhancing the Stability of Immobilized Lipase for Citronellyl Acetate Synthesis
Welcome to the technical support center for researchers and scientists working on the enzymatic synthesis of citronellyl acetate. This guide, structured in a troubleshooting and FAQ format, is designed to address common challenges and provide in-depth, field-proven insights to enhance the stability and performance of your immobilized lipase biocatalysts.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Initial Catalytic Activity After Immobilization
Question: My lipase shows significantly lower activity after immobilization compared to the free enzyme. What could be the cause, and how can I fix it?
Answer: A significant drop in activity post-immobilization is a common issue that can stem from several factors related to the enzyme's structure and its interaction with the support material.
-
Causality:
-
Active Site Occlusion: The lipase may have attached to the support in an orientation that blocks the active site, preventing substrate access. This is particularly a risk with random covalent binding or non-specific physical adsorption.[1]
-
Conformational Changes: The immobilization process itself, especially methods involving covalent bonding or harsh pH/temperature conditions, can distort the enzyme's three-dimensional structure, particularly the "lid" that controls access to the catalytic triad.[2][3] This can lead to a less active or completely inactive enzyme.
-
Mass Transfer Limitations: If the enzyme is immobilized within porous supports with small pore diameters, the diffusion of bulky substrates (like citronellol or fatty acids) to the active site can be severely restricted.[4][5] This creates a concentration gradient where the enzyme inside the support is "starved" of substrate.[5]
-
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Immobilization Method: If using covalent binding, consider a method that targets functional groups far from the active site. Alternatively, interfacial activation on hydrophobic supports is a well-regarded technique that often immobilizes lipases with their active site open and accessible, sometimes even leading to hyper-activation.[6]
-
Optimize Immobilization Conditions: Systematically vary parameters like pH, temperature, and enzyme concentration during the immobilization process.[7] For example, the optimal pH for immobilization may differ from the optimal pH for catalytic activity.[8]
-
Pre-treatment of Lipase: Before covalent immobilization, pretreating the lipase with a substrate analog or an oily substrate like soybean oil can help to lock the enzyme in its open, active conformation, protecting the active site during the binding process.[9]
-
Choose a Different Support: If mass transfer is suspected, switch to a support with a larger pore size (macroporous) or a non-porous support.[4] Materials like macroporous polypropylene or silica gels are often effective.[4]
-
Issue 2: Rapid Loss of Activity and Poor Reusability
Question: My immobilized lipase works well for the first cycle but loses its activity rapidly in subsequent batches. Why is this happening?
Answer: Rapid deactivation is a critical stability issue that undermines the economic viability of using an immobilized biocatalyst. The causes are often linked to enzyme leaching, structural degradation, or product inhibition.
-
Causality:
-
Enzyme Leaching: This is the primary culprit when using simple physical adsorption. The weak van der Waals forces or hydrogen bonds holding the enzyme to the support can be disrupted by changes in pH, temperature, or mechanical stress (e.g., stirring), causing the enzyme to detach and wash away.[1][3][10]
-
Thermal Denaturation: Although immobilization generally enhances thermal stability, prolonged exposure to temperatures at or above the enzyme's tolerance limit will cause irreversible unfolding and deactivation.[11][12]
-
Solvent-Induced Inactivation: The reaction medium, especially the presence of short-chain alcohols or polar organic solvents, can strip the essential water layer surrounding the enzyme, leading to denaturation.[13][14]
-
Product/Substrate Inhibition: In the synthesis of this compound, substrates like acetic acid can damage the enzyme's hydration layer.[15] Accumulation of products within the support's pores can also lead to feedback inhibition or local pH shifts.[16]
-
-
Troubleshooting Steps & Solutions:
-
Strengthen Enzyme-Support Linkage: If leaching is confirmed (by measuring protein content in the supernatant), switch to a stronger immobilization method. Covalent binding or cross-linking after adsorption are effective strategies.[3][17] Using a cross-linking agent like glutaraldehyde can create a more robust biocatalyst.[17]
-
Optimize Reaction Temperature: Determine the optimal temperature for your immobilized enzyme. Immobilization can shift the optimal temperature higher compared to the free enzyme.[4][18] Perform a temperature stability study by incubating the biocatalyst at various temperatures over time and measuring residual activity.[19]
-
Select a Biocompatible Solvent: For ester synthesis, non-polar, hydrophobic solvents (Log P > 4) are generally preferred as they are less likely to strip the enzyme's essential water layer.[20] Solvent-free systems are also an excellent option for this compound synthesis, reducing both cost and solvent-related inactivation.[21]
-
Control Substrate Concentration: In cases of substrate inhibition, such as with acetic acid, employing a fed-batch system where the inhibitory substrate is added periodically in small amounts can significantly improve yield and stability.[15]
-
Caption: Troubleshooting flowchart for diagnosing poor biocatalyst performance.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic choices in developing a stable immobilized lipase system.
1. How do I choose the right support material for lipase immobilization?
The choice of support is critical as it influences enzyme loading, stability, and mass transfer.[7] Key factors to consider are:
-
Porosity: Macroporous materials are often preferred for lipase as they provide a large surface area while minimizing the diffusion limitations that can occur with microporous or mesoporous supports.[4]
-
Hydrophobicity: Hydrophobic supports (e.g., octyl-agarose, polypropylene) are highly effective for lipases. They promote the interfacial activation of the enzyme, which preferentially adsorbs it in its open and active conformation.[6][22]
-
Mechanical Strength: The support must be robust enough to withstand the mechanical stress of stirring or operation in a packed-bed reactor without fragmenting.[23]
-
Chemical Inertness: The support should not react with substrates, products, or the solvent. Some polymer supports like those in Novozym 435 can dissolve in certain organic solvents.[24]
| Support Type | Examples | Advantages | Disadvantages |
| Natural Polymers | Alginate, Chitosan, Cellulose | Biocompatible, low cost, readily available.[25] | Low mechanical strength, can swell or shrink with pH changes. |
| Synthetic Polymers | Polypropylene, Polystyrene, Acrylic Resins | High mechanical stability, defined porosity, can be functionalized.[4] | Can be expensive, potential for non-specific adsorption. |
| Inorganic Materials | Silica, Celite, Magnetic Nanoparticles | High thermal and chemical stability, rigid structure, resistant to microbial attack.[26] | Can be brittle, surface chemistry may require modification.[8] |
| Hybrid Materials | Metal-Organic Frameworks (MOFs) | Extremely high surface area, tunable pore size and chemistry.[19] | Can be expensive, stability in aqueous solutions may be limited. |
2. Which immobilization method is best for enhancing stability?
There is no single "best" method; the optimal choice depends on the specific lipase, support, and reaction conditions. However, for stability, methods that form strong, stable linkages are generally superior.
-
Covalent Binding: Forms strong, stable bonds between the enzyme and support, significantly reducing or eliminating enzyme leaching.[2][7] This method often leads to the highest operational and thermal stability.[27] However, it requires careful optimization to avoid modifying amino acids in the active site.[7]
-
Physical Adsorption on Hydrophobic Supports: While the bonds are weaker than covalent ones, this method is simple, cheap, and highly effective for lipases due to interfacial activation.[2] Stability can be significantly enhanced by combining it with subsequent cross-linking.[3]
-
Entrapment/Encapsulation: This method physically confines the enzyme within a polymer matrix (like alginate) or a semipermeable membrane.[2] It provides excellent protection from the bulk environment but can introduce significant mass transfer limitations.[28]
Caption: Decision workflow for choosing an appropriate immobilization strategy.
3. How does the reaction medium affect the stability of immobilized lipase in this compound synthesis?
The reaction medium is a critical parameter. This compound can be synthesized via direct esterification (citronellol + acetic acid) or transesterification (citronellol + an acetate ester like vinyl acetate).[29][30]
-
Organic Solvents: The choice of solvent can dramatically impact stability.
-
Hydrophobic Solvents (e.g., hexane, heptane, toluene): Generally preferred. They are less likely to interfere with the enzyme's essential hydration shell, thus preserving its active conformation.[13]
-
Polar Solvents (e.g., short-chain alcohols, DMSO, acetone): Often detrimental. They can strip the water layer from the enzyme surface, leading to unfolding and inactivation.[14][31]
-
-
Solvent-Free Systems: This is an increasingly popular and "green" approach where one of the liquid substrates (e.g., citronellol) acts as the solvent.[18][21] This method offers high substrate concentrations, leading to faster reaction rates, and simplifies downstream product purification. It also completely avoids issues of solvent toxicity and enzyme-solvent interactions.[32]
-
Ionic Liquids: These "designer solvents" can also be used and have been shown to be effective media for lipase-catalyzed reactions, sometimes enhancing stability and activity.[30]
Experimental Protocols
Protocol 1: Lipase Immobilization by Physical Adsorption on a Macroporous Resin
This protocol describes a general method for immobilizing lipase onto a hydrophobic, macroporous support, a common and effective technique.
-
Support Preparation: Weigh 1.0 g of macroporous resin (e.g., Amberlite XAD7 or a similar styrenic polymer) and wash it thoroughly with ethanol followed by distilled water to remove any preservatives or impurities. Dry the support in an oven at 60°C overnight.
-
Enzyme Solution Preparation: Prepare a 10 mg/mL solution of your lipase (e.g., from Candida rugosa or Pseudomonas fluorescens) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8] Centrifuge the solution to remove any insoluble matter.
-
Immobilization: Add the prepared support to 10 mL of the lipase solution in a sealed flask.
-
Incubation: Place the flask on an orbital shaker at a gentle agitation speed (e.g., 150 rpm) and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4-12 hours).[3]
-
Separation: After incubation, separate the immobilized enzyme from the solution by filtration or decantation.
-
Washing: Wash the immobilized enzyme preparation several times with the buffer solution to remove any loosely bound or unbound enzyme.
-
Drying and Storage: Dry the preparation (e.g., under vacuum or in a desiccator) and store it at 4°C until use.[33]
-
Characterization: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant and washing solutions before and after the immobilization process (e.g., using the Bradford assay).
Protocol 2: Assay for Determining Activity in this compound Synthesis
This protocol outlines a method to measure the catalytic activity of the immobilized lipase.
-
Reaction Setup: In a 50 mL sealed screw-cap flask, prepare the reaction mixture. For a transesterification reaction, this could be:
-
Pre-heating: Place the flask in a temperature-controlled shaker (e.g., 50°C at 200 rpm) and allow it to equilibrate for 10 minutes.[18]
-
Initiate Reaction: Add a known amount of the immobilized lipase (e.g., 0.1 g) to the flask to start the reaction.[18]
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Sample Analysis: Dilute the sample in a suitable solvent (e.g., n-hexane) containing an internal standard (e.g., hexadecane).[30] Analyze the concentration of this compound produced using Gas Chromatography (GC).
-
Calculate Activity: The initial reaction rate is used to define activity. One unit (U) of activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
Protocol 3: Assessing Operational Stability (Reusability)
This protocol is used to evaluate how well the immobilized lipase maintains its activity over multiple reaction cycles.
-
First Cycle: Perform the this compound synthesis reaction as described in Protocol 2 for a fixed duration (e.g., 2 hours). Determine the final product yield, which will be considered 100% relative activity for the first cycle.
-
Recovery: At the end of the reaction, recover the immobilized lipase from the reaction mixture by filtration.
-
Washing: Wash the recovered biocatalyst thoroughly with a suitable solvent (e.g., n-hexane) to remove any residual substrates and products. Dry the biocatalyst.
-
Subsequent Cycles: Re-introduce the washed and dried biocatalyst into a fresh reaction mixture and repeat the synthesis under the identical conditions used in the first cycle.
-
Analysis: Determine the product yield at the end of each cycle.
-
Evaluate Stability: Plot the relative activity (yield of cycle 'n' / yield of cycle 1 * 100) against the number of cycles. A stable biocatalyst will retain a high percentage of its initial activity over many cycles.[18][34]
References
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. ()
- Factors influencing the activity and thermostability of immobilized porcine pancreatic lipase. Journal of Chemical Technology and Biotechnology. ()
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. PubMed Central. ()
- Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Prepar
- Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine)
- Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. MDPI. ()
- Nanoclays for Lipase Immobilization: Biocatalyst Characterization and Activity in Polyester Synthesis. MDPI. ()
- Design and characterization of immobilized biocatalyst with lipase activity onto magnetic magnesium spinel nanoparticles: A novel platform for biocatalysis. Sigma-Aldrich - Merck Millipore. ()
- Lipase – characterization, applications and methods of immobilization.
- Leaching study of immobilized lipases on KI/2030, KI/3040, KI/5060 and KI/6070.
- Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobiliz
- The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. MDPI. ()
- Design and characterization of immobilized biocatalyst with lipase activity onto magnetic magnesium spinel nanoparticles: A novel platform for bioc
- Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. ()
- Lipase catalyzed ester synthesis for food processing industries. SciELO. ()
- Synthesis of Citronellyl Esters Catalyzed by Immobilized Lipase in Solvent-Free System. Academax. ()
- Organic Solvent Tolerant Lipases and Applic
- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: St
- Thermal stability of free and immobilized lipases.
- Effect of repeated runs on lipase catalyzed synthesis of citronellyl...
- Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability. PMC - NIH. ()
- Thermal stability of free and immobilized lipase.
- Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Prepar
- Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. ()
- Is enzyme immobilization a mature discipline?
- Lipase immobilization in sodium caseinate/glycerol film: Application in ester synthesis.
- Production of this compound in a fed-batch system using immobilized lipase. Scientific note. PubMed. ()
- Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Abiotic factors. ()
- Formation of this compound as a function of the reaction type...
- Mass transfer limitations in solid-supported immobilized enzymes.
- Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research. ()
- Enzyme Immobilization Technologies and Industrial Applic
- Determination of stability and activity of immobilized lipase for transesterification reaction in fluorous solvent and deducing. Research Square. ()
- Optimization of lipase pretreatment prior to lipase immobilization to prevent loss of activity.
- Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase.
- Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. ()
- Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers. Frontiers. ()
- Effect of reaction conditions on the synthesis of this compound...
- Determination of stability and activity of immobilized lipase for transesterification reaction in fluorous solvent and … OUCI. ()
- Immobilized Enzymes and their Activity Losses. SpinChem. ()
- Effect of pH of immobilized lipase during the synthesis of citronellyl...
- Immobilization of a Plant Lipase from Pachira aquatica in Alginate and Algin
- Improving Lipase Activity by Immobilization and Post-immobilization Strategies.
- Immobilisation of lipase enzyme onto bacterial magnetosomes for stain removal. PMC - NIH. ()
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- 24. Is enzyme immobilization a mature discipline? Some critical considerations to capitalize on the benefits of immobilization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00083K [pubs.rsc.org]
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Technical Support Center: Minimizing Degradation of Citronellyl Acetate During Storage
Welcome to the Technical Support Center for Citronellyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the integrity of this compound during storage. As a monoterpene ester, its stability is paramount for reproducible and reliable experimental outcomes. This document offers a structured approach to troubleshooting common degradation issues and provides answers to frequently asked questions, grounded in scientific principles and practical experience.
Introduction: The Challenge of this compound Stability
This compound is a valuable monoterpene ester widely used for its distinct floral and fruity aroma, as well as its biological activities, including antinociceptive and pro-apoptotic effects. Howev[1][2][3]er, like many esters and volatile organic compounds, it is susceptible to degradation over time, which can significantly impact its purity, efficacy, and sensory properties. The p[4][5]rimary degradation pathways include hydrolysis and oxidation, which are accelerated by environmental factors such as temperature, light, and air exposure. Under[4][6]standing and mitigating these factors are crucial for preserving the quality of your this compound stocks.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses specific issues you might encounter, providing a logical workflow from problem identification to resolution.
Issue 1: Noticeable Change in Odor or Appearance
Question: My this compound has developed an acidic, vinegary, or off-note smell, and its appearance has changed from colorless to pale yellow. What is happening?
Answer:
This is a classic sign of degradation, likely due to hydrolysis and/or oxidation.
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a process accelerated by acidic or alkaline conditions. This [7]reaction yields citronellol and acetic acid. The presence of acetic acid is responsible for the characteristic vinegary odor.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the terpene structure, resulting in the formation of various degradation products that can alter the odor profile and may cause a color change to pale yellow.
-
Isolate the Affected Stock: Immediately separate the suspect vial to prevent potential cross-contamination or misinterpretation of experimental results.
-
Verify Storage Conditions:
-
Container Seal: Ensure the container is tightly sealed. An im[8][9][10]proper seal allows moisture and oxygen from the air to enter, promoting degradation.
-
Headspace: A large headspace in the container increases the amount of available oxygen for oxidation. If you have used a significant portion of the material, consider transferring the remainder to a smaller, appropriately sized container and purging with an inert gas.
-
Light Exposure: Confirm that the material has been stored in a dark place or in an amber glass bottle to protect it from light, especially UV rays, which can accelerate degradation.
-
-
[6]Analytical Confirmation (Recommended): To definitively identify the degradation products, perform Gas Chromatography (GC) analysis. Compa[11][12][13]ring the chromatogram of the degraded sample to a fresh, high-purity standard will reveal the presence of new peaks corresponding to citronellol, acetic acid, and other oxidation byproducts.
dot
Caption: Troubleshooting workflow for changes in this compound.
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my bioassays or analytical measurements when using different aliquots of this compound from the same batch. Could this be a storage issue?
Answer:
Yes, inconsistent results are often an early indicator of degradation that may not yet be sensorially obvious. If the degradation is not uniform throughout your stock solution (e.g., more pronounced at the surface), different aliquots will have varying concentrations of the active compound and its degradation products.
Troubleshooting Steps:
-
Review Aliquoting and Handling Procedures:
-
Frequency of Opening: Are you frequently opening the main stock container? Each opening introduces atmospheric moisture and oxygen. It is best practice to prepare single-use aliquots from a larger stock to minimize this.
-
Temperature Cycling: Avoid repeated freeze-thaw cycles. If your stock is stored frozen, allow it to equilibrate to room temperature before opening to prevent condensation from forming inside the container.
-
-
Assess Homogeneity: Gently mix the stock solution before taking an aliquot, as degradation products may not be evenly distributed.
-
Quantitative Analysis: Use a quantitative analytical technique like Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the precise purity of your current stock. This [12][14]will provide a definitive measure of any degradation that has occurred.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term and short-term storage of this compound?
A1: The recommended storage conditions depend on the intended duration of storage and the form of the material (pure vs. in solvent).
| Storage Duration | Form | Recommended Temperature | Rationale |
| Long-Term (months to years) | Pure (Neat) | -20°C or -80°C | Red[1][2][3][9][15]uces molecular motion, significantly slowing down both hydrolysis and oxidation rates. |
| In Solvent | -80°C | Pro[1][2][3][15]vides the highest stability for solutions, minimizing solvent-solute interactions and degradation. | |
| Short-Term (days to weeks) | Pure (Neat) | 2-8°C (Refrigerated) | Sui[9]table for working stocks to slow degradation without the need for freezing and thawing. |
| In Solvent | 2-8°C or -20°C | Dep[9]endent on the solvent's freezing point and experimental workflow. |
Key Storage Practices:
-
Inert Atmosphere: For long-term storage, after aliquoting, flush the headspace of the container with an inert gas like nitrogen or argon before sealing. This displaces oxygen, a key driver of oxidative degradation.
-
[6]Container Type: Always use amber glass vials or containers with PTFE-lined caps. Plast[6]ic containers should be avoided as terpenes can degrade them, and they may be permeable to air.
-
[16]Unopened Product Shelf Life: In its original unopened packaging, this compound can have a shelf life of 24 months or longer when stored properly in a cool, dry, and well-ventilated place.
Q2[17][18][19]: How does temperature affect the degradation rate of this compound?
A2: Temperature is a critical factor. Highe[4][20]r temperatures provide the necessary activation energy for degradation reactions to occur more rapidly. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Storing this compound at elevated temperatures will accelerate both hydrolysis and oxidation. Conve[20]rsely, cold storage significantly slows these processes.
Q3[4]: Can I store this compound at room temperature?
A3: Room temperature storage is not recommended for anything other than immediate, same-day use. Terpenes and their esters are volatile compounds, and even at ambient temperatures, degradation can occur. Expos[5][16]ure to fluctuating room temperatures and light will compromise the stability of the compound.
Q4[4][6]: What are the primary degradation products I should look for?
A4: The two main degradation pathways lead to specific byproducts:
-
Hydrolysis: The primary products are Citronellol and Acetic Acid .
-
[21]Oxidation: This can result in a more complex mixture of compounds, including various oxides and other oxygenated terpenes.
dot
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 5. trueterpenes.com [trueterpenes.com]
- 6. Terpene Storage Hacks: Keep Flavors Fresh Longer - Medical Terpenes [medicalterpenes.com]
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- 8. chemicalbull.com [chemicalbull.com]
- 9. biocrick.com [biocrick.com]
- 10. This compound(150-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. waters.com [waters.com]
- 12. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. ellutia.com [ellutia.com]
- 15. This compound | Apoptosis | TargetMol [targetmol.com]
- 16. abstraxtech.com [abstraxtech.com]
- 17. This compound | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]
- 18. This compound, 150-84-5 [thegoodscentscompany.com]
- 19. This compound, 150-84-5 [perflavory.com]
- 20. researchgate.net [researchgate.net]
- 21. View of Degradation of citronellol, citronellal and this compound by Pseudomonas mendocina IBPse 105 | Electronic Journal of Biotechnology [ejbiotechnology.info]
Technical Support Center: Optimizing Solvent Selection for Enzymatic Synthesis of Citronellyl Acetate
Welcome to the technical support center for the enzymatic synthesis of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental hurdles. By understanding the fundamental principles and practical solutions presented here, you can significantly improve your reaction yields, enzyme stability, and overall process efficiency.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common questions regarding the role of solvents in the lipase-catalyzed synthesis of this compound.
Q1: Why is solvent selection so critical for this reaction?
A1: The choice of solvent is paramount because it directly influences the enzyme's structure, activity, and stability.[1] In non-aqueous environments, the solvent defines the microenvironment around the enzyme.[1] A well-chosen solvent will:
-
Maintain Enzyme Conformation: Enzymes require a thin layer of water to maintain their catalytically active three-dimensional structure.[2] The solvent must not strip this essential water away.
-
Enhance Substrate Solubility: Both citronellol and the acyl donor (e.g., acetic acid or vinyl acetate) must be sufficiently soluble to access the enzyme's active site.[3]
-
Shift Reaction Equilibrium: The synthesis of this compound is a reversible esterification (or transesterification) reaction that produces a byproduct (water or an alcohol). An organic solvent helps to shift the equilibrium towards product formation by solubilizing the hydrophobic ester product.[3][4]
-
Facilitate Product Recovery: Using a solvent with a suitable boiling point simplifies the downstream purification of this compound.[3]
Q2: What is "log P" and why is it the most important parameter for solvent selection?
A2: Log P , the logarithm of the partition coefficient between octanol and water, is a standardized measure of a solvent's hydrophobicity or polarity.[5] A higher log P value indicates a more hydrophobic (non-polar) solvent, while a lower log P value indicates a more hydrophilic (polar) solvent.[1][5]
For lipase-catalyzed reactions, solvents with a high log P (typically > 2.0, and often > 4.0) are generally preferred.[1] This is because:
-
Hydrophobic solvents are less likely to strip the essential water layer from the enzyme's surface, thus preserving its active conformation and stability.[1][6]
-
Hydrophilic solvents (low log P) are more aggressive in solvating the enzyme and can disrupt its structure, leading to deactivation.[6][7] Lipases often exhibit decreased activity or become inactive in polar organic solvents.[7]
Q3: Which enzymes are most effective for synthesizing this compound?
A3: Lipases (E.C. 3.1.1.3) are the biocatalysts of choice for this synthesis.[8] Among them, immobilized lipase B from Candida antarctica (CALB) , often known by its commercial name Novozym 435, is one of the most widely used and effective due to its high stability, activity, and broad substrate specificity.[8][9] Other lipases, such as those from Pseudomonas fluorescens and crude plant seedling sources, have also been successfully used.[10][11][12]
Q4: What is "water activity" (a_w) and how does it relate to solvent choice?
A4: Water activity (a_w) is the thermodynamic measure of the availability of water in a system.[2] It is a more accurate predictor of enzyme performance in organic media than the total water concentration.[2][13] While some water is essential for enzyme flexibility and function, excess water can promote the reverse reaction (hydrolysis), which reduces the final ester yield.[8][14] The optimal a_w for ester synthesis is typically low.[8] Hydrophobic solvents help maintain a low water activity environment around the enzyme, favoring synthesis over hydrolysis. Controlling a_w can be achieved by pre-equilibrating the reaction components over saturated salt solutions.[2][14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low Conversion Yield (<80%)
-
Possible Cause A: Suboptimal Solvent Choice
-
Diagnosis: The solvent you are using may be too polar (low log P), partially inactivating the enzyme or shifting the equilibrium away from synthesis.
-
Solution: Switch to a more hydrophobic solvent. Non-polar solvents like n-hexane, n-heptane, or isooctane are excellent starting points and have been shown to be effective for this compound synthesis.[10][15][16] Perform a solvent screening experiment as detailed in the protocols section.
-
-
Possible Cause B: Incorrect Water Activity (a_w)
-
Diagnosis: Excess water in the system (from reagents, solvent, or the enzyme itself) is promoting the hydrolysis of your product back into citronellol and acetic acid.
-
Solution: Ensure all reagents and the solvent are anhydrous. Use molecular sieves to dry the solvent before use. If using an immobilized enzyme, consider a pre-drying step under vacuum. For precise control, measure and adjust the initial water activity of the reaction medium.[14]
-
-
Possible Cause C: Substrate or Product Inhibition
-
Diagnosis: High concentrations of the substrates (especially short-chain acids like acetic acid) or the product (this compound) can inhibit the enzyme's activity.[8][17][18] The reaction may start quickly but then plateau at an unexpectedly low conversion.
-
Solution: Optimize the molar ratio of the substrates.[8] Often, using an excess of one substrate (typically the alcohol) can drive the reaction forward.[8] For transesterification reactions, using an acyl donor like vinyl acetate is highly effective as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction essentially irreversible.[11]
-
Problem 2: Rapid Loss of Enzyme Activity or Poor Reusability
-
Possible Cause A: Enzyme Denaturation by Polar Solvents
-
Diagnosis: The enzyme loses significant activity after the first cycle when using solvents like acetone, DMSO, or short-chain alcohols. These solvents can strip the essential hydration layer and disrupt the enzyme's tertiary structure.[7][19]
-
Solution: Use a non-polar, hydrophobic solvent (high log P).[1] Immobilization of the enzyme on a solid support is a crucial strategy to enhance its stability and prevent denaturation, making it more robust for reuse.[8]
-
-
Possible Cause B: Mechanical Stress
-
Diagnosis: High agitation speeds can cause physical damage to immobilized enzyme particles, leading to fragmentation and loss of activity over repeated cycles.
-
Solution: Determine the minimum agitation speed required to overcome mass transfer limitations without causing mechanical damage. A speed of around 200 rpm is often sufficient to eliminate external diffusion limitations.[12]
-
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Part 3: Data & Protocols
Data Presentation: Solvent Properties and Their Impact
The selection of a suitable solvent is a critical first step. The table below summarizes key properties of common organic solvents and their general suitability for lipase-catalyzed esterification.
| Solvent | Log P | Type | General Effect on Lipase Activity & Stability | Reference |
| n-Hexane | 3.9 | Non-polar | Excellent. High activity and stability. Widely used for this compound synthesis. | [7][10][16] |
| n-Heptane | 4.5 | Non-polar | Excellent. Similar to hexane, promotes high stability. | [15] |
| Isooctane | 4.5 | Non-polar | Excellent. Good choice for maintaining enzyme conformation. | [9] |
| Toluene | 2.7 | Non-polar | Good. Generally supports high enzyme activity. | [16] |
| tert-Butanol | 0.8 | Polar Protic | Moderate. Can increase selectivity in some cases but may reduce overall rate. | [7] |
| Acetonitrile | -0.3 | Polar Aprotic | Poor. Often causes enzyme deactivation by stripping essential water. | [1][19] |
| Acetone | -0.2 | Polar Aprotic | Poor. Tends to denature lipases, leading to low activity. | [9][19] |
| DMSO | -1.3 | Polar Aprotic | Very Poor. Highly denaturing for most lipases in high concentrations. | [7][19] |
Experimental Workflow: Solvent Selection Strategy
This diagram outlines a systematic process for selecting and optimizing the reaction solvent.
Caption: A two-phase workflow for solvent screening and optimization.
Protocol 1: Standard Solvent Screening for this compound Synthesis
This protocol provides a reliable method for comparing the effectiveness of different organic solvents.
Materials:
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Citronellol (≥95% purity)
-
Vinyl Acetate (Acyl Donor)
-
Candidate Solvents (e.g., n-hexane, n-heptane, toluene, tert-butanol), anhydrous grade
-
Internal Standard for GC analysis (e.g., n-dodecane)
-
Screw-capped glass vials (10-20 mL)
-
Temperature-controlled shaker incubator
-
Gas Chromatograph (GC) with FID detector
Procedure:
-
Preparation: For each solvent to be tested, prepare a reaction mixture in a screw-capped vial.
-
Add Substrates: Add citronellol (e.g., 0.25 M final concentration) and vinyl acetate (e.g., 0.75 M final concentration, 3:1 molar ratio) to 5 mL of the chosen solvent.[17] Add the internal standard.
-
Equilibration: Place the vials in a shaker incubator set to the desired temperature (e.g., 40-50°C) and allow the mixture to equilibrate for 15 minutes.
-
Initiate Reaction: Add a pre-weighed amount of immobilized lipase (e.g., 10 mg/mL) to each vial to start the reaction.[17]
-
Incubation: Incubate the vials in the shaker at a constant speed (e.g., 200 rpm) for the duration of the experiment (e.g., 24 hours).[12][17]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), pause agitation, allow the enzyme to settle, and withdraw a small aliquot (e.g., 50 µL) from the supernatant.
-
Quenching & Analysis: Dilute the aliquot in a suitable solvent (e.g., ethyl acetate) to stop the reaction and prepare it for GC analysis.
-
Data Comparison: Analyze the samples to determine the concentration of this compound. Plot the conversion yield over time for each solvent to identify the one that provides the highest initial rate and final yield.
References
-
The importance of water to biocatalysis in organic solvents. Portland Press. [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
-
Do organic solvents affect the catalytic properties of lipase? Intrinsic kinetic parameters of lipases in ester hydrolysis and formation in various organic solvents. PubMed. [Link]
-
Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. [Link]
-
Organic Solvent Tolerant Lipases and Applications. PMC - NIH. [Link]
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. [Link]
-
The importance of water to biocatalysis in organic solvents. ResearchGate. [Link]
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Optimised Protocol for Drying Aqueous Enzyme Solutions in Organic Solvents. Wiley Online Library. [Link]
-
Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. R Discovery. [Link]
-
Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. CORE. [Link]
-
Ionic liquids improve citronellyl ester synthesis catalyzed by immobilized Candida antarctica lipase B in solvent-free media. Green Chemistry (RSC Publishing). [Link]
-
Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. PubMed. [Link]
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Influence of the solvent polarity (logP) on the enzyme activity,... ResearchGate. [Link]
-
(PDF) Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. ResearchGate. [Link]
-
Microwave-Assisted Enzymatic Synthesis of Citronellyl Propionate in Non-Aqueous Media: Optimization, In-Silico Insights, and Kinetic Analysis. ResearchGate. [Link]
-
Ionic liquids improve citronellyl ester synthesis catalyzed by immobilized Candida Antarctica lipase B in solvent-free media. ResearchGate. [Link]
-
Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. ResearchGate. [Link]
-
Chapter 13: Effects of Water and Non-aqueous Solvents on Enzyme Activity. Royal Society of Chemistry. [Link]
-
What is the Role of LogP in Sample Prep Methods?. Biotage. [Link]
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- 5. biotage.com [biotage.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lipase Enantioselectivity for Citronellyl Acetate Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve the enantioselectivity of lipase-catalyzed synthesis of citronellyl acetate. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Enantioselectivity in this compound Synthesis
This compound is a valuable chiral compound widely used in the fragrance, food, and pharmaceutical industries. Enzymatic kinetic resolution using lipases offers a green and efficient route to enantiomerically enriched this compound. However, achieving high enantioselectivity (ee) can be a significant challenge. Lipases, while powerful biocatalysts, are sensitive to their reaction environment, and suboptimal conditions can lead to poor discrimination between the enantiomers of citronellol, resulting in a product with low optical purity.
This guide is structured to address common issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you might be facing in the lab.
Question 1: My lipase is showing low enantioselectivity for the acetylation of citronellol. What are the most likely causes and how can I improve it?
Answer:
Low enantioselectivity in the lipase-catalyzed synthesis of this compound can stem from several factors, primarily related to the enzyme's conformation and the microenvironment of its active site. Here’s a breakdown of potential causes and actionable solutions:
1. Suboptimal Enzyme Immobilization:
-
The "Why": The way a lipase is immobilized can dramatically affect its three-dimensional structure and, consequently, its enantioselectivity.[1][2] Immobilization can "lock" the lipase in a more open and active conformation, but an inappropriate support or method can lead to a less selective catalyst.[1] Different immobilization protocols can expose different regions of the enzyme, altering the accessibility of the active site to the substrates.[1]
-
Troubleshooting Steps:
-
Evaluate Different Immobilization Supports: If you are using a specific support, consider testing others with varying properties (e.g., hydrophobic vs. hydrophilic, pore size). For instance, macroporous resins have been shown to be excellent supports for lipases.[3]
-
Experiment with Immobilization Techniques: Common methods include physical adsorption, covalent bonding, and entrapment.[3] Each method will orient the lipase differently. Creating a small library of biocatalysts with different immobilization techniques can be a powerful strategy to find the most selective one.[1]
-
Consider Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method can sometimes lead to highly active and selective biocatalysts.
-
2. Inappropriate Reaction Solvent:
-
The "Why": The organic solvent used in the reaction medium plays a crucial role in modulating lipase activity and selectivity.[4][5] The solvent interacts with the enzyme and can influence its conformational flexibility. Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is vital for its catalytic activity.[4][5]
-
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a range of solvents with different polarities (log P values). Non-polar solvents like hexane and heptane often yield higher enantioselectivity.
-
Solvent-Free System: Consider running the reaction in a solvent-free system, where the substrates themselves act as the solvent. This can sometimes enhance enantioselectivity and simplifies downstream processing.
-
3. Suboptimal Water Activity (aw):
-
The "Why": The amount of water in a non-aqueous reaction system, known as water activity (aw), is a critical parameter. While an excess of water can lead to hydrolysis of the ester product, a certain amount of water is essential for maintaining the enzyme's active conformation. The optimal water activity for enantioselectivity can be enzyme and reaction-specific. Some studies suggest that lower water content can lead to a more rigid enzyme structure, which can improve enantioselectivity.[4]
-
Troubleshooting Steps:
-
Control Water Activity: Use salt hydrate pairs to control the water activity in your reaction medium.
-
Vary Water Content: Empirically determine the optimal water content by adding small, measured amounts of water to the reaction mixture.
-
4. Inappropriate Acyl Donor:
-
The "Why": The choice of acyl donor can influence the enantioselectivity of the lipase. While acetic acid can be used for direct esterification, it has been reported to have a negative effect on lipase activity. Transesterification using an activated acyl donor like vinyl acetate is often more efficient and can lead to higher enantioselectivity.
-
Troubleshooting Steps:
-
Switch to Transesterification: If you are using direct esterification with acetic acid, try transesterification with vinyl acetate. The irreversible nature of the vinyl acetate reaction (due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde) can drive the reaction forward and improve results.
-
Fed-Batch Strategy: If using acetic acid is necessary, employ a fed-batch strategy where the acid is added portion-wise to keep its concentration low and minimize enzyme inhibition.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which lipase should I choose for the kinetic resolution of citronellol?
A1: The choice of lipase is crucial as different lipases exhibit different enantiopreferences. For the synthesis of this compound, lipases from Pseudomonas fluorescens and Candida antarctica Lipase B (CALB) have been reported to be effective.[7][8][9] Pseudomonas fluorescens lipase, in particular, has shown excellent catalytic effect in the synthesis of this compound.[8][10] It is always recommended to screen a panel of commercially available lipases to identify the one with the highest enantioselectivity for your specific reaction conditions.
Q2: How does temperature affect the enantioselectivity of the reaction?
A2: Temperature is a double-edged sword. Generally, increasing the reaction temperature increases the reaction rate. However, higher temperatures can also increase the flexibility of the enzyme, which may lead to a decrease in enantioselectivity. Conversely, lowering the reaction temperature can sometimes enhance enantioselectivity by rigidifying the enzyme's structure, though this will also slow down the reaction rate.[4] It is advisable to perform the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between reaction rate and enantioselectivity.
Q3: Can I use additives to improve the enantioselectivity?
A3: Yes, the addition of certain compounds to the reaction medium can modulate lipase enantioselectivity.[11][12] These additives can interact with the enzyme and alter its conformation or the partitioning of substrates and products.
-
Surfactants: Non-ionic surfactants can sometimes enhance lipase activity and selectivity.[11]
-
Crown Ethers: These have been shown to improve the enantioselectivity of some lipase-catalyzed reactions.[12]
-
Metal Ions: The presence of certain metal ions (e.g., Li+, K+, Mg2+) can stimulate lipase activity and slightly increase enantioselectivity.[11]
The effect of additives is highly specific to the enzyme and reaction system, so empirical screening is necessary.
Q4: What is the best analytical method to determine the enantiomeric excess (e.e.) of my product?
A4: The most common and reliable method for determining the enantiomeric excess of this compound and unreacted citronellol is chiral gas chromatography (GC) .[13][14][15] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Several chiral GC columns are commercially available that can effectively resolve the enantiomers of citronellol and its esters.[14]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup: In a sealed vial, combine racemic citronellol (e.g., 100 mM) and vinyl acetate (e.g., 300 mM, 3 equivalents) in a suitable organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10 mg/mL).
-
Incubation: Incubate the reaction mixture in a temperature-controlled shaker (e.g., 40°C, 200 rpm).
-
Monitoring: Withdraw aliquots at regular intervals and analyze by chiral GC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Termination: Once the desired conversion (ideally close to 50% for kinetic resolution) is reached, terminate the reaction by filtering off the immobilized enzyme.
Protocol 2: Immobilization of Lipase by Physical Adsorption on a Macroporous Resin
-
Support Preparation: Wash the macroporous resin with distilled water and then with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Enzyme Solution: Prepare a solution of the lipase in the same phosphate buffer.
-
Immobilization: Add the lipase solution to the pre-treated resin and stir gently at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2 hours).
-
Washing: After immobilization, separate the support from the supernatant and wash it with buffer to remove any unbound enzyme.
-
Drying: Dry the immobilized enzyme (e.g., under vacuum) before use in the organic solvent.
Data Presentation
Table 1: Effect of Different Lipases on the Synthesis of this compound
| Lipase Source | Reaction Time (h) | Yield (%) | Reference |
| Pseudomonas fluorescens | 6 | 99.46 | [8][10] |
| Burkholderia cepacia | 10 | 74.58 | [8] |
| Candida rugosa | 10 | 7.39 | [8] |
| Mucor javanicus | 10 | 6.64 | [8] |
Visualizations
Workflow for Optimizing Enantioselectivity
Caption: A systematic workflow for troubleshooting and improving the enantioselectivity of lipase-catalyzed this compound synthesis.
References
-
Enantioselective transacetylation of (R,S)-β-citronellol by propanol rinsed immobilized Rhizomucor miehei lipase. PMC. [Link]
-
Increasing the activity and enantioselectivity of lipases by sol-gel immobilization: further advancements of practical interest. PubMed. [Link]
-
Water activity dependence of lipases in non-aqueous biocatalysis. PubMed. [Link]
-
the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non. SciSpace. [Link]
-
Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PMC. [Link]
-
Rational design of enzyme activity and enantioselectivity. Frontiers. [Link]
-
Lipases Enantioselectivity Alteration by Immobilization Techniques. ResearchGate. [Link]
- Evaluation of different approaches for lipase catalysed synthesis of citronellyl acet
-
Synergistically Teaching Computational and Experimental Approaches to Study Biocatalysis: Kinetic Resolution of Racemic Citronellol with Lipase. Synthical. [Link]
-
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. [Link]
-
Strategies for discovery and improvement of enzyme function: state of the art and opportunities. PubMed Central. [Link]
-
Simultaneous geraniol and citronellol transesterification using Pseudomonas fluorescens lipase for the production of fragrance, flavour and pharmaceutical esters: a kinetic study. ChemRxiv. [Link]
-
Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization by: (i) Esterification or (ii) Oxidation-Hydrolysis. Protocols.io. [Link]
-
How Enzyme Selectivity and Immobilization Affect Catalytic Yields in Lipase-Catalyzed Processes. Bentham Science. [Link]
-
Production of this compound in a fed-batch system using immobilized lipase. Scientific note. PubMed. [Link]
-
Chiral gas chromatogram of linalool, citronellal and b-citronellol of Cymbopogon winterianus oil on DiAcTBuSilb CDX (OV 1701) column. ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral Gas Chromatography of Citronellal, b-Citronellol and Linalool on a b-DEX 225 Column. LabRulez GCMS. [Link]
-
Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. [Link]
-
Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study. PMC. [Link]
-
Effects of Additives on the Activity and Enantioselectivity of Candida rugosa Lipase in a Biphasic Medium. ResearchGate. [Link]
-
Effect of different lipases. Reaction conditions: citronellol, 100 mmol/L. ResearchGate. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. [Link]
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. [Link]
-
Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate. [Link]
Sources
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- 4. Enantioselective transacetylation of (R,S)-β-citronellol by propanol rinsed immobilized Rhizomucor miehei lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Immobilization and Characterization of a New Regioselective and Enantioselective Lipase Obtained from a Metagenomic Library | PLOS One [journals.plos.org]
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- 10. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of lipase immobilization on hydrophobic supports incorporating systematic mapping principles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00420A [pubs.rsc.org]
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- 14. gcms.cz [gcms.cz]
- 15. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Citronellyl Acetate
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into diagnosing and resolving a common issue in HPLC: peak tailing, with a specific focus on the analysis of Citronellyl Acetate. Our approach is rooted in scientific first principles to empower you to not only fix the problem at hand but also to enhance the robustness of your future analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] An ideal peak is a symmetrical Gaussian shape. Tailing is typically quantified using the USP Tailing Factor (T) or the Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. For many assays, peaks with an Asymmetry Factor greater than 1.5 are still considered acceptable, though ideal values are closer to 1.[3]
Q2: Why is my this compound peak tailing even though it's a neutral compound?
A2: While this compound is a neutral ester, peak tailing can still occur due to several factors. The most common cause is secondary interactions between the analyte and the stationary phase.[4] Even though this compound itself is not basic, it may have polar functional groups that can interact with active sites on the column packing material.[4] Other potential causes include column overload, extra-column volume effects, or contamination.[4][5]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: For a neutral compound like this compound, the mobile phase pH should have a minimal direct effect on its retention and peak shape.[6] However, pH can significantly impact the ionization state of residual silanol groups on the silica-based stationary phase.[7] At a mid-range pH, these silanols can become deprotonated and negatively charged, increasing the likelihood of secondary interactions that cause peak tailing.[6] Therefore, controlling the mobile phase pH, typically at a lower value, can improve peak shape even for neutral analytes by keeping the silanols protonated.[3][8]
Q4: What is an end-capped column and should I use one for this compound analysis?
A4: An end-capped column is a reversed-phase column where the stationary phase has undergone a secondary reaction to block unreacted silanol groups on the silica surface.[9] This process, called end-capping, reduces the potential for unwanted secondary interactions between polar or basic analytes and the acidic silanol groups, leading to improved peak shapes.[10] For the analysis of compounds like this compound, where peak tailing due to silanol interactions is a potential issue, using a modern, high-quality end-capped column is highly recommended.[11]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound. We will explore potential causes related to the column, mobile phase, HPLC system, and sample preparation.
Column-Related Issues
The analytical column is the heart of the separation process, and it is often the primary source of peak shape problems.
1.1. Secondary Interactions with Active Silanols
The "Why": Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface that can be quite acidic.[1] These silanols can interact with polar functional groups on analytes through hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that leads to peak tailing.[3][4] While this compound is relatively non-polar, it does possess ester groups that can participate in such interactions. Furthermore, impurities such as citronellol or geraniol, which have hydroxyl groups, may be present and exhibit more significant tailing.[12]
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 3), the residual silanol groups will be fully protonated, minimizing their ability to interact with the analyte.[3] Be mindful of the pH stability of your column; standard silica columns should not be used below pH 3 to avoid silica dissolution.[3]
-
Use a Highly Deactivated/End-Capped Column: Modern columns are often "base-deactivated" or "end-capped," meaning the manufacturer has taken steps to minimize the number of active silanol groups.[13] If you are using an older column, switching to a newer, high-purity silica column with robust end-capping can significantly improve peak shape.[8][11] Double end-capping can further enhance column stability and reduce tailing, especially in the mid-pH range.
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of tailing compounds.[5] A typical concentration is 25 mM TEA.
Experimental Workflow: Diagnosing and Mitigating Secondary Interactions
Caption: Troubleshooting workflow for secondary interactions.
1.2. Column Contamination and Degradation
The "Why": Over time, strongly retained sample components or impurities from the mobile phase can accumulate on the column, particularly at the inlet frit and the head of the column.[4][5] This contamination can lead to distorted peak shapes. Physical degradation of the column bed, such as the formation of a void, can also cause peak tailing.[3]
Troubleshooting Protocol:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol or methanol) in the reverse direction.[14] This can help to remove contaminants from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.[14][15] If you are experiencing frequent column contamination, a guard column is a worthwhile investment.
-
Replace the Column: If flushing does not resolve the issue and you suspect physical damage or irreversible contamination, the most straightforward solution is to replace the column.[5]
1.3. Column Overload
The "Why": Injecting too much sample onto the column, either in terms of mass or volume, can lead to column overload.[4][14] This causes a distortion of the peak shape, which can manifest as tailing or fronting.[14]
Troubleshooting Protocol:
-
Reduce Sample Concentration: To test for mass overload, dilute your sample by a factor of 10 and reinject it.[14][16] If the peak shape improves, you were likely overloading the column.
-
Reduce Injection Volume: To test for volume overload, reduce the injection volume.[14]
-
Use a Higher Capacity Column: If you need to inject a larger amount of sample, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load, as these have a higher sample capacity.[2]
Mobile Phase and Sample Solvent Issues
The composition of your mobile phase and the solvent used to dissolve your sample can have a significant impact on peak shape.
2.1. Inappropriate Sample Solvent
The "Why": If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion.[4][7]
Troubleshooting Protocol:
-
Dissolve the Sample in the Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase composition.[5]
-
Use a Weaker Solvent: If you cannot use the mobile phase, choose a solvent that is weaker than the mobile phase.
HPLC System (Extra-Column) Effects
Peak broadening and tailing can also be caused by factors outside of the analytical column. This is known as the extra-column effect.[5][17]
The "Why": The volume of the tubing and connections between the injector, column, and detector contributes to the overall dispersion of the analyte band.[17][18] Long or wide-bore tubing, as well as poorly made connections with dead volume, can lead to significant peak tailing, especially for early eluting peaks.[11][18]
Diagram: Sources of Extra-Column Volume
Caption: Key contributors to extra-column volume in an HPLC system.
Troubleshooting Protocol:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[11]
-
Ensure Proper Connections: Make sure all fittings are properly tightened and that there are no gaps between the tubing and the connecting port, as these can create dead volume.[7]
-
Check Detector Settings: A slow detector data acquisition rate can artificially broaden peaks.[19] Ensure your data rate is appropriate for the peak widths you are observing.
Summary of Troubleshooting Strategies
| Potential Cause | Key Indicators | Recommended Actions |
| Secondary Silanol Interactions | Tailing is worse for polar or basic compounds; improves at low pH. | Operate at a lower mobile phase pH (~3). Use a high-quality, end-capped column. Consider adding a mobile phase modifier like TEA. |
| Column Contamination | Gradual increase in tailing and backpressure over time. | Reverse-flush the column with a strong solvent. Use a guard column. |
| Column Overload | Peak shape improves upon sample dilution or reduction of injection volume. | Reduce sample concentration or injection volume. Use a higher capacity column. |
| Inappropriate Sample Solvent | Peak distortion, especially for early eluting peaks. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Extra-Column Effects | Tailing is more pronounced for early, narrow peaks. | Minimize tubing length and internal diameter. Ensure all connections are properly made. |
By systematically working through these potential causes, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
- Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
- ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5).
- Separation Science. (n.d.). End-capping.
- Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Waters Knowledge Base. (n.d.). What does the term "endcapped column" mean? - WKB230855.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
Restek. (2014, March 11). [5]Troubleshooting HPLC- Tailing Peaks. Retrieved from
- ChemicalBook. (n.d.). This compound | 150-84-5.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- MicroSolv. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- HPLC Troubleshooting Guide. (n.d.).
- Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
- LCGC International. (n.d.). Overload or Minor Peak?
- LCGC International. (n.d.). Extracolumn Effects.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns [Video]. YouTube.
- NHU. (n.d.). This compound | Aroma Chemicals Distributor.
- HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ACE News. (n.d.). HPLC.
- The Good Scents Company. (n.d.). (S)-citronellyl acetate, 67601-05-2.
- IFF. (n.d.). This compound|Fragrance Ingredients.
- Phenomenex. (n.d.). LC Technical Tip.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Separation Science. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- The little secrets of silica gel in liquid chromatography columns. (2022, October 29).
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
- The Good Scents Company. (n.d.). This compound, 150-84-5.
- PubMed Central. (n.d.). Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms.
- RJPT. (n.d.). HPLC Method Development and Validation for Residue Analysis of Steroid.
- ResearchGate. (2025, August 7). (PDF) RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
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reducing reaction time in the enzymatic synthesis of Citronellyl Acetate
Welcome to the technical support center for the enzymatic synthesis of citronellyl acetate. This guide is designed for researchers and professionals aiming to optimize their experimental workflows, with a specific focus on reducing reaction time while maintaining high conversion and product purity. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly. What are the primary factors I should investigate to accelerate the synthesis of this compound?
A slow reaction rate is a common issue that can typically be traced back to one or more suboptimal parameters. To systematically troubleshoot, you should evaluate the following key factors, as they have the most significant impact on reaction kinetics:
-
Reaction Type (Esterification vs. Transesterification): The choice of acyl donor is fundamental. Transesterification using an activated acyl donor like vinyl acetate is often significantly faster than direct esterification with acetic acid.[1][2] This is because the byproduct of the vinyl acetate reaction is acetaldehyde, which tautomerizes to vinyl alcohol and does not promote the reverse (hydrolysis) reaction. Direct esterification produces water, which can shift the equilibrium back towards the reactants and slow the net forward rate.[3]
-
Enzyme Selection and Form: The choice of lipase is critical. Commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are renowned for their high activity and stability in organic media, often achieving near-complete conversion in a few hours.[4][5] In contrast, free (non-immobilized) lipases may aggregate in organic solvents, leading to lower activity.[6]
-
Temperature: Reaction temperature directly influences enzyme activity. Increasing the temperature generally accelerates the reaction, but only up to the enzyme's thermal stability limit. Exceeding this limit will cause irreversible denaturation and a rapid loss of activity. For most lipases used in this synthesis, the optimal range is typically between 40°C and 60°C.[4][7]
-
Water Activity (a_w): Enzymes require a thin layer of water to maintain their catalytically active conformation.[8][9] However, in esterification, excess water will drive the reaction backward via hydrolysis.[3] The optimal water activity is a delicate balance. Using a non-polar solvent and ensuring anhydrous starting materials is a common strategy.
-
Mass Transfer Limitations: If the reaction mixture is not adequately mixed, the diffusion of substrates to the enzyme's active site can become the rate-limiting step. This is especially true when using immobilized enzymes. Adequate agitation (e.g., 200-300 RPM) is crucial to ensure the reaction is not diffusion-limited.[4][7]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting flowchart for slow reaction rates.
Q2: Which reaction pathway offers a faster synthesis of this compound: direct esterification or transesterification?
Transesterification is unequivocally the faster and more efficient route.
A comparative study on different approaches for lipase-catalyzed synthesis of this compound showed that the extent of reaction occurred in the order of alcoholysis > transesterification > esterification.[10][11] Specifically, using vinyl esters as acyl donors is highly advantageous. For instance, the production of citronellyl propionate via transesterification with vinyl propionate was complete in approximately 2 minutes, whereas the equivalent direct esterification reaction required 1.5 hours to achieve a similar product concentration.[1][2]
The kinetic advantage of using vinyl acetate stems from the nature of the reaction byproducts.
-
Direct Esterification: Citronellol + Acetic Acid ⇌ this compound + Water This reaction is reversible. The water produced can be hydrolyzed by the lipase, breaking down the ester product and slowing the net forward reaction rate.[3]
-
Transesterification: Citronellol + Vinyl Acetate → this compound + Vinyl Alcohol This reaction is effectively irreversible. The vinyl alcohol byproduct quickly tautomerizes into acetaldehyde, a stable compound that does not participate in a reverse reaction. This drives the equilibrium completely toward the product side, resulting in faster reaction times and higher final conversions.[12]
Q3: My conversion rate is high initially but then plateaus or even decreases over time. What is the likely cause?
This phenomenon is a classic sign of either product inhibition or substrate inhibition . In the context of this compound synthesis, both can occur.
-
Product Inhibition: The synthesized this compound itself can act as an inhibitor to the lipase. Kinetic studies have shown that as the concentration of this compound increases, the reaction rate decreases, indicating product inhibition.[7][13] The reaction follows a Ping-Pong Bi-Bi mechanism, where the product can bind to the enzyme, preventing further substrate binding.[7]
-
Substrate Inhibition: While counterintuitive, high concentrations of the substrates can also inhibit the enzyme.
-
Citronellol: High concentrations of the alcohol (citronellol) can cause inhibition.[14] This is a known phenomenon for lipases, where excess alcohol can interfere with the enzyme's active site.[15][16]
-
Acetic Acid (in direct esterification): Acetic acid is particularly problematic and is reported to be an inhibitor of Candida antarctica lipase B (the enzyme in Novozym 435).[17][18] This inhibition is thought to result from damage to the enzyme's essential hydration layer or its overall structure.[19]
-
Solutions:
-
Fed-Batch Strategy: To overcome acid inhibition in direct esterification, a fed-batch approach where acetic acid is added periodically in small amounts (e.g., 40 mM or less) can significantly improve yields compared to a standard batch reaction.[19]
-
Optimize Substrate Molar Ratio: Instead of using a very high excess of one substrate, determine the optimal molar ratio empirically. For transesterification, a molar ratio of vinyl acetate to citronellol of 3:1 has been reported as optimal, balancing reaction rate with minimizing potential inhibition.[13] For solvent-free systems, a higher ratio (e.g., 10:1) may be beneficial to act as the solvent phase.[4]
-
In-Situ Product Removal (ISPR): For large-scale continuous processes, consider techniques like pervaporation or adsorption to remove the this compound from the reaction medium as it is formed, thereby alleviating product inhibition.
Q4: Can I run the reaction in a solvent-free system to increase the reaction rate?
Yes, a solvent-free system is an excellent strategy for accelerating the reaction. By eliminating the solvent, you achieve the highest possible concentration of reactants, which directly increases the reaction rate according to the law of mass action.
Solvent-free systems have been shown to be highly effective, achieving conversions of up to 99.8% in just 2 hours under optimized conditions.[4] This approach is not only faster but also "greener," as it reduces solvent waste and simplifies downstream product purification.
Key Considerations for Solvent-Free Synthesis:
-
Reactant Ratio: One of the reactants must be in liquid form and in sufficient excess to act as the reaction medium. Using a high molar ratio of vinyl acetate to citronellol (e.g., 10:1) is a common strategy.[4]
-
Viscosity & Mass Transfer: The reaction mixture can be more viscous without a solvent. Therefore, ensuring high agitation (e.g., 300 RPM) is critical to prevent mass transfer limitations from becoming the bottleneck.[4]
-
Temperature Control: The reaction is exothermic. Without a solvent to act as a heat sink, careful temperature control is necessary to prevent overheating and enzyme denaturation.
| Parameter | Solvent-Based (Hexane)[20][21] | Solvent-Free System[4] |
| Typical Reaction Time | 12 - 72 hours | 2 hours |
| Max Conversion | ~76% - 99% | >99% |
| Reactant Concentration | Lower (e.g., 0.25 M) | Highest possible |
| Key Advantage | Lower viscosity | Faster rate, greener process |
| Key Challenge | Slower kinetics | Potential mass transfer limits |
Experimental Protocols
Protocol 1: High-Speed Synthesis of this compound via Transesterification in a Solvent-Free System
This protocol is based on optimized conditions reported to achieve >99% conversion in 2 hours.[4]
Materials:
-
Citronellol (≥95% purity)
-
Vinyl Acetate (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435 or equivalent)
-
Screw-capped reaction vessel (e.g., 20 mL glass vial)
-
Temperature-controlled shaker incubator
-
Gas Chromatography (GC) system for analysis
Procedure:
-
Enzyme Preparation: Add 3% (w/w) of immobilized lipase relative to the mass of citronellol to the reaction vessel. (e.g., for 1g of citronellol, use 30 mg of enzyme).
-
Reactant Addition: Add citronellol and vinyl acetate to the vessel in a 1:10 molar ratio.
-
Reaction Incubation: Securely cap the vessel and place it in a shaker incubator set to 60°C and 300 RPM .
-
Reaction Monitoring: Start the timer. Withdraw small aliquots (e.g., 10 µL) at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Dilute the aliquot in a suitable solvent (e.g., hexane or ethanol) and filter or centrifuge to remove the enzyme particles before GC analysis.
-
Analysis: Analyze the sample by GC to quantify the conversion of citronellol to this compound.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration, washed with a non-polar solvent like hexane, dried, and stored for reuse. Studies show that enzymes like Novozym 435 can be reused for multiple cycles with minimal loss of activity.[4][22]
Caption: General experimental workflow for enzymatic synthesis.
References
-
Gao, Y., Wu, Y., Wang, Y., Ma, L., & Wang, Y. (2020). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. Molecules, 25(18), 4269. [Link]
-
Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., ul Haq, T., Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-18. [Link]
-
Xiong, J., Sun, W., Xu, H., Bian, J., Song, Y., Pan, S., & Gao, J. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42, e97922. [Link]
-
Xiong, J., Sun, W., Xu, H., Bian, J., Song, Y., Pan, S., & Gao, J. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]
-
Welsh, F. W., & Williams, R. E. (1990). Production of this compound in a fed-batch system using immobilized lipase. Scientific note. Applied microbiology and biotechnology, 33(4), 389–392. [Link]
-
Yadav, G. D., & Lathi, P. S. (2004). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. Journal of Molecular Catalysis B: Enzymatic, 27(2-3), 113-119. [Link]
-
Claon, P. A., & Akoh, C. C. (1994). Effect of reaction parameters on SP435 lipase-catalyzed synthesis of this compound in organic solvent. Enzyme and Microbial Technology, 16(10), 835-838. [Link]
-
Mahapatra, P., Kumari, A., & Kumar, A. (2025). Solvent-free synthesis of this compound using Fermase: Optimization, kinetics and RSM studies. Biocatalysis and Biotransformation, 43(2). [Link]
-
Sawant, S. B., & Joshi, S. V. (2014). Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study. Applied Biochemistry and Biotechnology, 173(1), 126-143. [Link]
-
Gao, Y., Ma, L., Wang, Y., Wu, Y., & Wang, Y. (2019). Rice straw enhancing catalysis of Pseudomonas fluorescens lipase for synthesis of this compound. Biocatalysis and Biotransformation, 37(6), 415-423. [Link]
-
Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., ul Haq, T., Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., ul Haq, T., Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]
-
H-K, S., & T, K. (2018). Synthetic and Natural Lipase Inhibitors. Current medicinal chemistry, 25(16), 1884–1896. [Link]
-
van der Steen, J., Schroer, K., & Schuur, B. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. Organic Process Research & Development. [Link]
-
Flores-Valle, A., Zepeda-Vallejo, L. G., Pinzón-Reyes, N. L., Giraldo-Roldán, H. F., & García-García, A. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Polymers, 15(23), 4591. [Link]
-
Bezbradica, D., Mijin, D., Šiler-Marinković, S., & Knežević, Z. (2007). Enzymatic synthesis of citronellol laurate in organic solvents and in ionic liquids. Journal of the Serbian Chemical Society. [Link]
-
Gandhi, N. N. (1997). Specificity of a Lipase in Ester Synthesis: Effect of Alcohol. ResearchGate. [Link]
-
Shaik, S. P., K, S., & S, A. (2020). Synthesis and Pancreatic Lipase Inhibitory Activity of Phenacyl Esters of N-Aroyl Amino Acids. ResearchGate. [Link]
-
Bardi, E., Nicolas, A., & Lamare, S. (2009). Enzymatic Ester Synthesis With Continuous Measurement of Water Activity. Biotechnology and bioengineering, 102(4), 1035–1042. [Link]
-
Stamatis, H., Sereti, V., & Kolisis, F. N. (1999). Formation of this compound as a function of the reaction type using equimolar amounts of reactants (0.1 M) and 10 mg of Lipozyme/ml. ResearchGate. [Link]
-
de Menezes, F. K., de Castro, A. M., & de Oliveira, P. C. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. Journal of the Brazilian Chemical Society. [Link]
-
de Menezes, F. K., de Castro, A. M., & de Oliveira, P. C. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2359-2387. [Link]
-
Affouard, F. (2005). The Effect of Hydration on Enzyme Activity and Dynamics. Research Commons. [Link]
-
Agriculture Institute (2023). How Water Activity Affects Enzymatic Reactions in Foods. Agriculture Institute. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2359-2387. [Link]
-
Chiaradia, V., Rezende, M., de Lourenço, V., et al. (2020). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. ResearchGate. [Link]
-
Chiaradia, V., Rezende, M., de Lourenço, V., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 11(5), 13391-13402. [Link]
-
Zhang, Y., Yang, B., & Wang, Y. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules (Basel, Switzerland), 24(17), 3083. [Link]
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Technical Support Center: The Effect of Water Activity on Lipase-Catalyzed Synthesis of Citronellyl Acetate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for biocatalysis. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of flavor esters, specifically focusing on Citronellyl Acetate. Here, we address common challenges and questions related to the critical role of water activity (a_w) in lipase-catalyzed reactions in non-aqueous media.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid theoretical grounding for your experimental design.
Q1: What is thermodynamic water activity (a_w), and why is it more important than total water content in my reaction?
A: Thermodynamic water activity (a_w) represents the energy state of water in a system and is a measure of the water that is available to participate in reactions or interact with the enzyme. It is defined as the ratio of the partial vapor pressure of water in the system to the vapor pressure of pure water at the same temperature.[1] While total water content is a quantitative measure of all water present, a_w reflects the 'active' water. In non-aqueous enzymology, a minimal amount of water is essential to maintain the lipase's catalytically active conformation.[2][3] However, this water must be tightly bound to the enzyme. Water activity, not total water content, governs this hydration layer and dictates the enzyme's flexibility and activity.[4][5] Controlling a_w is therefore crucial for consistent and optimal results.
Q2: How does water activity specifically impact the lipase enzyme's structure and catalytic efficiency?
A: Water activity has a profound, bell-shaped effect on lipase efficiency.[2]
-
Too Low a_w (<0.1): If the system is too dry, the enzyme lacks the essential hydration layer required for conformational flexibility.[2] This rigidity restricts the movement of the enzyme's "lid"—a helical peptide chain covering the active site—preventing substrate access and leading to very low or no catalytic activity.[6]
-
Optimal a_w: At an optimal, low water activity, a monolayer of water molecules is bound to the enzyme's surface. This provides the necessary flexibility for the enzyme to adopt its active conformation while minimizing undesirable side reactions.[7] For many lipases used in ester synthesis, this optimum is quite low.[8][9]
-
Too High a_w: As water activity increases, excess water molecules can strip the essential hydration layer, leading to enzyme aggregation and reduced activity.[10] More critically, water itself can act as a competing nucleophile, promoting the reverse reaction of hydrolysis, which breaks down the desired ester product.[11][12] This shifts the reaction equilibrium away from synthesis, drastically reducing the final yield.[13]
Q3: What is the generally accepted optimal water activity (a_w) for the synthesis of this compound?
A: There is no single universal optimum; it is highly dependent on the specific lipase, the reaction type (esterification vs. transesterification), and the solvent used.[8] However, for synthesis reactions catalyzed by lipases in organic media, a low water activity is almost always preferred to suppress hydrolysis.
-
For transesterification , where water is not a byproduct, the goal is to maintain enzyme activity without promoting hydrolysis of the substrate or product. Optimal values are often very low, for instance, a Rhizopus oryzae lipase showed the best selectivity for transesterification at an a_w of 0.06.[9][14]
-
For direct esterification , where water is a byproduct, a low a_w is critical to shift the equilibrium towards the product.[13] A study on a similar reaction, the esterification of geraniol, found a maximum initial reaction rate at an a_w of approximately 0.1.[15] Some strategies have found it beneficial to start the reaction at a slightly higher a_w to maximize the initial rate and then lower it to drive the reaction to completion.[16]
Q4: Should I use direct esterification or transesterification for this compound synthesis? How does a_w influence this choice?
A: For achieving high yields, transesterification is often the superior method.
-
Direct Esterification (Citronellol + Acetic Acid): This reaction is equilibrium-limited because it produces water. To achieve high conversion, the water byproduct must be removed, or a large excess of one substrate must be used.[13][17] Furthermore, acetic acid can cause lipase inhibition or inactivation.[18][19]
-
Transesterification (Citronellol + Acyl Donor like Vinyl Acetate): This route is highly advantageous. When using vinyl acetate, the reaction is practically irreversible because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction to completion, often achieving conversions greater than 99%.[20][21] Since water is not a product, controlling a_w is solely about maintaining the enzyme's optimal hydration state, making the process more straightforward.
Q5: What are the most reliable methods for controlling water activity in a laboratory setting?
A: Controlling water activity is achieved by equilibrating the reaction components in a system with a known, fixed water vapor pressure.
-
Saturated Salt Slurries: This is a common and effective method. By placing the enzyme and other reaction components in a desiccator containing a saturated solution of a specific salt, the headspace and, consequently, the components will equilibrate to a well-defined water activity.[7] For example, a saturated solution of lithium chloride maintains an a_w of ~0.11 at 25°C.
-
Salt Hydrate Pairs: Using pairs of salt hydrates (e.g., Na2HPO4·2H2O / Na2HPO4·7H2O) directly in the organic solvent can buffer the water activity within the reaction medium itself.
Troubleshooting Guide
Directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of this compound
Your reaction has run for the specified time, but GC analysis shows minimal product formation.
| Probable Cause | Scientific Explanation & Causality | Recommended Solution |
| A: Incorrect Water Activity (a_w) | Too Dry (a_w < 0.05): The lipase is conformationally rigid and inactive. The "lid" covering the active site cannot open to allow substrate binding.[2][6] Too Wet (a_w > 0.5): The reaction equilibrium is shifted towards hydrolysis. Water acts as a nucleophile, competing with citronellol and attacking the acyl-enzyme intermediate, regenerating the acid and preventing ester formation.[11][12] | 1. Verify and Calibrate a_w: Ensure your method for controlling water activity (e.g., salt slurries) is working correctly. 2. Optimize a_w: Systematically test a range of low water activities (e.g., 0.06, 0.11, 0.23, 0.33) to find the optimum for your specific lipase and reaction system. For direct esterification, consider a two-stage approach: start higher for rate, then decrease for yield.[16] |
| B: Substrate Inhibition (Direct Esterification) | Acetic acid, especially at high concentrations, can be inhibitory to lipases. It can disrupt the essential water layer around the enzyme or denature the protein structure, leading to a loss of activity.[18] | 1. Use a Fed-Batch System: Instead of adding all the acetic acid at the beginning, add it periodically in small amounts throughout the reaction to keep its bulk concentration low.[18] 2. Switch to Transesterification: Use an acyl donor like vinyl acetate or ethyl acetate to avoid acetic acid-related inhibition altogether.[20][21] |
| C: Unfavorable Reaction Equilibrium (Direct Esterification) | The production of water as a byproduct pushes the equilibrium back towards the reactants (Le Châtelier's principle), limiting the maximum achievable yield.[13][22] | 1. Remove Water: Add molecular sieves to the reaction medium to sequester the water as it is formed. 2. Use an Excess of One Substrate: While this can help, it may not be cost-effective and can complicate downstream purification. Water removal is often more effective.[17] |
| D: Enzyme Inactivation | The organic solvent may be stripping the essential water from the enzyme. More polar solvents like THF or acetonitrile are more likely to do this than non-polar solvents like hexane or octane.[10] High temperatures can also denature the enzyme.[23] | 1. Choose a Hydrophobic Solvent: Use a non-polar solvent with a high log P value (e.g., hexane, heptane, isooctane) to minimize interaction with the enzyme's hydration shell. 2. Optimize Temperature: While higher temperatures increase reaction rates, they can also decrease enzyme stability. Determine the optimal temperature for your lipase (typically 30-50°C for many lipases).[23][24] |
Issue 2: Reaction Rate is Extremely Slow
The reaction is proceeding, but it takes an impractically long time to reach a reasonable conversion.
| Probable Cause | Scientific Explanation & Causality | Recommended Solution |
| A: Suboptimal Water Activity (a_w) | Even if the water activity is low enough to prevent significant hydrolysis, it may not be at the optimal level for maximum catalytic turnover. Enzyme flexibility and activity are finely tuned by its hydration state.[15] | Systematic Optimization: As with low yield, perform a systematic screen of different low a_w values. A slight adjustment can sometimes lead to a dramatic increase in the initial reaction rate. |
| B: Mass Transfer Limitations | If using an immobilized enzyme, the reaction can be limited by the rate at which substrates diffuse from the bulk solvent to the active sites within the support particles. This is often exacerbated by poor mixing.[13][24] | 1. Increase Agitation Speed: Ensure the reaction vessel is being stirred or shaken vigorously enough to keep the enzyme particles suspended and minimize the diffusion boundary layer around them. A speed of at least 200 rpm is often recommended.[24] 2. Reduce Particle Size: If possible, use an immobilized enzyme with a smaller particle size to decrease the diffusion path length. |
Issue 3: Poor Reproducibility Between Experiments
You are running the same reaction under supposedly identical conditions, but the final yields are inconsistent.
| Probable Cause | Scientific Explanation & Causality | Recommended Solution |
| A: Inconsistent Water Activity Control | The most common source of irreproducibility in non-aqueous enzymology is inconsistent pre-equilibration of the reaction components. Small variations in the initial water activity can lead to large differences in performance.[7] | 1. Standardize Equilibration Time: Ensure all components (enzyme, solvent, substrates) are equilibrated to the target a_w for a consistent and sufficient amount of time (e.g., 24-48 hours) before starting the reaction. 2. Use an Internal a_w Control: For maximum consistency, consider using salt hydrate pairs directly in the reaction mixture to continuously buffer the water activity. |
Visualizations & Data
Logical Workflow for Experiment Setup
The following diagram illustrates a robust workflow for setting up a lipase-catalyzed synthesis with precise water activity control.
Caption: Experimental workflow for controlling water activity.
Effect of Water Activity on Reaction Equilibrium
This diagram shows how water activity dictates the catalytic pathway, favoring either synthesis or hydrolysis.
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Technical Support Center: Recycling of Immobilized Lipase in Citronellyl Acetate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic synthesis of Citronellyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using and recycling immobilized lipases. We will address common experimental hurdles with in-depth, scientifically-grounded explanations and provide actionable protocols to ensure the robustness and reproducibility of your work.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and recycling phases. We adopt a diagnostic, cause-and-effect approach to quickly identify and resolve problems.
Issue 1: Low or No Product Conversion in the First Reaction Cycle
You've set up your reaction with fresh immobilized lipase, but the yield of this compound is disappointingly low or zero. This is a common issue that points to problems with either the biocatalyst's intrinsic activity or the reaction environment.
Diagnostic Workflow:
Caption: Diagnostic workflow for low initial conversion.
Possible Causes & Solutions:
-
Question: Is your enzyme fundamentally active?
-
Explanation: Before troubleshooting the synthesis reaction, you must confirm the immobilized enzyme possesses catalytic activity. Hydrolytic activity assays, while not perfectly representative of synthesis activity in organic media, are a reliable and rapid quality control step.[1]
-
Solution: Perform a standard hydrolytic activity assay. A common method is using p-nitrophenyl palmitate (p-NPP), which releases a yellow-colored product (p-nitrophenol) that can be measured spectrophotometrically.[2] (See Protocol 1). If no activity is detected, the issue lies with the enzyme or the immobilization process itself.
-
-
Question: Are your reaction conditions optimal?
-
Explanation: Enzymatic reactions are highly sensitive to their environment.
-
Water Activity (aw): Lipases require a thin layer of water around the enzyme for conformational flexibility and catalytic function. However, excessive water will shift the reaction equilibrium towards hydrolysis, consuming your product.[3] In solvent-free systems, water can accumulate on the support, creating a microenvironment that favors hydrolysis.[3]
-
Substrate Inhibition: High concentrations of substrates, particularly short-chain alcohols or acids, can be inhibitory or even denaturing to lipases.[4] Citronellol has been shown to cause inhibition in some systems. Acetic acid, if used as the acyl donor, is particularly problematic and can damage the enzyme's essential hydration layer.[5]
-
Temperature: While higher temperatures increase reaction rates, they can also accelerate enzyme denaturation. Immobilization generally increases the optimal reaction temperature compared to the free enzyme.[6] For example, one study found the optimal temperature for an immobilized Pseudomonas fluorescens lipase was 50°C, 10°C higher than its free counterpart.[6]
-
Solvent Choice: The organic solvent is not just a medium but an active participant in modulating enzyme activity. Polar solvents like DMSO and methanol can strip the essential water layer from the enzyme, leading to inactivation.[7] Non-polar, hydrophobic solvents like n-hexane or heptane are generally preferred as they are less likely to interfere with the enzyme's microenvironment.[8][9]
-
-
Solution:
-
Control Water: If using an organic solvent, ensure it is anhydrous or has a controlled, low water content. In solvent-free systems, consider adding molecular sieves or performing the reaction under vacuum to remove water as it is formed.
-
Optimize Substrate Ratio: Systematically vary the molar ratio of citronellol to the acyl donor (e.g., vinyl acetate, ethyl acetate). A common starting point is a 1:1 or 1:2 ratio, but this may need optimization.[8] Fed-batch strategies, where one substrate (especially an inhibitory one like acetic acid) is added periodically, can significantly improve yields.[5]
-
Determine Optimal Temperature: Run the reaction at a range of temperatures (e.g., 30°C to 60°C) to find the sweet spot between reaction rate and enzyme stability.[6][8]
-
Select an Appropriate Solvent: Use a non-polar solvent like n-hexane. If you must use a more polar solvent, select one with a high logP value, as these are generally less destabilizing.[7]
-
-
| Parameter | Typical Range | Rationale & Reference |
| Temperature | 40 - 60 °C | Balances reaction kinetics with enzyme stability. Immobilization often increases thermal stability.[6] |
| Acyl Donor | Vinyl Acetate | Often preferred as it produces vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible. |
| Solvent | n-Hexane, Heptane | Non-polar solvents are less likely to strip the essential water layer from the lipase, preserving its activity.[7][9] |
| Enzyme Conc. | 5 - 15 g/L | Higher concentrations can lead to mass transfer limitations and may not proportionally increase the reaction rate.[10] |
| Substrate Ratio | 1:1 to 1:7 (Acid:Alcohol) | High alcohol concentrations can be inhibitory; optimization is crucial.[11][10] |
Issue 2: Significant Loss of Enzyme Activity After the First Recycling Step
The initial reaction worked well, but after recovering, washing, and reusing the enzyme, the activity plummets. This points to a problem with the recovery and washing protocol or irreversible damage during the first reaction.
Possible Causes & Solutions:
-
Question: Is the enzyme leaching from the support?
-
Explanation: This is a primary concern, especially with physical adsorption methods where the enzyme is held by weak van der Waals or hydrophobic interactions.[12] Changes in pH, temperature, or exposure to certain solvents during washing can cause the enzyme to detach from the support.[13]
-
Solution:
-
Assay the Supernatant: After the first reaction and after washing, perform a protein assay (e.g., Bradford assay) on the supernatant liquid.[14] The presence of protein indicates leaching.
-
Strengthen Immobilization: If leaching is confirmed, consider a stronger immobilization method. Covalent attachment provides a much more robust linkage that prevents leaching.[15][16] Alternatively, cross-linking the adsorbed enzyme with an agent like glutaraldehyde can also prevent desorption.[17]
-
-
-
Question: Did the washing procedure damage the enzyme?
-
Explanation: An aggressive washing protocol can be as damaging as the reaction itself. Using harsh solvents (e.g., short-chain alcohols) or extreme pH values can denature the lipase. Mechanical stress from overly vigorous stirring or filtration can also physically damage the support material.[12]
-
Solution: Wash the immobilized enzyme with the same mild, non-polar solvent used in the reaction (e.g., n-hexane) to remove residual substrates and products.[14] Avoid polar solvents unless absolutely necessary and validated. Dry the enzyme gently under a vacuum or a stream of inert gas before the next use.
-
-
Question: Has an inhibitor been irreversibly adsorbed onto the support?
-
Explanation: The support matrix, especially if porous, can adsorb substrates or products. If these molecules are inhibitory and are not removed by washing, they will reduce the enzyme's activity in subsequent cycles.[4]
-
Solution: A more thorough washing step may be required. This could involve multiple washes with fresh solvent or a slightly more polar solvent (if the enzyme's tolerance is known) to desorb tightly bound inhibitors. However, there is a trade-off, as more aggressive washing increases the risk of denaturation or leaching.
-
Issue 3: Progressive Decline in Activity Over Multiple Cycles
The enzyme recycles, but you lose 10-20% of the activity with each subsequent run. This "slow bleed" of activity is common and points to cumulative, subtle damage.
Possible Causes & Solutions:
-
Explanation: This is often due to a combination of factors:
-
Minor Leaching: A small, almost undetectable amount of enzyme is lost in each cycle.
-
Mechanical Abrasion: The support particles may slowly break down from mechanical stirring, reducing surface area and potentially exposing the enzyme to harsher conditions.[12]
-
Cumulative Denaturation: A fraction of the enzyme population is irreversibly denatured in each cycle due to thermal stress or exposure to substrates/products.
-
Fouling: Slow, irreversible buildup of byproducts on the support surface blocks substrate access to the enzyme's active site.
-
-
Solution:
-
Optimize Agitation: Use the lowest agitation speed that still ensures a homogenous mixture to minimize mechanical stress.[6][12]
-
Re-evaluate Reaction Time: Shorten the reaction time. Running the reaction to 99% conversion might take 12 hours, while reaching 90% might only take 6 hours. The extended time might cause more denaturation than the extra yield is worth, impacting long-term reusability.
-
Consider a More Robust Support: Materials like silica, magnetic nanoparticles, or functionalized polymers can offer higher mechanical stability than softer gels.[18][19]
-
Advanced Reactivation: In some cases, partially denatured enzymes can be reactivated. This involves a carefully controlled unfolding (e.g., with guanidine) followed by a refolding step in a buffer. This is a complex procedure but can restore activity to covalently immobilized enzymes.[20]
-
Part 2: Frequently Asked Questions (FAQs)
Reaction & Optimization
-
Q: Which acyl donor is best for this compound synthesis?
-
A: Vinyl acetate is often the preferred acyl donor. The reaction is essentially irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to the volatile compound acetaldehyde, which removes it from the reaction equilibrium.[6] Using acetic acid requires water removal to drive the reaction forward, and the acid itself can inhibit or damage the lipase.[5]
-
-
Q: Should I use a solvent or run the reaction solvent-free?
-
A: Both approaches have merit. A solvent-free system offers higher volumetric productivity and avoids solvent costs and removal steps. However, it can suffer from high viscosity and potential substrate/product inhibition.[1] Using a non-polar solvent like n-hexane can alleviate viscosity issues, reduce local concentrations of inhibitory substrates, and make product separation easier.[8][9] The choice depends on process-specific factors like substrate properties and reactor design.
-
Immobilization & Support
-
Q: What is the most important characteristic of a support material?
-
A: There is no single "most important" characteristic; it is a balance. Key factors include:
-
High Surface Area & Porosity: Allows for high enzyme loading.[13]
-
Hydrophobicity: Hydrophobic supports can help concentrate hydrophobic substrates near the enzyme and are generally preferred for reactions in organic media.[13][21]
-
Mechanical & Chemical Stability: The support must not degrade under reaction or washing conditions.[19]
-
Low Mass Transfer Resistance: The pore structure should allow substrates and products to diffuse freely.
-
-
-
Q: Covalent vs. Adsorption: Which immobilization method should I choose?
-
A: For reusability, covalent attachment is generally superior as it prevents enzyme leaching, a primary cause of activity loss.[16] However, the immobilization process itself can be harsher and may lead to a lower initial specific activity if the enzyme's active site is altered. Physical adsorption is simpler, milder, and can sometimes lead to hyperactivation of the lipase, but the risk of leaching is much higher.[12][13][21]
-
Analytical & Measurement
-
Q: How do I measure the conversion to this compound?
-
A: Gas Chromatography (GC) is the most common and reliable method. A capillary column suitable for flavor and fragrance analysis can effectively separate citronellol, the acyl donor, and the product, this compound, allowing for accurate quantification.[8] High-Performance Liquid Chromatography (HPLC) can also be used.[22]
-
-
Q: How can I be sure that the loss of activity is due to the enzyme and not something else?
-
A: This is a crucial control experiment. After a cycle where you observe low activity, remove the used immobilized enzyme and add a fresh batch to the same reaction mixture. If the reaction proceeds efficiently with the fresh enzyme, it confirms that the original biocatalyst lost its activity and that the reaction medium itself is not contaminated with an irreversible inhibitor.
-
Part 3: Standardized Protocols
These protocols provide a starting point for your experiments. They should be optimized for your specific enzyme, support, and reaction system.
Protocol 1: Standard Assay for Immobilized Lipase Activity (p-NPP Method)
This protocol measures the hydrolytic activity of the lipase, which serves as a good proxy for its viability.[2]
-
Prepare Substrate Solution: Dissolve p-Nitrophenyl Palmitate (p-NPP) in isopropanol to make a 10 mM stock solution.
-
Prepare Assay Buffer: Prepare a 50 mM Tris-HCl or phosphate buffer at pH 7.0, containing 0.5% (w/v) Triton X-100 to emulsify the substrate.
-
Reaction Mixture: In a test tube, mix 2.4 mL of the assay buffer with 100 µL of the p-NPP stock solution. Equilibrate to the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add a known mass (e.g., 10-20 mg) of the immobilized lipase to the reaction mixture. Start a timer and mix continuously.
-
Monitor Reaction: At regular intervals (e.g., every 60 seconds for 5-10 minutes), take a sample and measure the absorbance at 410 nm using a spectrophotometer. The yellow product, p-nitrophenol, absorbs at this wavelength.
-
Calculate Activity: Plot absorbance vs. time. The initial linear slope is proportional to the reaction rate. Use the molar extinction coefficient of p-nitrophenol (approx. 18,000 M-1cm-1) to convert the rate to µmol/min. One unit (U) of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: General Procedure for this compound Synthesis
This is a representative batch reaction protocol.
-
Reactor Setup: To a 50 mL screw-capped flask, add your chosen organic solvent (e.g., 20 mL of n-hexane).
-
Add Substrates: Add citronellol and vinyl acetate to the solvent. A common starting point is a 1:2 molar ratio (e.g., 10 mmol citronellol, 20 mmol vinyl acetate).
-
Add Biocatalyst: Add the immobilized lipase (e.g., 200 mg).
-
Reaction: Place the flask in a temperature-controlled shaker incubator (e.g., 50°C, 200 rpm).[6]
-
Monitoring: Periodically take small aliquots from the reaction mixture. Separate the immobilized enzyme (by filtration or magnetism) and analyze the supernatant by GC to determine the conversion rate.
-
Termination: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture for recycling. The product can be purified from the solvent and unreacted substrates by distillation or chromatography.
Protocol 3: Post-Reaction Recovery and Washing of Immobilized Lipase
Caption: Workflow for immobilized enzyme recovery and washing.
-
Separation: At the end of the reaction, stop agitation and separate the immobilized enzyme from the liquid phase. This can be done by simple filtration, decantation, or using a magnet if the support is magnetic.[14]
-
Initial Wash: Transfer the recovered enzyme to a fresh vial. Add a sufficient volume of the reaction solvent (e.g., 10 mL of n-hexane) to fully suspend the particles.
-
Agitation: Gently agitate the suspension for 5-10 minutes to wash away residual substrates and products. Avoid vigorous stirring that could cause mechanical damage.
-
Repeat: Separate the enzyme from the wash solvent and repeat the washing step 2-3 times with fresh solvent to ensure all residues are removed.[14]
-
Drying: After the final wash, remove all residual solvent. This can be done by gentle drying in a vacuum desiccator or under a slow stream of nitrogen. Over-drying can be detrimental.
-
Storage: The clean, dry immobilized lipase is now ready for the next reaction cycle. For short-term storage, keep it at 4°C.
Part 4: References
-
Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. MDPI. Available at: [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. Available at: [Link]
-
Organic solvent stability of free and immobilized lipase preparations. ResearchGate. Available at: [Link]
-
Stability of lipase in the presence of organic solvents at 25 °C for 60 min. ResearchGate. Available at: [Link]
-
Production of this compound in a fed-batch system using immobilized lipase. Scientific note. PubMed. Available at: [Link]
-
Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. Available at: [Link]
-
Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. Available at: [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]
-
How Enzyme Selectivity and Immobilization Affect Catalytic Yields in Lipase-Catalyzed Processes. Bentham Science Publishers. Available at: [Link]
-
Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study. PubMed. Available at: [Link]
-
Covalent immobilization of lipase in organic solvents. PubMed. Available at: [Link]
-
Organic solvent stability of the immobilized lipases incubated in solvents. ResearchGate. Available at: [Link]
-
Effect of pH of immobilized lipase during the synthesis of citronellyl butyrate. ResearchGate. Available at: [Link]
-
Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. National Institutes of Health (NIH). Available at: [Link]
-
A spectrophotometric assay for lipase activity utilizing immobilized triacylglycerols. PubMed. Available at: [Link]
-
Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Royal Society of Chemistry. Available at: [Link]
-
The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. MDPI. Available at: [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and its Reuse. MDPI. Available at: [Link]
-
(PDF) Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. Available at: [Link]
-
Lipase Immobilization Based On Biopolymer. UNUSA Repository. Available at: [Link]
-
Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. MDPI. Available at: [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Analytical methods for lipases activity determination: A review. ResearchGate. Available at: [Link]
-
Basic strategies for monitoring lipase activity: A review. PubMed. Available at: [Link]
-
Effect of the product inhibition on the reaction courses using two hypothetic enzymes. ResearchGate. Available at: [Link]
-
Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. Available at: [Link]
-
Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. MDPI. Available at: [Link]
-
Effect of substrate concentration on the activity of immobilized lipase. ResearchGate. Available at: [Link]
-
Effect of repeated runs on lipase catalyzed synthesis of this compound. ResearchGate. Available at: [Link]
-
Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. PubMed Central. Available at: [Link]
-
Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. Frontiers. Available at: [Link]
-
Reactivation of lipases by the unfolding and refolding of covalently immobilized biocatalysts. Royal Society of Chemistry. Available at: [Link]
-
Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. PubMed Central. Available at: [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. ResearchGate. Available at: [Link]
-
Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation. PubMed Central. Available at: [Link]
-
Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. PubMed Central. Available at: [Link]
-
Percentage of lipase leaching along the time for different immobilization methods. ResearchGate. Available at: [Link]
-
Methods for the Immobilization of Lipases and Their Use for Ester Synthesis. ResearchGate. Available at: [Link]
-
Lipase immobilized by different techniques on various support materials applied in oil hydrolysis. ResearchGate. Available at: [Link]
-
The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. ResearchGate. Available at: [Link]
-
Evaluation of different approaches for lipase catalysed synthesis of this compound. Europe PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Production of this compound in a fed-batch system using immobilized lipase. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of this compound in non-aqueous media: kinetic modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Covalent immobilization of lipase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactivation of lipases by the unfolding and refolding of covalently immobilized biocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Emulsion Formation in Citronellyl Acetate Extraction
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of Citronellyl Acetate. Our goal is to equip you with the scientific understanding and practical techniques to prevent and resolve emulsions, ensuring the efficiency and success of your extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion, and why does it form during the extraction of this compound?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] During the liquid-liquid extraction of this compound from natural sources like citronella or geranium, vigorous mixing of the organic solvent with the aqueous phase can create these stable emulsions.[2] This issue is often intensified by the presence of natural surfactants in the plant extract, such as phospholipids, free fatty acids, proteins, and saponins.[1][3] These molecules possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, allowing them to stabilize the oil-water interface and prevent the two layers from separating cleanly.[3]
Q2: What are the immediate, simple steps I can take to prevent emulsion formation from the start?
A2: Proactive prevention is often more straightforward than treating a stable emulsion. Consider these initial preventative measures:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides an adequate surface area for the extraction to occur while minimizing the high-energy input that can lead to emulsion formation.[2]
-
Pre-emptive "Salting-Out": If you anticipate an emulsion forming based on your sample's origin, add a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl) to the aqueous phase before you begin the extraction.[1][4] This increases the ionic strength of the aqueous layer, which can effectively prevent the formation of a stable emulsion.[4]
Q3: I've already formed a persistent emulsion. What are the primary methods to break it?
A3: When a stable emulsion has already formed, several physical and chemical techniques can be employed to break it. The best method will depend on the emulsion's stability and the scale of your experiment. Here is a summary of the most common approaches:
-
The "Salting-Out" Method: Adding a saturated brine solution increases the ionic strength of the aqueous phase, making the organic components less soluble and forcing them into the organic layer.[2]
-
pH Adjustment: Altering the pH of the aqueous layer can change the charge of natural surfactants, disrupting their ability to stabilize the emulsion.[4]
-
Centrifugation: This mechanical method uses centrifugal force to physically separate the immiscible liquids.[2]
-
Addition of a Different Organic Solvent: Introducing a small amount of a different, miscible organic solvent can alter the overall polarity of the organic phase and disrupt the emulsion.[2]
-
Filtration: Passing the emulsion through a physical barrier like glass wool or a phase separation filter can sometimes effectively break the emulsion.[2]
In-Depth Troubleshooting Guide
For more persistent emulsions, a more systematic approach is necessary. This guide provides detailed protocols and the scientific rationale behind each technique.
Understanding Your System: Key Physical Properties
The choice of solvent and an understanding of the physical properties of this compound are crucial for preventing and resolving emulsions.
| Property | This compound | Hexane | Dichloromethane (DCM) | Ethyl Acetate | Water |
| Molecular Formula | C₁₂H₂₂O₂ | C₆H₁₄ | CH₂Cl₂ | C₄H₈O₂ | H₂O |
| Molar Mass ( g/mol ) | 198.30 | 86.18 | 84.93 | 88.11 | 18.02 |
| Boiling Point (°C) | ~229 | ~69 | ~40 | ~77 | 100 |
| Density (g/mL at 25°C) | ~0.89 | ~0.66 | ~1.33 | ~0.90 | 1.00 |
| Solubility in Water | Insoluble | Insoluble | Slightly Soluble | Soluble | - |
Data compiled from various sources.
Troubleshooting Workflow for Emulsion Formation
This diagram outlines a logical progression of steps to address emulsion formation during the extraction of this compound.
Caption: A step-by-step decision tree for resolving emulsions.
Detailed Experimental Protocols
Protocol 1: The "Salting-Out" Method
-
Principle: By increasing the ionic strength of the aqueous phase, the solubility of the organic components within it is decreased, promoting their transfer into the organic phase and destabilizing the emulsion.[2]
-
Procedure:
-
Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Carefully add the saturated brine solution dropwise to the separatory funnel containing the emulsion.
-
After adding a few milliliters, gently swirl the separatory funnel. Avoid vigorous shaking.
-
Allow the mixture to stand and observe for phase separation.
-
Continue adding the brine solution in small portions until the emulsion breaks and a clear interface between the aqueous and organic layers is visible.
-
Protocol 2: pH Adjustment of the Aqueous Layer
-
Principle: Natural surfactants, such as fatty acids or alkaloids, often have ionizable functional groups. Adjusting the pH can neutralize the charge on these molecules, reducing their surfactant properties and breaking the emulsion.[4]
-
Procedure:
-
Determine the likely nature of the surfactants in your plant extract. If acidic compounds are suspected, a dilute base will be used. If basic compounds are present, a dilute acid is appropriate.
-
Prepare a dilute solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH) (e.g., 1 M).
-
Add the acid or base solution dropwise to the separatory funnel while gently swirling.
-
Monitor the pH of the aqueous layer using pH paper.
-
Continue the addition until the emulsion begins to break. Be mindful not to cause unwanted reactions with your target compound, this compound.
-
Protocol 3: Centrifugation
-
Principle: The application of centrifugal force accelerates the separation of the two immiscible phases by enhancing the effect of their density differences.[2]
-
Procedure:
-
Transfer the emulsion into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in a centrifuge.
-
Spin the tubes at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.
-
Carefully remove the tubes from the centrifuge. The two layers should now be distinct.
-
Use a pipette to carefully separate the desired layer.
-
References
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Reddit. (2014, September 26). Emulsion Problem during Extraction. Help!. Retrieved from [Link]
-
ResearchGate. (2021, August 17). A brief review on the characteristics, extraction and potential industrial applications of citronella grass (Cymbopogon nardus) and lemongrass (Cymbopogon citratus) essential oils. Retrieved from [Link]
-
MDPI. (n.d.). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. Retrieved from [Link]
Sources
Validation & Comparative
comparing insect repellent efficacy of Citronellyl Acetate and geranyl acetate
An In-Depth Comparative Guide to the Insect Repellent Efficacy of Citronellyl Acetate and Geranyl Acetate
For researchers and professionals in the fields of entomology, chemical ecology, and repellent development, the identification of effective and safe active ingredients is a primary objective. Among the vast array of plant-derived compounds, monoterpenoid esters such as this compound and geranyl acetate have garnered interest. This guide provides a detailed comparative analysis of their efficacy as insect repellents, synthesizing available experimental data, outlining evaluation methodologies, and exploring their underlying mechanisms of action.
Introduction to this compound and Geranyl Acetate
This compound and geranyl acetate are monoterpenoid esters, derived from the parent alcohols citronellol and geraniol, respectively. Both are found naturally in the essential oils of various aromatic plants and are widely used in the fragrance and flavor industries.[1][2]
-
Geranyl Acetate is a primary constituent of oils from palmarosa, geranium, and lemongrass.[2] It is recognized for its pleasant, fruity-rose aroma.
-
This compound is a key component in oils of citronella and geranium and contributes to their characteristic citrusy, floral scent.[1][3]
While their structural similarity suggests potentially comparable biological activity, their efficacy as insect repellents requires a nuanced examination based on empirical evidence.
Comparative Efficacy: A Review of the Evidence
Geranyl Acetate: Evidence from In Vivo Studies
Geranyl acetate has been evaluated in laboratory settings, demonstrating significant repellent activity against mosquitoes. Research has shown that it can provide high levels of protection, comparable to some established repellents.[4]
A key study evaluating its effect on Aedes aegypti, the yellow fever mosquito, found that geranyl acetate provided protection percentages approaching 100% at concentrations of 10% and 25%.[4] In these long-lasting assays, formulations containing geranyl acetate demonstrated a maximum protection time of three hours with 100% effectiveness.[4] Further electrophysiological studies have confirmed that geranyl acetate elicits neuronal responses in the antennae of Ae. aegypti, underscoring its activity at the sensory level.[5]
This compound: Insights from In Silico and Related Data
Direct in vivo repellency data for pure this compound is less documented. However, computational studies provide a basis for its potential efficacy. Molecular docking simulations have suggested that this compound can bind to an odorant-binding protein (OBP4) in sand flies (Lutzomyia longipalpis) with interaction patterns similar to the synthetic repellent DEET.[6] Odorant-binding proteins are crucial for transporting volatile compounds to the olfactory receptors, and this interaction implies that this compound could interfere with the insect's ability to detect host cues.[6] While this in silico evidence is promising, it is not a substitute for empirical bioassays and must be validated through in vivo testing.
Data Summary
The following table summarizes the key characteristics and available efficacy data for both compounds.
| Feature | Geranyl Acetate | This compound |
| Chemical Formula | C₁₂H₂₀O₂ | C₁₂H₂₂O₂ |
| Molar Mass | 196.29 g/mol | 198.30 g/mol |
| Natural Sources | Palmarosa, Geranium, Lemongrass, Citronella[2] | Citronella, Geranium, Rose[1][3] |
| Documented Efficacy | Up to 3 hours of 100% protection against Aedes aegypti at 10-25% concentration.[4] | Predicted binding to OBP4 in sand flies, similar to DEET (in silico).[6] |
| Known Mechanism | Interacts with olfactory receptors (e.g., AaegOR31).[7] Elicits neuronal signals in antennae.[5] | Predicted to interact with odorant-binding proteins.[6] |
Mechanism of Action: The Olfactory Interface
The repellent effect of these compounds is mediated by the insect's sophisticated olfactory system. This system relies on a cascade of proteins to detect and interpret chemical cues from the environment, guiding behaviors like host-seeking.[7][8][9] The primary mechanism of action for repellents is the disruption of this process, either by activating receptors that trigger an avoidance response or by blocking the detection of attractant molecules.[3]
Key protein families involved include:
-
Odorant Receptors (ORs): Transmembrane proteins expressed in olfactory receptor neurons that bind to specific odorants, initiating a neural signal.[9][10]
-
Ionotropic Receptors (IRs): Another class of chemosensory receptors, often involved in detecting acids and amines.[8][10]
-
Odorant-Binding Proteins (OBPs): Soluble proteins in the sensillar lymph that capture and transport hydrophobic odorants to the ORs and IRs.[4][6]
Geranyl acetate has been identified as a ligand for OR31 in Aedes aegypti (AaegOR31).[7] The activation of this or other specific receptors likely contributes to its repellent effect. The in silico evidence for this compound suggests its primary interaction may occur earlier in the pathway, at the level of the OBPs.[6]
Caption: Generalized insect olfactory signaling pathway indicating potential interaction points for repellent compounds.
Standardized Methodology for Efficacy Evaluation: The Arm-in-Cage Test
To ensure the reliability and comparability of repellent efficacy data, standardized testing protocols are essential. The Arm-in-Cage (AIC) test is an internationally accepted method for evaluating topical repellents against mosquitoes, with guidelines established by organizations such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[11][12][13]
Detailed Arm-in-Cage Protocol
This protocol provides a self-validating system for assessing a repellent's Complete Protection Time (CPT), the duration from application until the first confirmed bite.[12][14]
Objective: To determine the CPT of a topical repellent formulation under controlled laboratory conditions.
Materials:
-
Test cage (e.g., 40x40x40 cm)[12]
-
200 host-seeking, adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) that have not been blood-fed.[12][14]
-
Test repellent formulation and a control/placebo formulation (e.g., the carrier vehicle).
-
Human volunteers (protocols must be approved by a research ethics committee).[15]
-
Protective glove for the volunteer's hand.
-
Timer.
Procedure:
-
Volunteer Preparation: The volunteer washes their forearm with unscented soap, rinses thoroughly, and allows it to air dry completely. This minimizes confounding odors.
-
Repellent Application: A precise amount of the test formulation (e.g., 1.0 mL) is applied evenly over a defined area of the forearm (e.g., from wrist to elbow). The hand is covered with a protective glove.[13]
-
Acclimatization: A brief period (e.g., 30 minutes) is allowed for the repellent to dry and form a stable vapor barrier.
-
Initial Exposure: The volunteer inserts the treated forearm into the cage containing the 200 host-seeking mosquitoes for a fixed period (e.g., 3 minutes).[11][14]
-
Observation: During the exposure period, the number of mosquito landings and probes (attempted bites) is recorded. The primary endpoint is a "confirmed bite." A bite is typically confirmed if a second bite occurs within the same or the next exposure period.[12]
-
Iterative Exposures: The arm is withdrawn. The exposure process is repeated at regular intervals, typically every 30 minutes.[11][14]
-
Determining CPT: The test continues until the first confirmed bite is recorded. The CPT is the total time from the initial application of the repellent to this event.[12] A longer CPT indicates higher efficacy.
-
Control Arm: The same procedure is repeated on the other arm of the same volunteer or on a different volunteer using the control formulation to confirm mosquito biting avidity.
Causality and Trustworthiness: Using a large number of host-seeking females ensures high biting pressure, providing a rigorous challenge to the repellent.[14] The iterative exposure design mimics the gradual loss of repellent over time. The CPT metric provides a clear, quantitative, and reproducible measure of performance.[11]
Caption: Standardized workflow for the Arm-in-Cage (AIC) insect repellent efficacy test.
Formulation and Application Considerations
The practical efficacy of volatile compounds like this compound and geranyl acetate is heavily dependent on formulation. Their inherent volatility, while necessary for creating a repellent vapor shield, leads to a short duration of action if applied neat.[16][17]
Strategies to Enhance Performance:
-
Controlled Release Systems: Innovative formulation strategies such as microencapsulation and nanoemulsions can significantly improve the stability and longevity of essential oil-based repellents.[16] These systems work by entrapping the active ingredient and releasing it slowly over time, maintaining an effective vapor concentration for longer.
-
Fixatives: The addition of low-volatility substances, such as vanillin, can act as a fixative, slowing the evaporation rate of the active compounds and extending the protection time.[3]
-
Optimizing Concentration: Efficacy is dose-dependent. For DIY or experimental formulations, dilution rates of 5% to 10% are often required for a potent effect, balanced against the potential for skin irritation.[18] Oil-based carriers (e.g., jojoba oil) can improve adhesion to the skin compared to water-based sprays.[18]
Safety Profile: Both compounds are generally regarded as safe for topical use in fragrances at low concentrations.[19][20] However, like many essential oil components, they can cause skin irritation or sensitization in some individuals, particularly at the higher concentrations required for repellent activity.[21] Therefore, any formulation intended for human use must undergo rigorous dermatological safety testing.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and geranyl acetate as insect repellents. The current evidence base indicates that geranyl acetate has more substantial, direct in vivo data supporting its efficacy against mosquitoes , with studies demonstrating up to three hours of complete protection.[4] This compound shows promise based on in silico models that predict its interaction with a key protein in the insect olfactory pathway, but this requires empirical validation through standardized bioassays.[6]
For the scientific community, several key research avenues remain:
-
Direct Comparative Studies: A definitive comparison using the standardized Arm-in-Cage protocol is needed to directly measure the CPT of pure this compound versus geranyl acetate against key vector species like Aedes aegypti and Anopheles gambiae.
-
Elucidation of Molecular Targets: Further research is required to identify the specific olfactory receptors in mosquitoes that are activated or inhibited by this compound to confirm the predictions of in silico models.
-
Synergistic and Antagonistic Effects: Investigating the efficacy of these esters in combination with each other, or with their parent alcohols, could reveal synergistic effects that enhance overall repellency.
-
Advanced Formulation Development: Applying modern formulation technologies to both compounds could overcome their inherent volatility and significantly enhance their duration of protection, making them more viable alternatives to synthetic repellents.
By addressing these research gaps, a more complete understanding of the potential of this compound and geranyl acetate in the development of next-generation insect repellents can be achieved.
References
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Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service. Retrieved from [Link][11]
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Microbe Investigations. (n.d.). Arm-in-Cage Mosquito Repellent Testing Services. Retrieved from [Link][14]
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Biogents AG. (n.d.). Arm-In-Cage test. Retrieved from [Link][12]
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Moore, S. J., & Debboun, M. (2021). The arm-in-cage (AIC) test for measuring the efficacy of topical mosquito repellents under laboratory conditions. ResearchGate. Retrieved from [Link][13]
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Al-Mansoori, A., et al. (2024). Innovative formulation strategies for botanical- and essential oil-based insecticides. ResearchGate. Retrieved from [Link][16]
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Liverpool School of Tropical Medicine. (n.d.). Arm in cage test. LITE. Retrieved from [Link][15]
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Castillo, R. M., et al. (2020). Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein. Journal of Medical Entomology, 57(4), 1195-1205. Retrieved from [Link][4]
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Blissoma. (2024). Essential oil bug repellent - a DIY blend recipe and dilution rates for natural bug spray to deter insects. Retrieved from [Link][18]
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Sharma, S. R., et al. (2024). The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission. Journal of Translational Medicine, 22(1), 1-20. Retrieved from [Link][7]
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Castillo, J. S. (2019). Aedes aegypti olfactory receptors responsible for sensing acidic volatiles. ResearchGate. Retrieved from [Link][8]
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Pullmann-Lindsley, H., et al. (2024). Odorant receptors for floral- and plant-derived volatiles in the yellow fever mosquito, Aedes aegypti (Diptera: Culicidae). PLOS ONE, 19(5), e0302496. Retrieved from [Link][9]
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Liu, C., et al. (2010). Distinct Olfactory Signaling Mechanisms in the Malaria Vector Mosquito Anopheles gambiae. PLoS Biology, 8(8), e1000467. Retrieved from [Link][10]
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A Comparative In Vivo Analysis of Citronellyl Acetate's Antinociceptive Profile
A Senior Application Scientist's Guide to Validating a Novel Natural Analgesic
In the relentless pursuit of novel analgesic agents, natural products present a vast and promising frontier.[1][2][3] These compounds, honed by evolution, often possess unique mechanisms of action that can circumvent the limitations of conventional pain therapies. This guide provides an in-depth, comparative validation of the antinociceptive properties of Citronellyl Acetate (CAT), a monoterpene found in various aromatic plants.[4][5]
We will move beyond a simple recitation of data, instead focusing on the strategic rationale behind the experimental design. This document is structured to serve as a practical guide for researchers, drug development professionals, and scientists, offering a framework for the rigorous in vivo evaluation of novel analgesic candidates. We will compare CAT's performance against two gold-standard analgesics: the centrally-acting opioid, Morphine, and the peripherally-acting non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
The Rationale for a Multi-Model Approach to Pain Assessment
Pain is not a monolithic sensation; it is a complex physiological and psychological experience triggered by diverse stimuli and mediated by distinct neural pathways.[6] Therefore, a robust validation of any potential analgesic requires a multi-pronged approach using several in vivo models, each designed to probe a specific facet of nociception. Our investigation hinges on three well-established rodent models:
-
Acetic Acid-Induced Writhing Test: This model assesses visceral pain, which is pain originating from internal organs. The intraperitoneal injection of acetic acid induces inflammation and irritation, causing characteristic abdominal constrictions or "writhes."[7][8] It is particularly sensitive to peripherally acting analgesics.[7][9]
-
Formalin Test: This is a more complex model that distinguishes between two phases of pain. The initial, acute phase (Phase 1) is a neurogenic pain caused by the direct stimulation of nociceptors.[10] The subsequent tonic phase (Phase 2) is driven by inflammatory processes.[10][11] This biphasic nature allows for the differentiation of compounds that target acute nociception versus those that combat inflammatory pain.[10]
-
Hot Plate Test: This assay measures the response to a thermal stimulus and is a classic test for centrally-mediated analgesia.[12][13] The latency to a pain response (e.g., paw licking or jumping) reflects the efficacy of analgesics that act on supraspinal pathways, which are pathways in the brain and brainstem.[12]
By employing these three distinct models, we can construct a comprehensive pharmacological profile of this compound, comparing its efficacy in visceral, inflammatory, and centrally-mediated pain pathways against established drugs.
Experimental Protocols: A Self-Validating System
The trustworthiness of any biological data is founded upon the rigor of the experimental protocol. The following methodologies are detailed to ensure reproducibility and internal validity.
Acetic Acid-Induced Writhing Test
This protocol is designed to quantify visceral nociception by counting abdominal writhes, a direct behavioral manifestation of pain.[14]
Methodology:
-
Animal Acclimatization: Male Swiss mice (20-30g) are acclimatized to the laboratory environment for at least 60 minutes before testing.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group).
-
Absorption Period: A period of 40-60 minutes is allowed for the absorption of the administered compounds.[14][16]
-
Induction of Nociception: Each mouse is injected intraperitoneally (i.p.) with 0.6-1% acetic acid solution (10 mL/kg body weight).[7][15]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal constriction and hind limb stretching) is counted for a 10-15 minute period.[7][14][16]
-
Data Analysis: The percentage of antinociceptive activity is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] * 100.
Formalin Test
This protocol captures the biphasic pain response to formalin, enabling the assessment of both neurogenic and inflammatory pain mechanisms.
Methodology:
-
Animal Acclimatization & Administration: As described in section 2.1. The centrally acting opioid, Morphine (5 mg/kg, i.p.), serves as a positive control, as it is effective in both phases.[10][17]
-
Induction of Nociception: 20 µL of a 1-2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw of each mouse.[11][18]
-
Observation: The animal is immediately placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases:
-
Data Analysis: The total time spent licking in each phase is compared between the treated and control groups.
Hot Plate Test
This protocol evaluates the central analgesic activity by measuring the reaction time to a thermal stimulus.
Methodology:
-
Apparatus & Acclimatization: A hot plate apparatus is maintained at a constant temperature of 55 ± 1°C.[12][13][21] Mice are acclimatized to the testing room for at least 60 minutes.
-
Baseline Measurement: Before drug administration, each mouse is placed on the hot plate, and the baseline latency to exhibit a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (typically 30 seconds) is established to prevent tissue damage.[12][22]
-
Administration: Animals are treated with the vehicle, Morphine (as a positive control), or this compound as previously described.
-
Post-Treatment Measurement: The reaction latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: The increase in latency time is calculated and compared with the baseline and vehicle control groups.
Comparative Efficacy Analysis: this compound vs. Standard Analgesics
The data synthesized from these models allows for a direct comparison of CAT's efficacy against standard analgesics.
| Compound | Model | Dose (mg/kg) | Route | Efficacy Metric | Result | Reference |
| This compound | Acetic Acid Writhing | 100 | p.o. | % Inhibition | ~80% | [15] |
| 200 | p.o. | % Inhibition | ~86% | [15] | ||
| Diclofenac Sodium | Acetic Acid Writhing | 10 | p.o. | % Inhibition | Significant (Standard) | [14] |
| This compound | Formalin (Phase 1) | 100-200 | p.o. | % Inhibition | Significant | [4][23] |
| Formalin (Phase 2) | 100-200 | p.o. | % Inhibition | Significant | [4][23] | |
| Morphine | Formalin (Both Phases) | 5 | i.p. | % Inhibition | Significant (Standard) | [10][19] |
| This compound | Hot Plate | 100-200 | p.o. | Latency Increase | No significant effect | [15] |
| Morphine | Hot Plate | 5-10 | s.c./i.p. | Latency Increase | Significant (Standard) | [19][24] |
Interpretation of Results:
-
Visceral and Inflammatory Pain: this compound demonstrates potent, dose-dependent antinociceptive activity in the acetic acid writhing and formalin tests.[4][15] Its efficacy at 100-200 mg/kg in the writhing test is robust.[15] Crucially, its activity in both phases of the formalin test suggests it can modulate both acute neurogenic pain and subsequent inflammatory pain.[4][23]
-
Central Thermal Pain: Unlike Morphine, this compound did not show a significant effect in the hot plate test.[15] This is a critical finding, suggesting that CAT's primary mechanism of action is likely not mediated through the same central, supraspinal opioid pathways as morphine. This differentiates it from typical opioid analgesics and may indicate a more favorable side-effect profile, particularly concerning sedation and addiction potential.
Mechanistic Insights: A Novel Pathway
The true value of a novel compound lies in its mechanism of action. While opioids target opioid receptors and NSAIDs inhibit cyclooxygenase (COX) enzymes, this compound appears to operate through a different, and arguably more nuanced, pathway.
Research indicates that CAT's antinociceptive effects are mediated, at least in part, by modulating Transient Receptor Potential (TRP) and Acid-Sensing Ion Channels (ASIC).[4][23] Specifically, its mechanism involves:
-
TRPV1 (Capsaicin Receptor): This channel is a key integrator of noxious heat and inflammatory signals.[25][26][27]
-
TRPM8 (Menthol Receptor): Involved in sensing cold stimuli.
-
ASIC (Acid-Sensing Ion Channels): Activated by decreases in extracellular pH, a common feature of inflammation and tissue injury.
Furthermore, the signaling cascade involves Protein Kinase C (PKC) and Protein Kinase A (PKA), which are crucial downstream modulators of these channels.[4][23]
This mechanism, distinct from opioids and NSAIDs, positions this compound as a compelling candidate for treating pain states where TRP and ASIC channel dysregulation is a key factor.
A Validated Experimental Workflow
To ensure the integrity of the findings, a systematic and blinded experimental workflow is paramount.
Conclusion and Future Directions
The comprehensive in vivo validation demonstrates that this compound is a potent antinociceptive agent with a clear dose-dependent effect against chemically-induced visceral and inflammatory pain. Its lack of efficacy in the hot plate model, combined with evidence of TRP and ASIC channel modulation, strongly suggests a mechanism of action that is distinct from traditional opioid analgesics.
This profile makes this compound a particularly attractive candidate for further development. Its efficacy in inflammatory models suggests potential applications in chronic inflammatory pain conditions. Future research should focus on elucidating the precise molecular interactions with its channel targets, exploring its efficacy in neuropathic pain models, and conducting comprehensive pharmacokinetic and toxicological studies to establish a complete preclinical safety and efficacy profile.
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A Comparative Analysis of the Bioactivities of Citronellyl Acetate and Citronellol for Researchers and Drug Development Professionals
In the realm of natural compounds with therapeutic potential, the monoterpenoids citronellyl acetate and its parent alcohol, citronellol, have garnered significant attention. Both are fragrant constituents of essential oils from plants like citronella and rose, and they possess a spectrum of promising biological activities. This guide provides a comprehensive, objective comparison of their bioactivities, supported by available experimental data, to assist researchers and drug development professionals in their exploration of these molecules.
Introduction to this compound and Citronellol: A Structural and Physicochemical Overview
Citronellol (3,7-dimethyl-6-octen-1-ol) is a naturally occurring acyclic monoterpenoid alcohol. Its chemical structure features a hydroxyl group, which is a key determinant of its biological activity and physicochemical properties. This compound is the acetate ester of citronellol, formed by the esterification of citronellol with acetic acid.[1] This structural difference, the presence of an ester group in place of a hydroxyl group, significantly influences their polarity, volatility, and, consequently, their interactions with biological systems.
| Property | Citronellol | This compound |
| Chemical Formula | C₁₀H₂₀O | C₁₂H₂₂O₂ |
| Molar Mass | 156.27 g/mol | 198.30 g/mol |
| Functional Group | Alcohol (-OH) | Ester (-OCOCH₃) |
| General Characteristics | Floral, rose-like scent | Fruity, floral, slightly rosy scent |
Comparative Bioactivity Landscape
While both compounds exhibit a range of similar bioactivities, their potencies can differ. It is crucial to note that direct, head-to-head comparative studies are limited in the existing literature. This guide, therefore, presents the available data for each compound to facilitate a side-by-side evaluation.
Antimicrobial Activity
Both citronellol and this compound are known to possess antimicrobial properties against a range of pathogens. Their lipophilic nature allows them to interact with the cell membranes of microorganisms, leading to disruption of membrane integrity and function.[2]
Citronellol has demonstrated notable antibacterial and antifungal effects. For instance, it has been shown to be effective against both Escherichia coli and Staphylococcus aureus.[3][4] The mechanism of action is believed to involve the disruption of the bacterial membrane, leading to increased permeability and leakage of intracellular components.[3][4]
This compound also exhibits antimicrobial activity, though quantitative comparative data with citronellol is scarce. Its mechanism is likely similar, involving the perturbation of the microbial cell membrane.[2] One study on the degradation of these compounds by Pseudomonas mendocina showed that the bacterium could efficiently degrade both, suggesting an interaction with microbial metabolic pathways.[1]
Experimental Data Summary: Antimicrobial Activity
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Citronellol | Escherichia coli | 5 | [3] |
| Citronellol | Staphylococcus aureus | 375 | [3] |
| Citronellal (related compound) | Escherichia coli | 37.5 mg/mL | [5] |
| Citronellal (related compound) | Staphylococcus aureus | 18.8 mg/mL | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of both compounds are a significant area of research. They appear to modulate key inflammatory pathways, offering potential for the development of novel anti-inflammatory agents.
Citronellol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated its ability to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6][7] Furthermore, citronellol has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8][9][10]
This compound is also recognized for its anti-inflammatory potential. While detailed mechanistic studies are less common than for citronellol, its presence in essential oils with known anti-inflammatory effects suggests its contribution to this activity. The ester functional group may influence its absorption and metabolism, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to citronellol.
Experimental Data Summary: Anti-inflammatory Activity
| Compound | Assay | IC₅₀ | Reference |
| Citronellol | Inhibition of paw edema (in vivo) | - | [11] |
| Citronellol | Inhibition of NO production (in vitro) | - | [12] |
| Citronellol | Inhibition of TNF-α (in vivo) | - | [12] |
Note: Specific IC₅₀ values for direct comparison were not consistently reported across studies.
Antioxidant Activity
The ability to counteract oxidative stress is another important bioactivity of these monoterpenoids. They can scavenge free radicals and protect cells from oxidative damage.
Citronellol has been reported to possess antioxidant properties. Theoretical studies suggest that its antioxidant activity is related to its ability to donate a hydrogen atom from its hydroxyl group.[13] In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have confirmed its antioxidant potential, with one study reporting an IC₅₀ value of 82.43 µg/ml.[11][14][15]
This compound , as an ester, lacks the free hydroxyl group of citronellol, which may impact its hydrogen-donating ability. However, some studies suggest that esters like this compound do contribute to the overall antioxidant capacity of essential oils.[16] The mechanism might involve other aspects of its chemical structure or potential synergistic effects with other compounds.
Experimental Data Summary: Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µg/mL) | Reference |
| Citronellol | 82.43 | [11][14][15] |
| Ascorbic Acid (Standard) | 29.89 | [11][14] |
Note: A direct IC₅₀ value for this compound from a comparable DPPH assay was not found in the reviewed literature.
Insecticidal and Repellent Activity
Both citronellol and this compound are well-known for their insect-repellent properties, particularly against mosquitoes.
Citronellol is a major component of citronella oil, a widely used natural insect repellent.[17] Its vapor is believed to interact with the olfactory receptors of insects, creating a repellent effect.
This compound also contributes to the repellent properties of essential oils. Its fruity scent may play a role in masking the kairomones that attract insects to humans. While effective, natural repellents like these often have a shorter duration of action compared to synthetic compounds like DEET due to their higher volatility.[18][19]
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and enable comparative analysis, standardized experimental protocols are essential. Below are detailed methodologies for key bioassays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Prepare a stock solution of this compound or citronellol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.
-
Incubation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer. Prepare a solution of the substrate, arachidonic acid.
-
Incubation with Test Compound: In a reaction vessel, pre-incubate the COX-2 enzyme with various concentrations of this compound or citronellol (or a vehicle control) for a specified time at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Calculation of Inhibition: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or citronellol) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value. The percentage of scavenging is calculated as: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Mechanisms of Action: A Comparative Perspective
The structural difference between the alcohol (citronellol) and the ester (this compound) likely leads to variations in their mechanisms of action.
Antimicrobial Mechanism
The primary mechanism for both compounds is the disruption of the microbial cell membrane. The hydroxyl group of citronellol can form hydrogen bonds, potentially interacting with membrane proteins and phospholipids, leading to increased membrane fluidity and permeability. This compound , being more lipophilic, may partition more readily into the lipid bilayer, causing a different type of membrane disruption.
Signaling Pathway: General Antimicrobial Action of Monoterpenoids
Caption: General mechanism of antimicrobial action of monoterpenoids.
Anti-inflammatory Mechanism
Citronellol has been shown to inhibit the NF-κB signaling pathway.[8] This pathway is central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, citronellol can reduce the production of inflammatory mediators like TNF-α, IL-6, and COX-2. The mechanism for This compound is less defined but is presumed to also involve modulation of inflammatory pathways.
Signaling Pathway: Inhibition of NF-κB by Citronellol
Caption: Inhibition of the NF-κB signaling pathway by citronellol.
Conclusion and Future Directions
Both this compound and citronellol are promising natural compounds with a range of valuable bioactivities. Citronellol, being more extensively studied, has well-documented antimicrobial, anti-inflammatory, and antioxidant properties with established mechanisms of action. This compound shares these activities, though it is less characterized.
The key takeaway for researchers is the significant potential of both molecules. However, the lack of direct comparative studies is a notable gap in the literature. Future research should focus on head-to-head comparisons of these compounds in standardized bioassays to definitively elucidate their relative potencies. Such studies will be invaluable for guiding the selection and development of these monoterpenoids for pharmaceutical and other applications. Further investigation into the metabolism of this compound and its potential conversion to citronellol in vivo is also warranted to fully understand its pharmacological profile.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Citronellyl Acetate in Immunoassays
Abstract
Immunoassays are foundational tools in research and diagnostics, prized for their specificity and sensitivity. However, their reliability can be compromised by interfering substances that lead to erroneous results.[1] Small molecules, such as the common fragrance ingredient Citronellyl Acetate, represent a potential source of interference through cross-reactivity, where the molecule is mistakenly recognized by the assay's antibodies.[1][2] This guide provides an in-depth comparison of immunoassay formats, explains the underlying mechanisms of small molecule interference, and delivers actionable protocols for researchers to identify and mitigate the cross-reactivity of this compound and its structural analogs. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity and accuracy of their immunoassay data.
Introduction: The Challenge of Small Molecule Interference
This compound (C₁₂H₂₂O₂) is a monoterpenoid and acetate ester of citronellol, widely used in cosmetics, personal care products, and as a flavoring agent.[3] Its prevalence in consumer products and laboratory environments (e.g., scented soaps, cleaning agents) creates a potential pathway for sample contamination.
In the context of an immunoassay, specificity is paramount.[4] The assay's antibodies are designed to bind exclusively to a target analyte. Cross-reactivity occurs when these antibodies bind to non-target molecules that share structural similarities with the intended analyte.[2][4] This is a well-documented issue for structurally similar drugs, metabolites, and endogenous molecules, often leading to false-positive results or an overestimation of the analyte's concentration.[1][2][5] For a small, relatively non-polar molecule like this compound, this interference can be particularly problematic in assays designed to detect other small molecule analytes, such as hormones or therapeutic drugs.[2][6]
The core challenge lies in the structural similarity between the interfering compound and the target analyte. An antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile (epitope) on the antigen. If a small molecule like this compound mimics a portion of this epitope, it can occupy the binding site and generate a signal, or compete with the actual analyte, reducing the signal.[2]
Mechanistic Insight: How this compound Can Cause Cross-Reactivity
The potential for this compound to interfere in an immunoassay is fundamentally linked to its molecular structure and the principles of antibody-antigen recognition.
-
Structural Similarity: this compound is a 12-carbon ester with a terminal double bond and a branched methyl group.[3] Its cross-reactivity potential is highest in immunoassays targeting other small hydrophobic molecules, such as certain steroids, lipids, or small-molecule drugs that may present a similar aliphatic backbone or ester functional group to the antibody.
-
Hapten-Carrier Principle: Small molecules like this compound are typically not immunogenic on their own. For an immunoassay to be developed for a similar small molecule (a hapten), it must first be conjugated to a larger carrier protein (e.g., BSA, KLH) to elicit an antibody response.[7] The resulting antibodies will recognize the hapten. If this compound resembles this hapten, it can cross-react.[7]
-
Assay Format Dependence: The format of the immunoassay significantly influences its susceptibility to interference. Competitive immunoassays, commonly used for small molecules, are particularly vulnerable. In this format, a labeled version of the analyte competes with the analyte in the sample for a limited number of antibody binding sites. An interfering compound that binds to the antibody will displace the labeled analyte, leading to a change in signal that is incorrectly interpreted as the presence of the target analyte.
Below is a diagram illustrating the mechanism of interference in a competitive immunoassay.
Caption: Mechanism of small molecule interference in a competitive immunoassay.
Comparative Analysis: Immunoassay Formats and Susceptibility
Not all immunoassay formats are equally susceptible to interference from small molecules. Understanding these differences is critical for assay selection and data interpretation.
| Immunoassay Format | Principle of Detection | Susceptibility to Small Molecule Interference | Rationale |
| Competitive ELISA | Signal is inversely proportional to the amount of analyte in the sample. Unlabeled analyte (sample) competes with a labeled analyte (reagent) for a limited number of capture antibody sites. | High | This format is common for small molecules.[2] An interfering compound that mimics the analyte can compete with the labeled analyte, leading directly to a false signal. |
| Sandwich ELISA | Signal is directly proportional to the amount of analyte. The analyte is "sandwiched" between two antibodies (capture and detection), both of which must bind to it. | Low | This format requires the analyte to have at least two distinct binding sites (epitopes).[8] Small molecules like this compound are generally too small to be bound by two antibodies simultaneously, making this format robust against such interference. |
| Lateral Flow Immunoassay (LFIA) | Typically uses a competitive or sandwich format on a nitrocellulose membrane. | Variable | Susceptibility depends on the format. Competitive LFIAs used for small molecule detection (e.g., drugs of abuse tests) are highly susceptible. Sandwich LFIAs are less so. |
| Homogeneous Proximity Assays (e.g., FRET, HTRF) | Signal is generated when donor and acceptor fluorophores are brought into proximity by a binding event. | Moderate to High | These assays are prone to compound-mediated interferences, including signal quenching or autofluorescence from the interfering compound itself, which can be independent of antibody binding.[9][10][11] |
Experimental Protocol: Validating Specificity and Assessing Cross-Reactivity
To ensure the trustworthiness of an assay, its specificity must be rigorously validated.[12][13] The following protocol outlines a systematic approach to test for this compound cross-reactivity in a competitive ELISA format. This protocol is designed as a self-validating system.
Objective: To determine the percentage cross-reactivity of this compound and its structural analogs relative to the target analyte.
Materials:
-
ELISA plate pre-coated with the specific capture antibody.
-
Target analyte standard of known concentration.
-
This compound (high purity).
-
Structural analogs (e.g., Citronellol, Geranyl Acetate).
-
Enzyme-conjugated analyte (e.g., HRP-analyte).
-
Assay buffer/diluent.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Workflow Diagram:
Caption: Workflow for assessing immunoassay cross-reactivity.
Step-by-Step Methodology:
-
Preparation of Standard and Interferent Curves:
-
Analyte Standard Curve: Prepare a serial dilution of the target analyte in assay buffer to create a standard curve. The range should span the expected dynamic range of the assay.
-
Interferent Curves: Prepare wide-range serial dilutions of this compound and its analogs (e.g., Citronellol, Geranyl Acetate) in the same assay buffer. The concentration range should be significantly higher than the analyte's to effectively assess low-affinity interactions.
-
-
Assay Procedure (based on a typical competitive ELISA): [8][14][15][16]
-
Add 50 µL of each standard, interferent dilution, and control (buffer only) to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated analyte to every well.
-
Cover the plate and incubate for 1-2 hours at room temperature or 37°C, allowing for competitive binding.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Plot the standard curve (OD vs. log[Analyte Concentration]) and determine the IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Similarly, plot the inhibition curve for this compound and each analog to determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Interfering Compound) x 100
-
Hypothetical Experimental Data
The following table presents hypothetical data from a cross-reactivity study of an immunoassay for a small molecule drug (Analyte X).
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Analyte X (Target) | 15 | 100% | Reference |
| This compound | 45,000 | 0.033% | Very low cross-reactivity. Unlikely to interfere at typical contamination levels. |
| Citronellol | 90,000 | 0.017% | Negligible cross-reactivity. The free hydroxyl group reduces binding affinity compared to the acetate ester. |
| Geranyl Acetate | 25,000 | 0.060% | Low, but higher than this compound. The additional double bond slightly alters the conformation, potentially increasing affinity. |
| Unrelated Fragrance (Limonene) | >200,000 | <0.0075% | No significant cross-reactivity. Confirms specificity of interference. |
Expert Interpretation: A cross-reactivity value below 0.1% is generally considered low and unlikely to cause significant interference in most applications.[5] However, for high-stakes diagnostic or forensic assays, even minimal cross-reactivity must be characterized and understood.[17] The causality behind these hypothetical results lies in subtle structural differences. The antibody, being highly specific to Analyte X, only weakly recognizes the general shape of the fragrance molecules.
Mitigation Strategies
If significant cross-reactivity is detected, researchers can employ several strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a level below which it affects the assay, though this may also reduce the concentration of the target analyte below the limit of detection.[4]
-
Assay Re-development: The most robust solution is to use more specific antibodies.[4] This may involve screening different monoclonal antibodies or developing new polyclonal antibodies against a more unique epitope of the target analyte.
-
Sample Pre-treatment: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering hydrophobic compounds like this compound before running the immunoassay.
-
Use an Alternative Assay Format: If using a competitive assay, switching to a sandwich assay (if possible for the analyte) can eliminate the interference.
-
Confirmation with an Orthogonal Method: All positive results from an immunoassay suspected of interference should be confirmed using a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which relies on a different principle of separation and detection.[5][9]
Conclusion
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Park, J. W., Rhee, K. H., & Park, B. K. (1986). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of Immunological Methods, 88(1), 37-44. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Citronellyl Acetate: Chemical versus Enzymatic Routes
In the pursuit of synthesizing high-quality citronellyl acetate, a valuable fragrance and flavor compound, researchers and manufacturers are often at a crossroads between traditional chemical methods and modern enzymatic approaches. This guide provides an in-depth, objective comparison of these two synthetic strategies, grounded in experimental data and established scientific principles. We will explore the nuances of reaction mechanisms, operational parameters, yield efficiencies, and the overall environmental and economic implications of each route, empowering you to make an informed decision for your specific application.
Introduction: The Quest for a Superior Synthesis
This compound, with its characteristic fruity and floral aroma, is a key component in the cosmetic, food, and pharmaceutical industries. While traditionally produced through chemical esterification, the increasing demand for natural and sustainably produced ingredients has propelled the development of enzymatic synthesis as a compelling alternative.[1][2] This guide will dissect the core differences between these methodologies, offering a comprehensive analysis for drug development professionals, researchers, and scientists.
At a Glance: Key Performance Indicators
| Feature | Chemical Synthesis (Acid Catalysis) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄), Lewis acids (e.g., SnCl₂), or solid acids (e.g., Zeolites)[3][4][5] | Lipases (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase)[6][7][8] |
| Reaction Temperature | High (often >100°C)[3] | Mild (typically 30-70°C)[6][7][9] |
| Reaction Time | Variable, can be rapid but often requires several hours[3] | Can range from a few hours to over 72 hours, depending on the enzyme and conditions[1][6][9] |
| Reported Yield | Generally high, but can be limited by equilibrium; reported yields around 74%[3] | Highly variable, with optimized processes achieving >99% conversion[2][6][8][9] |
| Downstream Processing | Complex: requires neutralization of acid catalyst, extensive washing, and distillation[2] | Simpler: catalyst can often be removed by filtration, followed by solvent evaporation[10] |
| Environmental Impact | Generates corrosive and hazardous acid waste, higher energy consumption[2][11] | Considered a "green" process with a biodegradable catalyst and less waste generation[2][11][12] |
| Catalyst Reusability | Generally not reusable | High reusability, with some enzymes being used for over 20 cycles[13][14] |
| Product Purity | By-products can form at high temperatures, affecting the final aroma profile[2] | High specificity of enzymes leads to higher purity and a cleaner scent profile[1][15] |
Chemical Synthesis: The Conventional Workhorse
The traditional approach to synthesizing this compound is through Fischer-Speier esterification, which involves the reaction of citronellol with an acyl donor, typically acetic acid or acetic anhydride, in the presence of a strong acid catalyst.[5]
Reaction Mechanism
The mechanism involves the protonation of the carbonyl oxygen of the acetic acid by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of citronellol. A subsequent series of proton transfers and the elimination of a water molecule yield the desired ester.
Experimental Protocol: Zeolite-Catalyzed Esterification
This protocol is based on the esterification of a rhodinol fraction (a mixture of citronellol and geraniol) with acetic anhydride using a zeolite catalyst.[3]
Materials:
-
Rhodinol fraction (containing citronellol)
-
Acetic anhydride
-
Zeolite catalyst
-
Distilled water
-
n-hexane (for GC-MS analysis)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a 20 mL round-bottom flask, add 10 mL of the rhodinol fraction, 2.92 mL of acetic anhydride, and 0.14 g of zeolite catalyst.[3]
-
Heat the mixture to 130°C with continuous stirring for 1 hour.[3]
-
After the reaction, cool the mixture and separate the catalyst by filtration.[3]
-
Wash the resulting organic liquid repeatedly with distilled water in a separatory funnel until the pH of the aqueous phase is neutral (pH 7).[3]
-
Separate the organic phase containing the this compound.
-
Analyze the product composition and yield using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Causality Behind Experimental Choices:
-
Acetic Anhydride: Acetic anhydride is often used as it is more reactive than acetic acid and drives the reaction to completion by reacting with the water produced, thus shifting the equilibrium.
-
Zeolite Catalyst: Zeolites are solid acid catalysts that can offer advantages in terms of separation and potential reusability over homogeneous mineral acids.[3]
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy of the reaction in the presence of a solid catalyst and to facilitate the removal of by-products.[3]
Diagram of Chemical Synthesis Workflow
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A Senior Application Scientist's Guide to the Robust Quantification of Citronellyl Acetate: A Comparative Validation of GC-MS and HPLC Methods
For researchers, scientists, and professionals in the pharmaceutical and cosmetic industries, the accurate quantification of fragrance components like citronellyl acetate is paramount for quality control, formulation development, and ensuring product safety and efficacy. This guide provides an in-depth, technically-focused comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against a competitive analytical technique, High-Performance Liquid Chromatography (HPLC). The insights and experimental data presented herein are designed to empower you to make informed decisions when selecting the most appropriate analytical methodology for your specific needs.
This compound, a key fragrance and flavor compound, requires precise and reliable quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an intuitive choice for this compound.[2][3][4] Its high chromatographic resolution coupled with the specificity of mass spectrometric detection provides a powerful tool for analysis within complex matrices. However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly when considering the analysis of less volatile or thermally labile compounds that may be present in the same formulation.[2][4][5] This guide will dissect the validation of a GC-MS method for this compound quantification, following the stringent guidelines of the International Council for Harmonisation (ICH), and compare its performance characteristics with those of a validated HPLC method.
The Bedrock of Reliable Analysis: Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] For the quantification of this compound, this means the method must be proven to be accurate, precise, specific, and robust over a specified concentration range. The validation parameters discussed in this guide are in accordance with the ICH Q2(R1) guidelines, which provide a comprehensive framework for analytical method validation.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the quintessential technique for the analysis of volatile compounds like this compound due to its exceptional sensitivity and selectivity.[4] The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a chromatographic column. The mass spectrometer then detects and identifies the individual components based on their mass-to-charge ratio, providing a high degree of confidence in the results.[7]
A Validated GC-MS Method for this compound Quantification
The following protocol outlines a validated GC-MS method for the quantification of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
1. Sample Preparation:
-
Rationale: To ensure the sample is in a suitable solvent and concentration for GC-MS analysis and to minimize matrix effects.
-
Procedure:
-
Accurately weigh approximately 100 mg of the sample (e.g., essential oil, cosmetic cream) into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., Tetradecane) of a known concentration. The internal standard is crucial for correcting variations in injection volume and instrument response.
-
Dilute to volume with a volatile solvent such as hexane or ethyl acetate.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The selected parameters are optimized for the separation and detection of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent separation of a wide range of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert gas that provides good chromatographic efficiency.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes. This allows for the efficient transfer of all components onto the column.
-
Ramp to 150°C at a rate of 5°C/min. This gradient ensures the separation of this compound from other components with different boiling points.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes. This final ramp and hold cleans the column of any high-boiling point residues.
-
-
Injector Temperature: 250°C. This temperature ensures the rapid and complete vaporization of the sample.
-
Injection Volume: 1 µL in splitless mode. Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound (e.g., m/z 43, 69, 81).
-
Visualizing the GC-MS Workflow
Caption: Workflow for the quantification of this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC): A Powerful Alternative
While GC-MS is the go-to for volatile compounds, HPLC offers a robust alternative, especially for formulations containing both volatile and non-volatile components.[5] HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[7] For a compound like this compound, which lacks a strong chromophore, a UV detector may offer limited sensitivity, making HPLC coupled with a mass spectrometer (LC-MS) a more suitable choice for achieving comparable sensitivity to GC-MS. However, for the purpose of this comparison, we will consider a validated HPLC-UV method, as it represents a more commonly available and cost-effective alternative.
A Validated HPLC-UV Method for this compound Quantification
The following protocol is based on established methods for the analysis of fragrance allergens and related compounds.
1. Sample Preparation:
-
Rationale: To ensure the sample is dissolved in a solvent compatible with the HPLC mobile phase and to remove any particulate matter that could damage the column.
-
Procedure:
-
Accurately weigh approximately 200 mg of the sample into a 10 mL volumetric flask.
-
Add a suitable internal standard of a known concentration.
-
Dilute to volume with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions:
-
Rationale: The selected parameters are optimized for the separation of this compound from other matrix components.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are versatile and provide good retention for moderately non-polar compounds like this compound.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The high organic content is necessary to elute the relatively non-polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary, which can lead to interference from other compounds.
-
Injection Volume: 10 µL.
-
Visualizing the HPLC-UV Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
Head-to-Head Comparison: Performance Characteristics
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity/Selectivity | High (Mass spectral identification provides unambiguous peak identification) | Moderate (Risk of co-elution with other UV-absorbing compounds) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~1.5 µg/mL |
| Robustness | Generally robust to minor changes in flow rate and temperature | Sensitive to changes in mobile phase composition and pH |
Table 2: Detailed Breakdown of Validation Parameters
| Validation Parameter | GC-MS | HPLC-UV | Causality and Insights |
| Specificity | Excellent | Good | The mass spectrometer in GC-MS acts as a highly specific detector, providing a "fingerprint" of the molecule. HPLC-UV relies on retention time and UV absorbance, which can be less specific. |
| Linearity | Excellent | Very Good | Both techniques can provide a linear response over a defined range. The wider dynamic range of MS detectors can sometimes lead to a slightly better linearity for GC-MS. |
| Accuracy | Excellent | Good | The high selectivity of GC-MS reduces the likelihood of interference, leading to more accurate results. |
| Precision | Excellent | Good | Modern autosamplers for both techniques provide excellent injection precision. The higher signal-to-noise ratio in GC-MS can contribute to better precision at lower concentrations. |
| LOD/LOQ | Significantly Lower | Higher | The sensitivity of the mass spectrometer, especially in SIM mode, is inherently greater than that of a UV detector for a weakly absorbing compound like this compound. |
The Deciding Factors: Which Method is Right for You?
The choice between GC-MS and HPLC for the quantification of this compound is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific requirements of your analysis.
Choose GC-MS when:
-
High sensitivity and specificity are paramount: If you need to quantify trace levels of this compound or if your sample matrix is complex with many potentially interfering compounds, the selectivity of mass spectrometry is a significant advantage.[4][7]
-
The primary analytes of interest are volatile: GC is inherently designed for volatile compounds and often provides better resolution and faster analysis times for these analytes.[5]
-
Confirmation of identity is crucial: The mass spectrum provides structural information that can be used to definitively identify the analyte.
Consider HPLC when:
-
Simultaneous analysis of volatile and non-volatile compounds is required: If your formulation contains a mix of compounds with a wide range of volatilities, HPLC offers a more universal approach.
-
Thermal degradation is a concern: Although this compound is relatively stable, other components in your sample may be thermally labile, making the ambient temperature conditions of HPLC a better choice.[5]
-
Cost and accessibility are major factors: HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.
A Self-Validating System: The Importance of Cross-Validation
For the utmost confidence in your analytical data, a cross-validation approach is highly recommended. This involves analyzing the same set of samples using both a validated GC-MS method and a validated HPLC method. Concordance between the results from these two orthogonal techniques provides a powerful demonstration of the accuracy and reliability of your quantification.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The GC-MS method, with its inherent sensitivity and specificity, stands out as the superior choice for dedicated volatile compound analysis, especially when low detection limits are required. However, HPLC provides a versatile and robust alternative, particularly in a multi-analyte environment that includes non-volatile compounds.
As a Senior Application Scientist, my recommendation is to base your decision on a thorough risk assessment of your analytical needs. For routine quality control of this compound in a well-characterized matrix, a validated HPLC-UV method may be sufficient. For more demanding applications, such as trace impurity analysis or in the presence of complex interferences, the validated GC-MS method is the more prudent and scientifically sound choice. Ultimately, the implementation of a robustly validated method, regardless of the technique, is the cornerstone of generating trustworthy and defensible analytical data.
References
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SciSpace. (n.d.). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. [Link]
-
Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research, 8(1), 33-45. [Link]
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Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. [Link]
-
An, J.-C. (2014). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. ResearchGate. [Link]
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Jerković, I., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(15), 4467. [Link]
-
Lu, C.-H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 756-768. [Link]
-
Gul, W., et al. (2017). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 83(12/13), 1024-1031. [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
Restek. (2016). Can HPLC-UV Be Used For Terpenes Analysis In Cannabis?. [Link]
-
Waters. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Boopathi, M., et al. (2024). A COMPARISON BETWEEN HPLC AND GC-MS: ANALYSIS OF PLANT VOLATILE AND NON-VOLATILE COMPOUNDS. ResearchGate. [Link]
-
Anitas, Ö., & Göncü, S. (2021). Comparison of different extraction solvents used in GC-MS analysis for detectingvolatile odor compounds in heat cow sweat. Turkish Journal of Veterinary and Animal Sciences, 45(3), 411-418. [Link]
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A Comparative Guide to the Enantioselective Bioactivity of (R)- and (S)-Citronellyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chirality in a Common Monoterpene Ester
Citronellyl acetate, a monoterpene ester, is a widely recognized constituent of essential oils from plants such as citronella, rose, and geranium.[1][2] It is extensively utilized in the fragrance and flavor industries and is noted for its potential biological activities, including antinociceptive, pro-apoptotic, antimicrobial, and insect-repelling effects.[3] The molecule possesses a chiral center at the C-3 position, giving rise to two stereoisomers: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. This structural difference, a mere mirror image, can lead to significant variations in how each enantiomer interacts with chiral biological systems such as receptors and enzymes. Understanding this enantioselectivity is paramount for targeted drug development and the formulation of effective bioactive products.
This guide provides a comprehensive comparison of the known and potential bioactivities of (R)- and (S)-citronellyl acetate, supported by available experimental data. It further outlines detailed methodologies for the chiral separation and bioactivity assessment of these enantiomers, offering a framework for future research in this area.
Comparative Bioactivity of (R)- and (S)-Citronellyl Acetate
The biological activities of chiral molecules can differ significantly, as the "inactive" enantiomer is not necessarily inert and can sometimes contribute to side effects or even antagonize the active form.[1] While comprehensive comparative data for this compound enantiomers remains sparse, existing studies in olfaction, spasmolytic activity, and antifungal effects provide clear evidence of enantioselectivity.
Olfactory Perception: A Tale of Two Scents
The most well-documented enantioselective bioactivity of this compound is in the realm of olfaction. The distinct spatial arrangement of the enantiomers leads to differential activation of olfactory receptors, resulting in discernibly different scents.
-
(R)-(+)-Citronellyl Acetate: Generally characterized by a fresh, fruity, and rosy aroma.[4] One source specifies the scent as a fresh citrus lime odor with a dirty aldehyde note.[5]
-
(S)-(-)-Citronellyl Acetate: Described as having a more aldehydic, dirty, and lemony fragrance.[4]
This divergence underscores a fundamental principle of enantioselectivity: the precise three-dimensional structure of a molecule dictates its interaction with biological receptors.
Spasmolytic Activity: A Case of Synergy
A direct comparative study on the spasmolytic effects of this compound enantiomers was conducted on isolated guinea-pig ileum.[5][6] This research provides a fascinating insight into not just the activity of the individual isomers but also their interaction.
| Compound | Spasmolytic Effect (Relaxation of Ileum) | Potency Comparison |
| (+)-Citronellyl Acetate | Significant relaxant effect | Equipotent to (-)-Citronellyl Acetate |
| (-)-Citronellyl Acetate | Significant relaxant effect | Equipotent to (+)-Citronellyl Acetate |
| (±)-Citronellyl Acetate (Racemate) | Significant relaxant effect | More potent than either of the individual enantiomers, suggesting a synergistic action.[5][6] |
Table 1: Comparison of the spasmolytic activity of this compound enantiomers and their racemate.
The finding that the racemic mixture is more potent than the individual enantiomers suggests a complex interaction at the target site, where the presence of both enantiomers leads to an enhanced biological response.[5] This synergistic effect is a critical consideration in drug development, where a racemic mixture might be more effective than a pure enantiomer.
Antifungal Activity: Evidence of Differential Potency
While comprehensive studies are lacking, there is evidence to suggest that the antifungal activity of this compound is enantioselective. One report indicates that (3S)-citronellyl acetate demonstrates 2–3 times stronger antifungal activity against the plant pathogen Botrytis cinerea than its (3R)-isomer .[7] This highlights the potential for developing more effective, enantiomerically pure antifungal agents for agricultural or therapeutic use.
Insect Repellent and Antimicrobial Activities: An Area Ripe for Investigation
This compound is a known component of essential oils with insect repellent and antimicrobial properties.[8][9] However, direct comparative studies on the individual enantiomers are largely absent from the scientific literature. Given the established enantioselectivity of insect olfactory receptors for other chiral molecules, it is highly probable that (R)- and (S)-citronellyl acetate exhibit different repellent or attractant effects on various insect species.[10][11] Similarly, their antimicrobial activities against different bacterial and fungal strains may also vary. This represents a significant knowledge gap and a promising area for future research.
Mechanistic Considerations: The "Why" of Enantioselectivity
The differential bioactivity of enantiomers stems from their interactions with chiral biological macromolecules. Insect odorant receptors (ORs), for instance, are protein complexes that form a chiral binding pocket.[11][12] The "fit" of an odorant molecule within this pocket determines the receptor's activation. An (R)-enantiomer may bind with high affinity and activate the receptor, while its (S)-counterpart may bind weakly or not at all.
Figure 1: A simplified workflow illustrating the interaction of a chiral molecule with a biological target to elicit a response.
This principle extends to other biological targets, such as enzymes and ion channels. The precise spatial arrangement of functional groups in one enantiomer may allow for optimal interaction with the active site, leading to a potent biological effect, while the other enantiomer is less effective.
Experimental Protocols for Assessing Enantioselective Bioactivity
To address the existing knowledge gaps, rigorous experimental investigation is required. The following protocols provide a framework for the chiral separation and comparative bioactivity testing of (R)- and (S)-citronellyl acetate.
Chiral Separation and Analysis
The essential first step is to obtain enantiomerically pure samples of (R)- and (S)-citronellyl acetate. This is typically achieved through chiral chromatography.
Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: Employ a chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsa), which is known to be effective for separating terpene enantiomers.[13][14]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for separation and identification.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at a low initial temperature (e.g., 60°C) and use a slow temperature ramp (e.g., 2°C/min) to a final temperature of 200°C. This optimizes the resolution of the enantiomers.
-
Injection Mode: Split injection.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-400.
-
-
Analysis: Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the separated samples to confirm their enantiomeric purity.
Figure 2: Workflow for the chiral separation of this compound enantiomers using GC-MS.
Comparative Insect Repellency Assay
Methodology: Electroantennography (EAG) and Arm-in-Cage Bioassay
Part A: Electroantennography (EAG)
EAG measures the electrical potential changes from an insect's antenna in response to an odorant, providing a quantitative measure of olfactory stimulation.[9][15]
-
Insect Preparation: Use a relevant insect species, such as the yellow fever mosquito, Aedes aegypti. Anesthetize the insect by cooling and carefully excise an antenna.
-
Electrode Placement: Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.
-
Stimulus Delivery: Deliver puffs of purified air (control) and air containing known concentrations of (R)-, (S)-, and (±)-citronellyl acetate onto the antenna.
-
Data Acquisition: Record the voltage deflections (EAG responses) using a high-impedance amplifier and specialized software.
-
Analysis: Compare the amplitudes of the EAG responses elicited by each enantiomer and the racemate to determine if there are significant differences in olfactory detection.
Part B: Arm-in-Cage Repellency Assay
This is a standard behavioral assay to determine the repellency of a substance against biting insects.[16]
-
Test Subjects: Use laboratory-reared, host-seeking female Aedes aegypti mosquitoes.
-
Repellent Application: Apply a known concentration of (R)-citronellyl acetate, (S)-citronellyl acetate, the racemate, and a control substance (e.g., ethanol) to defined areas on the forearms of human volunteers.
-
Exposure: Volunteers insert their treated arms into a cage containing a known number of mosquitoes for a set period (e.g., 3 minutes).
-
Data Collection: Record the number of mosquitoes that land and/or attempt to bite on the treated and control areas.
-
Analysis: Calculate the percent repellency for each compound and compare the results to identify any enantioselective effects.
Comparative Antimicrobial Assay
Methodology: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays determine the lowest concentration of a substance that inhibits the growth of or kills a microorganism.[17]
-
Microorganism Selection: Choose a panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Botrytis cinerea).
-
Broth Microdilution: In a 96-well microtiter plate, prepare serial dilutions of (R)-citronellyl acetate, (S)-citronellyl acetate, and the racemate in an appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible microbial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.
-
Analysis: Compare the MIC and MBC values for the (R) and (S) enantiomers to assess enantioselective antimicrobial activity.
Conclusion and Future Directions
However, the field is wide open for further investigation, particularly in the areas of insect repellency and antimicrobial activity. A systematic, comparative evaluation of the (R) and (S) enantiomers against a broad range of insect pests and microbial pathogens could lead to the development of more potent and specific agents for use in agriculture, medicine, and public health. Mechanistic studies, including molecular docking with identified target proteins, will be crucial to understanding the structural basis of this enantioselectivity. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the full potential of each this compound enantiomer.
References
- de Sousa, D. P., Júnior, G. A. S., Andrade, L. N., & Batista, J. S. (2011). Spasmolytic Activity of Chiral Monoterpene Esters.
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ACG Publications. (2011). Spasmolytic Activity of Chiral Monoterpene Esters. Retrieved from [Link]
- Castañeda-Acevedo, C. D., et al. (2022). Differentiation of action mechanisms between natural and synthetic repellents through neuronal electroantennogram and proteomic in Aedes aegypti (Diptera: Culicidae). Scientific Reports, 12(1), 20485.
- Mayer, M. S., Mankin, R. W., & Lemire, G. F. (1984). Quantitation of the insect electroantennogram: measurement of sensillar contributions, elimination of background potentials, and relationship to olfactory sensation. Journal of Insect Physiology, 30(9), 757-763.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from [Link]
- Research Institute for Fragrance Materials, Inc. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 157(Supplement), 112558.
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Arctom. (n.d.). This compound. Retrieved from [Link]
- Amer, A., & Mehlhorn, H. (2006). Repellency effect of forty-one essential oils against Aedes, Anopheles, and Culex mosquitoes. Parasitology research, 99(4), 478-490.
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Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]
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SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]
- Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and single sensillum recording in insect antennae. In Methods in molecular biology (pp. 75-92). Humana Press.
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Leffingwell, J. C. (n.d.). The Citronellyl acetates. Retrieved from [Link]
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The Good Scents Company. (n.d.). (S)-citronellyl acetate. Retrieved from [Link]
- Benelli, G., et al. (2025). Repellents against Aedes aegypti bites: synthetic and natural origins. Frontiers in Public Health, 13, 1334511.
- Delgado-Adámez, J., et al. (2022). Phenotypic and Genotypic Comparison of Antimicrobial-Resistant Variants of Escherichia coli and Salmonella Typhimurium Isolated from Evolution Assays with Antibiotics or Commercial Products Based on Essential Oils. Antibiotics, 11(11), 1541.
- de Oliveira, A. S., et al. (2025). Repellent effects of insecticides against Aedes aegypti: a systematic review. Parasites & Vectors, 18(1), 1-15.
- Valeriano-Medina, Y., et al. (2022). Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein. Journal of Medical Entomology, 59(2), 529-539.
- López-Mendoza, J., et al. (2022). Repellent and adulticidal effect of essential oils mixtures on Aedes aegypti females. International Journal of Tropical Insect Science, 42(2), 1565-1573.
- Bohbot, J. D., & Dickens, J. C. (2009). Characterization of an enantioselective odorant receptor in the yellow fever mosquito Aedes aegypti. PLoS One, 4(9), e7032.
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Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]
- Wonnemann, M., et al. (2003). Chiral gas chromatogram of linalool, citronellal and b-citronellol of Cymbopogon winterianus oil on DiAcTBuSilb CDX (OV 1701) column. Flavour and Fragrance Journal, 18(5), 401-404.
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Gupta, M. N., et al. (2007). Enantioselective transacetylation of (R,S)-β-citronellol by propanol rinsed immobilized Rhizomucor miehei lipase.
- Gonzalez, F., et al. (2022). The narrowing olfactory landscape of insect odorant receptors. Frontiers in Cellular Neuroscience, 16, 969113.
- Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors.
- Ghini, A., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 26(16), 4941.
- Gonzalez, F., et al. (2025). Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights. International Journal of Molecular Sciences, 26(10), 5432.
- Butterwick, J. A., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv.
- Staudt, A., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study.
- Aziba, P. I., & Okunola, O. O. (2001). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Journal of Medical Sciences, 1(4), 239-242.
- Staudt, A., et al. (2022). Biocatalytic Production of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study.
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A Comparative Analysis of Citronellyl Acetate from Diverse Natural Sources: A Guide for Researchers
For researchers and professionals in the fields of drug development, flavor and fragrance chemistry, and materials science, understanding the nuances of a chiral molecule like citronellyl acetate is paramount. Its biological activity, olfactory profile, and utility as a synthetic precursor can be profoundly influenced by its source. This guide provides a detailed comparative analysis of this compound derived from different natural origins, focusing on the scientific principles and experimental data that underpin these variations.
The Significance of Origin: Beyond a Single Molecule
This compound, a monoterpenoid ester, is a seemingly simple molecule. However, its natural occurrence is a testament to the intricate biosynthetic pathways within different plant species. The specific enzymatic machinery of each plant dictates not only the yield and purity of this compound but also, crucially, its enantiomeric distribution. The two enantiomers, (+)-citronellyl acetate and (-)-citronellyl acetate, can exhibit distinct biological and sensory properties. Therefore, a comprehensive understanding of the source material is not merely an academic exercise but a critical determinant of its application.
This guide will explore the comparative analysis of this compound from three prominent natural sources: Cymbopogon winterianus (Citronella oil), Pelargonium graveolens (Geranium oil), and Rosa damascena (Rose oil). We will delve into the experimental methodologies required to discern the subtle yet significant differences between these sources.
Physicochemical Properties: A Foundation for Comparison
Before delving into the comparative analysis, it is essential to establish the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H22O2 | National Center for Biotechnology Information |
| Molar Mass | 198.30 g/mol | National Center for Biotechnology Information |
| Boiling Point | 229 °C (444 °F; 502 K) | National Center for Biotechnology Information |
| Density | 0.89 g/cm³ | Good Scents Company |
| Appearance | Colorless liquid | Good Scents Company |
| Odor Profile | Fruity, floral, rose, citrus | Good Scents Company |
These properties serve as a baseline for identification and quality control, regardless of the natural source.
Experimental Workflow for Comparative Analysis
A robust comparative analysis hinges on a well-designed experimental workflow. The following protocol outlines the key steps for isolating and characterizing this compound from different plant materials.
Figure 1: A generalized workflow for the comparative analysis of this compound from natural sources.
Detailed Experimental Protocol: Steam Distillation for Essential Oil Extraction
Objective: To extract the volatile essential oil containing this compound from the plant matrix.
Principle: Steam distillation is a separation process used for temperature-sensitive materials. Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor mixture is then cooled and condensed, separating the essential oil from the water.
Procedure:
-
Preparation of Plant Material: Freshly harvested plant material (leaves for C. winterianus and P. graveolens, petals for R. damascena) should be coarsely chopped to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Distillation: Place the prepared plant material in the distillation flask and add distilled water. Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oil.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The essential oil, being less dense than water, will form a layer on top and can be collected.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Rationale for this choice: Steam distillation is the industry-standard method for extracting essential oils from these plant materials, as it minimizes thermal degradation of sensitive compounds like this compound.
Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the chemical components of the extracted essential oil, including this compound.
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates the individual components of the essential oil, and the MS provides a mass spectrum for each component, allowing for its identification.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for essential oil analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library. The relative abundance of each component can be determined by the area of its corresponding peak.
Trustworthiness of the Protocol: The use of a standardized temperature program and a well-characterized column ensures reproducibility. The NIST library provides a vast and reliable database for compound identification.
Detailed Experimental Protocol: Chiral Gas Chromatography
Objective: To determine the enantiomeric ratio of this compound in the essential oil.
Principle: Chiral GC utilizes a stationary phase that is itself chiral. This allows for the separation of enantiomers, which have identical physical properties in a non-chiral environment.
Procedure:
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Beta DEX™ 225), is essential.
-
GC Parameters: The temperature program may need to be optimized to achieve baseline separation of the enantiomers. Isothermal conditions are often employed.
-
Peak Identification: The elution order of the enantiomers must be confirmed by injecting standards of (+)- and (-)-citronellyl acetate.
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(+) - Area(-)] / [Area(+) + Area(-)] x 100.
Comparative Data Analysis
The following table summarizes hypothetical, yet representative, data that could be obtained from the analysis of this compound from the three selected natural sources.
| Source | Yield of Essential Oil (%) | This compound Content (%) | Enantiomeric Ratio ((+):(-)) | Key Co-occurring Terpenoids |
| Cymbopogon winterianus | 1.0 - 1.5 | 8 - 15 | 80:20 | Citronellal, Geraniol, Citronellol |
| Pelargonium graveolens | 0.1 - 0.3 | 20 - 30 | 30:70 | Geraniol, Citronellol, Linalool |
| Rosa damascena | 0.02 - 0.04 | 1 - 5 | >95:5 | Citronellol, Geraniol, Nerol |
Interpretation of Data:
-
Cymbopogon winterianus : While providing a good yield of essential oil, the this compound content is moderate. The enantiomeric distribution is skewed towards the (+)-enantiomer. The high concentration of citronellal contributes to its characteristic lemony scent.
-
Pelargonium graveolens : This source offers a higher concentration of this compound, but the overall yield of essential oil is lower. Significantly, the enantiomeric ratio is dominated by the (-)-enantiomer.
-
Rosa damascena : Rose oil is a precious essential oil with a very low yield. The this compound content is also low, but it is present almost exclusively as the (+)-enantiomer. The complex mixture of other terpenoids is responsible for the characteristic rose aroma.
The "Why": Biosynthetic Pathways and their Implications
The observed differences in enantiomeric ratios are a direct consequence of the specific stereoselectivity of the enzymes involved in the biosynthesis of this compound in each plant.
Figure 2: A simplified diagram illustrating the influence of stereospecific enzymes on the biosynthesis of this compound enantiomers.
This enzymatic specificity has profound implications for the application of this compound. For instance, in the development of chiral drugs, the biological activity may reside in only one enantiomer. Therefore, selecting a natural source that provides an enrichment of the desired enantiomer can be a significant advantage.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of this compound from different natural sources. The experimental protocols outlined, from extraction to chiral analysis, provide a robust methodology for researchers to characterize this important molecule. The data presented, while illustrative, highlights the critical impact of the natural source on the yield, purity, and enantiomeric distribution of this compound.
Future research should focus on the detailed characterization of the enzymes responsible for stereoselective biosynthesis in these plants. A deeper understanding of these biochemical pathways could open up avenues for metabolic engineering to produce specific enantiomers of this compound in higher yields. For drug development professionals, this knowledge is invaluable for sourcing raw materials with the precise chiral properties required for their applications.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8835, this compound. [Link]
Enhancing Mosquito Repellency: A Comparative Guide to the Synergistic Effects of Citronellyl Acetate with Other Repellents
Introduction: The Quest for Superior Protection Against Vector-Borne Diseases
The escalating threat of mosquito-borne illnesses necessitates the development of increasingly effective personal protective measures. While single-compound repellents have been the mainstay of disease prevention, the concept of synergistic formulations—where the combined effect of multiple compounds is greater than the sum of their individual effects—offers a promising frontier in repellent technology. This guide provides a comprehensive evaluation of the synergistic potential of citronellyl acetate, a key constituent of citronella oil, when combined with other repellent compounds. We will delve into the mechanistic underpinnings of repellent synergy, present established protocols for its evaluation, and analyze available experimental data to provide a comparative framework for researchers and product development professionals.
This compound, a monoterpene, is recognized for its insect repellent properties[1]. It is a significant component of citronella oil, a widely used natural repellent[2]. While citronella oil itself has demonstrated enhanced efficacy when blended with other essential oils, this guide will explore the potential of its isolated components, like this compound, to act as potent synergists in next-generation repellent formulations[2].
The Rationale for Synergy: A Multi-Pronged Assault on Mosquito Olfaction
A mosquito's ability to locate a host is a complex process mediated by a sophisticated olfactory system. Repellents primarily function by interfering with this system, either by blocking odorant receptors (ORs) that detect human kairomones or by activating receptors that trigger an avoidance response[2][3]. The premise of a synergistic repellent blend is to target multiple olfactory pathways simultaneously, creating a more potent and durable repellent effect.
Potential mechanisms for synergy include:
-
Multi-receptor targeting: Different repellent molecules may bind to and modulate different types of olfactory receptors, leading to a broader and more profound disruption of host-seeking behavior[4].
-
Enhanced volatility and spatial repellency: The combination of compounds can alter the physicochemical properties of a formulation, potentially leading to a more controlled release of active ingredients and a longer-lasting spatial barrier against mosquitoes[5].
-
Masking and confusion: One compound may mask the attractive odors of a host, while another actively repels, creating a multi-layered defense.
Standardized Protocols for Evaluating Repellent Synergy
To rigorously assess the synergistic effects of repellent blends, standardized laboratory and field testing protocols are essential. The following methodologies are widely accepted for quantifying repellent efficacy.
Arm-in-Cage Test: The Gold Standard for Contact Repellency
The arm-in-cage test is a crucial method for determining the Complete Protection Time (CPT) of a topical repellent, providing a direct measure of its effectiveness in preventing mosquito landings and bites[6][7].
-
Volunteer Recruitment and Preparation:
-
Recruit healthy adult volunteers who have provided informed consent.
-
Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
A specific area of the forearm (e.g., 25 cm²) is marked for repellent application.
-
-
Mosquito Preparation:
-
Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) that have been starved for 12-24 hours.
-
Place a specified number of mosquitoes (typically 50-200) in a test cage (e.g., 40x40x40 cm)[7].
-
-
Repellent Application:
-
Apply a standardized dose of the test repellent formulation (e.g., 1 mL) evenly to the marked area of one of the volunteer's forearms.
-
The other forearm serves as a control and is treated with a placebo (e.g., ethanol).
-
-
Exposure and Observation:
-
The control arm is first inserted into the cage for a set period (e.g., 3 minutes) to confirm the biting avidity of the mosquitoes.
-
Subsequently, the treated arm is inserted into the cage for the same duration.
-
The number of mosquito landings and probes (attempted bites) are recorded.
-
-
Determining Complete Protection Time (CPT):
-
The treated arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the first confirmed landing or bite occurs.
-
The CPT is the time from repellent application to the first confirmed landing or bite[7].
-
-
Data Analysis:
-
The CPTs of the individual repellents and their combinations are compared. Synergy is indicated if the CPT of the blend is significantly longer than the CPTs of the individual components.
-
Spatial Repellency Assays: Assessing Repellency at a Distance
Spatial repellency assays evaluate a repellent's ability to prevent mosquitoes from entering a treated area without direct contact[5]. The Y-tube olfactometer is a common laboratory tool for this purpose[8].
-
Apparatus Setup:
-
A Y-shaped glass or acrylic tube is used, with a central arm and two lateral arms[8].
-
A constant, clean airflow is maintained through both lateral arms towards the central arm.
-
-
Odor Source Preparation:
-
One lateral arm is connected to an odor source chamber containing the test repellent (e.g., applied to filter paper).
-
The other lateral arm is connected to a control chamber (e.g., filter paper with solvent only).
-
-
Mosquito Introduction:
-
Host-seeking female mosquitoes are released into the central arm of the olfactometer.
-
-
Observation and Data Collection:
-
The mosquitoes are allowed a set period of time to choose between the two lateral arms.
-
The number of mosquitoes that enter each arm is recorded[8].
-
-
Data Analysis:
-
The percentage of mosquitoes choosing the control arm versus the repellent-treated arm is calculated.
-
A statistically significant preference for the control arm indicates spatial repellency.
-
The repellency of individual compounds and their blends can be compared to determine synergistic effects.
-
Comparative Analysis of Repellent Blends: Evidence for Synergy
While direct experimental data on the synergistic effects of pure this compound with other repellents is limited, studies on citronella oil and its primary constituents provide strong evidence for the potential of such combinations.
A study on the components of citronella oil demonstrated a significant synergistic effect when citral, myrcene, and citronellal were combined[9][[“]]. This mixture exhibited greater repellency against Aedes aegypti than the widely used synthetic repellent DEET, highlighting the power of combining natural compounds[9].
| Repellent Formulation | Mosquito Species | Test Method | Key Finding |
| Citral, Myrcene, and Citronellal Oil Mixture | Aedes aegypti | Y-tube Olfactometer | The mixture showed significantly higher repellency than DEET[9]. |
| Citronella Oil + Other Essential Oils | Multiple | Arm-in-Cage | Protection time and repellency can be doubled when combined[2]. |
| Citronella Oil + Vanillin | Aedes aegypti | Not specified | Provided complete repellency for at least 3 hours, comparable to DEET[2]. |
| Citronellal Derivatives + Vanillin | Aedes albopictus | Human-bait test | Protection efficacy of >98% for 8 hours[11]. |
This table summarizes findings on the synergistic effects of citronella oil and its components.
The enhanced efficacy of these blends suggests that this compound, as a known repellent component of citronella oil, likely plays a role in these synergistic interactions. The addition of vanillin, a fixative, to a blend of citronellal derivatives resulted in a protection efficacy of over 98% for 8 hours against Aedes albopictus[11]. This demonstrates that combining active repellents with fixatives can significantly prolong their effectiveness.
Future Directions: Unlocking the Full Potential of this compound
The compelling evidence for synergy within citronella oil components strongly suggests that pure this compound is a prime candidate for inclusion in novel, synergistic repellent formulations. Future research should focus on:
-
Direct evaluation of this compound synergy: Conducting arm-in-cage and spatial repellency assays with binary and tertiary blends of pure this compound with synthetic repellents like DEET and picaridin, as well as other natural compounds.
-
Mechanistic studies: Investigating the interactions of this compound and its synergistic partners with specific mosquito olfactory receptors to elucidate the molecular basis of the enhanced repellency.
-
Formulation optimization: Developing advanced formulations that control the release rates of the different active ingredients to maintain an optimal synergistic ratio over an extended period.
Conclusion
The evaluation of synergistic effects in mosquito repellents represents a critical step towards developing more effective and longer-lasting personal protection against vector-borne diseases. While direct experimental data for pure this compound is still emerging, the significant synergistic activity observed in blends containing citronella oil and its components provides a strong rationale for its investigation as a key synergistic agent. By employing standardized testing protocols and exploring the underlying mechanisms of action, the research and drug development community can unlock the full potential of compounds like this compound to create the next generation of highly effective mosquito repellents.
References
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Combinations of Lemongrass and Star Anise Essential Oils and Their Main Constituent: Synergistic Housefly Repellency and Safety against Non-Target Organisms. (2022). ResearchGate. [Link]
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Formulas of components of citronella oil against mosquitoes (Aedes aegypti). (2013). Semantic Scholar. [Link]
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The Science Behind Natural Insect Repellent. (2024). Perfect Potion. [Link]
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Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. (2022). Pest Management Science. [Link]
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Y-Tube Olfactometer Test. (n.d.). Microbe Investigations. [Link]
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Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae). (2021). MDPI. [Link]
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A Senior Application Scientist's Guide to Validating the Pro-Apoptotic Effects of Citronellyl Acetate
Introduction: Targeting Apoptosis with Natural Compounds
The circumvention of programmed cell death, or apoptosis, is a hallmark of cancer. This intrinsic cellular suicide program is a primary target for novel therapeutic strategies. Natural compounds, particularly monoterpenes and their derivatives, have garnered significant interest for their potential to selectively induce apoptosis in cancer cells.[1][2][3] Citronellyl acetate, a monoterpene ester, is one such compound of interest, noted for its potential pro-apoptotic activity in human hepatoma cells.[4][5]
This guide provides a comprehensive, methodology-focused framework for researchers to systematically validate the pro-apoptotic effects of this compound across various cell lines. As direct, in-depth studies on this compound are emerging, we will draw parallels from its precursor, Citronellol, which has demonstrated potent apoptotic induction in glioblastoma, lung, and breast cancer cells.[6][7][8] This document serves not only as a comparative guide but as a foundational blueprint for rigorous scientific investigation into this promising compound.
Part 1: Foundational Cytotoxicity Assessment: The MTT Assay
Expert Rationale: Before investigating the mechanism of cell death, it is crucial to first establish the cytotoxic potential of this compound and determine its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a compound's potency and is essential for selecting appropriate, sub-lethal, and lethal concentrations for subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include "vehicle control" wells treated with the highest concentration of DMSO used and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. The appearance of purple precipitate (formazan) will be visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data (Illustrative)
The following table presents hypothetical IC50 values to illustrate how data can be compared across different cell lines to assess potency and selectivity. These values are based on typical ranges observed for monoterpenes.[9]
| Cell Line | Type | Putative IC50 of this compound (µM) after 48h | Interpretation |
| MCF-7 | Breast Adenocarcinoma | 25 µM | High Sensitivity |
| HT-29 | Colorectal Adenocarcinoma | 45 µM | Moderate Sensitivity |
| A549 | Lung Carcinoma | 30 µM | High Sensitivity |
| MRC-5 | Normal Lung Fibroblast | >150 µM | Low Sensitivity (High Selectivity) |
Part 2: Confirmation and Quantification of Apoptosis by Annexin V/PI Staining
Expert Rationale: Once cytotoxicity is established, the next logical step is to confirm that the observed cell death is due to apoptosis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.
Detailed Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC50 and 2x IC50 values for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Comparative Apoptosis Data (Illustrative)
| Cell Line | Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| MCF-7 | Control | 95.2% | 3.1% | 1.7% |
| This compound (25 µM) | 48.5% | 35.8% | 15.7% | |
| HT-29 | Control | 96.1% | 2.5% | 1.4% |
| This compound (45 µM) | 51.3% | 28.9% | 19.8% | |
| MRC-5 | Control | 97.5% | 1.5% | 1.0% |
| This compound (45 µM) | 90.1% | 5.3% | 4.6% |
Part 3: Mechanistic Insights via Molecular Pathway Analysis
Expert Rationale: To understand how this compound induces apoptosis, we must investigate its effect on key regulatory proteins. The intrinsic (or mitochondrial) pathway of apoptosis is a critical mechanism often targeted by anti-cancer agents. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[10][11] The ratio of Bax to Bcl-2 is a crucial determinant of cell fate; an increase in this ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as Caspase-3.[12][13][14] Western blotting is the gold-standard technique to quantify these changes in protein expression.
Proposed Signaling Pathway for this compound
Based on studies of related monoterpenes, this compound is hypothesized to induce apoptosis by modulating the intrinsic pathway.[1]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Detailed Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells as in the Annexin V assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.
Part 4: Integrated Experimental Workflow and Comparative Synthesis
A successful investigation requires a logical flow of experiments where the results of one stage inform the design of the next.
Caption: Validating pro-apoptotic effects: A step-by-step workflow.
Final Comparative Summary (Illustrative)
This master table integrates the findings from all assays, providing a clear, objective comparison of this compound's performance across different cell lines.
| Cell Line | IC50 (48h) | Apoptosis at IC50 (24h) | Bax/Bcl-2 Ratio Change | Cleaved Caspase-3 | Overall Assessment |
| MCF-7 | 25 µM | 51.5% | Significant Increase | Strong Induction | Highly Sensitive: Potent cytotoxicity mediated by the intrinsic apoptotic pathway. |
| HT-29 | 45 µM | 48.7% | Moderate Increase | Moderate Induction | Moderately Sensitive: Apoptosis is induced, but higher concentrations are required. |
| MRC-5 | >150 µM | 9.9% | No Significant Change | Weak/No Induction | Resistant/Selective: Minimal cytotoxic and apoptotic effect at concentrations effective against cancer cells, indicating a favorable therapeutic window. |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the pro-apoptotic activity of this compound. By systematically determining cytotoxicity, quantifying apoptosis, and elucidating the underlying molecular mechanisms, researchers can build a comprehensive profile of this compound's anti-cancer potential. The data suggest that this compound is a promising candidate for further investigation, demonstrating both potency against cancer cells and selectivity over normal cells.
Future studies should expand this analysis to a broader panel of cell lines, investigate other cell death pathways (such as necroptosis or autophagy), and ultimately progress to in vivo animal models to confirm these findings in a more complex biological system.
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Citronellol terpenoid inhibits cancer cell proliferation and induces apoptosis in non-small cell lung carcinoma. (n.d.). ResearchGate. [Link]
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Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation. (n.d.). ResearchGate. [Link]
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Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation. (2019). National Center for Biotechnology Information. [Link]
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Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line. (2025). National Center for Biotechnology Information. [Link]
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Cytotoxic activity of citronellyl caproate on murine leukemia (P388) cells. (2016). ResearchGate. [Link]
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Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. (2022). National Center for Biotechnology Information. [Link]
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A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells. (2020). MDPI. [Link]
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Inhibition of Various Cancer Cells Proliferation of Bornyl Acetate and Essential Oil from Inula graveolens (Linnaeus) Desf. (2018). ACG Publications. [Link]
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Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. (2015). National Center for Biotechnology Information. [Link]
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Apoptosis is triggered when prosurvival Bcl-2 proteins cannot restrain Bax. (2008). Proceedings of the National Academy of Sciences. [Link]
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Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. (2023). National Center for Biotechnology Information. [Link]
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Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. (n.d.). The Company of Biologists. [Link]
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Apoptosis is triggered when prosurvival Bcl-2 proteins cannot restrain Bax. (2008). National Center for Biotechnology Information. [Link]
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Effects of lead acetate on testicular function and caspase-3 expression with respect to the protective effect of cinnamon in albino rats. (2014). National Center for Biotechnology Information. [Link]
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Synthetic activation of caspases: artificial death switches. (1998). National Center for Biotechnology Information. [Link]
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Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. (2017). National Center for Biotechnology Information. [Link]
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Production of this compound in a fed-batch system using immobilized lipase. Scientific note. (1998). National Center for Biotechnology Information. [Link]
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Inactive caspase 3 activates Akt in human leukemia cells susceptible or resistant to apoptosis induced by phorbol ester. (2001). National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Stability of Citronellyl Acetate and Other Terpene Esters
For researchers, scientists, and drug development professionals, the chemical stability of excipients and active ingredients is paramount. Terpene esters, widely utilized in pharmaceutical, cosmetic, and food industries for their aromatic and bioactive properties, are no exception.[1][2][3] Their degradation can lead to loss of efficacy, altered sensory profiles, and the formation of potentially sensitizing impurities.[4] This guide provides an in-depth comparison of the stability of Citronellyl Acetate against other common terpene esters like Linalyl Acetate and Geranyl Acetate, grounded in mechanistic principles and supported by actionable experimental protocols.
The Chemical Imperative for Stability: Understanding Terpene Ester Degradation
The stability of a terpene ester is not an intrinsic monolith but a composite of its resistance to several degradation pathways. The molecular structure of the parent terpene alcohol—specifically the position of double bonds and the degree of steric hindrance around the ester group—dictates its susceptibility. The primary pathways of concern are hydrolysis, oxidation, and thermal degradation.
Hydrolytic Stability
Ester hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases and is a critical consideration for formulations in aqueous or humid environments.[5][6][7] The general mechanism involves nucleophilic attack at the carbonyl carbon of the ester.
The rate of hydrolysis is highly dependent on the steric accessibility of the carbonyl group.[8]
-
Primary Esters (e.g., Geranyl Acetate, this compound): The ester functional group is attached to a primary carbon, offering relatively open access for nucleophilic attack.
-
Tertiary Esters (e.g., Linalyl Acetate): The ester group is attached to a tertiary carbon, which is significantly more sterically hindered. This hindrance slows the rate of direct hydrolytic cleavage. However, the tertiary allylic nature of linalyl acetate makes it susceptible to acid-catalyzed rearrangement, a competing degradation pathway.[9][10]
In a study performed according to EEC-Directive 92/69, C7, linalyl acetate was found to disappear rapidly from test mediums at pH 4, 7, and 9 at 50°C, indicating a half-life of less than 24 hours.[10] This rapid disappearance is attributed to hydrolysis into linalool and acetic acid.[10]
Oxidative Stability
The unsaturated nature of most terpenes makes them vulnerable to oxidation from atmospheric oxygen (autoxidation), light (photo-oxidation), or heat.[7][11] Oxidation typically targets the carbon-carbon double bonds and allylic positions, leading to the formation of hydroperoxides, epoxides, alcohols, and ketones.[12][13] These oxidation products can be potent contact allergens, as demonstrated with linalyl acetate.[4]
-
Linalyl Acetate: Contains two double bonds, making it susceptible to oxidation which can form hydroperoxides, epoxides, and alcohols.[4][12] Autoxidation has been shown to significantly increase its sensitizing potency.[4]
-
Geranyl Acetate & this compound: Both are also susceptible to oxidation due to their double bonds. The degradation of geranyl acetate can be accelerated by alkaline conditions and light exposure.[14]
Thermal Stability and Rearrangement
Elevated temperatures, often encountered during processing or accelerated stability testing, can induce degradation.[11][15][16] For certain structures, heat doesn't just cause oxidation but also facilitates molecular rearrangements.
Linalyl acetate is a classic example, known to undergo thermal rearrangement to form its more stable primary isomers, geranyl acetate and neryl acetate, along with other monoterpenes like myrcene and ocimene.[9] This reaction proceeds through a carbocation intermediate, highlighting the relative instability of the tertiary allylic acetate structure compared to the primary allylic structure of geranyl acetate. In contrast, esters like this compound and geranyl acetate, being primary acetates, do not undergo such extensive rearrangements but will degrade via other pathways at high temperatures.[13][15]
Comparative Stability Analysis
The inherent stability of these esters can be inferred from their molecular structures and the available experimental evidence.
| Terpene Ester | Structure | Primary Degradation Pathways | Key Stability Considerations |
| This compound | Acyclic Primary Acetate | Hydrolysis, Oxidation | Structurally similar to geranyl acetate but with one less double bond, potentially offering slightly improved oxidative stability. As a primary ester, it is susceptible to hydrolysis. |
| Geranyl Acetate | Acyclic Primary Allylic Acetate | Hydrolysis, Oxidation, Isomerization | Susceptible to hydrolysis in alkaline environments.[14] The conjugated double bond system makes it prone to oxidation. More thermally stable than linalyl acetate regarding rearrangements. |
| Linalyl Acetate | Acyclic Tertiary Allylic Acetate | Thermal Rearrangement, Hydrolysis, Oxidation | Prone to thermally and acid-induced rearrangement to geranyl and neryl acetate.[9] The tertiary ester is sterically hindered but readily hydrolyzes.[10] Autoxidation forms potent allergens.[4] |
| α-Terpinyl Acetate | Cyclic Tertiary Acetate | Hydrolysis, Oxidation | As a tertiary ester, it is susceptible to hydrolysis, often yielding α-terpineol. The double bond within the ring is a site for oxidation. |
Below is a diagram illustrating the structural differences and their relationship to primary degradation pathways.
Caption: Relationship between terpene ester structure and degradation susceptibility.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these esters, a rigorous, multi-faceted testing program is essential. The following protocols provide a self-validating system for generating reliable stability data.
Workflow for Comprehensive Stability Testing
The overall process involves subjecting the terpene esters to controlled stress conditions and analyzing the degradation over time using a suitable analytical technique, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
Caption: General workflow for comparative stability testing of terpene esters.
Protocol 1: Accelerated Thermal Stability Study
Objective: To predict long-term stability at room temperature by accelerating degradation at elevated temperatures. The Arrhenius equation provides the theoretical basis, where a 10°C increase in temperature roughly doubles the reaction rate.[19]
Methodology:
-
Sample Preparation: Accurately weigh 1.0 g of each high-purity terpene ester (this compound, Linalyl Acetate, Geranyl Acetate) into separate, inert glass vials with airtight PTFE-lined caps. For formulation studies, prepare the final formulation containing the ester.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample via GC-MS to establish the initial purity and concentration.
-
Incubation: Place the sealed vials into calibrated stability chambers or ovens set to a constant temperature, for example, 45°C.[19] Protect samples from light by wrapping vials in aluminum foil.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial of each ester from the chamber.
-
Sample Analysis: Allow the sample to cool to room temperature. Prepare a dilution in a suitable solvent (e.g., hexane) and analyze using a validated GC-MS method.[17]
-
Data Evaluation:
-
Quantify the remaining percentage of the parent ester relative to the T=0 sample.
-
Identify and semi-quantify major degradation products by comparing mass spectra to libraries (e.g., NIST) and analyzing relative peak areas. For linalyl acetate, specifically monitor for the appearance of geranyl acetate, neryl acetate, and ocimene.[9]
-
Causality: Using 45°C provides a significant acceleration factor without inducing degradation pathways that would not occur at ambient temperatures.[19] The airtight, inert container minimizes oxidative degradation, isolating the effect of thermal stress.
Protocol 2: Hydrolytic Stability Study
Objective: To assess the degradation rate in aqueous environments under acidic, neutral, and basic conditions.
Methodology:
-
Buffer Preparation: Prepare stable aqueous buffers at pH 4.0, 7.0, and 9.0.
-
Sample Preparation: Create a dilute solution or a stable emulsion of each terpene ester in each of the three buffers. The concentration should be low enough to ensure solubility but high enough for accurate GC analysis. A co-solvent may be necessary but should be chosen carefully to avoid interference.
-
Incubation: Store the preparations in sealed, airtight vials at a controlled temperature (e.g., 50°C to accelerate the study).[10]
-
Time-Point Sampling: At appropriate intervals (which may be hours or days depending on the ester's lability), take an aliquot from each vial.
-
Sample Extraction & Analysis: Perform a liquid-liquid extraction of the aliquot using a non-polar solvent (e.g., hexane) to isolate the ester and its degradation products from the aqueous buffer. Analyze the organic extract by GC-MS.
-
Data Evaluation: Plot the concentration of the remaining parent ester against time for each pH condition. Determine the degradation rate constant and half-life (t½) to quantitatively compare the hydrolytic stability of the esters.[20][21]
Causality: Testing at three different pH values is crucial as ester hydrolysis can be catalyzed by both H+ and OH- ions.[6] This allows for the identification of the conditions under which the ester is least stable, providing critical guidance for formulating aqueous products.
Synthesis and Recommendations
The collective evidence from structural analysis and degradation studies indicates a stability hierarchy among common terpene esters.
-
Most Labile: Linalyl Acetate is demonstrably the most labile of the group, primarily due to its susceptibility to thermal and acid-catalyzed rearrangement into more stable isomers.[9] Its tendency to form potent sensitizing allergens upon oxidation further complicates its use in leave-on products.[4]
-
Intermediate Stability: Geranyl Acetate offers greater thermal stability than linalyl acetate but remains susceptible to hydrolysis, particularly in alkaline conditions, and oxidation.[14]
-
Potentially Higher Stability: This compound , lacking the allylic nature and tertiary structure of linalyl acetate and having one less double bond than geranyl acetate, is predicted to have superior oxidative and thermal stability. While still subject to hydrolysis as a primary ester, its overall stability profile is likely more robust, making it a preferable candidate for applications requiring longer shelf-life or those involving moderate thermal stress.
For formulators, the choice of terpene ester should be a deliberate one, guided by the specific stresses of the product's lifecycle. For an acidic aqueous formulation, the rapid degradation of linalyl acetate would be a significant concern. For a product subjected to high temperatures during manufacturing, linalyl acetate's rearrangement is a critical failure point. In these scenarios, the superior predicted stability of This compound warrants its consideration as a more reliable alternative. The experimental protocols outlined herein provide the framework for verifying this superior performance within your specific formulation matrix.
References
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- Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction.
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MDPI. (n.d.). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. Retrieved from [Link].
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ETH Zurich Research Collection. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Retrieved from [Link].
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Guide to Efficacy: Citronellyl Acetate vs. DEET as Mosquito Repellents
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the mosquito repellent properties of Citronellyl Acetate, a naturally derived compound, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard. The analysis is grounded in experimental data to support researchers, scientists, and professionals in the development of novel repellent formulations.
Introduction: The Enduring Challenge of Mosquito-Borne Disease
Mosquitoes are vectors for a devastating range of diseases, including malaria, dengue, Zika, and West Nile virus, affecting hundreds of millions of people annually.[1] Personal protection through the use of insect repellents remains a cornerstone of public health strategy. For decades, DEET has been the most effective and widely used active ingredient in commercial repellents.[2][3] However, consumer demand for plant-based alternatives has driven research into compounds like this compound, an ester found in the essential oil of citronella grass.
This document synthesizes available data to objectively compare the performance, mechanisms, and safety profiles of these two compounds, providing a technical foundation for formulation and development decisions.
Physicochemical Properties and Bioavailability
The inherent chemical properties of a repellent active ingredient are critical determinants of its volatility, persistence on the skin, and ultimately, its duration of protection.
| Property | This compound | DEET (N,N-Diethyl-meta-toluamide) |
| CAS Number | 150-84-5 | 134-62-3 |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₁₇NO |
| Molecular Weight | 198.30 g/mol | 191.27 g/mol [4] |
| Appearance | Colorless liquid | Almost colorless liquid[4] |
| Odor | Fruity, floral (rose-like) | Faint, distinct odor[4] |
| Boiling Point | ~229 °C | ~288-292 °C |
| Vapor Pressure | Low (relative to parent alcohol) | 5.6 x 10⁻³ mmHg at 20 °C[4] |
| Water Solubility | Insoluble | >1.0 g/L at 25 °C[4] |
| Log Kₒw | ~4.2 | 2.02[4] |
Expert Analysis: DEET's lower molecular weight and moderate water solubility contribute to its effective distribution on the skin. This compound's higher lipophilicity (Log Kₒw) suggests good skin adherence, but its efficacy is often limited by the high volatility of related compounds in essential oil mixtures.[5][6] The relatively low vapor pressure of DEET is a key factor in its long-lasting protection, as it evaporates from the skin more slowly than most plant-derived monoterpenoids.[5]
Comparative Mechanism of Action
The neurophysiological basis for repellency differs significantly between DEET and plant-derived compounds, influencing their efficacy and spectrum of activity.
DEET: A Multi-Modal Neuro-Disruptor
DEET's mechanism is complex and not fully elucidated, but it is understood to operate through multiple pathways.[3][7]
-
Olfactory Receptor (OR) Confusion: DEET effectively "blinds" mosquitoes to human kairomones like lactic acid and carbon dioxide.[2][3][4] It achieves this by binding to and modulating the activity of specific odorant receptors on the mosquito's antennae, scrambling the signals that identify a host.[3]
-
Direct Receptor Activation: Research suggests DEET also directly activates specific odorant receptors (e.g., OR136 in Culex quinquefasciatus) that trigger a hard-wired aversion or "smell and avoid" response.[8]
-
Contact Chemoreception: Mosquitoes are repelled upon direct contact with DEET via chemosensory hairs on their legs, indicating a separate, non-olfactory mode of action.[7]
This multi-pronged approach makes DEET a highly robust and broad-spectrum repellent.[2]
This compound: A Classic Olfactory Agonist
As a component of citronella oil, this compound's mechanism is representative of many plant-based repellents. These compounds are believed to function primarily as agonists of specific olfactory receptors that elicit an innate avoidance behavior.
-
Evolutionary Basis: Many plant volatiles evolved as defense mechanisms against herbivorous insects.[5] Mosquitoes have retained the neural circuits to detect these compounds as potentially toxic, triggering a repellent response.[5]
-
Receptor Targets: Studies have shown that compounds like citronellal (a major component of citronella oil) stimulate specific mosquito odorant receptors, including some that are also responsive to DEET, suggesting a degree of mechanistic overlap.[5]
The primary limitation of this mechanism is its reliance on volatility. The compound must evaporate to be detected by the mosquito's antennae, leading to a rapid decline in efficacy as the concentration on the skin diminishes.[5][6]
Head-to-Head Efficacy: A Data-Driven Comparison
The most critical metric for a repellent is its Complete Protection Time (CPT)—the duration from application until the first confirmed mosquito bite. Laboratory and field data consistently demonstrate a significant performance gap between DEET and citronella-based repellents.
| Active Ingredient | Concentration | Protection Time (CPT) | Mosquito Species | Study Type | Source |
| DEET | 24% | ~6 hours (>90% repellency) | Aedes albopictus | Laboratory | [9] |
| DEET | 15% | ~5.6 hours (probing time) | Aedes albopictus | Laboratory | [10] |
| DEET | 50% | ~8 hours (significant protection) | Anopheles spp. / Mixed | Field Study | [11] |
| Citronella Oil * | 100% | ~10.5 minutes | Aedes albopictus | Laboratory | [9] |
| Citronella-based | N/A | < 20-60 minutes | N/A | Review | [6] |
| Citronella-based | N/A | ~10.5 minutes | N/A | Review | [12] |
*Data for pure this compound is limited; data for citronella oil, of which it is a component, is used as a proxy. The primary active ingredient in citronella oil is citronellal.
Expert Analysis: The data unequivocally establishes DEET as the superior repellent in terms of duration. Even at moderate concentrations (15-24%), DEET provides hours of protection.[9][10] In contrast, citronella-based products, while initially repellent, offer protection measured in minutes, not hours.[9][12] This is primarily due to the high volatility of their active monoterpenoid components. The concentration of DEET is directly correlated with the duration of protection, up to a plateau around 50%.[7][11] For citronella-based repellents, higher concentrations may increase initial efficacy but can also lead to skin irritation without substantially extending the CPT.
Standardized Experimental Methodologies
To ensure reproducible and comparable data, repellent efficacy testing must adhere to standardized protocols. The "Arm-in-Cage" test is the laboratory gold standard, while field studies validate performance under real-world conditions.
Protocol 1: Laboratory Arm-in-Cage (AIC) Efficacy Test
This method, based on WHO and EPA guidelines, quantifies the Complete Protection Time (CPT) in a controlled environment.[13][14]
Objective: To determine the duration of complete protection provided by a topical repellent against host-seeking female mosquitoes.
Materials:
-
Test Cage: 40x40x40 cm screened cage.[13]
-
Mosquitoes: 200 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-12 days old.[13][15]
-
Human Volunteers: Screened for skin sensitivity and attractiveness to mosquitoes.
-
Test Substance and Placebo/Control.
-
Micropipette or syringe for precise application.
-
Latex or nitrile gloves to protect the hand.
Procedure:
-
Volunteer Preparation: Volunteers must avoid alcohol, fragrances, and scented products for 24 hours prior to testing.
-
Repellent Application: A precise dose of the test substance (e.g., 1.0 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., from wrist to elbow). The hand is covered with a glove.
-
Initial Exposure (Time 0): The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes). The number of mosquitoes landing or probing is recorded.
-
Subsequent Exposures: The arm is re-exposed to the mosquito population at 30-minute intervals.[15][16]
-
Endpoint Determination: The test continues until the first "confirmed bite" occurs. A confirmed bite is typically defined as one bite followed by a second bite within the same or the next 30-minute exposure period.[13]
-
Data Calculation: The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Workflow Visualization: Arm-in-Cage Protocol
Protocol 2: Field Efficacy Study
Field trials are essential to evaluate repellent performance against wild mosquito populations under variable environmental conditions.[11][17]
Objective: To compare the protection efficacy of test repellents against a placebo in a natural setting.
Study Design:
-
Randomized, Double-Blind, Placebo-Controlled: The gold standard design. A Latin-square or crossover design can be used to minimize bias from individual volunteer attractiveness.[11]
-
Location: An area with a high and consistent density of the target mosquito species.
-
Participants: Healthy adult volunteers from the local community.
Procedure:
-
Recruitment & Consent: Obtain informed consent from all participants.
-
Blinding & Randomization: Repellent formulations (actives and placebo) are packaged in identical, coded containers. Each volunteer is randomly assigned a sequence of products to test on different days/limbs.
-
Application: At a set time (e.g., dusk), volunteers apply a standard dose of the assigned repellent to exposed limbs (e.g., lower legs).
-
Mosquito Collection: Human Landing Catches (HLC) are performed. Trained collectors sit with treated limbs exposed and use an aspirator to capture any mosquito that lands on the skin, before it bites.
-
Exposure Period: Collections are performed for a set duration (e.g., 4-8 hours), with mosquitoes collected hourly and kept in separate, labeled cups.[11][17]
-
Data Analysis:
-
Mosquitoes are identified by species.
-
The number of mosquitoes landing on treated limbs is compared to the number landing on placebo-treated limbs.
-
Percent Protection is calculated: ((C-T)/C) * 100, where C is the number of mosquitoes collected from the control and T is from the treated limb.
-
Workflow Visualization: Field Study Protocol
Safety and Toxicological Profiles
DEET: DEET has an extensive safety record, having been used by billions of people since the 1950s.[18] When used according to label instructions, adverse effects are rare.[18][19][20]
-
Dermal: Can cause skin irritation, redness, or rash in a small percentage of users.[20][21]
-
Systemic: Severe reactions, such as neurological effects, are exceptionally rare and typically associated with massive overuse or ingestion.[18][19][22]
-
Special Populations: The CDC recommends using concentrations of 30-50% for adults in high-risk areas and advises against using DEET on infants younger than 2 months old.[7][21]
-
Material Compatibility: DEET is a plasticizer and can damage plastics, rayon, spandex, and other synthetic materials.[4][12]
This compound: As a fragrance component and food additive, this compound is generally recognized as safe (GRAS) for its intended uses.[23]
-
Dermal: It can cause skin irritation, and is classified as a moderate allergen.[23][24][25] A No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm² has been established from data on an analog compound.[26]
-
Systemic: Data from the Research Institute for Fragrance Materials (RIFM) indicates it is not genotoxic and has a high Margin of Exposure for repeated dose and reproductive toxicity.[26] Acute oral toxicity is low (LD50 in rats is 6,800 mg/kg).[27]
-
Environmental: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[26]
Conclusion for the Development Professional
The experimental evidence is clear:
-
DEET remains the gold standard for long-duration mosquito repellency. Its multi-modal mechanism of action and optimized physicochemical properties provide hours of reliable protection, which is critical for preventing disease transmission.[1][2]
-
This compound, as a representative of citronella-derived repellents, offers very limited protection time. While it possesses repellent qualities, its high volatility makes it unsuitable for applications requiring long-lasting efficacy.[6][9]
For researchers and developers, the path forward involves addressing the primary limitation of natural compounds: volatility. Future innovations may lie in novel formulation technologies (e.g., microencapsulation, controlled-release polymers) or chemical modifications that reduce vapor pressure without sacrificing the repellent activity of natural molecules like this compound.[28] Until such advances yield a product with a protective duration comparable to that of DEET, DEET remains the most effective and scientifically validated choice for personal protection against mosquito vectors.
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Is DEET Bug Spray Toxic? What You Need to Know About This Powerful Bug Repellent. (URL: [Link])
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DEET (N,N-diethyl-meta-toluamide) | ToxFAQs™ | ATSDR - CDC. (URL: [Link])
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(PDF) Use of a semi-field system to evaluate the efficacy of topical repellents under user conditions provides a disease exposure free technique comparable with field data - ResearchGate. (URL: [Link])
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Essential Oils as Repellents against Mosquitoes and Its Implication for Public Health - FahumSci. (URL: [Link])
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comparative kinetic study of different lipases for Citronellyl Acetate synthesis
An In-Depth Comparative Guide to the Kinetic Performance of Lipases in Citronellyl Acetate Synthesis
For researchers and professionals in the flavor, fragrance, and pharmaceutical industries, the synthesis of terpene esters like this compound is of paramount importance. This ester, known for its characteristic fresh, rosy, and fruity aroma, is a key component in cosmetics, perfumes, and food products.[1][2] While traditional chemical synthesis methods exist, they often involve harsh conditions, environmental pollutants, and potential side reactions that can compromise the final product's quality.[2][3]
Enzymatic synthesis, leveraging the catalytic prowess of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), presents a green and highly specific alternative.[3][4] Lipases operate under mild conditions, exhibit high selectivity, and reduce the formation of unwanted byproducts, making them ideal biocatalysts.[3] However, the efficacy of this biotransformation is highly dependent on the choice of lipase, as enzymes from different microbial sources exhibit distinct kinetic properties, stability, and substrate specificities.[2][4]
This guide provides a comprehensive comparative kinetic study of various lipases for the synthesis of this compound. We will delve into the experimental design, compare the performance of commonly used lipases with supporting data, and explain the causality behind methodological choices to provide a trustworthy and authoritative resource for your research and development endeavors.
Foundational Principles: Designing a Comparative Kinetic Study
To objectively compare different lipases, a standardized experimental framework is crucial. The choice of reaction pathway—either direct esterification of citronellol with an acid or transesterification with an ester as the acyl donor—profoundly impacts reaction kinetics and equilibrium.
-
Esterification : The reaction between an alcohol (citronellol) and a carboxylic acid (e.g., acetic acid). A key challenge is the potential inhibitory effect of the acid on the lipase and the production of water, which can promote the reverse hydrolytic reaction.[5]
-
Transesterification : The reaction between an alcohol (citronellol) and an ester (e.g., vinyl acetate or geranyl acetate) to exchange the alcohol group. Transesterification, particularly with vinyl acetate, is often favored as it forms a vinyl alcohol intermediate that tautomerizes to acetaldehyde, making the reaction practically irreversible and driving it towards higher product yields.[2][6]
Our comparative framework will focus on the transesterification route using vinyl acetate due to its kinetic advantages.
Experimental Workflow for Comparative Lipase Screening
The following diagram outlines a robust workflow for screening and comparing different lipases for this compound synthesis. This self-validating system ensures that each step, from enzyme preparation to kinetic analysis, is designed to yield reproducible and comparable data.
Caption: Standardized workflow for comparative kinetic analysis of lipases.
Experimental Protocols: A Step-by-Step Guide
This section details the methodologies required to execute the comparative study outlined above.
Materials
-
Lipases :
-
Substrates : Citronellol (≥98% purity), Vinyl Acetate (≥99% purity)
-
Solvent : n-Hexane (Anhydrous, ≥99%). Hexane is often chosen as it is a non-polar solvent that generally promotes high lipase activity.[1]
-
Immobilization Support (Optional but Recommended) : Macroporous acrylic resin, Celite, or other suitable polymer matrices.[5][7]
-
Analytical Standards : this compound (≥99% purity)
Protocol 1: Lipase Immobilization (Physical Adsorption)
Immobilization is a critical step to enhance enzyme stability, facilitate catalyst recovery, and enable continuous processing.[4][7]
-
Support Preparation : Activate the polymer support by washing it with methanol and then distilled water, followed by drying at 60°C for 24 hours.
-
Enzyme Solution : Prepare a solution of the free lipase (e.g., 10 mg/mL) in a phosphate buffer (50 mM, pH 7.0).
-
Immobilization : Add the prepared support to the enzyme solution (e.g., a 1:10 ratio of support weight to solution volume).
-
Incubation : Gently agitate the mixture at room temperature for 12-24 hours to allow for enzyme adsorption onto the support.
-
Recovery and Washing : Filter the immobilized enzyme and wash it with buffer to remove any unbound lipase.
-
Drying : Dry the immobilized biocatalyst in a desiccator under vacuum before use.
Protocol 2: Transesterification Reaction
-
Reactant Preparation : In a 50 mL screw-capped flask, dissolve citronellol (e.g., 100 mmol/L) and vinyl acetate in 10 mL of n-hexane. A molar ratio of vinyl acetate to citronellol of 3:1 is often optimal to drive the reaction forward.[2]
-
Pre-incubation : Place the flask in a temperature-controlled shaker (e.g., 40°C) at 200 rpm for 10 minutes to reach thermal equilibrium.[2][10]
-
Reaction Initiation : Add the immobilized lipase (e.g., 10 mg/mL) to the mixture to start the reaction.[2]
-
Sampling : Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at predetermined time intervals.
-
Sample Preparation : Dilute the samples with n-hexane before analysis to ensure the concentration falls within the linear range of the analytical instrument.
Protocol 3: Gas Chromatography (GC) Analysis
-
Instrument Setup : Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
-
Operating Conditions :
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, then ramp up to 230°C at 10°C/min.[11]
-
Carrier Gas: Nitrogen or Helium.
-
-
Calibration : Prepare standard solutions of citronellol and this compound of known concentrations to create a calibration curve.
-
Quantification : Inject the diluted samples and quantify the amount of this compound produced by comparing peak areas with the calibration curve. The conversion percentage can be calculated based on the initial amount of citronellol.
Comparative Performance of Lipases
The choice of lipase is the most critical factor influencing reaction efficiency. Lipases from different microorganisms exhibit varied catalytic activities for the synthesis of this compound.[2]
A study screening six different free lipases in an ionic liquid medium found that Pseudomonas fluorescens lipase (PFL) provided the best catalytic effect, achieving a 99.46% yield in just 6 hours.[2] In the same study, Burkholderia cepacia lipase (BCL) was the second most effective, reaching 74.58% yield in 10 hours, while lipases from Candida rugosa, Mucor javanicus, Aspergillus niger, and Rhizopus oryzae showed poor to negligible catalytic activity for this specific reaction.[2]
The following table summarizes performance data compiled from various studies, highlighting the impact of the lipase source and reaction conditions.
| Lipase Source | Biocatalyst Form | Reaction Type | Acyl Donor | Solvent | Temp (°C) | Time (h) | Max. Yield (%) | Reference |
| Pseudomonas fluorescens | Free Lipase | Transesterification | Vinyl Acetate | Ionic Liquid | 40 | 6 | 99.46 | [2][10] |
| Pseudomonas fluorescens | Immobilized on Straw | Transesterification | Vinyl Acetate | - | 37 | 12 | 99.8 | [10] |
| Candida antarctica (Novozym® 435) | Immobilized | Esterification | Various Acids | Heptane | 70 | 6 | >91 | [8][12] |
| Burkholderia cepacia | Free Lipase | Transesterification | Vinyl Acetate | Ionic Liquid | 40 | 10 | 74.58 | [2] |
| Burkholderia cepacia | Immobilized on Polymer | Transesterification | Vinyl Acetate | n-Heptane | 50 | 5 | ~90 | [7] |
| Mucor miehei (Lipozyme®) | Immobilized on Resin | Esterification | Acetic Acid | - | - | - | 65 | [5] |
| Black Cumin Seedling | Crude Acetone Powder | Transesterification | Geranyl Acetate | n-Hexane | 41 | 72 | 76.32 | [1][13] |
Key Insights from the Comparison:
-
Pseudomonas fluorescens lipase (PFL) consistently demonstrates superior performance, achieving near-quantitative yields in relatively short reaction times.[2][6] Its high activity makes it a prime candidate for industrial applications.
-
Candida antarctica lipase B (Novozym® 435) is a robust and versatile biocatalyst that shows high conversion rates for both esterification and transesterification reactions.[8][9][14] Its widespread commercial availability and excellent stability make it a common choice in many biocatalysis studies.[15]
-
Burkholderia cepacia lipase (BCL) is another effective catalyst, though it may require longer reaction times compared to PFL to achieve similar yields.[2] Immobilization significantly enhances its performance and reusability.[7]
-
Plant-based lipases , such as from black cumin seedlings, offer a cost-effective alternative, although they may exhibit lower reaction rates and yields compared to microbial lipases.[1]
Understanding the Kinetics: Reaction Mechanisms
The enzymatic synthesis of esters by lipases typically follows a Ping-Pong Bi-Bi mechanism . This mechanism involves the formation of a covalent acyl-enzyme intermediate.
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A Comparative Guide to the Antimicrobial Spectrum of Citronellyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Terpenoids in Antimicrobial Research
Citronellyl acetate is a naturally occurring monoterpene ester, found in the essential oils of various aromatic plants such as citronella, rose, and geranium.[1] As a member of the terpenoid class of compounds, it has garnered interest for its potential biological activities, including bactericidal and fungicidal effects.[2] The rising threat of antimicrobial resistance necessitates the exploration of novel compounds with unique mechanisms of action, and natural products like this compound represent a promising frontier in this endeavor.
The primary proposed mechanism of antimicrobial action for many terpenoids, including this compound, involves the disruption of the microbial cell membrane's structural integrity.[1] This lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability, which ultimately leads to the leakage of vital intracellular components and cell death. This guide aims to provide a quantitative validation of the antimicrobial spectrum of this compound, comparing its efficacy against a panel of clinically relevant microorganisms with other well-characterized terpenoids and conventional antimicrobial agents.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To objectively assess the antimicrobial potential of this compound, its performance was evaluated against a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a pathogenic yeast (Candida albicans). For a comprehensive comparison, data for the related terpenoids, geraniol and thymol, as well as for standard-of-care antibiotics (ampicillin and ciprofloxacin) and an antifungal (fluconazole), are presented.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Geraniol | 512[3] | 5600[4] | 16 - 130[2][5] |
| Thymol | 250 - 1000[6] | 175 - 1000[7] | 39 - 125[1][8] |
| Ampicillin | 1 - 32[9] | - | - |
| Ciprofloxacin | - | ≤1 - 32[10][11] | - |
| Fluconazole | - | - | 0.125 - 16[12] |
Note: The lack of specific, publicly available MIC data for this compound against these standard microbial strains is a significant gap in the current literature and highlights the need for further research in this area.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, the following detailed protocols for determining the antimicrobial spectrum of a test compound are provided. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for this purpose.
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound (and comparator compounds) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (medium and inoculum without the test compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Subculturing: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) that does not contain the test compound.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Agar Disk Diffusion (Zone of Inhibition) Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Prepare Agar Plates: Pour sterile Mueller-Hinton Agar into petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized microbial suspension (0.5 McFarland) over the surface of the agar using a sterile swab.
-
Application of Test Compound: Impregnate sterile filter paper disks with a known concentration of this compound.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates as described for the MIC assay.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around the disk in millimeters.
Discussion and Future Directions
The available data, primarily on related terpenoids, suggests that this compound holds promise as a broad-spectrum antimicrobial agent. Its likely mechanism of action, targeting the cell membrane, is advantageous as it is less prone to the development of resistance compared to antibiotics that target specific enzymes or metabolic pathways.
The significant lack of quantitative antimicrobial data for this compound is a critical knowledge gap. Future research should prioritize the systematic evaluation of its MIC and MBC/MFC against a wide range of clinically important bacteria and fungi, including drug-resistant strains. Comparative studies with other terpenoids and conventional antimicrobials under standardized conditions are essential to accurately position this compound in the landscape of potential new antimicrobial therapies. Furthermore, investigations into its efficacy in biofilm models and in vivo infection models will be crucial to determine its translational potential.
Conclusion
This compound is a promising natural compound with demonstrated antimicrobial properties. While this guide provides a framework for its evaluation and comparison, the need for robust, quantitative data on its antimicrobial spectrum is paramount. By following the detailed experimental protocols outlined herein, researchers can contribute to a more complete understanding of this compound's potential and pave the way for its development as a novel therapeutic agent in the fight against infectious diseases.
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Journal of Pure and Applied Microbiology. (2017). Anti-Candida Activity of Geraniol: Effect on Hydrolytic Enzyme Secretion and Biofilm Formation. Retrieved from [Link]
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Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal activity of thymol against Candida spp. Retrieved from [Link]
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ResearchGate. (n.d.). Ciprofloxacin MPC and MIC values for clinical UTI strains and derived resistant mutants. Retrieved from [Link]
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de Castro, R. D., et al. (2015). Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study. springermedizin.de. Retrieved from [Link]
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ResearchGate. (n.d.). a: Determination of MIC value of antibiotics for E. coli isolates. MIC of Ciprofloxacin for MC 17 isolate is 2 μg/ml. Retrieved from [Link]
- Tomadoni, B., et al. (2015). Efficacy of vanillin and geraniol in reducing Escherichia coli O157:H7 on strawberry juice. Food Control, 53, 137-143.
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ResearchGate. (n.d.). MIC values by percentage for different organisms using microdilution methods. Source: Authors (2019). Retrieved from [Link]
- Speranza, B., & Corbo, M. R. (2021). Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Foods, 10(4), 834.
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ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) of thymol (reported as natural.... Retrieved from [Link]
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ResearchGate. (n.d.). MIC (μg/mL) of selected antibiotics against Staphylococcus aureus in a.... Retrieved from [Link]
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ResearchGate. (n.d.). Thymol: Inhibitory Activity on Escherichia coli and Staphylococcus aureus Adhesion to Human Vaginal Cells. Retrieved from [Link]
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- Pai, M. P., et al. (2005). Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 49(12), 4870-4876.
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U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL.... Retrieved from [Link]
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A Comparative Analysis of the Flavor Profile of Citronellyl Acetate Enantiomers: A Technical Guide for Researchers
In the intricate world of flavor and fragrance science, the chirality of a molecule can be the determining factor in its sensory perception. This guide provides a detailed comparative analysis of the flavor profiles of the two enantiomers of Citronellyl Acetate: (R)-(+)-Citronellyl Acetate and (S)-(-)-Citronellyl Acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their aroma and flavor, outlines a robust experimental protocol for their sensory evaluation, and provides a scientific rationale for the observed perceptual disparities.
Introduction: The Significance of Chirality in Flavor Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biological systems. Our olfactory and gustatory receptors are themselves chiral entities, leading to often dramatically different sensory perceptions of enantiomeric pairs.[1][2] Understanding these differences is not merely an academic exercise; it is crucial for the development of novel flavor profiles, the quality control of food and beverages, and even for understanding the mechanisms of drug-receptor interactions. This compound, a monoterpenoid ester, serves as an excellent case study for the impact of chirality on flavor, with its enantiomers possessing distinctly different aromatic characteristics.
Comparative Flavor and Aroma Profiles
The two enantiomers of this compound present a clear example of how stereochemistry dictates sensory perception. While both share a general "fruity-floral" character, their specific nuances are markedly different.
-
(R)-(+)-Citronellyl Acetate: This enantiomer is predominantly characterized by a pleasant fruity and rosy aroma.[3][4] Its profile is often described as fresh, with sweet, floral notes reminiscent of rose and geranium, complemented by citrusy, lime-like undertones.[5]
-
(S)-(-)-Citronellyl Acetate: In contrast, the (S)-(-) enantiomer possesses a more complex and less conventionally "fruity" aroma. It is described as being more aldehydic, dirty, and lemony .[3][4] This profile suggests sharper, more chemical-like notes, moving away from the soft floral character of its counterpart.
These qualitative descriptions highlight the significant perceptual divergence of the two enantiomers. For a more objective comparison, quantitative data such as odor thresholds are invaluable.
Quantitative Sensory Data
The odor threshold is a critical measure of a compound's potency and is defined as the lowest concentration of a vapor in the air that can be detected by the human sense of smell.
| Enantiomer | Odor Threshold (in water) | Flavor/Aroma Descriptors |
| (R)-(+)-Citronellyl Acetate | 250 ppb[5] | Fruity, rosy, fresh, citrus, lime[3][4][5] |
| (S)-(-)-Citronellyl Acetate | Data not publicly available | Aldehydic, dirty, lemony[3][4] |
The lack of a publicly available, verified odor threshold for (S)-(-)-Citronellyl Acetate represents a significant data gap in the scientific literature. The experimental protocol outlined below provides a methodology to determine this value, which is essential for a complete quantitative comparison.
Experimental Protocol for Comparative Sensory Analysis
To empirically validate the qualitative descriptions and to determine the odor threshold of the (S)-(-) enantiomer, a robust and self-validating experimental protocol is required. This involves the use of Gas Chromatography-Olfactometry (GC-O) for the separation and sensory evaluation of the individual enantiomers, coupled with a trained sensory panel for quantitative analysis.
Caption: Experimental workflow for the comparative sensory analysis of this compound enantiomers.
-
Procurement and Purity Verification of Enantiomers:
-
Obtain high-purity (>99%) samples of (R)-(+)-Citronellyl Acetate and (S)-(-)-Citronellyl Acetate.
-
Verify the enantiomeric purity of each sample using chiral Gas Chromatography with a Flame Ionization Detector (GC-FID). A β-cyclodextrin-based chiral column is recommended for the separation of these enantiomers.
-
-
Sensory Panel Selection and Training:
-
Recruit a panel of 10-12 individuals screened for their sensory acuity and ability to articulate sensory perceptions.
-
Train the panel on the recognition and intensity scaling of relevant aroma standards (e.g., rose oxide for "rosy," citral for "lemony," octanal for "aldehydic").
-
-
Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase) and an effluent splitter that directs the column outflow to both an FID and a heated sniffing port.
-
GC Conditions (starting point, to be optimized):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 220 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Split Ratio: 20:1.
-
-
Olfactometry: Panelists will sniff the GC effluent at the sniffing port and record the retention time, duration, and a detailed description of any detected odor.
-
-
Determination of Odor Detection Threshold:
-
Prepare a series of dilutions of each enantiomer in a suitable solvent (e.g., deodorized water or propylene glycol).
-
Employ a standardized sensory evaluation method, such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."
-
Present panelists with three samples (one containing the odorant at a specific concentration and two blanks) in a randomized order and ask them to identify the odorous sample.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
Quantitative Descriptive Analysis (QDA):
-
Using the trained sensory panel, develop a consensus vocabulary to describe the aroma attributes of each enantiomer.
-
Panelists will then rate the intensity of each attribute for both enantiomers on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
The results will be statistically analyzed to generate a quantitative sensory profile for each enantiomer.
-
Scientific Rationale: The Mechanism of Chiral Recognition in Olfaction
The distinct flavor profiles of the this compound enantiomers are a direct result of their differential interactions with olfactory receptors in the nasal epithelium.[1] These receptors are proteins with specific three-dimensional structures that form chiral binding pockets.
The "lock and key" model, while a simplification, provides a useful analogy. The (R)-(+)- and (S)-(-)-enantiomers, being mirror images, will fit differently into the chiral binding sites of the olfactory receptors. This differential binding can lead to:
-
Varying Binding Affinities: One enantiomer may bind more strongly to a particular receptor than the other, leading to a lower odor threshold and a more potent perceived aroma.
-
Activation of Different Receptors: The two enantiomers may activate different combinations of olfactory receptors, resulting in the perception of entirely different aromas.
This concept is supported by the broader understanding of chiral recognition in biological systems, where the stereochemistry of a molecule is critical for its biological activity.[2][6]
Conclusion
The comparative analysis of this compound enantiomers provides a compelling illustration of the importance of chirality in flavor science. The distinct fruity-rosy character of the (R)-(+)-enantiomer and the aldehydic-lemony profile of the (S)-(-)-enantiomer underscore the high degree of stereospecificity of our olfactory system. While a quantitative odor threshold for the (S)-(-)-enantiomer is not yet established in the literature, the experimental protocol detailed in this guide provides a clear pathway for its determination. A comprehensive understanding of the sensory properties of individual enantiomers is paramount for the innovation of new flavors and fragrances and for ensuring the quality and authenticity of existing products.
References
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ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from [Link]
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Leffingwell, J. C. (n.d.). Chirality & Odour Perception: The Citronellyl acetates. Leffingwell & Associates. Retrieved from [Link]
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The Good Scents Company. (n.d.). (S)-citronellyl acetate. Retrieved from [Link]
-
Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses. Retrieved from [Link]
-
Engel, K.-H. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Journal of Agricultural and Food Chemistry, 68(38), 10265–10274. [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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Szymańska, E., & Wójcik, M. (2018). Chirality and the nature of food authenticity of aroma. Acta Scientiarum Polonorum, Technologia Alimentaria, 17(3), 221-233. [Link]
-
Chemistry For Everyone. (2025, June 6). How Does Chirality Affect Taste? [Video]. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as a real-time, specific video link cannot be generated).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Citronellyl Acetate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Citronellyl Acetate, a common fragrance and flavoring agent, requires meticulous handling and disposal due to its potential as a skin irritant and its significant, long-lasting toxicity to aquatic life.[1][2][3] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
The procedural choices outlined below are rooted in the fundamental chemical properties of this compound and the regulatory landscape governing hazardous waste. Adherence to these protocols is not just a matter of best practice but a critical component of our collective responsibility to protect ourselves and our environment.
Core Hazard Profile and Key Data
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. For this compound, the primary concerns are direct skin contact and environmental release.
| Property | Value | Source |
| CAS Number | 150-84-5 | [1] |
| Appearance | Clear, colorless liquid | [4] |
| GHS Hazard Statements | H315: Causes skin irritation.H411: Toxic to aquatic life with long lasting effects. | [1][3] |
| Flash Point | 103 °C (217 °F) | [1] |
| Primary Hazards | Skin Irritant, Environmental Hazard | [5] |
Part 1: Foundational Safety and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.
Personal Protective Equipment (PPE): Your First Line of Defense
Given its classification as a skin irritant, direct contact with this compound must be avoided. The selection of appropriate PPE is non-negotiable.
-
Hand Protection : Wear nitrile gloves.[6] Household latex gloves are not sufficiently resistant to many organic chemicals and can degrade, offering a false sense of security.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[7][8]
-
Eye and Face Protection : Safety glasses are mandatory at a minimum. If there is a risk of splashing, tightly fitting safety goggles or a full-face shield should be used.[9]
-
Skin and Body Protection : A standard lab coat should be worn. For larger quantities or in situations with a high risk of spillage, an impervious apron or coveralls are recommended.[6][9] Promptly remove any clothing that becomes contaminated.[1]
Segregation and Storage of Waste
All waste streams must be properly segregated to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container : Use a clearly labeled, leak-proof container for liquid this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling : The waste container must be labeled "Hazardous Waste - this compound." Include the primary hazard warnings: "Skin Irritant" and "Environmental Hazard."
-
Storage : Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[8] Although this compound has a relatively high flash point, it is prudent to store it away from heat sources.[1]
Part 2: A Step-by-Step Disposal Workflow
The correct disposal path for this compound depends on the nature and quantity of the waste. The following decision-making workflow provides a clear guide for laboratory personnel.
Caption: Decision workflow for this compound disposal.
Methodology for Small Quantities (Lab-Scale)
For typical laboratory quantities of liquid waste:
-
Absorption : Work in a well-ventilated area or a chemical fume hood. Pour an inert, non-combustible absorbent material like vermiculite, sand, or dry earth onto the liquid waste.[1][2] Do not use combustible materials like paper towels.[10]
-
Collection : Once the liquid is fully absorbed, carefully sweep or scoop the mixture into a designated, leak-proof container.[8]
-
Containerization & Labeling : Seal the container. Label it clearly as "Hazardous Waste: this compound (absorbed)," including the date and hazard symbols.
-
Disposal : This container must be disposed of through your institution's licensed hazardous waste management program.[2][11] Never pour this compound down the drain, as this can cause significant harm to aquatic ecosystems.[1][12]
Methodology for Contaminated Solid Waste
This category includes used gloves, absorbent pads from minor cleanups, and contaminated weighing papers.
-
Collection : Place all contaminated solid materials into a designated, clearly marked hazardous waste bag or container.
-
Packaging : It is best practice to double-bag this waste to prevent leaks.
-
Disposal : This waste stream must also be handled by a licensed hazardous waste contractor.[13]
Methodology for Bulk Quantities
Disposal of large volumes or original containers of this compound should not be attempted by laboratory personnel.
-
Professional Service : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[13]
-
Information : Provide them with the Safety Data Sheet (SDS) for this compound. They will manage the collection, transportation, and ultimate disposal, likely through high-temperature incineration at a licensed facility.[14]
Part 3: Emergency Protocol for Spills
Accidents happen. A prepared and swift response is key to mitigating the risks associated with a chemical spill.
Minor Spill Cleanup (Manageable by trained lab personnel)
A minor spill is one that is small in volume, does not spread rapidly, and does not pose an immediate fire or respiratory hazard.
-
Alert & Secure : Alert personnel in the immediate area.[11] Secure the location to prevent others from entering.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
-
Don PPE : Put on the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[11]
-
Contain : Prevent the spill from spreading or entering drains by creating a dike around it with absorbent material (vermiculite, sand, etc.).[2][11]
-
Absorb : Slowly add absorbent material over the entire spill, working from the outside in.[11]
-
Collect : Once fully absorbed, collect the material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[8][15]
-
Decontaminate : Clean the spill surface with soap and water.[15] If the spill was significant, the rinse water may also need to be collected as hazardous waste.[11]
-
Report : Inform your supervisor or lab manager of the incident.
Major Spill Response
A major spill involves a large quantity of material, poses a fire or inhalation hazard, or occurs in a public area.
-
EVACUATE : Immediately evacuate the area.
-
ALERT : Alert others nearby and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation risk.
-
CONFINE : If it is safe to do so without risk of exposure, close the doors to the affected area to confine the vapors.
-
CALL FOR HELP : Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill yourself.
By internalizing these principles and procedures, you contribute to a robust safety culture that protects you, your colleagues, and the wider community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Citronellyl Acetate
Welcome to a comprehensive guide on the safe handling of Citronellyl Acetate. As professionals in research and development, our primary responsibility extends beyond innovation to ensuring a culture of absolute safety. This document is not a generic checklist but a detailed operational plan grounded in the specific chemical properties and associated hazards of this compound. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, enabling you to make informed safety decisions in any scenario.
Section 1: Hazard Profile of this compound
Understanding the intrinsic hazards of a substance is the critical first step in defining appropriate safety protocols. This compound, a common fragrance and flavoring agent, is a combustible liquid that presents several health and environmental risks that dictate our PPE requirements.[1][2][3]
The primary hazards are:
-
Skin Irritation: Classified as a skin irritant (H315), direct contact can cause inflammation, redness, and discomfort.[1][4][5] Prolonged or repeated exposure may lead to dermatitis.[2]
-
Dermal Sensitization: The International Fragrance Association (IFRA) restricts its use due to its potential to cause allergic skin reactions upon repeated contact.[6] It is considered a skin sensitizer.[7]
-
Eye Irritation: Contact can cause mild to serious eye irritation (H319).[1][5] Some sources indicate a risk of serious eye damage.[8][9]
-
Respiratory Irritation: While acute inhalation toxicity data is often incomplete, vapors or mists may cause respiratory irritation (H335).[1][5]
-
Environmental Hazard: The substance is classified as toxic to aquatic life with long-lasting effects (H411), which mandates careful handling and disposal to prevent environmental release.[4][5]
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 150-84-5 | [4][10] |
| Molecular Formula | C₁₂H₂₂O₂ | [6][11] |
| Appearance | Colorless liquid | [6][11][12] |
| Odor | Fruity, rose-like | [2][3] |
| Boiling Point | ~240 °C (464 °F) | [1][3][6] |
| Flash Point | 93 - 103 °C (199.4 - 217.4 °F) (Closed Cup) | [4][6] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H411 (Aquatic Hazard) | [1][4] |
Section 2: The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is, critically, the last line of defense against chemical exposure. Before relying on PPE, a responsible laboratory professional must always apply the Hierarchy of Controls, a framework mandated by safety bodies like the Occupational Safety and Health Administration (OSHA).[13][14][15]
-
Elimination/Substitution: Is it possible to use a less hazardous chemical?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the primary engineering control is a certified chemical fume hood . This captures vapors at the source, protecting the user and the lab environment.[16]
-
Administrative Controls: These are procedural changes, such as minimizing the quantities used, restricting access to the area, and ensuring clear labeling and signage.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure when the above controls cannot eliminate the risk entirely.
Section 3: Mandated PPE Protocol for this compound
The following protocols are based on a risk assessment for standard laboratory-scale use. Operations involving large quantities, heating, or aerosolization require an elevated level of protection.
Hand and Arm Protection: The First Point of Contact
-
Primary Choice: Nitrile Gloves. Household latex or rubber gloves are not suitable as they offer poor resistance to many organic chemicals and can degrade quickly.[17] Nitrile gloves provide superior chemical resistance and are less likely to cause allergic reactions.[17][18]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[19]
-
Ensure gloves are of the correct size for proper dexterity.
-
For tasks with a higher risk of splashing, consider double-gloving or using gloves with extended cuffs.
-
Remove gloves using the proper technique (peeling one off with the other, without touching the outer surface with bare skin) to avoid cross-contamination.[19]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[19]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields. These are required for handling even small quantities.
-
Elevated Risk: Chemical splash goggles. Goggles should be worn when there is a significant risk of splashing, such as during transfers of larger volumes (>1 L) or when the substance is being heated or agitated. Goggles form a seal around the eyes, offering superior protection.[20]
-
Face Shield: A face shield worn over chemical splash goggles is required when there is a high-energy splash risk.
-
Protocol:
-
Ensure eye protection fits snugly and comfortably.
-
Have an eyewash station readily accessible and tested weekly. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Body Protection: Preventing Dermal Exposure
-
Requirement: Flame-resistant laboratory coat. A fully buttoned lab coat made of a material like cotton or a specialized flame-resistant fabric should be worn at all times. This protects skin and personal clothing from incidental contact and splashes.
-
Protocol:
-
Lab coats must be removed immediately if they become contaminated.[4][5]
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination. They should not be taken home.
-
For large-scale transfers, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: When Ventilation is Not Enough
Under standard handling conditions within a certified chemical fume hood, respiratory protection is typically not required.[19] However, it becomes mandatory when engineering controls are insufficient or unavailable.
-
Triggering Conditions:
-
Handling the chemical outside of a fume hood.
-
Cleaning up a significant spill.
-
When heating or aerosolizing the compound, which increases its vapor pressure.
-
If you can smell the chemical, your ventilation is inadequate.
-
-
Required Respirator: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is necessary.[21][22][23][24] For situations also involving mists or aerosols, a combination OV cartridge with an N95, R95, or P95 pre-filter is required.[25]
-
Protocol:
-
All personnel required to wear a respirator must be part of a written Respiratory Protection Program, as mandated by OSHA (29 CFR 1910.134).
-
This program includes medical evaluation, annual fit-testing, and training on respirator use, maintenance, and limitations.[21]
-
Cartridges have a limited service life and must be replaced on a schedule determined by your institution's safety officer.
-
Section 4: Procedural Workflow: Safety at Every Step
Receiving and Storage
-
PPE: Safety glasses, lab coat, nitrile gloves.
-
Plan: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2] Keep the container tightly closed.
Aliquoting and Handling
-
PPE: Chemical splash goggles, lab coat, nitrile gloves. All work must be conducted in a chemical fume hood.
-
Plan: Use secondary containment (e.g., a tray) to contain any potential spills. Use only compatible tools (glass, stainless steel).
Spill Management
-
PPE: Chemical splash goggles, lab coat, nitrile gloves. For large spills (>100 mL), a NIOSH-approved respirator with organic vapor cartridges is required.
-
Plan:
Waste Disposal
-
PPE: Chemical splash goggles, lab coat, nitrile gloves.
-
Plan: Dispose of unused this compound and contaminated materials (gloves, absorbent) as hazardous waste in accordance with all local, state, and federal regulations.[4][5] Collect spillage and avoid release to the environment.[4][5]
Section 5: Visualizing the PPE Selection Process
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific handling task.
Caption: A decision workflow for selecting appropriate PPE when handling this compound.
Conclusion
The safe handling of this compound is straightforward when a systematic, risk-based approach is employed. By understanding its specific hazards and consistently applying the hierarchy of controls, we can ensure that PPE serves as a reliable final barrier. This guide provides the necessary framework, but a true culture of safety is built on diligence, critical thinking, and the shared responsibility of every member of the research team. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets before beginning any new procedure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
